molecular formula C21H18F5NO6 B11830654 Ald-Ph-amido-PEG2-C2-Pfp ester

Ald-Ph-amido-PEG2-C2-Pfp ester

Katalognummer: B11830654
Molekulargewicht: 475.4 g/mol
InChI-Schlüssel: TZCKVEZMOMYKNG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ald-Ph-amido-PEG2-C2-Pfp ester is a useful research compound. Its molecular formula is C21H18F5NO6 and its molecular weight is 475.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C21H18F5NO6

Molekulargewicht

475.4 g/mol

IUPAC-Name

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C21H18F5NO6/c22-15-16(23)18(25)20(19(26)17(15)24)33-14(29)5-7-31-9-10-32-8-6-27-21(30)13-3-1-12(11-28)2-4-13/h1-4,11H,5-10H2,(H,27,30)

InChI-Schlüssel

TZCKVEZMOMYKNG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C=O)C(=O)NCCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to Ald-Ph-amido-PEG2-C2-Pfp Ester: A Non-Cleavable Linker for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ald-Ph-amido-PEG2-C2-Pfp ester is a heterobifunctional, non-cleavable linker instrumental in the development of antibody-drug conjugates (ADCs). This guide provides a comprehensive overview of its chemical properties, mechanism of action, and detailed protocols for its application in bioconjugation. Its structure incorporates a polyethylene (B3416737) glycol (PEG) spacer, an aldehyde-containing phenylamido cap, and a pentafluorophenyl (PFP) ester reactive group. The PFP ester facilitates covalent bond formation with primary and secondary amines on antibodies, while the aldehyde group can be utilized for further modifications or analytics. The non-cleavable nature of the linker ensures the stability of the ADC in circulation, releasing the cytotoxic payload only after internalization and lysosomal degradation of the antibody.

Introduction

Antibody-drug conjugates represent a powerful class of targeted therapeutics designed to deliver potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. The efficacy and safety of an ADC are critically dependent on the properties of its constituent components: the monoclonal antibody, the cytotoxic payload, and the linker that connects them. This compound is a sophisticated linker that offers a stable connection between the antibody and the drug.[1][2] Its design includes a two-unit PEG spacer to enhance solubility and a PFP ester for efficient conjugation to amine residues on the antibody.[1] PFP esters are known for their high reactivity towards amines and greater resistance to hydrolysis compared to commonly used N-hydroxysuccinimide (NHS) esters, leading to more efficient conjugation reactions.[3]

Chemical Properties and Structure

The chemical structure of this compound is characterized by three key functional components: the PFP ester for amine reactivity, a PEG spacer for improved physicochemical properties, and a phenylamido group bearing an aldehyde.

Quantitative Data
PropertyValueReference
Molecular Formula C₂₁H₁₈F₅NO₆[3]
Molecular Weight 475.36 g/mol [3]
CAS Number 2101206-60-2[3]

Mechanism of Action in Bioconjugation

The primary application of this compound is in the covalent linkage of a payload to an antibody. This is achieved through the reaction of the PFP ester with primary amines, such as the ε-amino group of lysine (B10760008) residues on the surface of the antibody. This reaction forms a stable amide bond.

Reaction with Primary Amines

The pentafluorophenyl ester is an excellent leaving group, facilitating the nucleophilic attack by the amine. The reaction proceeds as follows:

G reagent This compound product Antibody-NH-CO-Linker (Stable Amide Bond) reagent->product + antibody Antibody-NH₂ (e.g., Lysine residue) antibody->product + byproduct Pentafluorophenol product->byproduct + G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis prep_linker Dissolve Linker in Anhydrous DMSO/DMF reaction Add Linker Solution to Antibody Solution (Incubate 1-4h at RT or overnight at 4°C) prep_linker->reaction prep_antibody Prepare Antibody in Amine-Free Buffer (pH 7.2-8.5) prep_antibody->reaction purification Purify ADC via Size Exclusion Chromatography or Dialysis reaction->purification analysis Characterize ADC (e.g., UV-Vis, Mass Spec, HPLC) purification->analysis G cluster_cell Target Cell adc ADC receptor Cell Surface Antigen adc->receptor Binding complex ADC-Antigen Complex receptor->complex endosome Endosome complex->endosome Internalization lysosome Lysosome endosome->lysosome Trafficking payload Active Payload lysosome->payload Proteolytic Degradation of Antibody target Intracellular Target (e.g., DNA, Tubulin) payload->target Binding apoptosis Apoptosis target->apoptosis

References

An In-depth Technical Guide to Ald-Ph-amido-PEG2-C2-Pfp Ester: Structure, Properties, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Ald-Ph-amido-PEG2-C2-Pfp ester, a heterobifunctional crosslinker integral to the development of advanced bioconjugates, particularly antibody-drug conjugates (ADCs). This document details its chemical structure, physicochemical properties, and provides detailed experimental protocols for its use.

Core Concepts: Structure and Physicochemical Properties

This compound is a non-cleavable linker featuring a two-unit polyethylene (B3416737) glycol (PEG) spacer. This linker is designed with two distinct reactive functionalities: a pentafluorophenyl (Pfp) ester for reaction with primary amines and an aldehyde group for subsequent conjugation, typically with hydrazides or aminooxy-functionalized molecules.

The Pfp ester offers a significant advantage over the more common N-hydroxysuccinimide (NHS) esters due to its increased stability in aqueous solutions, which leads to more efficient and reproducible conjugations.[1][2] The short PEG spacer enhances the solubility and stability of the resulting conjugate, mitigating potential aggregation issues often associated with hydrophobic payloads.[3][4]

Chemical Structure:

  • Systematic Name: (2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]propanoate

Below is a table summarizing the key physicochemical properties of this compound.

PropertyValueReference
Molecular Formula C₂₁H₁₈F₅NO₆
Molecular Weight 475.36 g/mol
Appearance White to off-white solid
Solubility Soluble in organic solvents such as DMSO and DMF. Limited solubility in aqueous buffers.[5]
Pfp Ester Hydrolysis More resistant to hydrolysis compared to NHS esters, especially at neutral to slightly acidic pH.[1][2]
Reactivity Pfp ester reacts with primary amines (e.g., lysine (B10760008) residues on antibodies) at pH 7.2-8.5. Aldehyde reacts with hydrazides or aminooxy groups at acidic pH (typically 4.5-6.5).[6][7]

Experimental Protocols: Two-Step Antibody-Drug Conjugation

The heterobifunctional nature of this compound allows for a controlled, two-step conjugation process. This is particularly advantageous in the synthesis of ADCs, where an antibody is first modified with the linker, followed by the attachment of a cytotoxic payload.

Step 1: Antibody Modification with this compound

This protocol details the conjugation of the Pfp ester moiety to primary amines (lysine residues) on a monoclonal antibody (mAb).

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-10 mg/mL.

  • This compound.

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

  • Conjugation buffer: 100 mM phosphate (B84403) buffer with 150 mM NaCl, pH 7.2-8.0.

  • Quenching buffer: 1 M Tris-HCl, pH 8.0.

  • Desalting columns (e.g., Sephadex G-25) or tangential flow filtration (TFF) system for purification.

Procedure:

  • Antibody Preparation: If the antibody buffer contains primary amines (e.g., Tris), exchange it with the conjugation buffer using a desalting column or dialysis.

  • Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to prepare a 10-20 mM stock solution.

  • Conjugation Reaction:

    • Slowly add a 5- to 20-fold molar excess of the linker stock solution to the antibody solution with gentle stirring. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to minimize protein denaturation.

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. The optimal reaction time and molar excess of the linker should be determined empirically for each specific antibody.

  • Quenching (Optional): To quench any unreacted Pfp ester, add the quenching buffer to a final concentration of 50 mM and incubate for 30 minutes at room temperature.

  • Purification: Remove the excess linker and by-products by size-exclusion chromatography (e.g., using a desalting column) or TFF, exchanging the buffer to one suitable for the next step (e.g., 100 mM sodium acetate (B1210297), 150 mM NaCl, pH 5.5).

  • Characterization: Characterize the resulting aldehyde-modified antibody (mAb-aldehyde) to determine the drug-to-antibody ratio (DAR) precursor, referred to as the linker-to-antibody ratio (LAR). This can be achieved using techniques such as hydrophobic interaction chromatography (HIC), reversed-phase high-performance liquid chromatography (RP-HPLC), or mass spectrometry.

Step 2: Payload Conjugation to the Aldehyde-Modified Antibody

This protocol describes the conjugation of a hydrazide or aminooxy-functionalized payload to the aldehyde groups on the modified antibody.

Materials:

  • Purified mAb-aldehyde from Step 1.

  • Hydrazide or aminooxy-functionalized payload.

  • Anhydrous DMSO or DMF.

  • Conjugation buffer: 100 mM sodium acetate with 150 mM NaCl, pH 4.5-6.5.

  • Purification materials as in Step 1.

Procedure:

  • Payload Preparation: Dissolve the hydrazide or aminooxy-functionalized payload in anhydrous DMSO or DMF to prepare a stock solution.

  • Conjugation Reaction:

    • Add a 2- to 10-fold molar excess of the payload stock solution to the mAb-aldehyde solution.

    • Incubate the reaction for 2-16 hours at room temperature or 4°C. The reaction progress can be monitored by RP-HPLC or LC-MS.

  • Purification: Purify the resulting ADC from excess payload and reaction by-products using desalting columns, TFF, or other suitable chromatography methods (e.g., HIC).

  • Final Characterization: Characterize the final ADC to determine the average DAR, aggregation levels, and in vitro potency. Techniques such as HIC, RP-HPLC, size-exclusion chromatography (SEC), and mass spectrometry are commonly employed.[8]

Visualizations: Reaction Scheme and Experimental Workflow

The following diagrams illustrate the chemical reactions and the overall workflow for the preparation of an ADC using this compound.

G cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Payload Conjugation mAb Antibody (mAb-NH2) mAb_linker Aldehyde-Modified Antibody (mAb-linker) mAb->mAb_linker Reaction with Pfp ester (pH 7.2-8.5) linker This compound linker->mAb_linker ADC Antibody-Drug Conjugate (ADC) mAb_linker->ADC Oxime Ligation (pH 4.5-6.5) payload Payload-NH-O-NH2 (Aminooxy-Payload) payload->ADC

Caption: Two-step conjugation reaction for ADC synthesis.

G start Start: Prepare Antibody buffer_exchange Buffer Exchange to Amine-Free Buffer start->buffer_exchange conjugation1 Step 1: Conjugate Linker to Antibody buffer_exchange->conjugation1 linker_prep Prepare Linker Stock Solution (in DMSO/DMF) linker_prep->conjugation1 purification1 Purify Aldehyde-Modified Antibody conjugation1->purification1 characterization1 Characterize Intermediate (LAR) purification1->characterization1 conjugation2 Step 2: Conjugate Payload to Modified Antibody characterization1->conjugation2 payload_prep Prepare Payload Stock Solution payload_prep->conjugation2 purification2 Purify Final ADC conjugation2->purification2 characterization2 Characterize Final ADC (DAR, Aggregation) purification2->characterization2 end End: Final ADC Product characterization2->end

Caption: Experimental workflow for ADC preparation.

References

An In-depth Technical Guide to the Mechanism of Action of Ald-Ph-amido-PEG2-C2-Pfp Ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Ald-Ph-amido-PEG2-C2-Pfp ester is a heterobifunctional crosslinking reagent designed for the covalent, multi-step conjugation of biomolecules. As a non-cleavable linker, it creates a stable bridge between two target molecules, making it highly valuable in fields such as antibody-drug conjugate (ADC) development, proteomics, and the synthesis of PROTACs (PROteolysis TArgeting Chimeras).

The linker's architecture features two distinct reactive moieties separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer:

  • Pentafluorophenyl (Pfp) Ester: An amine-reactive group for forming stable amide bonds.

  • Aldehyde (Ald): A carbonyl group that can chemoselectively react with various nucleophiles, such as aminooxy or hydrazide groups.

This dual reactivity allows for a controlled, sequential conjugation strategy, minimizing the formation of undesirable homodimers or polymers. This guide provides a detailed examination of the linker's mechanism of action, supported by quantitative data, experimental protocols, and reaction pathway visualizations.

Core Mechanism of Action

The utility of this compound lies in its two-step reaction mechanism, which leverages the orthogonal reactivity of its terminal functional groups.

Step 1: Amine Acylation via the Pfp Ester

The first step involves the reaction of the pentafluorophenyl (Pfp) ester with a primary or secondary amine on the first target molecule (e.g., a protein or antibody).

  • Reaction: The reaction is a nucleophilic acyl substitution where the nitrogen of an amine group attacks the electrophilic carbonyl carbon of the Pfp ester. This results in the formation of a highly stable amide bond and the release of pentafluorophenol (B44920) as a byproduct.[1]

  • Superiority of Pfp Esters: Pfp esters are often preferred over the more common N-hydroxysuccinimide (NHS) esters due to their superior hydrolytic stability.[1][2][3][4] While NHS esters are prone to rapid hydrolysis in aqueous buffers, especially at basic pH, Pfp esters exhibit a markedly lower rate of spontaneous hydrolysis.[1][5] This greater stability leads to more efficient and reproducible conjugation reactions, particularly when working with dilute protein solutions or precious biomolecules.[1][6]

  • Reaction Conditions: The reaction is typically performed in an amine-free buffer at a physiological to slightly alkaline pH, generally between 7.2 and 9.0.[6]

Step 2: Aldehyde-Mediated Ligation

After the first molecule is modified with the linker and purified to remove excess reagent, the terminal aldehyde group becomes the reactive site for conjugation to a second molecule. The aldehyde offers several chemoselective ligation pathways.

  • Oxime Formation: The aldehyde reacts with an aminooxy group (-O-NH₂) to form a highly stable oxime linkage. This is one of the most common and robust bioorthogonal reactions.[7][8][9] The reaction proceeds via a carbinolamine intermediate followed by acid-catalyzed dehydration.[7]

  • Hydrazone Formation: The aldehyde reacts with a hydrazide group (-C(O)-NH-NH₂) or a hydrazine (B178648) to form a hydrazone bond. While also widely used, hydrazone bonds are generally less stable than oxime bonds and more susceptible to hydrolysis, particularly under acidic conditions.[7][8][10]

  • Reductive Amination: The aldehyde can react with a primary amine to form an initial, reversible Schiff base (imine). This intermediate is then reduced by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) , to form a stable secondary amine linkage.[11][12][13] Sodium cyanoborohydride is selective for the iminium ion and will not reduce the aldehyde group under typical reaction conditions.[11][12]

The choice of ligation chemistry depends on the desired stability of the final conjugate and the functional groups available on the second molecule.

Quantitative Data Summary

The efficiency and stability of the conjugation process are governed by key reaction parameters.

Table 1: Comparison of Amine-Reactive Esters
FeaturePfp EsterNHS Ester
Optimal pH Range 7.2 - 9.0[6]7.2 - 8.5[14]
Hydrolytic Stability Higher resistance to spontaneous hydrolysis compared to NHS esters.[1][2][4][5][15]Prone to hydrolysis, with a half-life of minutes at pH 8.6 (4°C).[5][14]
Reaction Efficiency Generally higher due to reduced hydrolysis, allowing for use of lower molar excess.[1]Can be lower due to competing hydrolysis, often requiring a larger molar excess.[1]
Leaving Group PentafluorophenolN-hydroxysuccinimide
Table 2: Comparison of Aldehyde Ligation Chemistries
FeatureOxime LigationHydrazone LigationReductive Amination
Reacting Group Aminooxy (-O-NH₂)Hydrazide (-C(O)NHNH₂)Primary Amine (-NH₂)
Bond Formed Oxime (-C=N-O-)Hydrazone (-C=N-NH-)Secondary Amine (-CH₂-NH-)
Optimal pH ~4.5 (fastest), but proceeds at 6.0-7.4 (often requires catalyst).[7]~4.5 (fastest), proceeds at neutral pH.[7]~7.0-9.0[11]
Relative Stability Very High. Rate constant for hydrolysis is ~600-fold lower than simple hydrazones at neutral pD.[10]Moderate. Susceptible to hydrolysis, especially at acidic pH.[7][8][10]Very High. Stable C-N single bond.
Kinetics (Neutral pH) Slow without catalyst. Aniline-catalyzed k₁ reported at 8.2 M⁻¹s⁻¹.[16][17]Generally faster than uncatalyzed oxime ligation.[7]Two-step process (Schiff base formation then reduction).

Experimental Protocols

This section outlines a general, two-step protocol for conjugating a protein (Protein A) to a second molecule (Molecule B) containing an aminooxy group.

Overall Experimental Workflow

Step 1: Modification of Protein A with the Linker
  • Buffer Exchange: Prepare Protein A at a concentration of 1-10 mg/mL in an amine-free buffer, such as 100 mM phosphate (B84403) buffer or carbonate buffer, pH 8.0-8.5.[6] Buffers containing primary amines (e.g., Tris) must be avoided as they will compete in the reaction.[3]

  • Reagent Preparation: Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent like DMSO or DMF to a stock concentration of 10-100 mM.[2][3] Do not prepare stock solutions for long-term storage as the Pfp ester is moisture-sensitive.[3]

  • Conjugation Reaction: Add a 5- to 15-fold molar excess of the dissolved linker solution to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% to prevent protein denaturation.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[2]

  • Quenching (Optional): To stop the reaction, a quenching buffer like 1 M Tris-HCl, pH 7.5 can be added to a final concentration of 20-50 mM and incubated for 30 minutes.[6]

  • Purification: Remove unreacted linker and the pentafluorophenol byproduct by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with a suitable buffer for the next step (e.g., MES or phosphate buffer, pH 6.5-7.0).[3][18]

Step 2: Ligation of Aldehyde-Modified Protein A to Molecule B
  • Prepare Molecule B: Dissolve the aminooxy-functionalized Molecule B in the same buffer as the purified Aldehyde-Protein A.

  • Ligation Reaction: Combine the Aldehyde-Protein A with a 5- to 20-fold molar excess of Molecule B. If the reaction is slow at neutral pH, an aniline (B41778) catalyst (e.g., 10-100 mM) can be added to accelerate oxime formation.[7][16]

  • Incubation: Incubate the reaction mixture for 4-16 hours (or overnight) at 4°C or room temperature. Reaction progress can be monitored by techniques like SDS-PAGE (observing a band shift) or mass spectrometry.

  • Final Purification: Purify the final conjugate to remove excess Molecule B and any catalyst. The method will depend on the nature of the conjugate but may include size-exclusion chromatography (SEC), affinity chromatography, or dialysis.

Conclusion

The this compound is a powerful and versatile heterobifunctional crosslinker that enables the precise and stable covalent linkage of two distinct molecules. Its mechanism of action is predicated on a controlled, two-step process: a robust and efficient amine-acylation using a hydrolysis-resistant Pfp ester, followed by a highly chemoselective aldehyde ligation. The ability to form exceptionally stable oxime bonds makes this linker particularly well-suited for the development of next-generation ADCs and other complex bioconjugates where linker stability is paramount. Understanding the specific reaction kinetics and optimizing conditions for each step are critical to achieving high yields and creating functional, well-defined final products.

References

The Role of Pentafluorophenyl Esters in Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of bioconjugation, the precise and stable covalent linkage of molecules to biomolecules is fundamental for the development of advanced therapeutics, diagnostics, and research tools. Among the array of chemical strategies available, the use of amine-reactive crosslinkers is a cornerstone, with pentafluorophenyl (PFP) esters emerging as a superior class of reagents. This technical guide provides an in-depth exploration of the function of PFP esters in bioconjugation, offering a comparative analysis with other common amine-reactive crosslinkers, detailed experimental protocols, and a discussion of their applications.

PFP esters are active esters derived from pentafluorophenol (B44920), utilized to couple carboxylic acids to primary and secondary amines, forming highly stable amide bonds.[1] The electron-withdrawing nature of the pentafluorophenyl group enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by amines.[1] This inherent reactivity, coupled with a notable resistance to premature hydrolysis, positions PFP esters as a robust and efficient tool for researchers in drug development and biotechnology.[1][2]

Core Principles: The Chemistry of PFP Ester Bioconjugation

The fundamental reaction of PFP esters involves the nucleophilic attack of a primary or secondary amine on the ester's carbonyl carbon. This results in the formation of a stable amide bond and the release of pentafluorophenol as a byproduct.[3] The reaction is most efficient in a slightly basic pH range of 7.2 to 9.0, where the amine groups are deprotonated and thus more nucleophilic.[3][4]

A critical advantage of PFP esters over the more traditional N-hydroxysuccinimide (NHS) esters is their increased stability in aqueous solutions.[1][2] NHS esters are notoriously prone to hydrolysis, a competing reaction that deactivates the ester and reduces conjugation efficiency, particularly in dilute protein solutions or at higher pH.[1][2] PFP esters exhibit a significantly lower rate of spontaneous hydrolysis, which translates to higher reaction yields and greater reproducibility.[1]

Comparative Analysis of Amine-Reactive Crosslinkers

The selection of an appropriate amine-reactive crosslinker is a critical decision in the design of a bioconjugation strategy. The following table summarizes the key properties of PFP esters in comparison to other commonly used reagents.

FeaturePFP EsterNHS EsterSulfo-NHS EsterImidoester
Reactive Group Pentafluorophenyl EsterN-hydroxysuccinimide EsterSulfo-N-hydroxysuccinimide EsterImidoester
Target Primary and secondary aminesPrimary aminesPrimary aminesPrimary amines
Bond Formed AmideAmideAmideAmidine
Optimal pH Range 7.2 - 9.0[3]7.2 - 8.5[3]7.2 - 8.5[3]8.0 - 10.0[3]
Solubility Generally requires organic solvent (DMSO, DMF)[3]Generally requires organic solvent (DMSO, DMF)[3]Water-soluble[3]Water-soluble[3]
Hydrolytic Stability More stable than NHS esters[1][3]Prone to hydrolysis, especially at higher pH[1][3]More stable than NHS esters in aqueous solution[3]Prone to hydrolysis[3]
Key Advantage Higher resistance to hydrolysis, leading to potentially more efficient reactions. Can offer site-specific advantages (e.g., antibody light chain labeling).[3][5]Well-established chemistry with a wide variety of available reagents.[3]Water-solubility allows for direct use in aqueous buffers without organic solvents, ideal for cell surface labeling.[3]Reaction preserves the positive charge of the amine, which can be important for maintaining protein structure and function.[3]
Key Disadvantage Can be more hydrophobic than NHS esters.[3]Susceptible to hydrolysis, which can lead to lower reaction yields.[3]Can still be susceptible to hydrolysis.[3]The resulting amidine bond can be less stable than an amide bond.

Quantitative Comparison of Reactivity and Stability

Direct, side-by-side quantitative comparisons of conjugation efficiency under identical conditions are limited in the literature.[3] However, kinetic studies provide valuable insights into the superior performance of PFP esters.

ParameterPFP EsterNHS Ester
Pseudo-First-Order Rate Constant (k') for Aminolysis 2.46 x 10⁻¹ s⁻¹ (with 1-aminomethylpyrene)[1]3.49 x 10⁻³ s⁻¹ (with 1-aminomethylpyrene)[1]
Hydrolysis Half-life More stable than NHS esters.[1]~10 minutes at pH 8.6 (4°C)[6]
Relative Coupling Speed ~32 times faster than pentachlorophenyl (OPCP) ester and 111 times faster than nitrophenyl (ONp) ester.[1]Data not available for direct comparison.

Experimental Protocols

Protocol 1: General Protein Labeling with a PFP Ester

This protocol provides a general procedure for labeling a protein with a PFP ester-activated molecule.

Materials:

  • PFP ester-activated molecule

  • Protein to be labeled

  • Amine-free buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 7.2-8.5)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the amine-free reaction buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the reaction buffer.[3]

  • Prepare the PFP Ester Solution: Immediately before use, dissolve the PFP ester-activated molecule in anhydrous DMSO or DMF to a stock concentration (e.g., 10-100 mM).[3] PFP esters are moisture-sensitive and should be stored at -20°C with a desiccant.[7] It is strongly recommended to prepare solutions immediately before use as they are susceptible to hydrolysis.[7]

  • Reaction: Add a 5- to 20-fold molar excess of the dissolved PFP ester to the protein solution while gently vortexing. The final concentration of the organic solvent should ideally be less than 10%.[3]

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[3][7]

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 30 minutes at room temperature.[3]

  • Purification: Remove the excess, unreacted PFP ester and byproducts by gel filtration using a desalting column or by dialysis against a suitable buffer (e.g., PBS).[3]

Protocol 2: Comparative Analysis of Active Ester Hydrolysis Rate via HPLC

This protocol outlines a method to quantify and compare the rate of hydrolysis of PFP and NHS esters in an aqueous buffer.

Materials:

  • PFP and NHS esters of the same carboxylic acid (e.g., biotin)

  • Phosphate Buffered Saline (PBS), pH 7.4 and Sodium Bicarbonate buffer, pH 8.5

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Trifluoroacetic acid (TFA)

  • Reverse-phase HPLC system with a C18 column and UV detector

Procedure:

  • Prepare stock solutions of the PFP and NHS esters in anhydrous ACN.

  • Initiate the hydrolysis reaction by diluting a known amount of the ester stock solution into the aqueous buffer (pH 7.4 or 8.5) to a final concentration suitable for HPLC analysis.

  • Immediately inject a t=0 sample onto the HPLC.

  • Incubate the reaction mixture at a constant temperature (e.g., 25°C).

  • At various time points (e.g., 5, 15, 30, 60, 120 minutes), inject an aliquot of the reaction mixture onto the HPLC.

  • Monitor the disappearance of the active ester peak and the appearance of the hydrolyzed carboxylic acid peak by UV absorbance at an appropriate wavelength. The mobile phase for HPLC can be a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).[1]

  • Calculate the percentage of remaining active ester at each time point and plot the natural logarithm of the concentration versus time to determine the pseudo-first-order rate constant and the half-life of each ester.[1]

Visualizing Workflows and Pathways

Reaction of a PFP Ester with a Primary Amine

PFP_Ester_Reaction Molecule R1-C(=O)-O-PFP Intermediate Tetrahedral Intermediate Molecule->Intermediate Nucleophilic Attack Amine R2-NH2 Amine->Intermediate Product R1-C(=O)-NH-R2 (Amide Bond) Intermediate->Product Elimination Byproduct Pentafluorophenol Intermediate->Byproduct

Caption: The reaction mechanism of a PFP ester with a primary amine to form a stable amide bond.

General Workflow for Protein Bioconjugation

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep Prepare Protein Solution (1-10 mg/mL in Amine-free Buffer) Conjugation Add PFP Ester to Protein (5-20x Molar Excess) Protein_Prep->Conjugation Ester_Prep Prepare PFP Ester Solution (10-100 mM in Anhydrous DMSO/DMF) Ester_Prep->Conjugation Incubation Incubate (1-4h at RT or O/N at 4°C) Conjugation->Incubation Quenching Quench Reaction (Optional, e.g., Tris Buffer) Incubation->Quenching Purification Purify Conjugate (SEC or Dialysis) Quenching->Purification Analysis Analyze Conjugate (e.g., SDS-PAGE, MS) Purification->Analysis

Caption: A typical experimental workflow for the bioconjugation of a protein using a PFP ester.

Competing Reactions: Aminolysis vs. Hydrolysis

Competing_Reactions cluster_aminolysis Desired Reaction (Aminolysis) cluster_hydrolysis Side Reaction (Hydrolysis) PFP_Ester PFP Ester (R-C(=O)-O-PFP) Amine Primary Amine (R'-NH2) PFP_Ester->Amine k_aminolysis Water Water (H2O) PFP_Ester->Water k_hydrolysis Amide_Product Stable Amide Conjugate (R-C(=O)-NH-R') Amine->Amide_Product Hydrolysis_Product Inactive Carboxylic Acid (R-COOH) Water->Hydrolysis_Product

Caption: PFP esters favor the desired aminolysis reaction over the competing hydrolysis side reaction.

Applications in Research and Drug Development

The unique properties of PFP esters have led to their widespread adoption in various bioconjugation applications.

  • Antibody-Drug Conjugates (ADCs): PFP esters are used to link potent cytotoxic drugs to monoclonal antibodies, creating targeted cancer therapies. Their efficiency and the stability of the resulting amide bond are critical for the safety and efficacy of ADCs.

  • Protein Labeling: The attachment of fluorophores, biotin, or other reporter molecules to proteins for detection and analysis is a common application. The higher efficiency of PFP esters is particularly advantageous when working with precious or low-abundance proteins.

  • Peptide Synthesis: PFP esters are valuable reagents in solid-phase and solution-phase peptide synthesis due to their high reactivity, which leads to faster coupling times and a reduction in side reactions.[2]

  • Surface Modification: PFP esters are employed to functionalize surfaces, such as nanoparticles and microarrays, with biomolecules for diagnostic and research applications.

Conclusion

PFP esters represent a significant advancement in the field of bioconjugation. Their enhanced stability towards hydrolysis and high reactivity with amines provide a more efficient and reliable alternative to traditional crosslinkers like NHS esters. For researchers, scientists, and drug development professionals, the adoption of PFP ester chemistry can lead to more robust and reproducible results, ultimately accelerating the development of novel bioconjugate-based technologies. The detailed protocols and comparative data presented in this guide are intended to empower researchers to effectively implement PFP esters in their work and harness their full potential.

References

The Pivotal Role of PEG2 Spacers in Antibody-Drug Conjugate Linkers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is increasingly dominated by Antibody-Drug Conjugates (ADCs), sophisticated biopharmaceuticals that deliver potent cytotoxic agents directly to tumor cells. The efficacy and safety of these "biological missiles" are critically dependent on the design of the linker that connects the monoclonal antibody to the payload. Among the various components of linker technology, the incorporation of short polyethylene (B3416737) glycol (PEG) spacers, particularly PEG2, has emerged as a crucial strategy for optimizing ADC performance. This technical guide delves into the multifaceted role of the PEG2 spacer in ADC linkers, providing an in-depth analysis of its impact on physicochemical properties, pharmacokinetics, and therapeutic efficacy, supplemented with detailed experimental protocols and illustrative diagrams.

Enhancing Physicochemical Properties: The Hydrophilic Shield

A primary challenge in ADC development is the inherent hydrophobicity of many potent cytotoxic payloads.[1][2] This hydrophobicity can lead to aggregation of the final ADC product, compromising its stability, manufacturability, and safety.[3][4] The introduction of a hydrophilic PEG2 spacer helps to mitigate these issues by acting as a "hydrophilic shield" around the hydrophobic drug.[5][6]

The principal advantages of incorporating a PEG2 spacer include:

  • Increased Solubility: The ethylene (B1197577) glycol units of the PEG spacer are highly hydrophilic, significantly improving the overall water solubility of the drug-linker complex and the final ADC.[7][8][] This enhanced solubility facilitates the conjugation reaction in aqueous buffers, often reducing the need for organic co-solvents that can denature the antibody.[8]

  • Reduced Aggregation: By masking the hydrophobic payload, the PEG2 spacer minimizes intermolecular hydrophobic interactions that lead to aggregation.[3][8] This results in a more homogenous and stable ADC preparation with a lower propensity for forming high-molecular-weight species (HMWS).[8]

  • Improved Stability: The prevention of aggregation contributes to the overall physical and chemical stability of the ADC during storage and in circulation.[10][11]

Quantitative Impact of PEG Spacers on ADC Properties

While specific quantitative data for PEG2 spacers is often presented in the context of broader studies on PEG linkers, the general trends demonstrate the positive impact of PEGylation. The following tables summarize representative data on how PEG spacers influence key ADC parameters. It is important to note that the optimal PEG length can be influenced by the specific antibody, payload, and conjugation chemistry.[8]

PropertyWithout PEG SpacerWith PEG Spacer (Illustrative Data)Reference(s)
Aggregation Higher propensity for aggregation and formation of High-Molecular-Weight Species (HMWS).A PEG2 spacer has been shown to be as effective as longer spacers in eliminating aggregation. For example, the Byondis BV candidates (SYD985 and SYD1875) utilize a short PEG2 spacer to achieve lower amounts of HMWS during conjugation.[8]
Solubility Lower solubility of the hydrophobic payload-linker, often requiring higher percentages of organic co-solvents for conjugation.Improved solubility of the linker-payload, allowing for bioconjugation in more aqueous-based buffers. For instance, a PEG8 spacer was shown to enable conjugation in an aqueous buffer with only 10% DMSO. While specific data for PEG2 is not detailed, the hydrophilic nature of the spacer contributes to this effect.[8]
ParameterADC without PEG SpacerADC with PEG Spacer (Illustrative Data for Longer Chains)Reference(s)
Half-life (t½) Shorter circulation half-life due to faster clearance.Significantly prolonged circulation half-life. For example, modification with a 10 kDa PEG chain extended the half-life by 11.2-fold in one study. While this is a much larger PEG chain, the principle of increased hydrodynamic volume and reduced clearance applies to shorter PEGs as well.[12]
Plasma Clearance Higher clearance rates.Clearance rates are stabilized with the inclusion of PEG spacers (PEG8, 12, and 24 showed stabilized clearance in one study).[13]
In Vitro Cytotoxicity (IC50) Potentially higher in vitro potency in some cases due to direct cell contact.May show a slight reduction in in vitro potency compared to non-PEGylated counterparts, but this is often compensated for by improved in vivo performance. For instance, modification with 4 kDa and 10 kDa PEG chains reduced cytotoxicity by approximately 6.5- and 22.5-fold, respectively, in one study.[12]
In Vivo Efficacy May exhibit lower in vivo efficacy due to poor pharmacokinetics and aggregation.Improved in vivo efficacy due to enhanced exposure and better tumor penetration. Studies have shown that ADCs with PEG spacers can lead to complete tumor regression in animal models where non-PEGylated versions only show tumor stasis.[14][15][16]
Therapeutic Index Narrower therapeutic index due to potential off-target toxicity and reduced efficacy.Wider therapeutic index due to improved safety profile and enhanced efficacy.[5][7][16][17][18]

Modulating Pharmacokinetics and In Vivo Performance

The inclusion of a PEG2 spacer can have a profound impact on the pharmacokinetic (PK) profile of an ADC, ultimately leading to improved in vivo efficacy and a wider therapeutic window.[5][7]

  • Prolonged Circulation Half-Life: The hydrophilic PEG chain creates a hydration shell around the ADC, increasing its hydrodynamic volume.[10] This larger size reduces renal clearance, leading to a longer circulation half-life.[14]

  • Reduced Immunogenicity: By shielding the potentially immunogenic payload and linker components, the PEG spacer can reduce the risk of an immune response against the ADC.[10]

  • Enhanced Tumor Penetration: While seemingly counterintuitive for a larger molecule, the improved solubility and stability of PEGylated ADCs can lead to better distribution and penetration within the tumor microenvironment.[14][15]

  • Improved Therapeutic Index: The combination of enhanced efficacy (due to better PK) and improved safety (due to reduced aggregation and potential for off-target toxicity) results in an overall improvement in the therapeutic index of the ADC.[5][7][16]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the synthesis and characterization of ADCs containing a PEG2 spacer.

Synthesis of a Cysteine-Linked ADC with a Maleimide-PEG2 Linker

This protocol describes the conjugation of a drug-linker containing a maleimide-PEG2 moiety to a monoclonal antibody via partially reduced interchain disulfide bonds.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Maleimide-PEG2-drug linker

  • Quenching reagent (e.g., N-acetylcysteine)

  • Buffer exchange columns (e.g., Sephadex G-25)

  • Reaction buffers (e.g., phosphate (B84403) buffer with EDTA)

Procedure:

  • Antibody Reduction:

    • Prepare a solution of the mAb at a concentration of 5-10 mg/mL in a suitable reaction buffer (e.g., 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.5).[6][19]

    • Add a calculated molar excess of the reducing agent (TCEP or DTT) to the antibody solution. The amount of reducing agent will determine the number of disulfide bonds reduced and thus the final drug-to-antibody ratio (DAR).[6][19]

    • Incubate the reaction mixture at 37°C for 30-120 minutes.[6][19]

    • Remove the excess reducing agent by buffer exchange using a desalting column equilibrated with the conjugation buffer.[6]

  • Conjugation:

    • Dissolve the maleimide-PEG2-drug linker in a compatible organic solvent (e.g., DMSO) and then dilute into the conjugation buffer.[6]

    • Add the drug-linker solution to the reduced antibody solution at a specific molar ratio to achieve the desired DAR.[6]

    • Incubate the reaction mixture for 1-2 hours at 4°C or room temperature, protected from light.[19]

  • Quenching and Purification:

    • Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine to cap any unreacted maleimide (B117702) groups.[6]

    • Purify the resulting ADC from unconjugated drug-linker and other reaction components by buffer exchange or size-exclusion chromatography (SEC).[6]

Characterization of the ADC

3.2.1. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)-HPLC

HIC-HPLC is a standard method for determining the DAR of cysteine-linked ADCs. The separation is based on the principle that the hydrophobicity of the ADC increases with the number of conjugated drug molecules.[20][21][22]

Materials and Equipment:

  • HIC-HPLC system with a suitable HIC column (e.g., Butyl-NPR)[20]

  • Mobile Phase A: High salt buffer (e.g., 1.2 M (NH4)2SO4, 25 mM NaH2PO4/Na2HPO4, pH 6.0)[20]

  • Mobile Phase B: Low salt buffer (e.g., 25 mM NaH2PO4/Na2HPO4, pH 6.0, with 25% isopropanol)[20]

  • ADC sample

Procedure:

  • Equilibrate the HIC column with the initial mobile phase conditions (a high percentage of Mobile Phase A).

  • Inject the ADC sample onto the column.

  • Elute the different ADC species using a decreasing salt gradient (from Mobile Phase A to Mobile Phase B).

  • Monitor the elution profile at 280 nm.

  • The resulting chromatogram will show distinct peaks corresponding to the antibody with different numbers of drugs attached (DAR0, DAR2, DAR4, etc.).

  • Calculate the average DAR by integrating the peak areas of each species and using the following formula:

    • Average DAR = Σ (Peak Area of DARn * n) / Σ (Total Peak Area) where 'n' is the number of drugs conjugated to the antibody for a given peak.

3.2.2. In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the potency of the ADC in killing target cancer cells.[11][12][23][24][25]

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • 96-well cell culture plates

  • Complete cell culture medium

  • ADC sample and controls (unconjugated antibody, free drug)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[11]

  • Plate reader

Procedure:

  • Cell Seeding: Seed the antigen-positive and antigen-negative cells in separate 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight.[23]

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in complete cell culture medium. Add the diluted compounds to the respective wells.[23]

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.[23]

  • MTT Addition and Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.[11]

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.[11]

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.[25]

  • Data Analysis: Normalize the results to untreated control cells and plot the dose-response curves to determine the IC50 value (the concentration that inhibits 50% of cell growth).[23]

Visualizing the Role of PEG2 Spacers

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the function and development of ADCs with PEG2 spacers.

ADC_Structure cluster_Antibody Monoclonal Antibody cluster_Linker Linker cluster_Payload Payload Antibody Antibody Conjugation_Site Conjugation Site (e.g., Cysteine) Antibody->Conjugation_Site PEG2_Spacer PEG2 Spacer Conjugation_Site->PEG2_Spacer Hydrophilic Spacer Cleavable_Unit Cleavable Unit (Optional) PEG2_Spacer->Cleavable_Unit Payload Cytotoxic Drug Cleavable_Unit->Payload

Figure 1. Structure of an ADC with a PEG2 Spacer.

ADC_Mechanism_of_Action A 1. ADC binds to target antigen on tumor cell surface B 2. Receptor-mediated endocytosis A->B C 3. Formation of ADC-containing endosome B->C D 4. Endosome fuses with lysosome C->D E 5. Linker cleavage (e.g., enzymatic) in lysosome D->E F 6. Release of active cytotoxic payload E->F G 7. Payload induces cell death (apoptosis) F->G

Figure 2. General Mechanism of Action for an ADC.

Experimental_Workflow cluster_Synthesis ADC Synthesis cluster_Characterization Characterization cluster_Evaluation Functional Evaluation A1 Antibody Reduction A2 Conjugation with Maleimide-PEG2-Drug A1->A2 A3 Quenching & Purification A2->A3 B1 DAR Determination (HIC-HPLC) A3->B1 B2 Aggregation Analysis (SEC) A3->B2 B3 Purity Analysis A3->B3 C1 In Vitro Cytotoxicity (MTT Assay) B1->C1 C2 In Vivo Efficacy (Xenograft Models) B2->C2 C3 Pharmacokinetic Studies B3->C3

Figure 3. Experimental Workflow for ADC Development.

Conclusion

The inclusion of a PEG2 spacer in ADC linkers is a critical design element that significantly enhances the overall properties and therapeutic potential of these targeted therapies. By improving solubility, reducing aggregation, and optimizing pharmacokinetic profiles, the seemingly simple addition of two ethylene glycol units can lead to ADCs with greater stability, improved in vivo efficacy, and a wider therapeutic window. As the field of antibody-drug conjugates continues to evolve, the rational design of linkers, with careful consideration of components like the PEG2 spacer, will remain a cornerstone of developing safer and more effective treatments for cancer.

References

An In-depth Technical Guide to the Chemical Synthesis of Ald-Ph-amido-PEG2-C2-Pfp Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of Ald-Ph-amido-PEG2-C2-Pfp (pentafluorophenyl) ester, a bifunctional, non-cleavable linker critical in the development of Antibody-Drug Conjugates (ADCs). This document outlines a plausible and chemically robust synthetic pathway, compiles relevant physicochemical data, and details the experimental protocols for the key reaction steps.

Introduction and Core Concepts

Ald-Ph-amido-PEG2-C2-Pfp ester is a key tool in bioconjugation chemistry, specifically designed for linking antibodies to therapeutic payloads.[1][2] Its structure incorporates three essential functionalities:

  • An Aldehyde Group (Ald-Ph): The terminal benzaldehyde (B42025) group provides a reactive handle for conjugation to molecules containing aminooxy or hydrazide functionalities, often found on cytotoxic drugs. This reaction forms a stable oxime or hydrazone bond, respectively.[3]

  • A Hydrophilic PEG Spacer (amido-PEG2-C2): The central portion of the molecule consists of a two-unit polyethylene (B3416737) glycol (PEG) chain. This spacer enhances the solubility and stability of the resulting ADC, reduces aggregation, and can improve the pharmacokinetic properties of the conjugate.[2]

  • An Amine-Reactive Pfp Ester: The pentafluorophenyl ester is a highly reactive group that readily forms stable amide bonds with primary and secondary amines, such as the lysine (B10760008) residues found on the surface of antibodies.[4] PFP esters are known for being less susceptible to hydrolysis in aqueous media compared to other active esters like N-hydroxysuccinimide (NHS) esters, leading to more efficient conjugation reactions.[5]

The strategic combination of these groups allows for a two-step conjugation process, making it a valuable component in the construction of precisely defined ADCs.

Physicochemical and Quantitative Data

The key properties of the target molecule and its crucial precursor are summarized below. This data is essential for reaction stoichiometry calculations, purification, and characterization.

Compound NameMolecular FormulaMolecular Weight ( g/mol )PurityCAS Number
This compound C₂₁H₁₈F₅NO₆475.36>95%2101206-60-2
Ald-Ph-amido-PEG2-C2-acid C₁₅H₁₉NO₆309.32>95%1807534-84-4

Table 1: Physicochemical Properties of the Target Linker and a Key Intermediate. Data sourced from supplier specifications.[1][6]

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached through a two-step process starting from commercially available or readily synthesized precursors. The overall strategy involves first forming the stable amide bond to create the core linker structure, followed by the activation of the terminal carboxylic acid to the Pfp ester.

The key intermediate in this pathway is Ald-Ph-amido-PEG2-C2-acid .[6][7] This molecule is formed by the coupling of two building blocks:

  • 4-formylbenzoic acid: Provides the aldehyde-phenyl moiety.

  • Amino-PEG2-propionic acid (H₂N-(CH₂CH₂O)₂-CH₂CH₂-COOH): The bifunctional PEG linker.

The final step is the esterification of the terminal carboxylic acid of the intermediate with pentafluorophenol (B44920).

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Pfp Esterification A 4-formylbenzoic acid C Ald-Ph-amido-PEG2-C2-acid A->C EDC, NHS DMF B Amino-PEG2-propionic acid B->C EDC, NHS DMF D Ald-Ph-amido-PEG2-C2-acid F This compound (Final Product) D->F EDC or DCC CH2Cl2 or DMF E Pentafluorophenol E->F EDC or DCC CH2Cl2 or DMF

Caption: Proposed two-step synthesis pathway for this compound.

Detailed Experimental Protocols

The following protocols are based on established chemical methods for amide coupling and Pfp ester formation.[8][9] Researchers should perform reactions under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents for best results.

Step 1: Synthesis of Ald-Ph-amido-PEG2-C2-acid

This procedure details the amide coupling reaction between 4-formylbenzoic acid and the amino-PEG-acid linker.

Materials and Reagents:

  • 4-formylbenzoic acid

  • Amino-PEG2-propionic acid

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-formylbenzoic acid (1.0 equivalent), EDC·HCl (1.2 equivalents), and NHS (1.2 equivalents) in anhydrous DMF.

  • Stir the mixture at room temperature for 30-60 minutes to pre-activate the carboxylic acid, forming the NHS ester in situ.

  • In a separate flask, dissolve Amino-PEG2-propionic acid (1.05 equivalents) in anhydrous DMF.

  • Slowly add the solution of the amino-PEG linker to the activated 4-formylbenzoic acid solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain pure Ald-Ph-amido-PEG2-C2-acid.

Step 2: Synthesis of this compound

This final step involves the activation of the terminal carboxylic acid of the intermediate to the Pfp ester.

Materials and Reagents:

  • Ald-Ph-amido-PEG2-C2-acid (from Step 1)

  • Pentafluorophenol (PFP)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or EDC·HCl

  • Anhydrous Dichloromethane (DCM) or DMF

  • Hexanes

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve Ald-Ph-amido-PEG2-C2-acid (1.0 equivalent) and pentafluorophenol (1.1 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the cooled mixture. If using EDC, it can be added as a solid.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction for the disappearance of the starting acid by TLC or LC-MS.

  • If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU precipitate and wash it with a small amount of cold DCM.

  • Concentrate the filtrate under reduced pressure.

  • If the product is a solid, it may be purified by recrystallization or precipitation from a DCM/hexanes solvent system. If it is an oil, purify by flash column chromatography.

  • The final product, this compound, should be stored under desiccated and inert conditions at -20°C to prevent hydrolysis.[5]

Application in Antibody-Drug Conjugate (ADC) Development

The primary application of this linker is in the construction of ADCs. The process involves two sequential conjugation steps, which allows for a well-defined and controlled synthesis of the final bioconjugate.

G cluster_0 Part 1: Linker-Drug Conjugation cluster_1 Part 2: Antibody Conjugation A This compound B Drug-NH-O-R (Aminooxy- or Hydrazide-Drug) A->B Reaction at Aldehyde C Pfp-ester-Linker-Drug Conjugate B->C Forms Oxime/ Hydrazone Bond D Pfp-ester-Linker-Drug Conjugate E Antibody-(Lys)-NH2 D->E Reaction at Pfp ester F Antibody-Drug Conjugate (ADC) E->F Forms Amide Bond

Caption: General workflow for ADC synthesis using the dual-reactive linker.

The Pfp-ester is highly reactive towards the primary amine groups of lysine residues on the antibody surface. The conjugation is typically performed in an amine-free buffer at a slightly basic pH (7.2-8.5) to facilitate the reaction.[4][10] The resulting ADC benefits from the stability of the non-cleavable linker and the favorable physicochemical properties imparted by the PEG spacer.[2]

G Antibody Antibody (mAb) Targeting Domain Linker Linker Ald-Ph-amido-PEG2-C2 Antibody->Linker Amide Bond (via Lysine) Payload Payload Cytotoxic Drug Linker->Payload Oxime/Hydrazone Bond (via Aldehyde)

Caption: Schematic of an Antibody-Drug Conjugate (ADC) structure.

Conclusion

The synthesis of this compound is a multi-step process that relies on standard, high-yielding organic reactions. By following robust protocols for amide bond formation and Pfp esterification, this versatile ADC linker can be produced with high purity. Its unique dual-reactive nature, combined with the benefits of a hydrophilic PEG spacer, makes it an invaluable tool for researchers and scientists in the field of targeted cancer therapy and drug development.

References

An In-Depth Technical Guide to Non-Cleavable Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of non-cleavable linkers used in antibody-drug conjugates (ADCs). It delves into their core mechanism of action, stability, and the critical process of payload release, supported by quantitative data, detailed experimental protocols, and explanatory diagrams to facilitate a deeper understanding for researchers in the field of targeted cancer therapy.

Introduction to Non-Cleavable ADC Linkers

Antibody-drug conjugates are a class of biotherapeutics designed to deliver potent cytotoxic agents specifically to cancer cells by harnessing the targeting ability of monoclonal antibodies.[1] The linker connecting the antibody to the cytotoxic payload is a critical component that dictates the ADC's stability, efficacy, and safety profile.[] Non-cleavable linkers are characterized by their high stability, lacking a specific chemical or enzymatic trigger for payload release.[][4] Instead, the release of the cytotoxic drug is contingent upon the complete proteolytic degradation of the antibody backbone within the lysosome of the target cancer cell.[5][6] This inherent stability in systemic circulation is a key advantage, minimizing off-target toxicity and contributing to a wider therapeutic window.[7][8]

Mechanism of Action

The journey of an ADC with a non-cleavable linker from administration to cytotoxic effect involves a series of sequential steps.

dot

cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC ADC in Circulation Binding Binding ADC->Binding 1. Targeting Receptor Target Antigen (e.g., HER2) Internalization Endocytosis Binding->Internalization 2. Internalization Endosome Early Endosome Internalization->Endosome 3. Trafficking Lysosome Lysosome Endosome->Lysosome 4. Lysosomal Fusion Degradation Antibody Degradation Lysosome->Degradation 5. Proteolysis Release Payload Release (Amino Acid-Linker-Drug) Degradation->Release Cytotoxicity Cytotoxic Effect (e.g., Microtubule Inhibition) Release->Cytotoxicity 6. Action

ADC Internalization and Payload Release Pathway.

Upon administration, the ADC circulates systemically. The monoclonal antibody component of the ADC specifically recognizes and binds to its target antigen on the surface of a cancer cell.[1] Following binding, the ADC-antigen complex is internalized by the cell through receptor-mediated endocytosis, initially forming an early endosome.[9] This endosome then matures and fuses with a lysosome, a cellular organelle containing a host of degradative enzymes.[10] Inside the acidic environment of the lysosome, proteases completely break down the antibody into its constituent amino acids.[6][11] This catabolic process liberates the cytotoxic payload, which remains attached to the linker and a single amino acid residue from the antibody.[][12] This active metabolite then exerts its cytotoxic effect, for instance, by inhibiting microtubule polymerization, ultimately leading to cell death.[13]

Types of Non-Cleavable Linkers

Non-cleavable linkers are primarily based on stable chemical bonds that can withstand the physiological conditions of the bloodstream. The most common types include thioether and maleimidocaproyl (MC) linkers.[5][14]

  • Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC): This is a widely used heterobifunctional crosslinker that forms a stable thioether bond.[8][15] It is a key component in the FDA-approved ADC, Kadcyla® (ado-trastuzumab emtansine).[8] The cyclohexane (B81311) ring in the SMCC linker provides steric hindrance, which further enhances the stability of the thioether bond.[11][16]

  • Maleimidocaproyl (MC): This linker is utilized in the ADC Blenrep® (belantamab mafodotin).[17][18] It also forms a stable covalent bond, ensuring the integrity of the ADC in circulation.

Quantitative Data on Stability, Efficacy, and Toxicity

The choice of a non-cleavable linker has a significant impact on the pharmacokinetic and pharmacodynamic properties of an ADC.

Table 1: Plasma Stability of Non-Cleavable vs. Cleavable Linkers
Linker TypeExample ADCLinker ChemistryHalf-life in Mouse PlasmaReference(s)
Non-Cleavable Trastuzumab-DM1SMCC~10.4 days[19]
CleavablecAC10-MMAEVal-Cit Dipeptide~6.0 days[19]
Cleavableanti-HER2-MMAFValine-citrulline>95% payload loss after 14 days[19]
Table 2: Comparative In Vitro Efficacy of ADCs
ADCLinker TypeTarget Cell LineIC50 (pmol/L)Reference(s)
Sulfatase-linker-ADCCleavableHER2+61 and 111[20]
Val-Ala containing ADCCleavableHER2+92[20]
Non-cleavable ADC Non-cleavable HER2+ 609 [20]

Note: IC50 values are highly dependent on the specific experimental conditions, including the cell line, payload, and drug-to-antibody ratio.

Table 3: Clinical Toxicity Profile of Cleavable vs. Non-Cleavable Linkers (Meta-analysis data)
Linker TypePatients (N)Grade ≥3 Adverse EventsGrade ≥3 NeutropeniaGrade ≥3 AnemiaReference(s)
Cleavable1,08247%Significantly HigherSignificantly Higher[21]
Non-Cleavable 1,335 34% Significantly Lower Significantly Lower [21]

Experimental Protocols

Detailed and robust experimental protocols are essential for the preclinical evaluation of ADCs with non-cleavable linkers.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).

Materials:

  • Target antigen-positive and -negative cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • ADC stock solution

  • Unconjugated antibody (as a control)

  • Free cytotoxic payload (as a control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C, 5% CO₂.[6]

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium. Remove the old medium from the cells and add the treatment solutions.[6]

  • Incubation: Incubate the plate for a period that allows for ADC internalization and processing, typically 72-120 hours.[6]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[5]

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[5]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the results against the logarithm of the ADC concentration to determine the IC50 value.[21]

dot

start Start seed_cells Seed Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation prepare_dilutions Prepare ADC Serial Dilutions overnight_incubation->prepare_dilutions add_treatment Add ADC to Cells prepare_dilutions->add_treatment treatment_incubation Incubate for 72-120h add_treatment->treatment_incubation add_mtt Add MTT Reagent treatment_incubation->add_mtt mtt_incubation Incubate for 2-4h add_mtt->mtt_incubation solubilize Add Solubilization Solution mtt_incubation->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Workflow for an In Vitro Cytotoxicity (MTT) Assay.
Plasma Stability Assay

This assay evaluates the stability of the ADC and the extent of payload deconjugation in plasma over time.

Materials:

  • Test ADC

  • Human, mouse, or rat plasma

  • Incubator at 37°C

  • LC-MS system

  • Immunoaffinity capture reagents (e.g., Protein A beads) or protein precipitation reagents

Procedure:

  • Incubation: Spike the ADC into plasma at a known concentration and incubate at 37°C.[15]

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).[22]

  • Sample Processing:

    • Immunoaffinity Capture: Use Protein A beads to capture the intact ADC and antibody-containing fragments. Elute the captured components.

    • Protein Precipitation: Add an organic solvent like acetonitrile (B52724) to precipitate proteins and separate the free payload in the supernatant.[19]

  • LC-MS Analysis: Analyze the processed samples by LC-MS to determine the drug-to-antibody ratio (DAR) of the intact ADC and quantify the amount of free payload.[15]

  • Data Analysis: Plot the average DAR or the percentage of released payload over time to determine the stability profile and calculate the half-life of the ADC in plasma.[15]

Antibody Internalization and Lysosomal Trafficking Assay

This assay visualizes and quantifies the internalization of the ADC and its delivery to the lysosome.

Materials:

  • Target cancer cell line

  • Fluorescently labeled ADC (e.g., using pH-sensitive pHrodo dyes)

  • Lysosomal marker (e.g., LysoTracker or antibody against LAMP1)

  • Confocal microscope or high-content imaging system

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or in multi-well plates suitable for imaging or flow cytometry.

  • ADC Incubation: Incubate the cells with the fluorescently labeled ADC at 37°C for various time points (e.g., 30 minutes, 2, 6, 24 hours).[23]

  • Lysosomal Staining: If using a lysosomal marker, add it to the cells according to the manufacturer's protocol.

  • Imaging/Flow Cytometry:

    • Confocal Microscopy: Acquire images to visualize the co-localization of the fluorescent ADC signal with the lysosomal marker.[23]

    • Flow Cytometry: Quantify the mean fluorescence intensity of the cells to measure the extent of ADC internalization.[10]

  • Data Analysis: Analyze the images for co-localization or the flow cytometry data to determine the rate and extent of ADC internalization and lysosomal trafficking.

Advantages and Disadvantages of Non-Cleavable Linkers

The selection of a linker technology is a critical decision in ADC development, with non-cleavable linkers offering a distinct set of advantages and disadvantages.

Advantages:

  • Enhanced Plasma Stability: The robust chemical bonds of non-cleavable linkers lead to greater stability in circulation, reducing the premature release of the cytotoxic payload.[7][8][11] This can result in a more favorable safety profile and a wider therapeutic window.[][7]

  • Reduced Off-Target Toxicity: By minimizing the amount of free drug in the bloodstream, non-cleavable linkers can decrease toxicity to healthy tissues.[7][20]

  • Improved Therapeutic Index: Several studies have shown that ADCs with non-cleavable linkers can have a better therapeutic index compared to their cleavable counterparts.[11][16]

Disadvantages:

  • Lack of Bystander Effect: The released payload, an amino acid-linker-drug complex, is typically charged and less membrane-permeable, which prevents it from diffusing out of the target cell to kill neighboring antigen-negative cancer cells.[16][24] This can be a limitation in treating heterogeneous tumors.

  • Dependence on Lysosomal Degradation: The efficacy of ADCs with non-cleavable linkers is entirely dependent on efficient internalization and lysosomal processing.[5][11] Resistance mechanisms that impair these processes can reduce the ADC's effectiveness.

  • Payload Compatibility: Not all cytotoxic payloads are suitable for use with non-cleavable linkers. The addition of the amino acid and linker to the payload can sometimes reduce its potency.[11][16]

Conclusion

Non-cleavable linkers represent a mature and validated technology in the field of antibody-drug conjugates, offering significant advantages in terms of plasma stability and a favorable safety profile. The successful clinical development and approval of ADCs like Kadcyla® and Blenrep® underscore the therapeutic potential of this approach. While the lack of a bystander effect presents a limitation for certain tumor types, the enhanced stability and tolerability of non-cleavable linkers make them a compelling choice for the development of next-generation ADCs, particularly for homogenous tumors with high antigen expression. A thorough understanding of their mechanism of action, coupled with robust in vitro and in vivo characterization, is paramount for the successful design and clinical translation of ADCs employing this linker technology.

References

Ald-Ph-amido-PEG2-C2-Pfp ester technical datasheet

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ald-Ph-amido-PEG2-C2-Pfp ester, a non-cleavable linker utilized in the development of antibody-drug conjugates (ADCs). This document outlines the core properties of the molecule, detailed experimental protocols for its application, and a visual representation of the experimental workflows involved in ADC creation and evaluation.

Introduction to this compound

This compound is a bifunctional linker designed for the stable conjugation of therapeutic payloads to antibodies. It features a polyethylene (B3416737) glycol (PEG) spacer, an aldehyde-phenyl-amido functional group, and a pentafluorophenyl (Pfp) ester reactive group. As a non-cleavable linker, it is designed to release the cytotoxic payload only after the degradation of the antibody within the target cancer cell, which can enhance the therapeutic window by minimizing off-target toxicity.[]

The key components of this linker contribute to its functionality in ADC development:

  • Pentafluorophenyl (Pfp) Ester: This amine-reactive group facilitates the formation of a stable amide bond with lysine (B10760008) residues on the antibody. Pfp esters are known for their higher reactivity and greater stability in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible conjugation reactions.[2][3]

  • PEG2 Spacer: The two-unit polyethylene glycol spacer enhances the solubility and stability of the resulting ADC. PEGylation can also reduce the immunogenicity of the conjugate and improve its pharmacokinetic profile.[4]

  • Ald-Ph-amido-C2 Moiety: This part of the linker provides the attachment point for the cytotoxic drug. The aldehyde group can be used for various conjugation chemistries.

Physicochemical Properties and Comparative Data

While specific quantitative data for this compound is not extensively available in public literature, the following tables summarize its basic properties and a comparison of Pfp esters with the more common NHS esters.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₁H₁₈F₅NO₆[5][6]
Molecular Weight 475.36 g/mol [5][6]
CAS Number 2101206-60-2[5][6]
Linker Type Non-cleavable[5]

Table 2: Comparative Properties of Pfp Esters vs. NHS Esters for Amine Conjugation

FeaturePfp EsterNHS EsterSource
Reactivity with Amines HighHigh[7]
Hydrolytic Stability More stable, especially in aqueous solutionsProne to hydrolysis, particularly at higher pH[2][3][8]
Optimal pH Range 7.2 - 9.07.0 - 9.0[8][9]
Byproduct PentafluorophenolN-hydroxysuccinimide
Solubility Generally requires an organic co-solvent (e.g., DMSO, DMF)Often requires an organic co-solvent[2][3]

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in the development of an antibody-drug conjugate.

Antibody-Linker Conjugation via Lysine Amidation

This protocol describes the conjugation of the Pfp ester to the lysine residues of a monoclonal antibody (mAb).

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Antibody Preparation: Prepare the mAb solution at a concentration of 1-10 mg/mL in an amine-free buffer.

  • Linker Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Conjugation Reaction:

    • Slowly add the linker solution to the antibody solution with gentle stirring. The molar ratio of linker to antibody should be optimized, typically ranging from 5:1 to 20:1.

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.

  • Quenching: Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted Pfp ester. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess linker and other small molecules by size-exclusion chromatography using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

  • Characterization: Characterize the resulting antibody-linker conjugate for drug-to-antibody ratio (DAR), purity, and aggregation.

Drug-to-Antibody Ratio (DAR) Determination

The average number of linker-drug molecules conjugated to each antibody (DAR) is a critical quality attribute of an ADC. Hydrophobic Interaction Chromatography (HIC) is a common method for this determination.

Materials:

  • Purified antibody-linker conjugate

  • HIC column

  • HPLC system

  • Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7)

  • Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7)

Procedure:

  • Sample Preparation: Dilute the antibody-linker conjugate to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.

  • Chromatography:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the sample onto the column.

    • Elute the bound species with a gradient of decreasing salt concentration (increasing percentage of Mobile Phase B).

  • Data Analysis:

    • The different drug-loaded species will elute at different retention times, with higher DAR species being more retained.

    • Integrate the peak areas for each species (DAR 0, 1, 2, etc.).

    • Calculate the weighted average DAR using the following formula: Average DAR = Σ(Peak Area_i * DAR_i) / Σ(Peak Area_i)

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the ability of the ADC to kill cancer cells that express the target antigen.[2]

Materials:

  • Target antigen-positive and -negative cancer cell lines

  • Complete cell culture medium

  • ADC and control antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the antigen-positive and antigen-negative cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • ADC Treatment: Prepare serial dilutions of the ADC and control antibody in complete cell culture medium and add them to the cells. Include untreated cells as a control.

  • Incubation: Incubate the plates for 72-120 hours at 37°C in a CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the ADC concentration and determine the IC₅₀ value (the concentration of ADC that inhibits cell growth by 50%).

Visualizations: Workflows and Mechanisms

The following diagrams illustrate the key processes involved in the use of this compound.

G Antibody Antibody with Lysine Residue (-NH2) Conjugation_Step Amide Bond Formation (pH 7.2-8.5) Antibody->Conjugation_Step Pfp_Linker This compound Pfp_Linker->Conjugation_Step Conjugated_Antibody Antibody-Linker Conjugate Conjugation_Step->Conjugated_Antibody Pfp_Byproduct Pentafluorophenol (Leaving Group) Conjugation_Step->Pfp_Byproduct

Caption: Reaction of this compound with a lysine residue on an antibody.

G cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation mAb Monoclonal Antibody (mAb) Conjugation Lysine Conjugation (Pfp ester chemistry) mAb->Conjugation Linker_Payload Linker-Payload (Ald-Ph-amido-PEG2-C2-Drug) Linker_Payload->Conjugation Purification Purification (SEC / Dialysis) Conjugation->Purification Characterization Characterization (DAR, Purity, Aggregation) Purification->Characterization Binding_Assay Binding Assay (ELISA / SPR) Characterization->Binding_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT / CellTiter-Glo) Binding_Assay->Cytotoxicity_Assay PK_Study Pharmacokinetics (PK) Study Cytotoxicity_Assay->PK_Study Stability_Assay Plasma Stability Assay Stability_Assay->PK_Study Efficacy_Study Xenograft Model Efficacy Study PK_Study->Efficacy_Study Toxicity_Study Toxicology Study Efficacy_Study->Toxicity_Study

Caption: Experimental workflow for the development and evaluation of an ADC.

G ADC_Binding 1. ADC binds to target antigen on cancer cell surface Internalization 2. ADC-antigen complex is internalized via endocytosis ADC_Binding->Internalization Trafficking 3. Trafficking to lysosome Internalization->Trafficking Degradation 4. Antibody is degraded by lysosomal proteases Trafficking->Degradation Payload_Release 5. Payload-linker-amino acid complex is released Degradation->Payload_Release Cell_Death 6. Payload induces cytotoxicity and cell death Payload_Release->Cell_Death

Caption: Mechanism of action for a non-cleavable ADC.

References

Navigating the Frontier of Bioconjugation: A Technical Guide to Ald-Ph-amido-PEG2-C2-Pfp Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of targeted therapeutics, particularly in the realm of Antibody-Drug Conjugates (ADCs), the choice of linker chemistry is paramount to designing safe and effective bioconjugates. This in-depth technical guide focuses on Ald-Ph-amido-PEG2-C2-Pfp ester, a non-cleavable linker, providing essential information on its safety, handling, and application for professionals in drug development and biomedical research.

Section 1: Chemical and Physical Properties

This compound is a chemical entity designed for the covalent attachment of molecules, typically a cytotoxic payload, to a biomolecule such as an antibody. Its structure incorporates a terminal aldehyde group (Ald), a phenyl-amido group, a two-unit polyethylene (B3416737) glycol (PEG2) spacer, a two-carbon (C2) chain, and a reactive pentafluorophenyl (Pfp) ester. The Pfp ester group is the reactive moiety that readily forms a stable amide bond with primary and secondary amines on the target biomolecule.

A comprehensive summary of its known quantitative properties is presented in the table below.

PropertyValueSource
Chemical Formula C₂₁H₁₈F₅NO₆[1]
Molecular Weight 475.36 g/mol [1]
CAS Number 2101206-60-2[1]
Description Non-cleavable 2-unit PEG linker for antibody-drug conjugation.[1][2][3][4]
Purity >98%[5]

Section 2: Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, the safety and handling procedures can be inferred from the general knowledge of pentafluorophenyl (Pfp) esters and standard laboratory practices for handling reactive chemical compounds.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves (nitrile or other chemically resistant material), and a laboratory coat when handling this compound.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.

  • Ingestion and Inhalation: Avoid ingestion and inhalation of the powder or its solutions.

Storage and Stability:

Pfp esters are known to be moisture-sensitive. Therefore, proper storage is crucial to maintain the reactivity and integrity of this compound.

ParameterRecommendation
Storage Temperature -20°C for long-term storage.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) and with a desiccant to prevent hydrolysis.
Container Keep in a tightly sealed container.

Section 3: Experimental Protocols

The following section outlines a general protocol for the conjugation of this compound to an antibody. This protocol is a general guideline and should be optimized for the specific antibody and payload being used.

Materials:

  • Antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.2-8.0. Avoid buffers containing primary amines like Tris.

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Quenching reagent (e.g., Tris buffer or glycine)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a suitable concentration in the reaction buffer.

  • Linker Solution Preparation: Immediately before use, dissolve the required amount of this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution. Do not store the linker in solution due to its susceptibility to hydrolysis.

  • Conjugation Reaction: Add the linker stock solution to the antibody solution with gentle mixing. The molar ratio of linker to antibody will need to be optimized to achieve the desired drug-to-antibody ratio (DAR).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a specific duration (e.g., 1-4 hours). The optimal time and temperature should be determined empirically.

  • Quenching: Stop the reaction by adding a quenching reagent to consume any unreacted Pfp ester.

  • Purification: Purify the resulting ADC from unreacted linker, payload, and other byproducts using a suitable chromatography method.

  • Characterization: Characterize the purified ADC to determine the DAR, purity, and functional activity.

Section 4: Visualizing the Workflow and Logic

To better illustrate the processes involved, the following diagrams created using the DOT language provide a visual representation of the experimental workflow and the logical relationship of the linker's components.

G cluster_prep Preparation cluster_reaction Conjugation cluster_post Post-Reaction Antibody_Prep Antibody Preparation (in amine-free buffer) Conjugation Conjugation Reaction (Optimized linker:antibody ratio) Antibody_Prep->Conjugation Linker_Prep Linker Solution Preparation (freshly made in anhydrous DMSO/DMF) Linker_Prep->Conjugation Incubation Incubation (Controlled time and temperature) Conjugation->Incubation Quenching Quenching (Addition of Tris or glycine) Incubation->Quenching Purification Purification (e.g., Size-Exclusion Chromatography) Quenching->Purification Characterization Characterization (DAR, purity, activity) Purification->Characterization

Caption: Experimental Workflow for Antibody-Drug Conjugation.

G cluster_components Linker Components cluster_function Functionality Ald Aldehyde (Ald) Payload_attachment Payload Attachment Site Ald->Payload_attachment Ph_amido Phenyl-amido Solubility_PK Solubility & Pharmacokinetics Ph_amido->Solubility_PK PEG2 PEG2 Spacer PEG2->Solubility_PK C2 C2 Chain C2->Solubility_PK Pfp_ester Pfp Ester Antibody_conjugation Antibody Conjugation Site Pfp_ester->Antibody_conjugation

References

In-Depth Technical Guide: Ald-Ph-amido-PEG2-C2-Pfp Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the storage, stability, and handling of Ald-Ph-amido-PEG2-C2-Pfp ester, a bifunctional linker commonly utilized in the synthesis of antibody-drug conjugates (ADCs) and other bioconjugates. The pentafluorophenyl (PFP) ester moiety offers a reactive group for conjugation to amine-containing molecules, while the aldehyde group provides a site for further modification. Proper storage and handling are critical to ensure the integrity and reactivity of this reagent.

Recommended Storage Conditions

This compound is susceptible to degradation by moisture. Therefore, stringent storage conditions are necessary to ensure its long-term stability and performance in conjugation reactions. For optimal stability, the solid reagent should be stored under the following conditions:

ParameterRecommended ConditionRationale
Temperature -20°CMinimizes the rate of potential degradation pathways.
Atmosphere Store under an inert gas (e.g., Argon or Nitrogen)Prevents exposure to atmospheric moisture and oxygen.
Light Exposure Protect from light; store in an amber vial or in the darkWhile not as critical as moisture, light can contribute to degradation over time.
Moisture Store in a desiccated environmentPFP esters are moisture-sensitive and can hydrolyze in the presence of water.
Container Tightly sealed vialPrevents the ingress of moisture and atmospheric gases.

Note on conflicting information: While some suppliers may suggest storage at 2-8°C for short periods, the consensus for long-term storage of PFP esters and other amine-reactive PEG linkers is -20°C to mitigate the risk of hydrolysis.

Chemical Stability and Degradation Pathways

Pentafluorophenyl esters are known for their high reactivity towards primary and secondary amines, forming stable amide bonds. They are generally more resistant to spontaneous hydrolysis in aqueous media compared to other active esters like N-hydroxysuccinimide (NHS) esters. This enhanced stability can lead to more efficient and reproducible conjugation reactions.

The primary degradation pathway for this compound in the presence of water is the hydrolysis of the PFP ester to the corresponding carboxylic acid. This reaction is accelerated at a higher pH. The resulting carboxylic acid is unreactive towards amines under typical bioconjugation conditions, leading to a loss of labeling efficiency.

cluster_products Degradation Products reagent This compound degraded_product Ald-Ph-amido-PEG2-C2-Carboxylic Acid (Inactive) reagent->degraded_product Hydrolysis pfp Pentafluorophenol water H₂O

Primary degradation pathway of this compound.

Handling and Preparation of Solutions

Due to their moisture sensitivity, it is crucial to handle PFP esters with care.

  • Handling the Solid: Before opening the vial, it should be allowed to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the cold product. It is recommended to handle the solid reagent in a dry environment, such as a glove box, or to quickly weigh and dispense the needed amount before resealing the vial and storing it under the recommended conditions.

  • Solution Preparation: Stock solutions of this compound are not recommended for long-term storage as the ester will degrade over time. Solutions should be prepared immediately before use in an anhydrous solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

Experimental Protocol for Determining Hydrolytic Stability

The following protocol outlines a general method for determining the hydrolytic stability of this compound in a specific buffer using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Anhydrous DMSO or DMF

  • Buffer of interest (e.g., phosphate-buffered saline, pH 7.4)

  • HPLC system with a C18 column and a UV detector

  • Mobile phase (e.g., acetonitrile/water gradient with 0.1% trifluoroacetic acid)

  • Quenching solution (e.g., mobile phase or a low pH buffer)

Procedure:

  • Prepare a stock solution of the PFP ester in anhydrous DMSO or DMF at a known concentration (e.g., 10 mg/mL).

  • Initiate the stability study by adding a small aliquot of the PFP ester stock solution to the buffer of interest at a defined concentration and temperature.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Immediately quench the hydrolysis by diluting the aliquot in the quenching solution.

  • Analyze the sample by HPLC , monitoring the disappearance of the PFP ester peak and the appearance of the corresponding carboxylic acid peak.

  • Calculate the half-life of the PFP ester by plotting the natural logarithm of the PFP ester concentration versus time.

start Prepare PFP ester stock solution in anhydrous solvent initiate Add stock solution to buffer of interest start->initiate timepoint Incubate and withdraw aliquots at various time points initiate->timepoint quench Quench hydrolysis by diluting in mobile phase timepoint->quench analyze Analyze by HPLC quench->analyze calculate Calculate half-life analyze->calculate

Workflow for determining PFP ester stability via HPLC.

Factors Influencing Stability

Several factors can impact the stability of this compound. Understanding these factors is key to ensuring the success of conjugation experiments.

stability PFP Ester Stability moisture Moisture moisture->stability Decreases ph pH ph->stability High pH decreases temperature Temperature temperature->stability High temp decreases solvent Solvent Purity solvent->stability Anhydrous increases

Key factors influencing the stability of PFP esters.

An In-depth Technical Guide to Bioconjugation Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bioconjugation is a pivotal chemical strategy that enables the covalent linking of two molecules, at least one of which is a biomolecule. This powerful technique is at the heart of numerous advancements in medicine and biotechnology, facilitating the creation of novel therapeutic agents, diagnostic tools, and research reagents. This guide provides a comprehensive overview of the core principles of bioconjugation, with a focus on its application in drug development. It includes detailed experimental protocols for key conjugation reactions, quantitative data for comparison, and visualizations of relevant biological pathways and experimental workflows.

Core Concepts in Bioconjugation

Bioconjugation chemistry involves the formation of a stable covalent bond between a biomolecule (e.g., protein, antibody, oligonucleotide) and another molecule, which can be a small molecule drug, a fluorescent dye, a polymer like polyethylene (B3416737) glycol (PEG), or another biomolecule.[1] The resulting bioconjugate possesses the properties of both parent molecules, leading to enhanced therapeutic efficacy, improved pharmacokinetic profiles, and targeted delivery.[2]

The success of a bioconjugation reaction hinges on several factors, including the choice of reactive functional groups, the stability of the resulting linkage, and the preservation of the biological activity of the biomolecule.[3] Key considerations include:

  • Specificity and Selectivity: The reaction should ideally target a specific functional group on the biomolecule to ensure a homogeneous product.[4]

  • Biocompatibility: The reaction conditions must be mild enough to maintain the structure and function of the biomolecule, typically occurring in aqueous solutions at or near physiological pH.[5]

  • Stability: The covalent bond formed must be stable under physiological conditions to ensure the bioconjugate remains intact until it reaches its target.[5]

  • Efficiency: The reaction should proceed with high yield to maximize the formation of the desired bioconjugate.[6]

Key Bioconjugation Chemistries

Several chemical reactions have been developed and optimized for bioconjugation. The choice of reaction depends on the available functional groups on the biomolecules and the desired properties of the conjugate. The following sections detail some of the most common and robust bioconjugation strategies.

Amine-Reactive Conjugation: NHS Ester Chemistry

The reaction between N-hydroxysuccinimide (NHS) esters and primary amines (found on lysine (B10760008) residues and the N-terminus of proteins) is one of the most widely used bioconjugation methods.[7][8] This reaction forms a stable amide bond.

Reaction Scheme:

R-NHS + Protein-NH₂ → R-CO-NH-Protein + NHS

Thiol-Reactive Conjugation: Maleimide (B117702) Chemistry

Maleimides react specifically with free sulfhydryl groups (thiols) on cysteine residues to form a stable thioether bond.[9][10] This chemistry is highly selective as free cysteines are less abundant on the surface of proteins compared to lysines.

Reaction Scheme:

R-Maleimide + Protein-SH → R-(succinimidyl-thio)-Protein

Click Chemistry: Azide-Alkyne Cycloadditions

"Click chemistry" refers to a class of reactions that are highly efficient, specific, and biocompatible. The most prominent examples in bioconjugation are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[5][6]

  • CuAAC: This reaction involves the use of a copper(I) catalyst to join an azide (B81097) and a terminal alkyne, forming a stable triazole linkage.[6][11]

  • SPAAC: This is a copper-free click reaction that utilizes a strained cyclooctyne (B158145) to react with an azide. The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems.[5][12]

Reaction Scheme (General):

R₁-N₃ + R₂-C≡CH --(Cu(I) or Strain)--> R₁-Triazole-R₂

Quantitative Data in Bioconjugation

The quantitative analysis of bioconjugates is crucial for ensuring their quality, efficacy, and safety. A key parameter, particularly for antibody-drug conjugates (ADCs), is the drug-to-antibody ratio (DAR), which represents the average number of drug molecules conjugated to a single antibody.[13][14]

Bioconjugation Chemistry Target Functional Group Typical Molar Excess of Reagent Typical Reaction Time Typical Yield Key Advantages Key Limitations
NHS Ester-Amine Coupling Primary Amines (Lysine, N-terminus)8-20 fold1-4 hours to overnightVariable, often highWell-established, robust chemistryCan lead to heterogeneous products due to multiple lysine residues
Maleimide-Thiol Coupling Thiols (Cysteine)10-20 fold2 hours to overnight>65%High selectivity for cysteinesPotential for maleimide ring hydrolysis, requires reduction of disulfides
CuAAC (Click Chemistry) Azides, Terminal Alkynes~3-10 fold1-16 hoursNearly quantitativeHigh efficiency and specificityRequires copper catalyst which can be cytotoxic
SPAAC (Click Chemistry) Azides, Strained Alkynes2-4 fold2-24 hoursHighCopper-free, highly bioorthogonalReagents can be more complex to synthesize
Method for DAR Determination Principle Advantages Limitations
UV-Vis Spectrophotometry Measures absorbance at two wavelengths (one for the antibody, one for the drug) to calculate the ratio of the two components.Simple, rapid, and uses readily available equipment.Requires the drug to have a distinct UV-Vis absorbance from the antibody. Can be inaccurate if extinction coefficients are not precise.
Reversed-Phase HPLC (RP-HPLC) Separates the light and heavy chains of the antibody after reduction, allowing for the quantification of drug-loaded chains.Provides information on the distribution of drug loading. Good correlation with other methods.Requires denaturation of the antibody, which may not be suitable for all ADCs.
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on the hydrophobicity conferred by the conjugated drug.Provides a detailed profile of the drug load distribution (DAR 0, 2, 4, etc.).The separation can be influenced by the linker and the drug.
Mass Spectrometry (MS) Measures the mass of the intact ADC or its subunits to determine the number of conjugated drug molecules.Provides accurate mass information and can identify the sites of conjugation.Can be complex and requires specialized instrumentation.

Experimental Protocols

Protocol 1: NHS Ester-Amine Protein Labeling

This protocol describes a general procedure for labeling a protein with an NHS ester-functionalized molecule.

  • Reagent Preparation:

    • Prepare a protein solution at a concentration of 1-10 mg/mL in an amine-free buffer at pH 8.3-8.5 (e.g., 0.1 M sodium bicarbonate buffer).[7]

    • Dissolve the NHS ester in a small volume of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to prepare a 10 mM stock solution.

  • Conjugation Reaction:

    • Add a calculated molar excess (typically 8-20 fold) of the NHS ester stock solution to the protein solution while gently stirring.[7]

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight on ice.[7][8]

  • Purification:

    • Remove the unreacted NHS ester and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer (e.g., PBS).[8]

  • Characterization:

    • Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength of the label.

Protocol 2: Maleimide-Thiol Protein Conjugation

This protocol outlines the steps for conjugating a maleimide-containing molecule to a protein's cysteine residues.

  • Reagent Preparation:

    • Dissolve the protein at 1-10 mg/mL in a degassed buffer at pH 7.0-7.5 (e.g., PBS, Tris, or HEPES).[10]

    • Optional (Disulfide Reduction): If necessary, reduce disulfide bonds by adding a 10-100 fold molar excess of a reducing agent like TCEP and incubate for 20-30 minutes at room temperature.[9][15]

    • Prepare a 10 mM stock solution of the maleimide reagent in anhydrous DMSO or DMF.[10]

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the maleimide solution to the protein solution.[9]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[9]

  • Purification:

    • Purify the conjugate using size-exclusion chromatography, HPLC, or dialysis to remove unreacted maleimide.[10]

  • Characterization:

    • Calculate the degree of labeling using UV-Vis spectrophotometry.[9]

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general method for CuAAC-mediated bioconjugation.

  • Reagent Preparation:

    • Prepare a solution of the alkyne-modified biomolecule in a suitable buffer.[11]

    • Prepare stock solutions of the azide-containing molecule (e.g., 5 mM), CuSO₄ (e.g., 20 mM), a copper-stabilizing ligand like THPTA (e.g., 50 mM), and sodium ascorbate (B8700270) (e.g., 100 mM).[11]

  • Conjugation Reaction:

    • In a reaction tube, combine the alkyne-biomolecule and the azide molecule.[11]

    • Add a premixed solution of CuSO₄ and the ligand.[11]

    • Initiate the reaction by adding the sodium ascorbate solution.[11]

    • Incubate the reaction for 1 hour at room temperature.[11]

  • Purification:

    • Purification methods will vary depending on the application but may include size-exclusion chromatography or dialysis.

  • Characterization:

    • Analyze the conjugate formation using techniques like mass spectrometry or SDS-PAGE.

Protocol 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes a typical copper-free click chemistry reaction.

  • Reagent Preparation:

    • Ensure the azide-modified protein is in an amine-free buffer like PBS (pH 7.4).[5]

    • Prepare a stock solution of the strained alkyne (e.g., a DBCO or BCN reagent) in anhydrous DMSO.[5]

  • Conjugation Reaction:

    • Add a 2-4 fold molar excess of the strained alkyne solution to the azide-modified protein solution.[5]

    • Incubate the reaction for 2-24 hours at room temperature or 4°C.[5]

  • Purification:

    • Remove unreacted strained alkyne using size-exclusion chromatography or dialysis.[5]

  • Characterization:

    • Confirm conjugation using SDS-PAGE (observing a band shift) or mass spectrometry.[5]

Protocol 5: General Antibody-Drug Conjugate (ADC) Production and Purification

This protocol provides a general workflow for the synthesis of an ADC.

  • Antibody Preparation:

    • If targeting cysteines, partially reduce the antibody's interchain disulfide bonds using a reducing agent like DTT or TCEP.[16] The amount of reducing agent is carefully controlled to achieve the desired number of free thiols.

    • Purify the partially reduced antibody using a desalting column to remove the excess reducing agent.[16]

  • Conjugation Reaction:

    • Dissolve the drug-linker molecule, which contains a reactive group (e.g., maleimide), in an organic co-solvent like DMSO.[17]

    • Add the drug-linker solution to the prepared antibody solution. The molar ratio is optimized to achieve the target DAR.[16]

    • Incubate the reaction, often at 4°C or room temperature, for a set period.[16][17]

  • Purification:

    • Quench the reaction, for example, by adding excess cysteine for maleimide chemistry.[16]

    • Purify the ADC to remove unconjugated drug-linker, unreacted antibody, and aggregates. Common methods include size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), and tangential flow filtration (TFF).[17][18]

  • Characterization:

    • Characterize the purified ADC for critical quality attributes, including average DAR, drug distribution, purity, and aggregation levels, using techniques like HIC-HPLC, RP-HPLC, mass spectrometry, and SEC.[17]

Signaling Pathways and Experimental Workflows

Bioconjugates, particularly ADCs, are designed to interact with specific cellular pathways. Understanding these pathways is crucial for rational drug design.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to its ligand (e.g., EGF), initiates a signaling cascade that promotes cell proliferation and survival.[19] Overexpression of EGFR is common in many cancers, making it an attractive target for ADCs.[2]

EGFR_Signaling cluster_membrane Cell Membrane EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization EGF EGF (Ligand) EGF->EGFR Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS recruits PI3K PI3K Dimerization->PI3K activates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates Akt->Proliferation

Caption: EGFR signaling cascade leading to cell proliferation.

HER2 Signaling Pathway

Human Epidermal Growth Factor Receptor 2 (HER2) is another member of the EGFR family. Its overexpression is a key driver in certain types of breast and gastric cancers.[20] HER2-targeted ADCs deliver cytotoxic payloads directly to these cancer cells.[21]

HER2_Signaling cluster_membrane Cell Membrane HER2 HER2 Dimerization Heterodimerization (HER2/HER3) HER2->Dimerization HER3 HER3 HER3->Dimerization PI3K PI3K Dimerization->PI3K activates Ras_MAPK Ras/MAPK Pathway Dimerization->Ras_MAPK activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, & Angiogenesis mTOR->Proliferation Ras_MAPK->Proliferation

Caption: HER2 signaling through PI3K/Akt and MAPK pathways.

Experimental Workflow for ADC Synthesis and Characterization

The production and analysis of an ADC is a multi-step process that requires careful execution and rigorous quality control.

ADC_Workflow cluster_synthesis ADC Synthesis cluster_purification Purification cluster_characterization Characterization mAb Monoclonal Antibody (mAb) Reduction Partial Reduction (e.g., with TCEP) mAb->Reduction Conjugation Conjugation Reduction->Conjugation DrugLinker Drug-Linker (e.g., Maleimide-Payload) DrugLinker->Conjugation CrudeADC Crude ADC Conjugation->CrudeADC Purification Purification (e.g., HIC, SEC) CrudeADC->Purification PureADC Purified ADC Purification->PureADC DAR DAR Analysis (UV-Vis, HPLC, MS) PureADC->DAR Purity Purity & Aggregation (SEC) PureADC->Purity Potency In Vitro Potency Assay PureADC->Potency FinalProduct Final ADC Product DAR->FinalProduct Purity->FinalProduct Potency->FinalProduct

Caption: General workflow for ADC synthesis and characterization.

Logical Relationship of Bioconjugation Chemistries

The choice of bioconjugation chemistry is dictated by the available functional groups on the biomolecule and the desired properties of the conjugate.

Bioconjugation_Logic cluster_functional_groups Available Functional Groups cluster_chemistries Bioconjugation Chemistries cluster_conjugates Resulting Bioconjugates Biomolecule Biomolecule Amines Primary Amines (Lys, N-terminus) Biomolecule->Amines Thiols Thiols (Cys) Biomolecule->Thiols Bioorthogonal Bioorthogonal Handles (Azide, Alkyne) Biomolecule->Bioorthogonal NHS NHS Ester Coupling Amines->NHS Maleimide Maleimide Chemistry Thiols->Maleimide Click Click Chemistry (CuAAC, SPAAC) Bioorthogonal->Click Amide Amide Linkage (Stable) NHS->Amide Thioether Thioether Linkage (Stable) Maleimide->Thioether Triazole Triazole Linkage (Very Stable) Click->Triazole

Caption: Decision tree for selecting a bioconjugation strategy.

References

An In-Depth Technical Guide to Ald-Ph-amido-PEG2-C2-Pfp Ester: A Core Component in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ald-Ph-amido-PEG2-C2-Pfp ester, a heterobifunctional linker critical in the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs). This document outlines its chemical properties, its role in ADC architecture, and protocols for its application.

Introduction to this compound

This compound, with the Chemical Abstracts Service (CAS) number 2101206-60-2 , is a non-cleavable linker designed for the covalent attachment of biomolecules.[1][2][3][4] Its structure features two key reactive moieties: a pentafluorophenyl (Pfp) ester for reaction with amine groups, and an aldehyde group for conjugation to other nucleophiles, such as hydrazides or aminooxy groups, or for reductive amination with amines. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and can improve the pharmacokinetic properties of the resulting conjugate.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueReference
CAS Number 2101206-60-2[1][2][3][4]
Molecular Formula C₂₁H₁₈F₅NO₆[1][2]
Molecular Weight 475.36 g/mol [1]
Appearance White to off-white solidGeneric Material Property
Solubility Soluble in organic solvents such as DMSO and DMF.[5]
Storage Store at -20°C for long-term stability.[5][6]

The Role in Antibody-Drug Conjugate (ADC) Development

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker is a critical component that connects these two moieties, and its properties significantly influence the ADC's stability, efficacy, and safety.[7]

This compound serves as a non-cleavable linker . Non-cleavable linkers are designed to remain intact in the systemic circulation and only release the cytotoxic payload upon internalization into the target cell and subsequent degradation of the antibody within the lysosome.[7][8][9] This approach can lead to increased plasma stability and a wider therapeutic window compared to some cleavable linkers.[7]

The key features of this linker in the context of ADCs are:

  • Pfp Ester Moiety: The pentafluorophenyl ester is a highly reactive group that readily forms stable amide bonds with primary amines, such as the lysine (B10760008) residues on the surface of an antibody. Pfp esters offer advantages over the more common N-hydroxysuccinimide (NHS) esters, including greater stability towards hydrolysis in aqueous media and faster reaction kinetics with amines.[10][11]

  • Aldehyde Moiety: The terminal aldehyde group provides a versatile handle for the attachment of a cytotoxic payload. This can be achieved through various chemistries, most notably reductive amination with a primary amine on the payload. This reaction forms a stable secondary amine linkage.

  • PEG Spacer: The short, two-unit polyethylene glycol (PEG) spacer enhances the hydrophilicity of the linker. PEGylation in ADCs can improve solubility, reduce aggregation, and favorably modulate the pharmacokinetic profile of the conjugate, potentially leading to a longer circulation half-life.[12][13][14][15]

Experimental Protocols

The following are detailed methodologies for the key experiments involving this compound in the construction of an ADC.

Two-Step Antibody-Payload Conjugation Workflow

This protocol describes a common two-step process where the linker is first attached to the antibody via the Pfp ester, followed by the conjugation of the payload to the aldehyde group.

ADC_Conjugation_Workflow cluster_step1 Step 1: Antibody-Linker Conjugation cluster_step2 Step 2: Payload Conjugation A Antibody (mAb) R1 Reaction (Amine-Pfp Ester Ligation) A->R1 L This compound L->R1 AL Antibody-Linker Intermediate R2 Reaction (Reductive Amination) AL->R2 P1 Purification (e.g., Size Exclusion Chromatography) R1->P1 P1->AL D Amine-containing Payload D->R2 ADC Final Antibody-Drug Conjugate (ADC) P2 Purification & Characterization (e.g., HIC, SEC) R2->P2 P2->ADC Red Reducing Agent (e.g., NaBH3CN) Red->R2

A two-step workflow for ADC synthesis.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline [PBS], pH 7.2-7.5).

  • This compound.

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

  • Amine-containing cytotoxic payload.

  • Reducing agent (e.g., sodium cyanoborohydride [NaBH₃CN]).

  • Purification columns (e.g., size exclusion chromatography [SEC]).

  • Reaction buffers.

Procedure:

Step 1: Antibody-Linker Conjugation

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF immediately before use.

    • Ensure the antibody solution is at a suitable concentration (typically 5-20 mg/mL) in an amine-free buffer at pH 7.2-7.5.[5]

  • Reaction:

    • Add a calculated molar excess of the linker solution to the antibody solution with gentle stirring. The optimal molar ratio of linker to antibody should be determined empirically but often ranges from 10- to 50-fold.[5]

    • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.

  • Purification:

    • Remove the excess, unreacted linker and byproducts by size exclusion chromatography (SEC) using an appropriate buffer.

    • Collect the fractions containing the antibody-linker conjugate.

Step 2: Payload Conjugation (Reductive Amination)

  • Preparation of Reagents:

    • Dissolve the amine-containing payload in a suitable solvent.

    • Prepare a fresh solution of the reducing agent, such as sodium cyanoborohydride.

  • Reaction:

    • Add the payload solution to the purified antibody-linker conjugate.

    • Add the reducing agent to the reaction mixture. The reaction is typically carried out at a slightly acidic to neutral pH (pH 6-7) to facilitate imine formation and subsequent reduction.[16]

    • Incubate the reaction for 12-24 hours at room temperature or 4°C.[17]

  • Purification and Characterization:

    • Purify the final ADC from unreacted payload and other reagents using techniques such as SEC or hydrophobic interaction chromatography (HIC).

    • Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels.

Reaction Mechanisms

The following diagrams illustrate the key chemical transformations involved in the conjugation process.

Pfp ester reaction with a primary amine.

Reductive_Amination R1 Linker-CHO Reaction1 pH 6-7 plus1 + R2 Payload-NH₂ Imine Linker-CH=N-Payload (Schiff Base) Reaction2 [NaBH₃CN] Imine->Reaction2 Water - H₂O Product Linker-CH₂-NH-Payload Reaction1->Imine Reaction2->Product

Reductive amination of an aldehyde.

Conclusion

This compound is a valuable tool for researchers and professionals in drug development. Its bifunctional nature, combined with the stability of the Pfp ester and the beneficial properties of the PEG spacer, makes it a well-suited linker for the construction of stable and effective antibody-drug conjugates. The experimental protocols provided herein offer a foundation for the practical application of this linker in creating next-generation targeted therapeutics. As with any bioconjugation process, optimization of reaction conditions is crucial to achieve the desired product with high purity and yield.

References

Technical Guide: Ald-Ph-amido-PEG2-C2-Pfp Ester for Antibody-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Ald-Ph-amido-PEG2-C2-Pfp ester, a heterobifunctional linker utilized in the development of Antibody-Drug Conjugates (ADCs).

Core Compound Data

This compound is a non-cleavable linker designed to covalently connect a monoclonal antibody to a cytotoxic payload.[1] Its structure incorporates a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and potentially improve the pharmacokinetic properties of the resulting ADC.

The key quantitative data for this compound are summarized below.

PropertyValueReference
Molecular Formula C₂₁H₁₈F₅NO₆[1]
Molecular Weight 475.36[1]
CAS Number 2101206-60-2[1]
Description Non-cleavable 2-unit PEG linker for ADC[1]

Mechanism of Action in ADC Formation

This linker is heterobifunctional, meaning it possesses two different reactive groups that enable a sequential, two-step conjugation process. This is a crucial feature for controllably linking an antibody to a payload.[2]

  • Pentafluorophenyl (Pfp) Ester: This group is an amine-reactive ester. It reacts with primary amine groups, such as the ε-amine of lysine (B10760008) residues commonly found on the surface of monoclonal antibodies, to form a stable amide bond.[3] Pfp esters are known for being less susceptible to hydrolysis in aqueous solutions compared to other amine-reactive esters like NHS esters, which can lead to more efficient conjugation reactions.[3]

  • Aldehyde Group (Ald): The terminal benzaldehyde (B42025) group is designed to react with specific functionalities on a payload molecule, typically an aminooxy or hydrazide group, to form a stable oxime or hydrazone bond, respectively.[4]

The polyethylene glycol (PEG) spacer between these reactive ends provides hydrophilicity, which can help to mitigate aggregation issues that may arise from conjugating hydrophobic payloads to an antibody.[5][6]

General Experimental Protocol for ADC Synthesis

The following is a representative two-step protocol for the synthesis of an ADC using this compound. This protocol is a general guideline and requires optimization for specific antibodies, payloads, and desired drug-to-antibody ratios (DAR).

Step 1: Antibody-Linker Conjugation

  • Antibody Preparation: Prepare the antibody in an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH of 7.2-8.0.

  • Linker Preparation: Immediately before use, dissolve the this compound in an anhydrous organic solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF).

  • Reaction: Add a calculated molar excess of the dissolved linker solution to the antibody solution. The exact ratio will depend on the desired DAR and should be determined empirically.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for a longer duration.

  • Purification: Remove the excess, unreacted linker and solvent from the aldehyde-modified antibody using a desalting column (size exclusion chromatography) or dialysis.

Step 2: Linker-Activated Antibody-Payload Conjugation

  • Payload Preparation: Dissolve the aminooxy- or hydrazide-functionalized payload in a suitable solvent.

  • Reaction: Add the dissolved payload to the purified aldehyde-modified antibody from Step 1.

  • Incubation: Incubate the mixture under conditions optimized for oxime or hydrazone bond formation.

  • Final Purification: Purify the resulting ADC to remove any unconjugated payload and other reagents. This is typically achieved through chromatography methods like SEC or hydrophobic interaction chromatography (HIC).

  • Characterization: Characterize the final ADC to determine the DAR, purity, and extent of aggregation.

Logical Workflow and Visualization

The synthesis of an ADC using this heterobifunctional linker follows a distinct and logical progression. The workflow ensures that the antibody is first activated with the linker before the cytotoxic payload is introduced, allowing for a more controlled conjugation process.

ADC_Conjugation_Workflow Antibody Monoclonal Antibody (with Lysine Residues) Intermediate Aldehyde-Modified Antibody Antibody->Intermediate Step 1: Amine Reaction (Pfp ester + Lysine) Linker This compound Linker->Intermediate Payload Cytotoxic Payload (with Aminooxy/Hydrazide Group) ADC Final Antibody-Drug Conjugate (ADC) Payload->ADC Purification1 Purification Step 1 (e.g., Desalting Column) Intermediate->Purification1 Remove Excess Linker Purification2 Purification Step 2 (e.g., Chromatography) ADC->Purification2 Remove Excess Payload Purification1->ADC Step 2: Aldehyde Reaction (Aldehyde + Payload)

References

In-Depth Technical Guide: Solubility of Ald-Ph-amido-PEG2-C2-Pfp Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ald-Ph-amido-PEG2-C2-Pfp ester is a heterobifunctional linker molecule integral to the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs). This guide provides a comprehensive overview of the solubility characteristics of this linker, which are critical for its handling, reaction efficiency, and the overall physicochemical properties of the resulting ADC.

The structure of this compound incorporates a polyethylene (B3416737) glycol (PEG) spacer, an aldehyde functional group (protected as a phenylamido derivative), and a pentafluorophenyl (Pfp) ester. The interplay between the hydrophilic PEG portion and the hydrophobic aromatic and Pfp ester moieties governs its solubility profile in various solvent systems. Understanding and optimizing solubility is a key challenge in ADC development to prevent aggregation and ensure manufacturability.[1][]

While specific quantitative solubility data for this compound is not extensively available in public literature, this guide consolidates information on the solubility of structurally related compounds and outlines standard experimental protocols for its determination.

Physicochemical Properties and Solubility Profile

The solubility of this compound is influenced by its distinct structural components:

  • Polyethylene Glycol (PEG) Spacer: The PEG2 unit imparts hydrophilicity, which is generally advantageous for solubility in aqueous-based buffers. PEG linkers are known to enhance the water solubility of ADCs and reduce aggregation.[3][]

  • Pentafluorophenyl (Pfp) Ester: The Pfp ester is a highly reactive group used for conjugation to primary amines. This moiety is hydrophobic and contributes to the linker's solubility in organic solvents.

  • Aldehyde-Phenylamido Group: The benzaldehyde-derived functional group allows for conjugation to aminooxy or hydrazide-modified molecules. This aromatic component also adds to the hydrophobic character of the molecule.

Based on these structural features, a qualitative solubility profile can be inferred. The compound is expected to exhibit good solubility in many common organic solvents and limited but present solubility in aqueous solutions, a property that can be modulated by co-solvents.

Quantitative Solubility Data (Representative)
SolventCompound TypeExpected Solubility Range (mg/mL)Notes
Dimethyl Sulfoxide (DMSO)PEGylated ADC Linker> 50Generally high solubility for a wide range of polar and nonpolar compounds.
N,N-Dimethylformamide (DMF)PEGylated ADC Linker> 50Similar to DMSO, a polar aprotic solvent with excellent solvating properties.
Dichloromethane (DCM)PEGylated ADC Linker10 - 50Good solubility for moderately polar to nonpolar compounds.
Acetonitrile (ACN)PEGylated ADC Linker5 - 20Soluble, but may be less effective for highly polar or very nonpolar compounds.
Phosphate-Buffered Saline (PBS), pH 7.4PEGylated ADC Linker< 1Low solubility is expected in purely aqueous buffers due to hydrophobic moieties.
PBS with 10% DMSO (v/v)PEGylated ADC Linker1 - 5The addition of a co-solvent significantly improves aqueous solubility.
PBS with 5% Polysorbate 20 (v/v)PEGylated ADC Linker1 - 5Surfactants can aid in the dispersion and solubilization of hydrophobic molecules.

Note: The data presented in this table is illustrative and based on the general properties of PEGylated ADC linkers. Actual solubility should be determined experimentally.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for successful bioconjugation. The following are standard protocols that can be adapted for this compound.

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the gold standard.[5]

Materials:

  • This compound

  • Selected solvents (e.g., DMSO, DMF, DCM, PBS)

  • Scintillation vials or glass test tubes

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

  • 0.22 µm syringe filters

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is essential to ensure saturation.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C).

  • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After incubation, allow the samples to stand to let the excess solid settle.

  • Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectroscopy. A standard calibration curve should be prepared for accurate quantification.[6]

  • The determined concentration represents the thermodynamic solubility of the compound in the tested solvent.

Kinetic Solubility (High-Throughput Assay)

This method is often used in early drug discovery to rapidly assess the solubility of many compounds. It measures the concentration at which a compound precipitates from a solution when an aqueous buffer is added to a DMSO stock.[7][8]

Materials:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microplates (filter and collection plates)

  • Plate shaker

  • Plate reader (nephelometry or UV-Vis) or HPLC-MS

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, add the aqueous buffer.

  • Add a small volume of the DMSO stock solution to the aqueous buffer to achieve the desired final concentration (typically with a final DMSO concentration of 1-5%).

  • Seal the plate and incubate on a plate shaker for a set period (e.g., 1-2 hours) at room temperature.

  • Measure the turbidity of the solution using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

  • Alternatively, the solution can be filtered through a 96-well filter plate, and the concentration of the soluble compound in the filtrate can be quantified by UV-Vis spectroscopy or HPLC-MS.[9]

Visualization of Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflow for ADC synthesis using this compound and a conceptual diagram of the factors influencing its solubility.

Caption: General workflow for ADC synthesis.

Solubility_Factors Factors Influencing Solubility Solubility Solubility Profile PEG PEG Spacer (Hydrophilic) PEG->Solubility Increases Aqueous Solubility Pfp Pfp Ester (Hydrophobic) Pfp->Solubility Increases Organic Solubility Aldehyde Aldehyde-Phenylamido (Hydrophobic) Aldehyde->Solubility Increases Organic Solubility Solvent Solvent System (Polarity, pH, Co-solvents) Solvent->Solubility Modulates

Caption: Factors influencing the solubility of the linker.

Conclusion

The solubility of this compound is a critical parameter that dictates its utility in the synthesis of antibody-drug conjugates. While its PEG component enhances aqueous solubility, the hydrophobic Pfp ester and phenylamido groups necessitate careful consideration of solvent systems, often requiring the use of organic co-solvents for efficient conjugation reactions. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess the solubility of this and similar ADC linkers, enabling the optimization of reaction conditions and the development of robust and stable bioconjugates.

References

Methodological & Application

Application Notes and Protocols for Ald-Ph-amido-PEG2-C2-Pfp Ester Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ald-Ph-amido-PEG2-C2-Pfp ester is a heterobifunctional linker designed for the precise and stable conjugation of biomolecules, particularly in the development of Antibody-Drug Conjugates (ADCs).[1][2][3] This linker features two distinct reactive moieties: a pentafluorophenyl (PFP) ester for reaction with primary and secondary amines, and an aldehyde group for conjugation to aminooxy or hydrazide-functionalized molecules.[4] The inclusion of a two-unit polyethylene (B3416737) glycol (PEG) spacer enhances solubility and provides spatial separation between the conjugated molecules.[1][2]

PFP esters offer a significant advantage over N-hydroxysuccinimide (NHS) esters due to their increased resistance to hydrolysis, which can lead to higher reaction efficiencies.[4][5] The aldehyde functionality allows for a highly specific, secondary conjugation step, enabling the creation of well-defined bioconjugates. This document provides detailed protocols for a two-step conjugation strategy, quantitative data considerations, and characterization methods for the resulting conjugates.

Data Presentation

Table 1: Key Properties of Amine-Reactive Crosslinkers
FeaturePFP EsterNHS Ester
Reactive Group Pentafluorophenyl EsterN-hydroxysuccinimide Ester
Target Primary and secondary aminesPrimary amines
Bond Formed AmideAmide
Optimal pH Range 7.2 - 9.07.2 - 8.5
Solubility Generally requires organic solvent (DMSO, DMF)Generally requires organic solvent (DMSO, DMF)
Hydrolytic Stability More stable than NHS estersProne to hydrolysis, especially at higher pH
Key Advantage Higher resistance to hydrolysis, leading to potentially more efficient reactions.Well-established chemistry.

(Data sourced from BenchChem)[5]

Table 2: Typical Reaction Parameters for PFP Ester Conjugation
ParameterRecommended RangeNotes
Molar Excess of PFP Ester 5 to 15-fold over the proteinFor protein concentrations > 5 mg/mL. For lower concentrations, a 20 to 30-fold excess may be needed.[5]
Protein Concentration 1 - 10 mg/mLLower concentrations may require a higher molar excess of the linker.
Reaction Buffer Amine-free buffer (e.g., 100 mM sodium carbonate, pH 8.5)Buffers containing primary amines like Tris will compete with the reaction.
Reaction Time 1 - 4 hours at room temperature or overnight at 4°CIncubation time can be optimized for specific applications.[5]
Quenching Agent 1 M Tris-HCl, pH 7.5To a final concentration of 20-50 mM to stop the reaction.[5]

Experimental Protocols

This section details a two-step protocol for the bioconjugation of an antibody and a payload molecule using the this compound.

Step 1: Conjugation of the Linker to the Antibody via PFP Ester Reaction

This initial step involves the reaction of the PFP ester moiety of the linker with the primary amine groups (e.g., lysine (B10760008) residues) on the antibody.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.5)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Desalting column or dialysis cassette for purification

Protocol:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into an amine-free buffer like PBS at a pH of 7.2-8.5.

    • Adjust the antibody concentration to 1-10 mg/mL.

  • PFP Ester Solution Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-100 mM.

  • Conjugation Reaction:

    • Add a 5- to 15-fold molar excess of the dissolved PFP ester linker to the antibody solution while gently vortexing. The final concentration of the organic solvent should be less than 10%.

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.

  • Quenching (Optional):

    • To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 30 minutes at room temperature.[5]

  • Purification:

    • Remove the excess, unreacted linker and byproducts by using a desalting column or by dialysis against the appropriate buffer.

Step 2: Conjugation of the Payload via Aldehyde Reaction

In this second step, the aldehyde group on the linker-modified antibody is reacted with an aminooxy or hydrazide-functionalized payload molecule.

Materials:

  • Aldehyde-modified antibody from Step 1

  • Aminooxy or hydrazide-functionalized payload molecule

  • Reaction buffer (e.g., PBS, pH 6.5-7.5)

Protocol:

  • Payload Preparation:

    • Dissolve the aminooxy or hydrazide-functionalized payload in a compatible buffer.

  • Conjugation Reaction:

    • Combine the aldehyde-modified antibody with a molar excess of the functionalized payload. The optimal molar ratio should be determined empirically.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. The reaction is typically performed at a pH between 6.5 and 7.5.

  • Purification:

    • Purify the final antibody-drug conjugate using size-exclusion chromatography (SEC) or other appropriate chromatographic techniques to remove any unreacted payload and other impurities.

Mandatory Visualization

Experimental Workflow Diagram

G cluster_step1 Step 1: PFP Ester Reaction cluster_step2 Step 2: Aldehyde Reaction Antibody Antibody in Amine-Free Buffer Reaction1 Incubate 1-4h at RT or overnight at 4°C Antibody->Reaction1 Linker This compound in DMSO/DMF Linker->Reaction1 Purification1 Purification (Desalting/Dialysis) Reaction1->Purification1 Aldehyde_Ab Aldehyde-Modified Antibody Purification1->Aldehyde_Ab Reaction2 Incubate 2-4h at RT or overnight at 4°C Aldehyde_Ab->Reaction2 Payload Aminooxy/Hydrazide Payload Payload->Reaction2 Purification2 Purification (e.g., SEC) Reaction2->Purification2 ADC Final Antibody-Drug Conjugate (ADC) Purification2->ADC

Caption: Two-step bioconjugation workflow using this compound.

Characterization Workflow

G cluster_characterization Biophysical and Functional Characterization ADC Purified ADC DAR Drug-to-Antibody Ratio (DAR) (e.g., HIC, Mass Spec) ADC->DAR Purity Purity and Aggregation (SEC-HPLC) ADC->Purity Affinity Antigen Binding Affinity (e.g., ELISA, SPR) ADC->Affinity Cytotoxicity In Vitro Cytotoxicity Assay ADC->Cytotoxicity

Caption: Key characterization steps for the final Antibody-Drug Conjugate.

Characterization of the Final Conjugate

After purification, the ADC should be thoroughly characterized to ensure its quality and functionality.[6][]

  • Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody is a critical parameter. It can be determined using techniques such as Hydrophobic Interaction Chromatography (HIC) or mass spectrometry.

  • Purity and Aggregation: Size-Exclusion Chromatography (SEC-HPLC) is used to assess the purity of the ADC and to detect the presence of aggregates, which can affect efficacy and safety.[8]

  • Antigen Binding Affinity: The binding affinity of the ADC to its target antigen should be compared to that of the unconjugated antibody to ensure that the conjugation process has not compromised its targeting function. This can be measured by methods like ELISA or Surface Plasmon Resonance (SPR).

  • In Vitro Cytotoxicity: The potency of the ADC should be evaluated in cell-based assays using target-expressing cell lines to confirm its biological activity.

References

Application Notes and Protocols for Ald-Ph-amido-PEG2-C2-Pfp ester in Antibody-Drug Conjugate (ADC) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody (mAb) with the high potency of a cytotoxic payload. The linker molecule that connects these two components is a critical determinant of the ADC's overall efficacy, stability, and pharmacokinetic profile.[1] Ald-Ph-amido-PEG2-C2-Pfp ester is a heterobifunctional linker designed to facilitate a precise and stable conjugation of a cytotoxic payload to an antibody.

This linker features two key reactive moieties:

  • A Pentafluorophenyl (PFP) ester : An amine-reactive group that forms a stable amide bond with a primary or secondary amine, typically on the cytotoxic payload. PFP esters are known for their high reactivity and greater stability against hydrolysis compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient reactions.[2][3]

  • An Aldehyde group (Ald) : A bio-orthogonal handle that can react specifically with hydrazide or aminooxy-functionalized groups on an antibody, forming a stable hydrazone or oxime bond, respectively. This allows for site-specific conjugation, leading to a homogeneous ADC with a defined drug-to-antibody ratio (DAR).[4]

The incorporation of a short polyethylene (B3416737) glycol (PEG) spacer (PEG2) enhances the solubility and can improve the pharmacokinetic properties of the resulting ADC.[5][6] This document provides detailed protocols for a two-step conjugation strategy using this compound to synthesize a site-specific ADC.

Principle of the Method

The synthesis of an ADC using this compound is a sequential two-step process designed to ensure specificity and efficiency.

  • Step 1: Synthesis of the Linker-Payload Intermediate. An amine-containing cytotoxic payload is reacted with the PFP ester of the this compound. This reaction forms a stable amide bond, creating an aldehyde-functionalized linker-payload intermediate. This intermediate is then purified to remove any unreacted payload and linker.

  • Step 2: Conjugation to the Antibody. The purified linker-payload intermediate, now bearing a reactive aldehyde group, is conjugated to a monoclonal antibody that has been functionalized with a compatible reactive partner, such as a hydrazide or aminooxy group. This reaction creates a stable ADC with a specific drug-to-antibody ratio.

This two-step approach prevents unwanted reactions of the linker with the antibody before the payload is attached and allows for precise control over the final ADC composition.

Experimental Protocols

Materials and Reagents
  • Antibody: Monoclonal antibody (mAb) functionalized with hydrazide groups (e.g., via modification of glutamine residues using microbial transglutaminase or modification of lysine (B10760008) residues) in an appropriate buffer (e.g., Phosphate-Buffered Saline, PBS), pH 6.5-7.5.

  • Cytotoxic Payload: Amine-containing cytotoxic drug (e.g., Monomethyl Auristatin E with an amine handle, MMAE).

  • Linker: this compound.

  • Solvents: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

  • Base (optional for Step 1): Diisopropylethylamine (DIPEA).

  • Buffers:

    • Reaction Buffer 1 (Step 1): Anhydrous DMSO or DMF.

    • Reaction Buffer 2 (Step 2): PBS, pH 6.5-7.0.

    • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Purification:

    • Step 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

    • Step 2: Size-Exclusion Chromatography (SEC) using desalting columns or dialysis.

Step 1: Preparation of the Aldehyde-Linker-Payload Intermediate

This protocol describes the reaction of the PFP ester with an amine-containing payload.

Workflow Diagram: Linker-Payload Synthesis

G cluster_0 Step 1: Linker-Payload Intermediate Synthesis A Dissolve Payload (amine-containing) in DMSO C Combine Solutions (Payload + Linker) Add DIPEA (optional) A->C B Dissolve Linker (this compound) in DMSO B->C D Incubate at RT (1-4 hours) C->D E Monitor Reaction by RP-HPLC D->E F Purify Intermediate by RP-HPLC E->F G Lyophilize Purified Linker-Payload Intermediate F->G

Caption: Workflow for synthesizing the aldehyde-linker-payload intermediate.

Protocol:

  • Dissolve Cytotoxic Payload: Prepare a stock solution of the amine-containing cytotoxic payload (e.g., 10-20 mM) in anhydrous DMSO.

  • Dissolve Linker: Immediately before use, dissolve the this compound in anhydrous DMSO to a known concentration (e.g., 20-30 mM). Note: It is crucial to minimize the linker's exposure to moisture to prevent hydrolysis of the PFP ester.[1]

  • Reaction Setup: In a clean, dry reaction vial, add the cytotoxic payload solution. While stirring, add the linker solution. A molar excess of the linker (typically 1.5 to 2.0 equivalents relative to the payload) is recommended to ensure complete consumption of the payload.

  • Add Base (Optional): To facilitate the reaction, a non-nucleophilic base such as DIPEA (2-4 equivalents) can be added.

  • Incubation: Allow the reaction to proceed at room temperature (20-25°C) for 1-4 hours with gentle stirring.

  • Monitoring: Monitor the reaction progress by RP-HPLC to confirm the formation of the linker-payload conjugate and the consumption of the payload.

  • Purification: Once the reaction is complete, purify the aldehyde-linker-payload intermediate using preparative RP-HPLC.

  • Lyophilization: Lyophilize the purified fractions to obtain the intermediate as a solid, which can be stored at -20°C or -80°C under desiccated conditions.

Table 1: Typical Reaction Parameters for Linker-Payload Synthesis

ParameterRecommended ValueNotes
Solvent Anhydrous DMSO or DMFEssential to prevent hydrolysis of PFP ester.
Molar Ratio (Linker:Payload) 1.5:1 to 2.0:1Optimizable; ensures payload is fully consumed.
Base (DIPEA) 2-4 equivalentsOptional, can accelerate the reaction rate.
Reaction Temperature 20-25°C (Room Temp.)
Reaction Time 1-4 hoursMonitor by HPLC for completion.
Monitoring Technique RP-HPLCObserve product peak formation and reactant consumption.

Step 2: Conjugation of Linker-Payload Intermediate to Antibody

This protocol describes the site-specific conjugation of the aldehyde-functionalized intermediate to a hydrazide-modified antibody.

Workflow Diagram: ADC Synthesis

G cluster_1 Step 2: ADC Synthesis and Purification H Prepare Antibody (Hydrazide-functionalized) in PBS, pH 6.5-7.0 J Add Intermediate to Antibody (Controlled molar excess) H->J I Dissolve Linker-Payload Intermediate in DMSO I->J K Incubate at 4-25°C (12-24 hours) J->K L Purify ADC by Size-Exclusion Chromatography (SEC) K->L M Characterize ADC (DAR, Purity, Aggregation) L->M

Caption: Workflow for ADC synthesis via aldehyde-hydrazide conjugation.

Protocol:

  • Prepare Antibody: Buffer exchange the hydrazide-functionalized antibody into a suitable reaction buffer (e.g., PBS, pH 6.5-7.0). Adjust the antibody concentration to 2-10 mg/mL.

  • Dissolve Linker-Payload Intermediate: Prepare a stock solution (e.g., 10-20 mM) of the purified and lyophilized linker-payload intermediate in DMSO.

  • Conjugation Reaction: Add a calculated molar excess of the linker-payload solution to the antibody solution with gentle mixing. The molar ratio of the intermediate to the antibody will determine the final drug-to-antibody ratio (DAR) and should be optimized. A typical starting point is a 3 to 5-fold molar excess of the intermediate per reactive site on the antibody.

  • Incubation: Incubate the reaction mixture at 4°C or room temperature for 12-24 hours with gentle agitation. The optimal temperature and time should be determined empirically.

  • Purification: Remove unreacted linker-payload intermediate and any small molecule impurities by size-exclusion chromatography (e.g., using a desalting column) or dialysis. The final ADC should be exchanged into a suitable formulation buffer.

  • Characterization: Characterize the purified ADC for key quality attributes.

Data Presentation and Characterization

The resulting ADC should be thoroughly characterized to ensure quality and consistency.

Table 2: Key ADC Characterization Parameters

ParameterMethodTypical Expected Results
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS)Homogeneous product with the target DAR (e.g., DAR 2 or 4 depending on engineered sites).
Purity Size-Exclusion Chromatography (SEC-HPLC)>95% monomer.
Aggregation SEC-HPLC<5% high molecular weight species.
Residual Free Drug Reverse-Phase HPLC (RP-HPLC)Below the limit of quantification (<0.1%).
Antigen Binding ELISA or Surface Plasmon Resonance (SPR)Binding affinity comparable to the unconjugated antibody.
In Vitro Cytotoxicity Cell-based viability assay on target-positive and target-negative cell linesPotent and specific killing of antigen-expressing cells.

Logical Relationship Diagram: ADC Synthesis and Characterization

G cluster_char ADC Characterization Antibody Functionalized Antibody (Hydrazide) Conjugation Conjugation Reaction (Hydrazone Formation) Antibody->Conjugation LinkerPayload Linker-Payload Intermediate (Aldehyde) LinkerPayload->Conjugation Purification Purification (SEC / Dialysis) Conjugation->Purification ADC Purified ADC Purification->ADC DAR DAR Analysis (MS/HIC) ADC->DAR Purity Purity/Aggregation (SEC) ADC->Purity Binding Antigen Binding (ELISA) ADC->Binding Potency In Vitro Potency ADC->Potency

Caption: Relationship between synthesis steps and final ADC characterization.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low yield of linker-payload intermediate - Hydrolysis of PFP ester.- Incomplete reaction.- Use anhydrous solvents and handle linker quickly.- Increase reaction time or add DIPEA.- Optimize molar ratio of linker to payload.
Low DAR in final ADC - Inefficient conjugation reaction.- Insufficient molar excess of linker-payload intermediate.- Inactive antibody functional groups.- Optimize pH of reaction buffer (6.5-7.0 is typical for hydrazone formation).- Increase molar excess of the intermediate.- Verify the activity of the functionalized antibody.
High levels of aggregation in final ADC - Hydrophobicity of the payload.- High DAR.- Inappropriate buffer conditions.- Perform conjugation at a lower antibody concentration.- Optimize the formulation buffer (e.g., add excipients like polysorbate).- Reduce the molar excess of the intermediate to target a lower DAR.
Presence of free drug after purification - Incomplete removal during purification.- Use a desalting column with an appropriate molecular weight cutoff.- Repeat the purification step or use dialysis with multiple buffer changes.

Conclusion

The this compound is a versatile linker that enables the production of homogeneous, site-specific ADCs. The two-step conjugation strategy, involving the initial synthesis of a linker-payload intermediate followed by conjugation to a functionalized antibody, provides a robust and controlled method for ADC development. The protocols and data presented here offer a comprehensive guide for researchers to effectively utilize this linker in their ADC programs, leading to the generation of well-defined and potent biotherapeutics.

References

Application Notes and Protocols for Ald-Ph-amido-PEG2-C2-Pfp Ester in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ald-Ph-amido-PEG2-C2-Pfp ester is a heterobifunctional linker designed for the versatile and efficient conjugation of molecules to primary amines. This linker is particularly valuable in the field of biotherapeutics, especially in the development of Antibody-Drug Conjugates (ADCs). It features two distinct reactive moieties: a pentafluorophenyl (Pfp) ester for reaction with primary amines and a terminal aldehyde group for subsequent conjugation or modification. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces aggregation of the resulting conjugate.

The Pfp ester provides a key advantage over the more common N-hydroxysuccinimide (NHS) esters due to its increased resistance to hydrolysis, which can lead to higher reaction efficiencies. The aldehyde group offers a secondary point of attachment, enabling the creation of more complex bioconjugates through reactions with aminooxy or hydrazide-functionalized molecules, or through reductive amination with another primary amine.

These application notes provide a detailed overview of the reaction of this compound with primary amines, protocols for its use in bioconjugation, and its application in the construction of ADCs.

Reaction Mechanism

The conjugation of this compound to a primary amine, such as the lysine (B10760008) residues on an antibody, proceeds via a two-step process. The first step involves the reaction of the Pfp ester with a primary amine, followed by the potential for a secondary reaction involving the aldehyde group.

Step 1: Amide Bond Formation

The fundamental reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the Pfp ester. This results in the formation of a stable amide bond and the release of pentafluorophenol (B44920) as a byproduct.[1] This reaction is efficient within a pH range of 7.2 to 9.0.

Step 2: Aldehyde Reactivity

The terminal aldehyde group remains available for further functionalization. A common subsequent reaction is the formation of a Schiff base with another primary amine, which can then be stabilized by reduction to a secondary amine. Alternatively, the aldehyde can react with hydrazide or aminooxy groups to form stable hydrazone or oxime linkages, respectively.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the conjugation of Pfp esters to proteins. Please note that these are representative values, and optimal conditions should be determined empirically for each specific application.

ParameterValueReference
Pfp Ester Reaction
Optimal pH Range7.2 - 9.0[1]
Molar Excess of Pfp Ester5 to 15-fold over protein[1]
Reaction Time1 - 4 hours at room temperature, or overnight at 4°C
Typical Conjugation EfficiencyCan be higher than NHS esters due to reduced hydrolysis[1]
Aldehyde Reaction (Reductive Amination)
pH for Schiff Base Formation~6.0 - 8.0
Reducing AgentSodium cyanoborohydride (NaCNBH₃)[2]
Expected BondStable secondary amine[2]

Experimental Protocols

Protocol 1: One-Step Protein Labeling with this compound

This protocol describes the conjugation of the this compound to a protein, resulting in a protein functionalized with an aldehyde group.

Materials:

  • Protein to be labeled (e.g., monoclonal antibody)

  • This compound

  • Amine-free reaction buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 7.5)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the amine-free reaction buffer at a concentration of 1-10 mg/mL.

    • If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the reaction buffer.

  • Prepare the Pfp Ester Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-100 mM.

  • Conjugation Reaction:

    • Add a 5- to 15-fold molar excess of the dissolved Pfp ester solution to the protein solution while gently vortexing.

    • The final concentration of the organic solvent should ideally be less than 10% to avoid protein denaturation.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C for sensitive proteins.

  • Quench the Reaction (Optional):

    • To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. This will react with any excess Pfp ester.

    • Incubate for 30 minutes at room temperature.

  • Purify the Conjugate:

    • Remove excess, unreacted linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).

  • Characterization:

    • Determine the degree of labeling (average number of linkers per protein) using techniques such as MALDI-TOF mass spectrometry or by quantifying the aldehyde groups.

    • Assess the purity and integrity of the conjugate using SDS-PAGE and size-exclusion chromatography (SEC-HPLC).

Protocol 2: Two-Step Conjugation for Antibody-Drug Conjugate (ADC) Synthesis

This protocol outlines the synthesis of an ADC in a two-step process. First, a payload containing a primary amine is reacted with the this compound. The resulting linker-payload intermediate, which now has a terminal aldehyde, is then conjugated to an aminooxy-modified antibody.

Step A: Preparation of the Aldehyde-Functionalized Linker-Payload

Materials:

  • Amine-containing payload (e.g., a cytotoxic drug)

  • This compound

  • Anhydrous DMSO or DMF

  • Purification system (e.g., HPLC)

Procedure:

  • Dissolve Reagents:

    • Prepare a stock solution of the amine-containing payload in anhydrous DMSO or DMF.

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF.

  • Reaction:

    • In a dry reaction vial, combine the payload solution and the Pfp ester solution. A slight molar excess of the Pfp ester (e.g., 1.1 to 1.5 equivalents) is typically used.

    • Stir the reaction at room temperature for 2-4 hours or until completion, monitoring by TLC or LC-MS.

  • Purification:

    • Purify the resulting aldehyde-functionalized linker-payload intermediate by reverse-phase HPLC.

    • Lyophilize the purified product.

Step B: Conjugation to Aminooxy-Modified Antibody

Materials:

  • Aminooxy-modified antibody

  • Purified aldehyde-functionalized linker-payload

  • Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.0)

  • Purification system (e.g., SEC-HPLC)

Procedure:

  • Prepare Solutions:

    • Dissolve the aminooxy-modified antibody in the reaction buffer to a concentration of 2-10 mg/mL.

    • Dissolve the purified aldehyde-functionalized linker-payload in a minimal amount of DMSO or DMF and then dilute with the reaction buffer.

  • Conjugation Reaction:

    • Add a calculated molar excess of the linker-payload solution to the antibody solution. A typical starting point is a 5- to 10-fold molar excess.

    • Incubate the reaction at room temperature for 4-16 hours.

  • Purification of the ADC:

    • Purify the ADC to remove unconjugated antibody and excess linker-payload using SEC-HPLC.

  • Characterization of the ADC:

    • Drug-to-Antibody Ratio (DAR): Determine the average DAR using Hydrophobic Interaction Chromatography (HIC) or mass spectrometry (intact mass analysis).

    • Purity and Aggregation: Assess the purity and presence of aggregates using SEC-HPLC.

    • Confirmation of Conjugation: Confirm the covalent attachment of the linker-payload by SDS-PAGE analysis, which will show an increase in the molecular weight of the antibody chains.

Visualizations

Reaction Workflow

G cluster_step1 Step 1: Pfp Ester Reaction cluster_step2 Step 2: Aldehyde Reaction A Primary Amine (e.g., on Antibody/Payload) C Amide Bond Formation (pH 7.2-9.0) A->C B This compound B->C D Aldehyde-Functionalized Conjugate C->D Stable Amide Bond E Aldehyde-Functionalized Conjugate G Schiff Base/Oxime/Hydrazone Formation E->G F Primary Amine or Aminooxy/Hydrazide F->G H Final Bioconjugate G->H I Reduction (optional) (e.g., NaCNBH3) G->I I->H Stable Secondary Amine

Caption: Workflow for the two-step conjugation using this compound.

Logical Relationship of ADC Synthesis and Characterization

G cluster_synthesis ADC Synthesis cluster_characterization ADC Characterization Reagents Antibody, Linker, Payload Conjugation Conjugation Reaction Reagents->Conjugation Purification Purification (e.g., SEC-HPLC) Conjugation->Purification DAR DAR Determination (HIC, MS) Purification->DAR Purity Purity & Aggregation (SEC-HPLC) Purification->Purity Confirmation Conjugation Confirmation (SDS-PAGE) Purification->Confirmation Activity In vitro/In vivo Activity Assays Purification->Activity

Caption: Logical workflow from ADC synthesis to characterization.

Representative Signaling Pathway: ADC Targeting HER2 Leading to Apoptosis

G ADC HER2-Targeting ADC HER2 HER2 Receptor ADC->HER2 Binding Internalization Internalization (Endocytosis) HER2->Internalization PI3K_AKT PI3K/AKT Pathway HER2->PI3K_AKT Inhibition RAS_MAPK RAS/MAPK Pathway HER2->RAS_MAPK Inhibition Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage DNA_Damage DNA Damage Payload_Release->DNA_Damage Microtubule_Disruption Microtubule Disruption Payload_Release->Microtubule_Disruption Apoptosis Apoptosis DNA_Damage->Apoptosis Microtubule_Disruption->Apoptosis Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation

Caption: Mechanism of action for a HER2-targeting ADC leading to apoptosis.

References

Application Notes and Protocols for Antibody Labeling with Ald-Ph-amido-PEG2-C2-Pfp Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the two-step labeling of antibodies using the heterobifunctional linker, Ald-Ph-amido-PEG2-C2-Pfp ester[1]. This linker facilitates the creation of antibody conjugates, such as Antibody-Drug Conjugates (ADCs), by first reacting with primary amines on the antibody via its Pentafluorophenyl (PFP) ester group to form a stable amide bond. This initial step introduces a terminal aldehyde group onto the antibody. The second step involves the chemoselective ligation of an aldehyde-reactive payload (e.g., a drug molecule functionalized with a hydrazide or aminooxy group) to the modified antibody, forming a stable hydrazone or oxime bond, respectively[2][3][4].

PFP esters offer a significant advantage over commonly used N-hydroxysuccinimide (NHS) esters due to their higher resistance to hydrolysis, which can lead to more efficient and reproducible conjugations[5][6][7]. The subsequent aldehyde-mediated ligation is a highly chemoselective reaction, proceeding rapidly under mild, aqueous conditions, often catalyzed by aniline (B41778) to further increase reaction rates[2][3][8]. This protocol provides a comprehensive guide for both stages of the conjugation process.

Materials and Reagents

ReagentSupplierNotes
This compounde.g., MedChemExpressStore at -20°C with desiccant. Equilibrate to room temperature before opening[7].
Monoclonal Antibody (mAb)User-providedIn an amine-free buffer (e.g., PBS). If buffer contains Tris or glycine (B1666218), dialysis is required[7].
Anhydrous Dimethyl Sulfoxide (DMSO)Sigma-AldrichRequired to dissolve the PFP ester[7][9].
Phosphate-Buffered Saline (PBS), pH 7.2-8.0Standard lab supplyReaction buffer for PFP ester conjugation. Must be free of primary amines[7][10].
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)Standard lab supplyTo stop the PFP ester reaction[5].
Desalting Columns (e.g., Zeba™ Spin)Thermo Fisher Sci.For purification of the modified antibody[7].
Hydrazide- or Aminooxy-functionalized PayloadUser-providedThe molecule to be conjugated to the aldehyde-modified antibody.
Aniline Catalyst Solution (e.g., 100 mM)Sigma-AldrichOptional, but recommended to accelerate hydrazone/oxime bond formation[2][3].

Experimental Protocols

This procedure is divided into two main stages:

  • Stage 1: Modification of the antibody with the this compound to introduce an aldehyde functional group.

  • Stage 2: Conjugation of a hydrazide- or aminooxy-functionalized payload to the aldehyde-modified antibody.

Stage 1: Antibody Modification with PFP Ester Linker

This stage involves the reaction of the PFP ester with primary amines (lysine residues) on the antibody.

dot

Caption: Workflow for antibody modification with the PFP ester linker.

Protocol Steps:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH between 7.2 and 8.0[9]. Buffers containing Tris or glycine must be avoided as they will compete for reaction with the PFP ester[7].

    • If necessary, perform a buffer exchange using a desalting column or dialysis.

    • Adjust the antibody concentration to 1-10 mg/mL.

  • PFP Ester Linker Preparation:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation[7].

    • Immediately before use, dissolve the PFP ester in anhydrous DMSO to prepare a stock solution (e.g., 10-20 mM)[5]. Do not store the reconstituted linker, as the PFP ester is susceptible to hydrolysis over time[7].

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved PFP ester linker to the antibody solution while gently vortexing[5][10]. The final concentration of DMSO should not exceed 10% of the total reaction volume to maintain antibody stability[10].

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C[5][9]. Lower temperatures (4°C) may enhance labeling selectivity for specific lysine (B10760008) residues on certain antibody isotypes[11].

  • Quenching and Purification:

    • (Optional) To stop the reaction, a quenching buffer like 1 M Tris or glycine can be added to a final concentration of 20-50 mM and incubated for 30 minutes at room temperature[5].

    • Remove unreacted linker and byproducts (pentafluorophenol) using a desalting column, dialysis, or size-exclusion chromatography to obtain the purified aldehyde-modified antibody[7].

Stage 2: Payload Conjugation via Aldehyde-Hydrazide Ligation

This stage involves the reaction of the aldehyde groups introduced onto the antibody with a hydrazide- or aminooxy-functionalized payload.

dot

Stage_2_Signaling_Pathway Aldehyde_Ab Aldehyde-Modified Antibody Final_Conjugate Antibody-Linker-Payload Conjugate (Stable Hydrazone/Oxime Bond) Aldehyde_Ab->Final_Conjugate Chemoselective Ligation (pH ~6.5-7.5) Payload Hydrazide/Aminooxy Payload Payload->Final_Conjugate Chemoselective Ligation (pH ~6.5-7.5) Catalyst Aniline (Catalyst) Catalyst->Final_Conjugate accelerates reaction

Caption: Reaction scheme for aldehyde-hydrazide/aminooxy ligation.

Protocol Steps:

  • Prepare Aldehyde-Modified Antibody:

    • The purified antibody from Stage 1 should be in a suitable buffer, typically PBS at a pH of 6.5-7.5.

  • Prepare Payload Solution:

    • Dissolve the hydrazide- or aminooxy-functionalized payload in a compatible solvent (e.g., DMSO or aqueous buffer).

  • Ligation Reaction:

    • Add a 5- to 50-fold molar excess of the payload solution to the aldehyde-modified antibody.

    • For catalysis, add aniline from a stock solution to a final concentration of 10-20 mM. Aniline has been shown to dramatically increase the rate of hydrazone formation[2][3][8].

    • Incubate the reaction for 2-12 hours at room temperature or 37°C. The reaction progress can be monitored by techniques such as HPLC or LC-MS.

  • Purification of the Final Conjugate:

    • Once the reaction is complete, purify the final antibody conjugate from excess payload and catalyst using size-exclusion chromatography, dialysis, or tangential flow filtration (TFF).

Data Presentation

Table 1: Recommended Reaction Parameters
ParameterStage 1: PFP Ester ReactionStage 2: Aldehyde Ligation
pH 7.2 - 9.0[5]6.5 - 7.5
Temperature 4°C to 25°C (RT)[5][9]25°C (RT) to 37°C
Incubation Time 1-4 hours (RT) or overnight (4°C)[5][9]2-12 hours
Molar Excess (Reagent:Antibody) 5:1 to 20:15:1 to 50:1
Catalyst N/AAniline (10-20 mM)[2]
Table 2: Characterization of Conjugates
Analysis MethodInformation Provided
UV/Vis Spectroscopy Determines antibody concentration and Drug-to-Antibody Ratio (DAR) if payload has a chromophore.
Mass Spectrometry (LC-MS) Confirms covalent modification and distribution of linker/payload species.
Size Exclusion HPLC (SEC-HPLC) Assesses purity and detects aggregation of the final conjugate.
Hydrophobic Interaction HPLC (HIC-HPLC) Resolves species with different DARs to determine conjugation distribution.
Binding Assay (e.g., ELISA) Confirms that the antigen-binding affinity of the antibody is retained post-conjugation.

Conclusion

The use of this compound provides a robust and efficient method for antibody conjugation. Its PFP ester moiety ensures efficient initial labeling with reduced hydrolytic side reactions compared to NHS esters, while the terminal aldehyde allows for a highly specific and rapid secondary ligation. This two-step protocol offers researchers a reliable platform for the development of next-generation antibody conjugates for therapeutic and diagnostic applications.

References

Application Notes and Protocols for Protein Modification using Ald-Ph-amido-PEG2-C2-Pfp ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ald-Ph-amido-PEG2-C2-Pfp ester is a heterobifunctional crosslinker designed for the sequential modification of proteins. This reagent facilitates a two-step conjugation strategy, enabling the introduction of a reactive aldehyde group onto a protein via a stable amide bond, followed by the attachment of a second molecule of interest through an oxime or hydrazone linkage. The structure consists of a pentafluorophenyl (PFP) ester, a two-unit polyethylene (B3416737) glycol (PEG) spacer, and a benzaldehyde (B42025) group.

The PFP ester group reacts efficiently with primary and secondary amines, such as the side chain of lysine (B10760008) residues on a protein, to form a covalent amide bond. PFP esters are advantageous due to their increased stability in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient and controlled protein modification.[1][2][3] The short PEG2 spacer enhances the solubility of the crosslinker and the resulting modified protein.[1]

Following the initial modification, the newly introduced benzaldehyde group can be specifically targeted by molecules containing aminooxy or hydrazide functionalities to form stable oxime or hydrazone bonds, respectively.[2] This chemoselective ligation allows for the precise attachment of a wide range of molecules, including fluorescent probes, peptides, or small molecule drugs.

Applications

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies for targeted cancer therapy.[4]

  • Fluorescent Labeling: Introduction of fluorescent probes for cellular imaging and protein tracking.

  • PEGylation: Attachment of larger PEG chains to improve the pharmacokinetic properties of therapeutic proteins.

  • Surface Immobilization: Covalent attachment of proteins to surfaces functionalized with aminooxy or hydrazide groups.

Chemical Structure and Properties

PropertyValue
Full Chemical Name This compound
Molecular Formula C₂₁H₁₈F₅NO₆
Molecular Weight 475.36 g/mol
CAS Number 2101206-60-2
Storage Store at -20°C, protected from moisture.

Data sourced from MedChemExpress and Precise PEG.

Experimental Protocols

Part 1: Modification of Protein with this compound (Amine Reaction)

This protocol describes the reaction of the PFP ester moiety of the linker with the amine groups (e.g., lysine residues) on the target protein.

Materials:

  • Target protein in an amine-free buffer (e.g., PBS, HEPES, Borate buffer)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 50–100 mM PBS, Borate, or HEPES buffer, pH 7.2–8.5[1][3]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis equipment for purification

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer at a concentration of 0.5–5 mg/mL.[1]

    • Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the reaction.[2]

  • Linker Preparation:

    • Bring the vial of this compound to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a stock solution of the linker in anhydrous DMSO or DMF at a concentration of 10–100 mM.[1]

  • Conjugation Reaction:

    • Add the desired molar excess of the linker stock solution to the protein solution. A starting point is a 2:1 to 10:1 molar ratio of linker to protein.[1] The optimal ratio should be determined empirically for each protein.

    • Incubate the reaction at room temperature for 1–4 hours or at 4°C overnight.[1]

  • Quenching (Optional):

    • To quench any unreacted PFP ester, add the Quenching Buffer to a final concentration of 50 mM and incubate for 30 minutes at room temperature.

  • Purification:

    • Remove the excess, unreacted linker and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).

Quantitative Parameters for PFP Ester Reaction:

ParameterRecommended RangeNotes
pH 7.2–8.5Lower pH decreases reaction rate; higher pH increases hydrolysis of the PFP ester.[1]
Molar Ratio (Linker:Protein) 2:1 to 10:1This should be optimized to achieve the desired degree of labeling.[1]
Reaction Time 1–4 hours at RT or overnight at 4°CLonger incubation may be required for less reactive proteins or lower molar ratios.[1]
Protein Concentration 0.5–5 mg/mLHigher concentrations can improve reaction efficiency.[1]
Part 2: Secondary Conjugation to the Aldehyde Group (Hydrazone/Oxime Ligation)

This protocol describes the reaction of the aldehyde-modified protein with a molecule containing a hydrazide or aminooxy group.

Materials:

  • Aldehyde-modified protein (from Part 1)

  • Hydrazide or aminooxy-functionalized molecule of interest

  • Reaction Buffer: 0.1 M Phosphate buffer or Acetate buffer, pH 4.5-7.0

  • Aniline (B41778) (optional, as a catalyst)

Procedure:

  • Preparation of Reactants:

    • Buffer exchange the aldehyde-modified protein into the Reaction Buffer.

    • Dissolve the hydrazide or aminooxy-functionalized molecule in a compatible solvent (e.g., Reaction Buffer or DMSO).

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the hydrazide or aminooxy-functionalized molecule to the aldehyde-modified protein solution.

    • For reactions that are slow, aniline can be added as a catalyst to a final concentration of 10-100 mM.

    • Incubate the reaction at room temperature for 2-12 hours. The reaction progress can be monitored by analytical techniques such as SDS-PAGE or mass spectrometry.

  • Purification:

    • Purify the final protein conjugate using size exclusion chromatography, affinity chromatography, or dialysis to remove excess reactants.

Quantitative Parameters for Hydrazone/Oxime Ligation:

ParameterRecommended RangeNotes
pH 4.5–7.0The reaction is generally faster at a slightly acidic pH.
Molar Ratio (Molecule:Protein) 10:1 to 50:1A significant excess of the smaller molecule drives the reaction to completion.
Catalyst 10–100 mM AnilineAniline can significantly increase the rate of hydrazone and oxime bond formation.
Reaction Time 2–12 hours at RTReaction times can be optimized based on the reactivity of the specific aldehyde and nucleophile.

Visualizations

experimental_workflow Protein Target Protein (in amine-free buffer) Reaction1 Step 1: Amine Reaction (pH 7.2-8.5, 1-4h at RT) Protein->Reaction1 Linker This compound (dissolved in DMSO) Linker->Reaction1 Purification1 Purification (Desalting/Dialysis) Reaction1->Purification1 AldehydeProtein Aldehyde-Modified Protein Purification1->AldehydeProtein Reaction2 Step 2: Hydrazone/Oxime Ligation (pH 4.5-7.0, 2-12h at RT) AldehydeProtein->Reaction2 Molecule Molecule of Interest (with Hydrazide/Aminooxy group) Molecule->Reaction2 Purification2 Final Purification Reaction2->Purification2 FinalProduct Final Protein Conjugate Purification2->FinalProduct

Caption: Experimental workflow for the two-step protein modification.

logical_relationship Start Start with Target Protein PFP_Reaction PFP Ester reacts with Protein Amine (Lysine) Start->PFP_Reaction Step 1 Amide_Bond Stable Amide Bond Formation PFP_Reaction->Amide_Bond Aldehyde_Intro Introduction of Aldehyde Group onto Protein Amide_Bond->Aldehyde_Intro Ligation_Reaction Aldehyde reacts with Hydrazide/Aminooxy Group Aldehyde_Intro->Ligation_Reaction Step 2 Hydrazone_Bond Stable Hydrazone/Oxime Bond Formation Ligation_Reaction->Hydrazone_Bond Final_Conjugate Final Bioconjugate Hydrazone_Bond->Final_Conjugate

Caption: Logical flow of the two-step conjugation chemistry.

References

Application Notes and Protocols for Drug-Linker Conjugation using Ald-Ph-amido-PEG2-C2-Pfp Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. The linker molecule connecting the antibody and the cytotoxic payload is a critical component, influencing the stability, solubility, and efficacy of the ADC. This document provides detailed application notes and protocols for the use of Ald-Ph-amido-PEG2-C2-Pfp ester , a heterobifunctional, non-cleavable linker, in the synthesis of ADCs.

The this compound linker features two key reactive groups:

  • A Pentafluorophenyl (PFP) ester for efficient and stable amide bond formation with primary amines, such as the lysine (B10760008) residues on the surface of a monoclonal antibody. PFP esters offer greater stability to hydrolysis compared to N-hydroxysuccinimide (NHS) esters, leading to more controlled and efficient conjugation reactions.

  • An aldehyde group on a phenyl ring (benzaldehyde) for the chemoselective ligation of payloads containing an aminooxy or hydrazide functional group. This allows for a controlled, two-step conjugation process.

The incorporated polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting ADC. This two-step conjugation strategy allows for the preparation of a purified drug-linker intermediate prior to conjugation with the antibody, offering greater control over the final ADC product.

Principle of the Method

The synthesis of an ADC using this compound is a sequential two-step process designed to minimize unwanted side reactions and allow for the purification of intermediates.

  • Step 1: Synthesis of the Drug-Linker Intermediate. The aldehyde group of the linker is first reacted with a payload containing a compatible functional group, such as an aminooxy or hydrazide moiety, to form a stable oxime or hydrazone bond, respectively. The PFP ester remains intact during this step. The resulting drug-linker intermediate is then purified to remove any unreacted payload and linker.

  • Step 2: Conjugation to the Antibody. The purified drug-linker intermediate, now containing a reactive PFP ester, is conjugated to the monoclonal antibody. The PFP ester reacts with the primary amine groups of lysine residues on the antibody surface to form stable amide bonds. The final ADC is then purified to remove any unconjugated drug-linker and to isolate the ADC with the desired drug-to-antibody ratio (DAR).

Data Presentation

The following tables present illustrative quantitative data for the synthesis and characterization of an ADC using the this compound linker. This data is representative of a typical conjugation experiment and should be used for guidance. Actual results may vary depending on the specific antibody, payload, and reaction conditions.

Table 1: Synthesis of Drug-Linker Intermediate

ParameterValue
Molar Ratio (Linker:Payload)1.5:1
Reaction Time4 hours
Reaction TemperatureRoom Temperature
Yield of Purified Intermediate >85%
Purity (RP-HPLC) >98%

Table 2: Antibody-Drug Conjugate (ADC) Characteristics

ParameterValue
Molar Ratio (Drug-Linker:Antibody)8:1
Reaction Time6 hours
Reaction TemperatureRoom Temperature
Average Drug-to-Antibody Ratio (DAR) 3.8
Monomer Purity (SEC-HPLC) >97%
Free Drug-Linker Content <1%

Table 3: Stability Analysis of Purified ADC

ConditionTime PointMonomer Purity (SEC-HPLC)
4°C in PBS pH 7.40 days97.5%
14 days97.2%
30 days96.9%
37°C in Human Plasma0 hours97.5%
24 hours96.8%
7 days95.1%

Experimental Protocols

Protocol 1: Synthesis of the Drug-Linker Intermediate

This protocol describes the reaction of the this compound with a payload containing an aminooxy group.

Materials:

  • This compound

  • Aminooxy-functionalized payload (e.g., Aminooxy-MMAE)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Pyridine (B92270)

  • Reversed-Phase HPLC (RP-HPLC) system for purification and analysis

  • Mass Spectrometer (MS)

Procedure:

  • Dissolution of Reactants:

    • Dissolve the aminooxy-payload in anhydrous DMF to a final concentration of 10 mg/mL.

    • Immediately before use, dissolve the this compound in anhydrous DMF to a final concentration of 1.5 molar equivalents relative to the payload.

  • Reaction:

    • To the payload solution, add the linker solution.

    • Add 2-3 equivalents of anhydrous pyridine to catalyze the reaction.

    • Stir the reaction mixture at room temperature for 4-6 hours, protected from light.

  • Monitoring:

    • Monitor the reaction progress by RP-HPLC by observing the consumption of the payload and the formation of the drug-linker product.

  • Purification:

    • Once the reaction is complete, purify the drug-linker intermediate by preparative RP-HPLC.

    • Lyophilize the collected fractions containing the pure product.

  • Characterization:

    • Confirm the identity and purity of the drug-linker intermediate by LC-MS and analytical RP-HPLC.

Protocol 2: Conjugation of Drug-Linker Intermediate to Antibody

This protocol details the conjugation of the purified drug-linker intermediate to a monoclonal antibody.

Materials:

  • Purified Drug-Linker Intermediate

  • Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Size-Exclusion Chromatography (SEC) system for purification

  • Hydrophobic Interaction Chromatography (HIC) system for DAR analysis

  • UV-Vis Spectrophotometer

Procedure:

  • Antibody Preparation:

    • Prepare the mAb solution at a concentration of 5-10 mg/mL in PBS, pH 7.4. If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into PBS.

  • Drug-Linker Solution Preparation:

    • Immediately before use, dissolve the purified drug-linker intermediate in anhydrous DMSO to a stock concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 5- to 10-fold molar excess of the dissolved drug-linker to the antibody solution while gently vortexing. The final concentration of DMSO should be below 10% (v/v).

    • Incubate the reaction mixture for 4-8 hours at room temperature with gentle agitation.

  • Quenching:

    • Stop the reaction by adding the quenching solution to a final concentration of 50 mM.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the ADC by SEC to remove unreacted drug-linker and quenching agent.

  • Characterization:

    • Drug-to-Antibody Ratio (DAR): Determine the average DAR using HIC-HPLC. The number of conjugated drugs increases the hydrophobicity of the antibody, allowing for separation of species with different DARs.

    • Aggregation Analysis: Assess the level of aggregation using SEC-HPLC.

    • Protein Concentration: Determine the final protein concentration using a UV-Vis spectrophotometer at 280 nm.

Visualizations

G cluster_0 Step 1: Drug-Linker Synthesis cluster_1 Step 2: ADC Conjugation Linker This compound Reaction1 Oxime Formation (DMF, Pyridine) Linker->Reaction1 Payload Aminooxy-Payload Payload->Reaction1 Intermediate Drug-Linker Intermediate Reaction1->Intermediate Purification1 RP-HPLC Purification Intermediate->Purification1 Purified_Intermediate Purified Drug-Linker Purification1->Purified_Intermediate Reaction2 Amide Bond Formation (PBS, pH 7.4) Purified_Intermediate->Reaction2 Antibody Monoclonal Antibody (Lysine Residues) Antibody->Reaction2 ADC Antibody-Drug Conjugate (ADC) Reaction2->ADC Purification2 SEC Purification ADC->Purification2

Caption: Experimental workflow for two-step ADC synthesis.

G Linker This compound Step1 Step 1: Oxime Ligation Linker->Step1 Payload Payload-ONH2 Payload->Step1 Antibody Antibody-NH2 Step2 Step 2: Amidation Antibody->Step2 Intermediate Drug-Linker Intermediate (PFP ester) Intermediate->Step2 ADC Final ADC Step1->Intermediate Step2->ADC

Caption: Chemical reaction pathway for ADC synthesis.

Application Notes and Protocols for the Purification of Ald-Ph-amido-PEG2-C2-Pfp Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ald-Ph-amido-PEG2-C2-Pfp ester is a heterobifunctional linker commonly utilized in the development of antibody-drug conjugates (ADCs). This linker contains a pentafluorophenyl (Pfp) ester for reaction with primary and secondary amines on biomolecules, such as antibodies, and a benzaldehyde (B42025) group for the subsequent conjugation of a payload, often via hydrazone or oxime formation. The incorporation of a short polyethylene (B3416737) glycol (PEG) spacer enhances solubility and can improve the pharmacokinetic properties of the resulting conjugate.[1][2][][4]

Proper purification of the conjugate is a critical step to ensure homogeneity, stability, and efficacy, while minimizing potential off-target toxicities. This document provides detailed protocols and application notes for the purification of this compound conjugates, with a primary focus on chromatographic techniques.

Data Presentation: Purification Parameters

The purification of bioconjugates is highly dependent on the specific properties of the antibody and the conjugated payload. The following table summarizes typical parameters and expected outcomes for the purification of a model antibody-linker conjugate using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

ParameterValue/RangeExpected Outcome
Column C18, 5 µm, 100 Å (4.6 x 250 mm)Good separation of unreacted antibody, conjugate, and free linker.
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in WaterStandard ion-pairing agent for protein and peptide separations.
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in AcetonitrileElutes the conjugate from the column.
Gradient 20-80% B over 30 minutesResolves species with different hydrophobicities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Temperature 40-60 °CCan improve peak shape for large molecules.
Detection UV at 280 nm and 254 nm280 nm for the antibody, 254 nm for the phenyl group in the linker.
Purity (post-purification) >95%Target purity for most applications.
Yield 50-80%Dependent on reaction efficiency and purification losses.

Experimental Protocols

I. General Considerations for Handling Pfp Esters

Pentafluorophenyl esters are highly reactive and susceptible to hydrolysis.[5][6][7] To ensure successful conjugation and minimize the formation of impurities, the following precautions should be taken:

  • Moisture-free environment: Handle the solid Pfp ester linker in a dry environment, for instance, in a glove box or under an inert atmosphere.

  • Anhydrous solvents: Use anhydrous grade solvents (e.g., DMSO, DMF) to dissolve the Pfp ester.

  • Fresh solutions: Prepare solutions of the Pfp ester immediately before use. Do not prepare stock solutions for long-term storage.[5][7]

  • Amine-free buffers: The conjugation reaction should be performed in amine-free buffers (e.g., phosphate (B84403) buffer, borate (B1201080) buffer) to avoid quenching the Pfp ester.[5][6][7]

II. Protocol for Conjugation of this compound to an Antibody

This protocol describes a general method for the conjugation of the linker to an antibody. The molar ratio of linker to antibody may need to be optimized for specific applications.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification columns and buffers (see Protocol III)

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in an amine-free buffer.

  • Linker Preparation: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a 10-20 mM stock solution.

  • Conjugation Reaction: a. Slowly add the desired molar excess of the linker stock solution to the antibody solution with gentle stirring. b. Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. The optimal time and temperature may vary depending on the antibody.

  • Quenching: Add the quenching solution to a final concentration of 50 mM to stop the reaction by consuming any unreacted Pfp ester. Incubate for 30 minutes at room temperature.

  • Purification: Proceed immediately to the purification of the conjugate as described in Protocol III.

III. Protocol for Purification of the Antibody-Linker Conjugate by RP-HPLC

RP-HPLC is a powerful technique for separating the desired conjugate from unreacted antibody, free linker, and other impurities based on differences in hydrophobicity.

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% TFA in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile

  • Sample from the quenched conjugation reaction

Procedure:

  • Sample Preparation: If necessary, centrifuge the quenched reaction mixture to remove any precipitated material. The sample may be diluted with Mobile Phase A before injection.

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.

  • Injection: Inject the sample onto the column.

  • Elution Gradient: Elute the bound components using a linear gradient of Mobile Phase B. A typical gradient is as follows:

    • 5-20% B over 5 minutes

    • 20-80% B over 30 minutes

    • 80-95% B over 5 minutes

    • Hold at 95% B for 5 minutes

  • Detection: Monitor the elution profile at 280 nm (for the antibody) and 254 nm (for the linker's phenyl group). The conjugate will elute later than the unreacted antibody due to the increased hydrophobicity from the linker.

  • Fraction Collection: Collect the fractions corresponding to the desired conjugate peak.

  • Solvent Removal: Remove the organic solvent from the collected fractions, typically by lyophilization or buffer exchange.

Note on Aldehyde Stability: The benzaldehyde group can be susceptible to oxidation to benzoic acid, especially during prolonged storage or exposure to air.[8][9] It is advisable to analyze the purified conjugate promptly and store it under appropriate conditions (e.g., at -80°C under an inert atmosphere).

Visualizations

experimental_workflow cluster_conjugation Conjugation cluster_purification Purification antibody Antibody in Amine-Free Buffer reaction Reaction Mixture (1-4h at RT or O/N at 4°C) antibody->reaction linker This compound in Anhydrous DMSO linker->reaction quench Quench with Tris Buffer reaction->quench hplc RP-HPLC (C18 Column) quench->hplc fractions Fraction Collection hplc->fractions analysis Purity Analysis (e.g., HPLC, MS) fractions->analysis final_product Purified Conjugate analysis->final_product

Caption: Experimental workflow for the conjugation and purification of the antibody-linker conjugate.

adc_mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Tumor Cell) adc Antibody-Drug Conjugate (ADC) binding Binding adc->binding receptor Tumor Cell Surface Antigen (Receptor) receptor->binding endocytosis Receptor-Mediated Endocytosis binding->endocytosis endosome Endosome endocytosis->endosome lysosome Lysosome endosome->lysosome release Drug Release lysosome->release drug Active Drug release->drug target Intracellular Target (e.g., DNA, Tubulin) drug->target apoptosis Cell Death (Apoptosis) target->apoptosis

Caption: General mechanism of action for an antibody-drug conjugate (ADC).

References

Application Notes and Protocols for the Analytical Characterization of Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the targeting specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small molecule drug.[1][2] This targeted delivery approach enhances the therapeutic window of the cytotoxic agent, minimizing systemic toxicity while maximizing efficacy at the tumor site.[1][3] The complex and heterogeneous nature of ADCs, however, presents significant analytical challenges.[1][4] Thorough characterization is crucial to ensure product quality, consistency, safety, and efficacy.[1][5]

This document provides a comprehensive overview of the key analytical techniques used for ADC characterization, complete with detailed experimental protocols and data presentation guidelines. Critical quality attributes (CQAs) that must be monitored include the drug-to-antibody ratio (DAR), the distribution of drug-loaded species, aggregation, fragmentation, charge variants, and stability.[2][3][6]

Key Analytical Techniques for ADC Characterization

A multi-faceted analytical approach is necessary to fully characterize an ADC.[7] The primary techniques employed are mass spectrometry (MS), hydrophobic interaction chromatography (HIC), size exclusion chromatography (SEC), reversed-phase high-performance liquid chromatography (RP-HPLC), and capillary electrophoresis-sodium dodecyl sulfate (B86663) (CE-SDS).[2][4]

Workflow for ADC Characterization

The following diagram illustrates a typical workflow for the analytical characterization of ADCs, highlighting the orthogonal nature of the techniques used to assess various quality attributes.

ADC_Characterization_Workflow cluster_sample ADC Sample cluster_techniques Analytical Techniques cluster_attributes Critical Quality Attributes (CQAs) ADC ADC MS Mass Spectrometry (MS) ADC->MS HIC Hydrophobic Interaction Chromatography (HIC) ADC->HIC SEC Size Exclusion Chromatography (SEC) ADC->SEC RP_HPLC Reversed-Phase HPLC (RP-HPLC) ADC->RP_HPLC CE_SDS Capillary Electrophoresis-SDS (CE-SDS) ADC->CE_SDS DAR Drug-to-Antibody Ratio (DAR) & Drug Load Distribution MS->DAR Purity Purity & Heterogeneity MS->Purity Stability Stability MS->Stability HIC->DAR HIC->Stability Aggregation Aggregation & Fragmentation SEC->Aggregation SEC->Stability RP_HPLC->DAR RP_HPLC->Stability CE_SDS->Purity CE_SDS->Stability

Caption: A typical analytical workflow for ADC characterization.

Drug-to-Antibody Ratio (DAR) and Drug Load Distribution

The DAR is a critical quality attribute as it directly impacts the ADC's efficacy and safety.[8][9] An insufficient drug load may lead to reduced potency, while an excessive drug load can negatively affect pharmacokinetics, stability, and antigen binding.[8] The manufacturing process of ADCs often results in a heterogeneous mixture of species with different numbers of conjugated drugs.[1] Therefore, it is essential to determine both the average DAR and the distribution of these species.[10][11]

Analytical Methods for DAR Determination

Several techniques can be employed to determine the DAR, with HIC and MS being the most prominent.[8][11]

  • Hydrophobic Interaction Chromatography (HIC): HIC is a widely used method for determining DAR, especially for cysteine-linked ADCs.[11][12][13] It separates ADC species based on their hydrophobicity under non-denaturing conditions.[12][14] As the number of conjugated hydrophobic drug molecules increases, the ADC becomes more hydrophobic and elutes later from the HIC column.[13][14] The weighted average DAR can be calculated from the peak areas of the different drug-loaded species.[11]

  • Mass Spectrometry (MS): MS is a powerful tool for ADC analysis, providing precise DAR values.[3][5] Intact mass analysis under native or denaturing conditions can resolve different drug-loaded species.[15][16] For more detailed analysis, ADCs can be reduced to separate the light and heavy chains, followed by LC-MS analysis to determine the drug distribution on each chain.[17][18]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can also be used to determine DAR, often after reducing the ADC into its light and heavy chains.[19][20] This technique separates the chains based on their hydrophobicity, allowing for the quantification of conjugated and unconjugated species.[18][20]

  • UV-Vis Spectrophotometry: This is a simpler and quicker method but provides only an average DAR and no information on drug load distribution.[8][21] It relies on the distinct UV absorbance maxima of the antibody and the cytotoxic drug.[21]

Data Presentation: DAR Analysis
Analytical TechniqueInformation ProvidedTypical Average DAR (Cysteine-linked)Typical Average DAR (Lysine-linked)
HIC Average DAR, Drug Load Distribution3.5 - 4.0Heterogeneous, broader distribution
MS (Intact) Precise Average DAR, Drug Load Distribution3.5 - 4.03.0 - 4.0
RP-HPLC (Reduced) DAR on Light and Heavy Chains~1 on LC, ~3 on HCVariable
UV-Vis Average DAR only3.5 - 4.03.0 - 4.0

Purity and Heterogeneity

The purity and heterogeneity of an ADC preparation are critical for ensuring product consistency and safety. Impurities can include unconjugated antibody, free drug, and aggregated or fragmented species.[5] Heterogeneity arises from the distribution of drug-loaded species and variations in charge.[6]

Analytical Methods for Purity and Heterogeneity Assessment
  • Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS): CE-SDS is a high-resolution technique used to assess the purity and molecular size heterogeneity of ADCs under both reducing and non-reducing conditions.[22][23][24] It can separate the main ADC species from fragments and aggregates.[25]

  • Mass Spectrometry (MS): MS, particularly when coupled with liquid chromatography (LC-MS), is invaluable for identifying and quantifying impurities.[5][16] Peptide mapping following enzymatic digestion can confirm the primary sequence and identify post-translational modifications and conjugation sites.[26]

  • Size Exclusion Chromatography (SEC): SEC is the primary method for quantifying high molecular weight species (aggregates) and low molecular weight species (fragments).[2][27][28]

  • Ion-Exchange Chromatography (IEX) and imaged Capillary Isoelectric Focusing (iCIEF): These techniques separate ADC species based on charge heterogeneity, which can be influenced by the conjugation of charged drugs or modifications to the antibody.[6][23][29]

Data Presentation: Purity and Heterogeneity
Analytical TechniqueParameter MeasuredTypical Specification
CE-SDS (non-reduced) Main Peak Purity (%)> 95%
CE-SDS (reduced) Light & Heavy Chain Purity (%)> 98%
SEC Monomer Content (%)> 98%
SEC Aggregates (%)< 2%
iCIEF Main Isoform (%)Product-specific

Aggregation

Aggregation is a common degradation pathway for therapeutic proteins and can impact the safety and efficacy of ADCs.[27][28] The conjugation of hydrophobic drugs can increase the propensity for aggregation.[27][30]

Analytical Methods for Aggregation Analysis
  • Size Exclusion Chromatography (SEC): SEC is the gold standard for the separation and quantification of aggregates based on molecular size.[27][28][30] It is crucial that the mobile phase used does not alter the aggregation state of the sample.[27]

  • Dynamic Light Scattering (DLS): DLS is a non-invasive technique that can be used to detect the presence of aggregates and determine their size distribution.

  • Analytical Ultracentrifugation (AUC): AUC is a powerful technique for characterizing the size and shape of macromolecules and their aggregates in solution.

Stability

The stability of an ADC is a critical attribute that ensures its quality, safety, and efficacy throughout its shelf life.[2][3] Stability testing involves assessing both the physical and chemical stability of the ADC under various conditions.[31] This includes the stability of the antibody, the linker, and the cytotoxic drug.[3][31]

Analytical Methods for Stability Testing

A combination of the techniques described above is used for stability testing. Key parameters to monitor over time and under stress conditions (e.g., elevated temperature, light exposure) include:

  • DAR and Drug Load Distribution (HIC, MS)

  • Purity and Fragmentation (CE-SDS, SEC)

  • Aggregation (SEC)

  • Free Drug Levels (RP-HPLC)

  • Potency (Cell-based assays) [21]

Experimental Protocols

Protocol 1: DAR Determination by Hydrophobic Interaction Chromatography (HIC)

This protocol provides a general method for determining the DAR of a cysteine-linked ADC.

Materials:

  • ADC sample

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in Mobile Phase A.

  • Chromatographic Conditions:

    • Flow rate: 0.8 mL/min

    • Column temperature: 25°C

    • Detection: UV at 280 nm

    • Injection volume: 20 µL

    • Gradient:

      • 0-2 min: 100% A

      • 2-22 min: 0-100% B (linear gradient)

      • 22-25 min: 100% B

      • 25-27 min: 100% A

      • 27-30 min: 100% A (re-equilibration)

  • Data Analysis:

    • Integrate the peaks corresponding to the different drug-loaded species (DAR0, DAR2, DAR4, etc.).

    • Calculate the percentage of each species by dividing the individual peak area by the total peak area.

    • Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of Species * Number of Drugs in Species) / 100

HIC_Protocol cluster_prep Sample Preparation cluster_hplc HIC-HPLC Analysis cluster_analysis Data Analysis Dilute Dilute ADC in Mobile Phase A Inject Inject Sample Dilute->Inject Gradient Run Gradient Elution Inject->Gradient Detect Detect at 280 nm Gradient->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Average DAR Integrate->Calculate

Caption: Workflow for DAR determination by HIC.

Protocol 2: Aggregation Analysis by Size Exclusion Chromatography (SEC)

This protocol outlines a general method for quantifying aggregates in an ADC sample.

Materials:

  • ADC sample

  • Mobile Phase: 150 mM Sodium Phosphate, pH 7.0

  • SEC column (e.g., TSKgel G3000SWxl)

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Dilute the ADC sample to 1 mg/mL in the mobile phase.

  • Chromatographic Conditions:

    • Flow rate: 0.5 mL/min

    • Column temperature: 25°C

    • Detection: UV at 280 nm

    • Injection volume: 20 µL

    • Run time: 30 minutes (isocratic)

  • Data Analysis:

    • Identify and integrate the peaks corresponding to aggregates, monomer, and fragments.

    • Calculate the percentage of each species by dividing the individual peak area by the total peak area.

SEC_Protocol cluster_prep Sample Preparation cluster_hplc SEC-HPLC Analysis cluster_analysis Data Analysis Dilute Dilute ADC in Mobile Phase Inject Inject Sample Dilute->Inject Isocratic Isocratic Elution Inject->Isocratic Detect Detect at 280 nm Isocratic->Detect Integrate Integrate Peaks (Aggregate, Monomer, Fragment) Detect->Integrate Calculate Calculate % of each species Integrate->Calculate

Caption: Workflow for aggregation analysis by SEC.

Protocol 3: Purity Analysis by non-reduced Capillary Electrophoresis-SDS (CE-SDS)

This protocol describes a general method for assessing the purity of an intact ADC.

Materials:

Procedure:

  • Sample Preparation:

    • Mix the ADC sample with the CE-SDS sample buffer to a final concentration of 1 mg/mL.

    • Incubate at 70°C for 10 minutes to denature and alkylate the protein.

  • CE-SDS Conditions:

    • Capillary: 50 µm i.d., 30 cm effective length

    • Injection: Electrokinetic injection at 10 kV for 10 seconds

    • Separation: 15 kV

    • Detection: UV at 220 nm

  • Data Analysis:

    • Identify and integrate the main peak and any impurity peaks (e.g., fragments, aggregates).

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

Conclusion

The analytical characterization of ADCs is a complex but essential process for ensuring their quality, safety, and efficacy. A combination of orthogonal analytical techniques is required to assess the critical quality attributes of these novel biotherapeutics. The protocols and guidelines presented in this document provide a solid foundation for researchers, scientists, and drug development professionals involved in the characterization of ADCs. As ADC technology continues to evolve, so too will the analytical methods used to characterize them, with a continuous drive towards higher resolution, sensitivity, and throughput.

References

Application Notes and Protocols for Ald-Ph-amido-PEG2-C2-Pfp Ester in Peptide Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ald-Ph-amido-PEG2-C2-Pfp ester is a heterobifunctional linker designed for the precise and stable conjugation of molecules to peptides. This linker possesses two distinct reactive moieties: a pentafluorophenyl (PFP) ester for covalent bonding to primary amines (such as the N-terminus or lysine (B10760008) side chains of peptides) and a terminal aldehyde group. The inclusion of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and biocompatibility of the resulting conjugate, making it a valuable tool in drug development, diagnostics, and life sciences research.[1][2]

The PFP ester offers greater stability against hydrolysis compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient and reliable conjugation reactions.[3][4] The aldehyde group provides a second point of attachment for molecules containing aminooxy or hydrazide functionalities, enabling the construction of complex bioconjugates through a sequential and controlled two-step labeling process.[5][6] This dual reactivity allows for orthogonal ligation strategies, where each end of the linker can be reacted independently under specific conditions.[7][8]

PEGylation, the process of attaching PEG chains to molecules like peptides, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Benefits include increased half-life, improved stability, and reduced immunogenicity.[2]

This document provides detailed application notes and experimental protocols for the use of this compound in peptide labeling.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₂₁H₁₈F₅NO₆
Molecular Weight 475.36 g/mol
Appearance White to off-white solid
Solubility Soluble in organic solvents (e.g., DMSO, DMF)
Reactive Group 1 Pentafluorophenyl (PFP) Ester (Amine-reactive)
Reactive Group 2 Aldehyde (Aminooxy/Hydrazide-reactive)
Spacer PEG2 (two ethylene (B1197577) glycol units)
Cleavability Non-cleavable
Table 2: Recommended Reaction Conditions for Peptide Labeling
ParameterStep 1: PFP Ester-Amine CouplingStep 2: Aldehyde-Aminooxy/Hydrazide Coupling
Target Functional Group Primary Amine (e.g., Lysine, N-terminus)Aminooxy or Hydrazide
pH 7.2 - 8.54.5 - 6.0
Molar Ratio (Linker:Peptide) 2:1 to 10:1 (empirical optimization recommended)1.5:1 to 5:1 (Linker-Peptide:Payload)
Reaction Temperature 4°C to 25°C25°C
Reaction Time 1 - 4 hours (at 25°C) or overnight (at 4°C)2 - 12 hours
Solvent Aqueous buffer (e.g., PBS, Borate, Bicarbonate) with optional 5-10% organic co-solvent (DMSO or DMF)Aqueous buffer (e.g., Acetate buffer)
Quenching Reagent Tris or Glycine bufferNot typically required

Experimental Protocols

A two-step sequential labeling strategy is recommended to ensure specific conjugation. The more labile PFP ester is reacted first, followed by the conjugation of the aldehyde group.

Step 1: Conjugation of this compound to a Peptide via Amine Coupling

This protocol details the reaction of the PFP ester moiety of the linker with primary amines on a peptide.

Materials:

  • Peptide containing at least one primary amine group

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M Sodium Phosphate buffer, 0.15 M NaCl, pH 7.2 (or 0.1 M Sodium Bicarbonate buffer, pH 8.3)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns (e.g., Sephadex G-25) or HPLC system for purification

Procedure:

  • Peptide Preparation:

    • Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL. If the peptide has poor aqueous solubility, a small amount of an organic co-solvent like DMSO or DMF (up to 10% v/v) can be added.

  • Linker Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10-100 mM stock solution. The PFP ester is sensitive to moisture and will hydrolyze, so do not prepare stock solutions for long-term storage.[4]

  • Conjugation Reaction:

    • Slowly add the desired molar excess of the linker stock solution to the peptide solution while gently vortexing or stirring. A 2- to 10-fold molar excess of the linker over the peptide is a good starting point for optimization.[9]

    • Incubate the reaction mixture for 1-4 hours at room temperature (25°C) or overnight at 4°C. The optimal reaction time should be determined empirically.[9]

  • Quenching the Reaction (Optional but Recommended):

    • To stop the reaction and quench any unreacted PFP ester, add the Quenching Buffer to a final concentration of 20-50 mM.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Aldehyde-Functionalized Peptide:

    • Remove the excess linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable buffer (e.g., 0.1 M Acetate buffer, pH 5.0, for the subsequent aldehyde reaction).

    • Alternatively, the product can be purified using reverse-phase HPLC.

    • Characterize the purified aldehyde-functionalized peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm successful conjugation.

Step 2: Conjugation of a Payload to the Aldehyde-Functionalized Peptide

This protocol describes the reaction of the aldehyde group on the linker-peptide conjugate with a payload molecule containing an aminooxy or hydrazide group.

Materials:

  • Purified aldehyde-functionalized peptide from Step 1

  • Payload molecule with an aminooxy or hydrazide functional group

  • Reaction Buffer: 0.1 M Acetate buffer, pH 4.5-6.0

  • Purification system (HPLC or desalting columns)

Procedure:

  • Payload Preparation:

    • Dissolve the aminooxy- or hydrazide-containing payload in a compatible solvent. If necessary, a stock solution can be prepared in DMSO or DMF.

  • Conjugation Reaction:

    • To the solution of the aldehyde-functionalized peptide in Reaction Buffer, add a 1.5- to 5-fold molar excess of the payload.

    • Incubate the reaction mixture for 2-12 hours at room temperature (25°C). The reaction progress can be monitored by HPLC.

  • Purification of the Final Peptide Conjugate:

    • Purify the final peptide conjugate to remove unreacted payload and any byproducts using reverse-phase HPLC or size-exclusion chromatography.

    • Characterize the final product by mass spectrometry and other relevant analytical techniques (e.g., UV-Vis spectroscopy if the payload is a chromophore).

Visualizations

G Experimental Workflow: Two-Step Peptide Labeling cluster_0 Step 1: Amine Coupling cluster_1 Step 2: Aldehyde Coupling Peptide Peptide Conjugation1 PFP Ester-Amine Reaction pH 7.2-8.5 Peptide->Conjugation1 Linker This compound Linker->Conjugation1 Purification1 Purification (Desalting/HPLC) Conjugation1->Purification1 Intermediate Aldehyde-Functionalized Peptide Purification1->Intermediate Conjugation2 Aldehyde-Aminooxy/Hydrazide Reaction pH 4.5-6.0 Intermediate->Conjugation2 Payload Aminooxy/Hydrazide Payload Payload->Conjugation2 Purification2 Purification (HPLC) Conjugation2->Purification2 Final_Product Final Peptide Conjugate Purification2->Final_Product

Caption: Workflow for two-step peptide labeling.

G Reaction Scheme: Peptide Labeling cluster_step1 Step 1: PFP Ester Reaction cluster_step2 Step 2: Aldehyde Reaction Peptide Peptide-NH2 Intermediate Peptide-NH-CO-C2-PEG2-amido-Ph-Ald Peptide->Intermediate pH 7.2-8.5 Linker Ald-Ph-amido-PEG2-C2-Pfp Linker->Intermediate Payload Payload-ONH2 / Payload-NHNH2 FinalProduct Peptide-NH-CO-C2-PEG2-amido-Ph-CH=N-O-Payload (Oxime) or Peptide-NH-CO-C2-PEG2-amido-Ph-CH=N-NH-Payload (Hydrazone) Payload->FinalProduct Intermediate2 Peptide-NH-CO-C2-PEG2-amido-Ph-Ald Intermediate2->FinalProduct pH 4.5-6.0

Caption: Chemical reaction scheme for the two-step labeling.

References

Application Notes and Protocols for Ald-Ph-amido-PEG2-C2-Pfp Ester in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ald-Ph-amido-PEG2-C2-Pfp (Pentafluorophenyl) ester is a heterobifunctional crosslinking reagent designed for advanced applications in proteomics and bioconjugation. This linker features two distinct reactive moieties: an amine-reactive PFP ester and a carbonyl-reactive benzaldehyde (B42025), connected by a flexible, hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The PFP ester reacts efficiently with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[1][2][3] The benzaldehyde group can specifically react with aminooxy groups or other nucleophiles, enabling controlled, stepwise conjugations.[4]

The PEG2 spacer enhances the solubility of the crosslinker and the resulting conjugates in aqueous buffers, which is advantageous for biological applications.[5][6][7] PFP esters offer greater hydrolytic stability compared to the more common N-hydroxysuccinimide (NHS) esters, leading to potentially higher reaction efficiencies and better reproducibility, especially in complex biological samples.[2] This combination of features makes Ald-Ph-amido-PEG2-C2-Pfp ester a versatile tool for a range of proteomics applications, including cross-linking mass spectrometry (XL-MS) for studying protein interactions and structure, as well as the development of antibody-drug conjugates (ADCs).[8][9]

Key Applications

  • Cross-Linking Mass Spectrometry (XL-MS): Elucidate protein-protein interactions and map the three-dimensional structure of protein complexes.[1][10] The defined spacer length provides distance constraints for structural modeling.

  • Antibody-Drug Conjugate (ADC) Development: Serve as a stable, non-cleavable linker to conjugate antibodies with therapeutic agents or diagnostic probes.[8][11][12][13]

  • Protein Immobilization: Covalently attach proteins to surfaces functionalized with aminooxy or other aldehyde-reactive groups for applications such as protein microarrays and biosensors.

  • Targeted Protein Labeling: Enable site-specific labeling of proteins that have been engineered to contain an aldehyde-reactive group.

Quantitative Data Summary

The choice of reactive group can significantly impact the efficiency of a cross-linking experiment. PFP esters, as present in this compound, offer advantages over traditional NHS esters.

Table 1: Comparison of PFP Ester and NHS Ester Performance Characteristics. [2]

FeaturePentafluorophenyl (PFP) EsterN-hydroxysuccinimide (NHS) Ester
Reactive Group Pentafluorophenyl EsterN-hydroxysuccinimide Ester
Target Residues Primary amines (Lysine, N-terminus)Primary amines (Lysine, N-terminus)
Hydrolytic Stability HigherLower
Optimal pH for Reaction 7.5 - 9.07.0 - 8.5
Byproduct PentafluorophenolN-hydroxysuccinimide
Potential for Side Reactions Lower (due to reduced hydrolysis)Higher (due to hydrolysis)

Cross-linking mass spectrometry (XL-MS) experiments generate large datasets that can be used to identify interacting proteins and the specific sites of interaction. The following table provides an illustrative example of the type of data obtained from an XL-MS study.

Table 2: Illustrative Data from a Hypothetical XL-MS Experiment. [1]

Cross-link IDProtein 1Residue 1Protein 2Residue 2Sequence 1Sequence 2Score
XL-001Protein AK121Protein BK45...VTLK AVG......NFPK ILA...95.8
XL-002Protein AK121Protein AK150...VTLK AVG......YGEK TFD...88.2
XL-003Protein CK88Protein DK210...GHIK LMN......PQRK STV...99.1
XL-004Protein BK76Protein EK32...WXYK ZAB......CDEK FGH...91.5

Experimental Protocols

Protocol 1: Two-Step Protein-Protein Conjugation

This protocol describes the conjugation of two proteins using the heterobifunctional nature of this compound.

Materials:

  • Protein A (containing primary amines)

  • Protein B (modified to contain an aminooxy group)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment

Procedure:

Step 1: Reaction of PFP Ester with Protein A

  • Prepare Protein A: Dissolve Protein A in an amine-free buffer at a concentration of 1-5 mg/mL.

  • Prepare Crosslinker Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10-50 mM. Do not store the reconstituted crosslinker.

  • Initiate Crosslinking: Add the crosslinker stock solution to the Protein A solution to achieve a final 10- to 50-fold molar excess of the crosslinker over the protein. The optimal molar excess should be determined empirically.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

  • Quench Unreacted PFP Ester (Optional but Recommended): Add quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature to quench any unreacted PFP ester.

  • Remove Excess Crosslinker: Remove unreacted crosslinker and quenching buffer using a desalting column or dialysis against the reaction buffer for the next step (e.g., PBS, pH 7.2). This results in Protein A functionalized with an aldehyde group (Protein A-Ald).

Step 2: Reaction of Aldehyde with Protein B

  • Prepare Protein B: Dissolve the aminooxy-modified Protein B in a suitable reaction buffer (e.g., PBS, pH 7.2).

  • Conjugation Reaction: Mix Protein A-Ald with aminooxy-Protein B at a desired molar ratio (e.g., 1:1 or with a slight excess of one protein).

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: Purify the resulting conjugate (Protein A - Linker - Protein B) using size-exclusion chromatography or other appropriate purification methods to remove unreacted proteins.

Protocol 2: Cross-Linking for Mass Spectrometry (XL-MS) of a Protein Complex

This protocol is adapted for identifying interacting proteins within a purified complex.

Materials:

  • Purified protein complex (0.1-2 mg/mL)

  • This compound

  • Anhydrous DMSO

  • Reaction Buffer (e.g., HEPES or PBS, pH 7.5-8.0, amine-free)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Sample preparation reagents for mass spectrometry (e.g., DTT, iodoacetamide, trypsin)

Procedure:

  • Prepare Protein Sample: Ensure the purified protein complex is in an amine-free buffer at an appropriate concentration.

  • Prepare Crosslinker Stock: Immediately before use, prepare a 10-100 mM stock solution of this compound in anhydrous DMSO.

  • Crosslinking Reaction: Add the crosslinker stock solution to the protein complex to a final concentration of 0.5-2 mM. The optimal concentration should be empirically determined.

  • Incubation: Incubate for 30-60 minutes at room temperature with gentle agitation.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.

  • Sample Preparation for MS:

    • Denature the cross-linked proteins (e.g., by adding urea (B33335) or SDS).

    • Reduce disulfide bonds with DTT.

    • Alkylate cysteine residues with iodoacetamide.

    • Digest the proteins into peptides using an enzyme such as trypsin.

  • Mass Spectrometry Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

  • Data Analysis: Use specialized software to identify the cross-linked peptides from the mass spectrometry data.

Visualizations

G cluster_step1 Step 1: PFP Ester Reaction cluster_step2 Step 2: Aldehyde Reaction Protein_A Protein A (with Lysine) Incubation1 Incubate (30-60 min, RT) Protein_A->Incubation1 + Linker Linker This compound Protein_A_Ald Aldehyde-Functionalized Protein A Incubation2 Incubate (2-4h, RT or 4°C) Protein_A_Ald->Incubation2 Quench_Purify Remove excess linker Incubation1->Quench_Purify Quench & Purify Quench_Purify->Protein_A_Ald Protein_B Protein B (with Aminooxy group) Protein_B->Incubation2 + Protein A-Ald Conjugate Protein A - Linker - Protein B Purify_Final Purify Conjugate Incubation2->Purify_Final Purify Purify_Final->Conjugate

Caption: Workflow for two-step protein-protein conjugation.

G Start Purified Protein Complex Add_Crosslinker Add this compound Start->Add_Crosslinker Incubate Incubate (30-60 min, RT) Add_Crosslinker->Incubate Quench Quench Reaction (e.g., Tris buffer) Incubate->Quench Prepare_MS Denature, Reduce, Alkylate, Digest (Trypsin) Quench->Prepare_MS LC_MS LC-MS/MS Analysis Prepare_MS->LC_MS Data_Analysis Identify Cross-linked Peptides (Specialized Software) LC_MS->Data_Analysis Result Protein Interaction Map & Structural Insights Data_Analysis->Result

Caption: Workflow for Cross-Linking Mass Spectrometry (XL-MS).

G cluster_protein1 Protein 1 cluster_linker This compound cluster_protein2 Molecule 2 Lysine Lysine (-NH2) PFP_ester PFP ester Lysine->PFP_ester Forms Amide Bond PEG_spacer PEG2 Spacer PFP_ester->PEG_spacer Aldehyde Benzaldehyde (-CHO) PEG_spacer->Aldehyde Aminooxy Aminooxy (-ONH2) Aldehyde->Aminooxy Forms Oxime Bond

Caption: Chemical reactivity of the heterobifunctional linker.

References

Creating Stable Bioconjugates with Ald-Ph-amido-PEG2-C2-Pfp Ester: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Ald-Ph-amido-PEG2-C2-Pfp ester, a heterobifunctional crosslinker, in the creation of stable bioconjugates. This linker is particularly valuable in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics where precise control over conjugation chemistry and linker stability is paramount.

Introduction

This compound is a versatile crosslinking reagent that features two distinct reactive moieties: a pentafluorophenyl (PFP) ester and an aldehyde group. This dual functionality allows for a two-step sequential or a one-pot conjugation strategy to link two different biomolecules or a biomolecule and a small molecule payload.

The PFP ester provides a highly efficient and stable means of conjugation to primary and secondary amines, such as those found on the side chain of lysine (B10760008) residues in proteins. PFP esters are known to be less susceptible to hydrolysis than their N-hydroxysuccinimide (NHS) ester counterparts, resulting in higher reaction efficiencies.[1][2][3][4] The resulting amide bond is highly stable.

The aldehyde group offers a versatile handle for a variety of conjugation chemistries. It can react with aminooxy or hydrazide-functionalized molecules to form oxime or hydrazone linkages, respectively.[5][6] These linkages can be designed to be stable under physiological conditions but may be cleaved under acidic conditions, such as those found in endosomes or lysosomes, providing a mechanism for controlled drug release.[7] Furthermore, aldehyde-mediated ligations can form highly stable carbon-carbon bonds through reactions like the Pictet-Spengler ligation, which ensures long-term stability of the bioconjugate in vivo.[6][8]

The integrated short polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the linker and the resulting conjugate, reduces potential aggregation, and can improve the pharmacokinetic properties of the final bioconjugate.[7] This non-cleavable PEG linker is designed for applications where stable attachment is critical.[9][10][11][12]

Data Presentation

The following tables summarize key quantitative parameters for the bioconjugation reactions described in the protocols.

Table 1: Recommended Reaction Conditions for PFP Ester Amine Coupling

ParameterRecommended RangeNotes
pH 7.2 - 8.5[1]Optimal for amine reactivity; lower pH reduces reactivity, higher pH increases hydrolysis risk.[1]
Molar Ratio (PFP ester:Amine) 2:1 to 10:1[1]Optimization is recommended to balance efficiency and non-specific labeling.
Reaction Time 1 - 4 hours at Room Temperature (20-25°C)[1]Can be extended to overnight at 4°C for sensitive biomolecules.[1]
Buffer Phosphate (B84403), HEPES, Borate, Bicarbonate (50-100 mM)Avoid buffers containing primary amines (e.g., Tris).[4][13]
Co-solvent 5-10% DMSO or DMF (optional)Can be used to improve the solubility of the linker or biomolecule.[1]

Table 2: Reaction Conditions for Aldehyde Conjugation

Reaction TypeReactantpH RangeResulting LinkageStability
Oxime LigationAminooxy-functionalized molecule4.5 - 6.5OximeStable
Hydrazone LigationHydrazide-functionalized molecule6.0 - 8.0HydrazoneStable at neutral pH, labile at acidic pH.[14]
Reductive AminationAmine-functionalized molecule6.0 - 7.5Secondary AmineStable
Pictet-Spengler LigationTryptamine or similar indole-containing molecule4.0 - 5.0Tetrahydro-β-carboline (C-C bond)Highly Stable[6][8]

Experimental Protocols

Protocol 1: Two-Step Sequential Bioconjugation

This protocol describes the conjugation of a protein (e.g., an antibody) to a payload (e.g., a small molecule drug) in a sequential manner. First, the payload is attached to the linker via the PFP ester, and then the aldehyde-functionalized linker-payload is conjugated to the protein.

Step 1A: Activation of Payload with this compound

  • Dissolve the Payload: Dissolve the amine-containing payload in an appropriate anhydrous organic solvent (e.g., DMSO, DMF).

  • Dissolve the Linker: Immediately before use, dissolve this compound in the same anhydrous organic solvent to a known concentration (e.g., 10-100 mM).

  • Reaction: Add the linker solution to the payload solution at a slight molar excess of the linker (e.g., 1.1 to 1.5 equivalents). If the payload contains a hydrochloride salt of an amine, add an equivalent of a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine) to neutralize the salt.

  • Incubation: Allow the reaction to proceed at room temperature for 1-4 hours with gentle stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical method such as LC-MS or TLC to confirm the formation of the aldehyde-functionalized payload.

  • Purification: Purify the aldehyde-functionalized payload using an appropriate chromatographic technique (e.g., reverse-phase HPLC) to remove unreacted linker and payload.

Step 1B: Conjugation of Aldehyde-Functionalized Payload to a Protein

This step will depend on the chosen aldehyde conjugation chemistry. The following is an example using oxime ligation.

  • Prepare the Protein: Exchange the buffer of the protein solution to a reaction buffer with a pH of 4.5-6.5 (e.g., 100 mM sodium acetate (B1210297) buffer). The protein concentration should typically be in the range of 1-10 mg/mL.

  • Prepare the Aldehyde-Functionalized Payload: Dissolve the purified aldehyde-functionalized payload from Step 1A in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and then dilute with the reaction buffer.

  • Reaction: Add the aldehyde-functionalized payload solution to the protein solution. The molar ratio of payload to protein will depend on the desired degree of labeling and should be optimized (a starting point could be a 5-20 fold molar excess of the payload).

  • Incubation: Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C for 12-24 hours with gentle agitation.

  • Purification: Remove the excess payload and other small molecules from the bioconjugate using a suitable method such as size exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

  • Characterization: Characterize the final bioconjugate to determine the degree of labeling (DOL), aggregation level, and biological activity.

Protocol 2: One-Pot, Two-Step Bioconjugation of Two Proteins

This protocol outlines a strategy to conjugate two different proteins where one is modified to contain an aminooxy or hydrazide group.

  • Prepare Protein 1 (with primary amines): Dissolve Protein 1 in a reaction buffer (e.g., 100 mM phosphate buffer, pH 7.5) at a concentration of 1-10 mg/mL.

  • Prepare Protein 2 (with aminooxy/hydrazide groups): Dissolve the modified Protein 2 in the same reaction buffer.

  • Reaction - Step 1 (Linker to Protein 1): Add this compound (dissolved in a minimal amount of DMSO) to the solution of Protein 1. Use a molar ratio of 2:1 to 5:1 (linker:protein) as a starting point. Incubate for 1-2 hours at room temperature.

  • Quenching (Optional but Recommended): Add a quenching reagent such as Tris buffer or hydroxylamine (B1172632) to a final concentration of 20-50 mM to quench any unreacted PFP ester. Incubate for 30 minutes at room temperature.

  • Purification (Optional but Recommended): Purify the aldehyde-functionalized Protein 1 using a desalting column to remove excess linker and quenching reagent.

  • Reaction - Step 2 (Aldehyde-Protein 1 to Protein 2): Add the aminooxy/hydrazide-functionalized Protein 2 to the solution of aldehyde-functionalized Protein 1. Adjust the pH of the reaction mixture to 4.5-6.5 for oxime ligation or 6.0-7.5 for hydrazone ligation.

  • Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or 12-24 hours at 4°C.

  • Purification: Purify the final protein-protein conjugate using an appropriate chromatographic method such as size exclusion chromatography or ion-exchange chromatography to separate the conjugate from unreacted proteins.

  • Characterization: Characterize the final conjugate by SDS-PAGE, SEC, and functional assays.

Mandatory Visualizations

G cluster_0 Step 1: PFP Ester Reaction cluster_1 Step 2: Aldehyde Reaction Biomolecule1 Biomolecule 1 (e.g., Antibody with Lysine -NH2) Activated_Biomolecule1 Aldehyde-Functionalized Biomolecule 1 Biomolecule1->Activated_Biomolecule1 pH 7.2-8.5 Linker This compound Linker->Activated_Biomolecule1 Final_Conjugate Stable Bioconjugate Activated_Biomolecule1->Final_Conjugate pH 4.5-7.5 Biomolecule2 Biomolecule 2 / Payload (with Aminooxy/Hydrazide) Biomolecule2->Final_Conjugate

Caption: Sequential bioconjugation workflow.

Caption: Chemical reaction pathway for bioconjugation.

G start Start: Reagents dissolve Dissolve Biomolecule(s) and Linker start->dissolve react Initiate Conjugation Reaction dissolve->react monitor Monitor Reaction Progress (e.g., LC-MS, HPLC) react->monitor quench Quench Reaction (Optional) monitor->quench purify Purify Bioconjugate (e.g., SEC, Dialysis) quench->purify characterize Characterize Final Product (e.g., DOL, Purity, Activity) purify->characterize end End: Stable Bioconjugate characterize->end

Caption: General experimental workflow for bioconjugation.

References

Application Notes and Protocols for Ald-Ph-amido-PEG2-C2-Pfp Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ald-Ph-amido-PEG2-C2-Pfp ester is a heterobifunctional, non-cleavable linker designed for the development of antibody-drug conjugates (ADCs). This linker features two distinct reactive moieties: a pentafluorophenyl (Pfp) ester for covalent attachment to primary amines (e.g., lysine (B10760008) residues on an antibody) and an aldehyde group for subsequent bioconjugation, typically through hydrazone or oxime formation with a payload molecule. The incorporation of a short polyethylene (B3416737) glycol (PEG) spacer enhances solubility and can improve the pharmacokinetic properties of the resulting ADC.

The Pfp ester offers superior reactivity and greater resistance to hydrolysis compared to commonly used N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible conjugation reactions. The non-cleavable nature of the linker ensures that the cytotoxic payload is released only upon lysosomal degradation of the antibody, which can enhance the stability of the ADC in circulation and potentially widen the therapeutic window.

These application notes provide a comprehensive guide to utilizing this compound in the synthesis and characterization of ADCs.

Chemical Properties and Handling

PropertyValue
Molecular Formula C₂₁H₁₈F₅NO₆
Molecular Weight 475.36 g/mol
Appearance White to off-white solid
Solubility Soluble in organic solvents such as DMSO and DMF
Storage Store at -20°C, desiccated. Protect from moisture.

Note: Pfp esters are moisture-sensitive. To ensure reactivity, it is crucial to handle the reagent in a dry environment and to use anhydrous solvents for stock solutions. It is recommended to equilibrate the vial to room temperature before opening to prevent moisture condensation.

Experimental Protocols

Protocol 1: Two-Step Antibody-Drug Conjugation

This protocol outlines a two-step procedure for conjugating a cytotoxic payload (containing a hydrazine (B178648) or aminooxy functional group) to an antibody using this compound.

Step 1: Antibody Modification with the Linker

This step involves the reaction of the Pfp ester with the lysine residues on the antibody to introduce the aldehyde functionality.

Materials:

  • Antibody of interest (e.g., IgG) in a suitable buffer (e.g., phosphate-buffered saline, PBS)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 100 mM sodium bicarbonate buffer, pH 8.5

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

  • Storage Buffer: PBS, pH 7.4

Procedure:

  • Antibody Preparation:

    • If necessary, exchange the antibody into the Reaction Buffer using a desalting column.

    • Adjust the antibody concentration to ≥1 mg/mL.

  • Linker Stock Solution Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to prepare a 10 mM stock solution.

  • Conjugation Reaction:

    • Add the linker stock solution to the antibody solution to achieve a molar excess of the linker (typically 5-15 fold molar excess over the antibody). The final concentration of the organic solvent should not exceed 10% (v/v) to maintain antibody integrity.

    • Gently mix the reaction and incubate for 1 hour at room temperature.

  • Purification of the Aldehyde-Modified Antibody:

    • Remove the excess, unreacted linker and organic solvent by buffer exchanging the reaction mixture into Storage Buffer using a desalting column.

  • Characterization (Optional but Recommended):

    • Determine the concentration of the modified antibody using a protein concentration assay (e.g., BCA assay).

    • The degree of linker incorporation can be assessed using techniques like MALDI-TOF mass spectrometry.

Step 2: Payload Conjugation to the Aldehyde-Modified Antibody

This step involves the formation of a stable hydrazone bond between the aldehyde-functionalized antibody and a hydrazine- or aminooxy-containing cytotoxic payload.

Materials:

  • Aldehyde-modified antibody from Step 1

  • Hydrazine- or aminooxy-functionalized cytotoxic payload

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 100 mM sodium acetate (B1210297) buffer, pH 5.5

  • Desalting columns

  • Storage Buffer: PBS, pH 7.4

Procedure:

  • Payload Stock Solution Preparation:

    • Dissolve the hydrazine- or aminooxy-functionalized payload in anhydrous DMSO or DMF to a suitable concentration (e.g., 10 mM).

  • Conjugation Reaction:

    • Exchange the aldehyde-modified antibody into the Reaction Buffer (pH 5.5).

    • Add the payload stock solution to the antibody solution at a desired molar excess (typically 3-5 fold over the antibody).

    • Gently mix and incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • Purification of the Antibody-Drug Conjugate (ADC):

    • Remove the excess, unreacted payload by buffer exchanging the reaction mixture into Storage Buffer using a desalting column.

  • Characterization of the Final ADC:

    • Determine the final ADC concentration.

    • Measure the Drug-to-Antibody Ratio (DAR) (see Protocol 2).

    • Assess the stability of the ADC (see Protocol 3).

Protocol 2: Characterization of the Antibody-Drug Conjugate

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to each antibody.

Method 1: UV-Vis Spectroscopy

This method is applicable if the drug and the antibody have distinct UV-Vis absorbance maxima.

Procedure:

  • Measure the absorbance of the purified ADC solution at two wavelengths: one where the antibody absorbs maximally (typically 280 nm) and one where the drug absorbs maximally.

  • Calculate the concentration of the antibody and the drug using their respective extinction coefficients and the Beer-Lambert law.

  • The DAR is the molar ratio of the drug to the antibody.

Method 2: Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.

Procedure:

  • Inject the purified ADC onto a HIC column.

  • Elute with a decreasing salt gradient.

  • The chromatogram will show peaks corresponding to the unconjugated antibody and ADCs with different DAR values (DAR0, DAR1, DAR2, etc.).

  • The average DAR can be calculated by integrating the peak areas of the different species.[1]

Protocol 3: In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC in plasma, providing an indication of its in vivo stability.

Materials:

  • Purified ADC

  • Human or mouse plasma

  • Phosphate (B84403) buffer (for control)

  • Incubator at 37°C

  • LC-MS system for analysis

Procedure:

  • Incubate the ADC in plasma at a concentration of approximately 1 mg/mL at 37°C. A control sample in phosphate buffer should be included.

  • Collect aliquots at various time points (e.g., 0, 24, 48, 72, and 168 hours).

  • At each time point, the ADC can be isolated from the plasma using immunoaffinity capture (e.g., with Protein A magnetic beads).

  • Analyze the captured ADC by LC-MS to determine the average DAR at each time point.[2]

  • A minimal decrease in the average DAR over time indicates good plasma stability.

Visualization of Workflows and Pathways

Experimental Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Payload Conjugation Antibody Antibody Reaction1 Pfp Ester Reaction (pH 8.5) Antibody->Reaction1 Linker This compound Linker->Reaction1 Purification1 Desalting Reaction1->Purification1 Aldehyde_Antibody Aldehyde_Antibody Purification1->Aldehyde_Antibody Aldehyde-Modified Antibody Reaction2 Hydrazone Ligation (pH 5.5) Aldehyde_Antibody->Reaction2 Payload Hydrazine-Payload Payload->Reaction2 Purification2 Desalting Reaction2->Purification2 Final_ADC Final_ADC Purification2->Final_ADC Final ADC ADC_MoA cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen Binding Tumor_Cell Tumor Cell Internalization Internalization (Endocytosis) Antigen->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Degradation Antibody Degradation Lysosome->Degradation Payload_Release Payload-Linker-Amino Acid Release Degradation->Payload_Release Target_Interaction Interaction with Intracellular Target (e.g., Tubulin) Payload_Release->Target_Interaction Apoptosis Cell Death (Apoptosis) Target_Interaction->Apoptosis Tubulin_Inhibition_Pathway ADC_Payload Released ADC Payload (e.g., MMAF) Tubulin α/β-Tubulin Dimers ADC_Payload->Tubulin Binds to Microtubule_Assembly Microtubule Assembly ADC_Payload->Microtubule_Assembly Inhibits Tubulin->Microtubule_Assembly Polymerizes into Mitotic_Spindle Mitotic Spindle Formation Microtubule_Assembly->Mitotic_Spindle Forms Cell_Cycle Cell Cycle Progression (G2/M Phase) Mitotic_Spindle->Cell_Cycle Required for Apoptosis Apoptosis Cell_Cycle->Apoptosis Arrest leads to

References

Troubleshooting & Optimization

optimizing Ald-Ph-amido-PEG2-C2-Pfp ester reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

<

Welcome to the technical support center for the Ald-Ph-amido-PEG2-C2-Pfp ester, a heterobifunctional linker designed for advanced bioconjugation applications. This guide provides detailed protocols, troubleshooting advice, and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their conjugation strategies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a heterobifunctional crosslinker used in bioconjugation.[1] It contains two key reactive groups:

  • Pentafluorophenyl (PFP) ester: An amine-reactive group that forms stable amide bonds with primary amines, such as the lysine (B10760008) residues on the surface of proteins and antibodies.[2]

  • Aromatic Aldehyde (Ald-Ph): A group that reacts with aminooxy or hydrazide-functionalized molecules to form stable oxime or hydrazone bonds, respectively.[3]

This linker is commonly used for the stepwise conjugation of two different molecules, such as in the creation of antibody-drug conjugates (ADCs).[4][5]

Q2: What are the advantages of a PFP ester over a more common NHS ester?

A2: PFP esters offer greater stability in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters.[2][6] They are less susceptible to hydrolysis, which is a major competing side reaction during conjugation in aqueous buffers. This increased stability can lead to more efficient and reproducible conjugation reactions.[2][6]

Q3: What is the optimal pH for each step of the conjugation?

A3: Each reactive group has a different optimal pH range:

  • PFP Ester Reaction (Amine Conjugation): The optimal pH is typically between 7.2 and 8.5.[7][8] In this range, primary amines are sufficiently deprotonated to be nucleophilic, while the rate of PFP ester hydrolysis remains manageable. Higher pH values will accelerate hydrolysis, reducing conjugation efficiency.[8][9]

  • Aldehyde Reaction (Oxime/Hydrazone Ligation): This reaction is most efficient at a slightly acidic to neutral pH, typically between 4.5 and 7.0.[10] Mildly acidic conditions can catalyze the reaction, leading to faster bond formation.[3]

Q4: What solvents should be used to dissolve the linker?

A4: It is highly recommended to dissolve the this compound in an anhydrous (dry) organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[7][8] Stock solutions should not be prepared for long-term storage as the PFP ester is sensitive to moisture and can hydrolyze over time.[8]

Q5: My protein is aggregating during the PFP ester conjugation step. What can I do?

A5: Protein aggregation is a common issue that can result from several factors.[11] High molar excess of the linker can increase the hydrophobicity of the protein surface, leading to aggregation.[11][12] Additionally, the use of organic co-solvents like DMSO or DMF, while necessary to dissolve the linker, can destabilize some proteins if the final concentration is too high.[7] See the troubleshooting section for detailed solutions.

Q6: How can I monitor the progress of my conjugation reactions?

A6: The progress of the conjugation can be monitored using several analytical techniques, including:

  • SDS-PAGE: To visualize the increase in molecular weight of the protein after conjugation.

  • HPLC (Size-Exclusion or Reverse-Phase): To separate the conjugated product from unreacted protein and linker.

  • LC-MS: To confirm the exact mass of the final conjugate and determine the degree of labeling.

Troubleshooting Guides

Problem 1: Low Yield in PFP Ester Conjugation Step
Possible Cause Recommended Solution
Suboptimal pH Ensure the reaction buffer is within the optimal pH range of 7.2-8.5.[2] Use an amine-free buffer like PBS, borate, or carbonate.[2] Avoid buffers containing primary amines (e.g., Tris, Glycine) as they will compete with the target protein.
PFP Ester Hydrolysis Prepare the linker solution in anhydrous DMSO or DMF immediately before use.[8] Add the linker solution to the protein solution slowly with gentle mixing.[12] Minimize reaction time where possible, especially at higher pH values.[2]
Low Reagent Molar Ratio The reaction is concentration-dependent. Increase the molar excess of the linker relative to the protein. Perform a titration experiment with molar ratios from 5:1 to 20:1 (linker:protein) to find the optimal condition.[2]
Inactive Protein Ensure the protein was properly desalted or dialyzed into the correct reaction buffer prior to conjugation. Contaminating primary amines will consume the reagent.
Problem 2: Protein Aggregation During Conjugation
Possible Cause Recommended Solution
High Molar Ratio of Linker A large excess of the hydrophobic linker can cause aggregation.[11] Reduce the molar ratio of the linker to the protein.[12]
High Protein Concentration High protein concentrations can increase the likelihood of intermolecular interactions and aggregation.[13] Try reducing the protein concentration to between 1-5 mg/mL.[11]
Incorrect Buffer Conditions Proteins are least soluble at their isoelectric point (pI). Adjust the buffer pH to be at least one unit away from the protein's pI.[13] Consider adding stabilizing excipients such as arginine or non-denaturing detergents (e.g., 0.05% Tween-20).[14][15]
High Concentration of Organic Co-solvent Keep the final concentration of DMSO or DMF in the reaction mixture below 10% (v/v) to avoid denaturing the protein.[2]
Problem 3: Low Yield in Aldehyde Conjugation (Oxime/Hydrazone) Step
Possible Cause Recommended Solution
Suboptimal pH The optimal pH for oxime/hydrazone formation is typically mildly acidic (pH 4.5-7.0).[10] Adjust the pH of the aldehyde-modified protein solution before adding the aminooxy or hydrazide payload.
Steric Hindrance The aldehyde group on the conjugated linker may be in a sterically hindered position on the protein surface, limiting access.[16] Consider longer reaction times or slightly elevated temperatures (if the protein is stable) to improve efficiency.
Slow Reaction Kinetics Aldehyde ligations can be slow at neutral pH and low reactant concentrations.[10][17] If the reaction is slow, a nucleophilic catalyst like aniline (B41778) can be used to increase the rate, though this should be tested for compatibility with your system.[17]

Quantitative Data Summary

Table 1: Effect of pH on PFP Ester Reaction Efficiency

Reaction pH Relative Conjugation Efficiency Relative Hydrolysis Rate Recommendation
6.5 Low Low Not recommended; amine is protonated.
7.4 Good Moderate Good starting point for pH-sensitive proteins.[12]
8.0 Excellent High Optimal for many proteins; balances reactivity and stability.[7]

| 8.5 | Excellent | Very High | Use for short reaction times; risk of hydrolysis is high.[2][8] |

Table 2: Recommended Co-solvents for Linker Dissolution

Solvent Recommended Max. Concentration (v/v) Notes
DMSO < 10% Use anhydrous grade. Excellent for dissolving PFP esters.[7]
DMF < 10% Use anhydrous grade. Can degrade over time to form amines; use fresh.[7][18]

| Acetonitrile | < 10% | Less common but can be used if protein is stable.[7] |

Experimental Protocols

Protocol 1: Two-Step Protein Conjugation Workflow

A. Amine Conjugation via PFP Ester

  • Buffer Exchange: Prepare the protein (e.g., antibody) at 2-5 mg/mL in an amine-free buffer, such as PBS, at pH 7.4-8.0.[12]

  • Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to create a 10-20 mM stock solution.[12]

  • Conjugation Reaction: Add a 5 to 20-fold molar excess of the dissolved linker to the protein solution while gently stirring.[19]

  • Incubation: Allow the reaction to proceed for 1-4 hours at room temperature (20-25°C) or overnight at 4°C for sensitive proteins.[7]

  • Purification: Remove excess, unreacted linker using a desalting column (e.g., Zeba™ Spin) or dialysis, exchanging the buffer to one suitable for the next step (e.g., MES buffer, pH 6.0).

B. Aldehyde Conjugation via Oxime/Hydrazone Ligation

  • Payload Preparation: Dissolve the aminooxy or hydrazide-functionalized payload molecule in a compatible buffer.

  • pH Adjustment: Ensure the purified aldehyde-modified protein from Step A is in a buffer with a pH between 5.0 and 7.0.

  • Conjugation Reaction: Add a 5 to 10-fold molar excess of the payload molecule to the aldehyde-modified protein.

  • Incubation: Incubate the reaction for 2-12 hours at room temperature. The reaction progress can be monitored by HPLC or LC-MS.

  • Final Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) to remove any unreacted payload and other impurities.

Visualizations

G cluster_0 Step 1: Amine Conjugation cluster_1 Step 2: Aldehyde Ligation A Protein in Amine-Free Buffer (pH 7.4-8.0) C Add Linker to Protein (5-20x Molar Excess) A->C B Dissolve Pfp Ester in Anhydrous DMSO B->C D Incubate 1-4h @ RT or O/N @ 4°C C->D E Purify via Desalting (Remove Excess Linker) D->E F Aldehyde-Modified Protein in Buffer (pH 5.0-7.0) E->F Buffer Exchange H Combine and Incubate 2-12h @ RT F->H G Aminooxy/Hydrazide Payload G->H I Final Purification (e.g., SEC) H->I J J I->J Final Conjugate

Caption: Workflow for two-step bioconjugation.

G Start Low Conjugation Yield? pH_Check Is pH between 7.2-8.5? Start->pH_Check Reagent_Check Was linker dissolved immediately before use? pH_Check->Reagent_Check Yes Solution_pH Adjust pH to 7.4-8.0 pH_Check->Solution_pH No Ratio_Check Is molar ratio >5:1? Reagent_Check->Ratio_Check Yes Solution_Reagent Use fresh anhydrous DMSO/DMF Reagent_Check->Solution_Reagent No Buffer_Check Is buffer amine-free? Ratio_Check->Buffer_Check Yes Solution_Ratio Increase molar ratio (e.g., 10:1 or 20:1) Ratio_Check->Solution_Ratio No Solution_Buffer Use PBS, Borate, or Carbonate buffer Buffer_Check->Solution_Buffer No End End Buffer_Check->End Yes (Contact Support)

Caption: Troubleshooting low PFP ester conjugation yield.

References

troubleshooting low conjugation efficiency with Pfp esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with pentafluorophenyl (PFP) esters for bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using Pfp esters over N-hydroxysuccinimide (NHS) esters?

Pfp esters offer two primary advantages over the more traditional NHS esters:

  • Increased Stability: Pfp esters are significantly more resistant to spontaneous hydrolysis in aqueous solutions, especially at neutral to slightly basic pH.[1][2] This higher stability means that more of the active ester is available to react with the target amine on your biomolecule, leading to potentially more efficient and reproducible conjugations.[1][3] One study found PFP esters to be approximately 6-fold more stable to hydrolysis than NHS esters in an aqueous solution.[2]

  • Faster Reaction Kinetics: The electron-withdrawing nature of the pentafluorophenyl group makes the carbonyl carbon of the Pfp ester highly electrophilic.[1] This results in a faster reaction with primary and secondary amines (aminolysis) compared to NHS esters.[1]

Q2: What is the optimal pH for Pfp ester conjugation reactions?

The optimal pH range for conjugating Pfp esters to primary amines is typically between 7.2 and 9.0.[3] Within this range, the primary amine groups on the biomolecule (like the ε-amino group of lysine) are sufficiently deprotonated and thus nucleophilic enough to react efficiently with the ester.[4] While a higher pH can increase the reaction rate, it also accelerates the rate of Pfp ester hydrolysis, which can reduce overall conjugation efficiency.[4][5]

Q3: What are suitable buffers for Pfp ester conjugation?

It is critical to use a buffer that does not contain primary amines, as these will compete with your target biomolecule for reaction with the Pfp ester.[4]

Recommended Buffers:

  • Phosphate-buffered saline (PBS)

  • Borate buffer

  • Carbonate/bicarbonate buffer

  • HEPES buffer

Buffers to Avoid:

  • Tris (tris(hydroxymethyl)aminomethane)

  • Glycine

Q4: How should I prepare and store Pfp ester reagents?

Pfp esters are sensitive to moisture.[4] For long-term storage, they should be kept at -20°C with a desiccant.[4] It is strongly recommended to prepare solutions of Pfp esters immediately before use.[4] To prepare a working solution, allow the vial to equilibrate to room temperature before opening to prevent condensation, and then dissolve the ester in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[4] Do not prepare and store stock solutions in these solvents, as trace amounts of water can lead to hydrolysis over time.[4]

Q5: What is the ideal molar ratio of Pfp ester to my biomolecule?

The optimal molar excess of Pfp ester to the amine-containing biomolecule can range from 2:1 to 20:1 and should be determined empirically for each specific application.[3][5] A higher molar excess can increase the degree of labeling but may also lead to protein aggregation or difficulty in purification.[3] It is advisable to perform small-scale test reactions with varying molar ratios to find the optimal balance for your experiment.[1]

Troubleshooting Guide for Low Conjugation Efficiency

This guide addresses common issues encountered during Pfp ester conjugation reactions.

Problem Potential Cause Recommended Solution
Low or No Conjugation Hydrolyzed Pfp Ester: The Pfp ester was exposed to moisture during storage or handling, or the stock solution was prepared too far in advance.Always use fresh, anhydrous solvent to prepare the Pfp ester solution immediately before the reaction. Ensure the Pfp ester reagent has been stored properly at -20°C with a desiccant.[4]
Suboptimal pH: The reaction pH is too low, leading to protonation of the primary amines on the biomolecule and reducing their nucleophilicity.Ensure the reaction buffer is within the optimal pH range of 7.2-9.0.[3]
Presence of Competing Nucleophiles: The reaction buffer contains primary amines (e.g., Tris, glycine) that are reacting with the Pfp ester.Perform a buffer exchange to an amine-free buffer such as PBS, borate, or carbonate buffer.[4]
Low Biomolecule Concentration: Dilute protein solutions can lead to slower reaction kinetics.If possible, concentrate the biomolecule solution. A concentration of 1-10 mg/mL is generally recommended.[3]
Inconsistent Results Degraded Pfp Ester: The quality of the Pfp ester may have degraded due to improper storage or handling.Qualify a new batch of Pfp ester with a small-scale control reaction before proceeding with larger experiments.[4]
Variable Reaction Conditions: Inconsistent reaction times, temperatures, or mixing can lead to variable results.Standardize all reaction parameters, including incubation time, temperature, and mixing method.
Protein Aggregation High Molar Ratio: A large excess of the Pfp ester reagent can lead to over-labeling and subsequent protein aggregation.Reduce the molar ratio of the Pfp ester to the biomolecule.[3]
High Protein Concentration: Some proteins are inherently prone to aggregation at higher concentrations.Perform the conjugation reaction at a lower protein concentration.
Organic Solvent Instability: The organic solvent (DMSO or DMF) used to dissolve the Pfp ester may be destabilizing the protein.Minimize the final concentration of the organic solvent in the reaction mixture, ideally keeping it below 10%.[3]

Data Presentation

Comparative Stability and Reactivity of Amine-Reactive Esters

Pfp esters demonstrate superior hydrolytic stability and reactivity towards amines when compared to NHS esters.

Parameter Pentafluorophenyl (PFP) Ester N-hydroxysuccinimide (NHS) Ester
Hydrolytic Stability More stable than NHS esters.[1][3] One study reported a 6-fold greater stability in aqueous solution.[2]Prone to hydrolysis, especially at pH > 8.[3]
Aminolysis Rate Constant (k') 2.46 x 10⁻¹ s⁻¹ (with 1-aminomethylpyrene)[1]3.49 x 10⁻³ s⁻¹ (with 1-aminomethylpyrene)[1]
Optimal Reaction pH 7.2 - 9.0[3]7.2 - 8.5[3]
Hydrolysis Half-life of NHS Esters in Aqueous Solution
pH Temperature NHS Ester Half-life
7.00°C4-5 hours[3]
8.04°C1 hour[3]
8.64°C10 minutes[3]

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with a Pfp Ester

This protocol provides a general method for conjugating a Pfp ester-activated molecule to a protein.

Materials:

  • Protein to be labeled in an amine-free buffer (e.g., 100 mM sodium carbonate buffer, pH 8.5)

  • Pfp ester-activated molecule

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution: Dissolve or buffer-exchange the protein into an amine-free reaction buffer at a concentration of 1-10 mg/mL.[3]

  • Prepare the Pfp Ester Solution: Immediately before use, dissolve the Pfp ester-activated molecule in anhydrous DMSO or DMF to a stock concentration of 10-100 mM.[3]

  • Reaction: Add a 5- to 15-fold molar excess of the dissolved Pfp ester to the protein solution while gently vortexing. Ensure the final concentration of the organic solvent is less than 10%.[3]

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[3]

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 30 minutes at room temperature.[3]

  • Purification: Remove the excess, unreacted Pfp ester and byproducts by gel filtration using a desalting column or by dialysis against a suitable buffer (e.g., PBS).[3]

Protocol 2: Comparative Analysis of Ester Hydrolysis Rate by HPLC

This protocol allows for the quantitative comparison of the hydrolytic stability of Pfp and NHS esters.

Materials:

  • Pfp and NHS esters of the same carboxylic acid

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., PBS, pH 7.4 or Sodium Bicarbonate, pH 8.5)

  • Reverse-phase HPLC system with a C18 column and UV detector

  • Mobile phase: Acetonitrile and water with 0.1% TFA

Procedure:

  • Prepare Stock Solutions: Prepare 10 mM stock solutions of each active ester in anhydrous DMSO or DMF.[1]

  • Initiate Hydrolysis: Dilute each stock solution into the reaction buffer to a final concentration of 1 mM.[1]

  • HPLC Analysis: Immediately inject a sample (t=0) into the HPLC system. Continue to inject samples at regular time intervals (e.g., every 15 minutes for the first hour, then hourly).[1]

  • Data Analysis: Monitor the decrease in the active ester peak area and the increase in the hydrolyzed carboxylic acid peak area by UV absorbance. Calculate the percentage of the remaining active ester at each time point. Plot the natural logarithm of the concentration versus time to determine the pseudo-first-order rate constant and the half-life for each ester.[1]

Visualizations

Pfp_Ester_Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Purification prep_protein Prepare Protein Solution (1-10 mg/mL in amine-free buffer) reaction Combine and Incubate (1-4h at RT or overnight at 4°C) prep_protein->reaction prep_pfp Prepare Pfp Ester Solution (10-100 mM in anhydrous DMSO/DMF) prep_pfp->reaction quench Quench Reaction (Optional) (e.g., Tris buffer) reaction->quench purify Purify Conjugate (Desalting column or dialysis) quench->purify end End purify->end start Start start->prep_protein

Caption: Experimental workflow for Pfp ester conjugation.

Troubleshooting_Low_Conjugation cluster_reagents Reagent Issues cluster_conditions Reaction Conditions node_sol node_sol node_cause node_cause start Low Conjugation Efficiency? ester_hydrolyzed Pfp Ester Hydrolyzed? start->ester_hydrolyzed competing_amines Competing Amines in Buffer? start->competing_amines ph_low pH < 7.2? start->ph_low conc_low Biomolecule Concentration Low? start->conc_low cause1 Improper Storage or Handling ester_hydrolyzed->cause1 Yes cause2 Buffer contains Tris or Glycine competing_amines->cause2 Yes cause3 Amine groups are protonated ph_low->cause3 Yes cause4 Slow reaction kinetics conc_low->cause4 Yes sol1 Use fresh reagent; prepare solution just before use. cause1->sol1 Solution sol2 Buffer exchange to amine-free buffer (e.g., PBS). cause2->sol2 Solution sol3 Adjust pH to 7.2-9.0. cause3->sol3 Solution sol4 Concentrate biomolecule (>1 mg/mL). cause4->sol4 Solution

Caption: Troubleshooting logic for low conjugation efficiency.

References

Technical Support Center: Ald-Ph-amido-PEG2-C2-Pfp Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper handling, storage, and use of Ald-Ph-amido-PEG2-C2-Pfp ester to prevent its hydrolysis and ensure successful conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a non-cleavable 2-unit PEG linker used for antibody-drug conjugation (ADC)[1]. The pentafluorophenyl (PFP) ester is an active ester that reacts with primary and secondary amines to form stable amide bonds[2][3][4]. This makes it useful for attaching molecules to proteins or other biomolecules[5]. PFP esters are known to be less susceptible to spontaneous hydrolysis compared to other active esters like N-hydroxysuccinimide (NHS) esters, leading to more efficient reactions[3][4][5][6][7].

Q2: How should I properly store this compound to prevent hydrolysis?

This compound is moisture-sensitive[2][4][6][7][8]. For long-term stability, it should be stored at -20°C in a tightly sealed container with a desiccant to protect it from atmospheric moisture[2][4][6][7]. Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation on the product[4][6][7][9].

Q3: Can I prepare stock solutions of this PFP ester for later use?

It is strongly recommended to prepare solutions of PFP esters immediately before use[2][4][6][7]. Due to their susceptibility to hydrolysis, especially in the presence of trace amounts of water, preparing stock solutions for storage is not advised. The ester will degrade over time into a non-reactive carboxylic acid, which will lead to failed or inefficient conjugation reactions[2][4][6][7].

Q4: What are the recommended solvents for dissolving this compound?

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are the most commonly recommended solvents for dissolving PFP esters before their use in aqueous reaction mixtures[2][3][4][6][7]. Ensure that the solvents are of high purity and are anhydrous to minimize the risk of hydrolysis.

Q5: What is the optimal pH for conjugation reactions with this PFP ester?

For reactions with primary amines, a pH range of 7.2 to 8.5 is generally optimal[2][3]. In this range, the amine nucleophile is sufficiently deprotonated and reactive. It is important to avoid higher pH values as they can significantly increase the rate of PFP ester hydrolysis, which will reduce the efficiency of your conjugation reaction[2].

Q6: Are there any buffer components I should avoid?

Yes, you should avoid buffers that contain primary amines, such as Tris or glycine[4][6][7]. These will compete with your target molecule for reaction with the PFP ester, leading to low or no conjugation efficiency[4][6][7]. If your protein or biomolecule is in a buffer containing primary amines, a buffer exchange into a non-amine-containing buffer like phosphate-buffered saline (PBS) is necessary before starting the conjugation reaction[4][6][7][10].

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound.

Issue Possible Cause Recommended Solution
Low or No Conjugation Efficiency Degraded PFP ester due to improper storage or handling.Store the PFP ester at -20°C with a desiccant. Allow the vial to warm to room temperature before opening to prevent moisture condensation. Prepare the PFP ester solution immediately before use.[2][4][6][7]
Presence of primary amines in the reaction buffer (e.g., Tris, glycine).Perform a buffer exchange to an amine-free buffer (e.g., PBS) at a pH of 7.2-8.5.[4][6][7][10]
Suboptimal reaction pH.Ensure the reaction pH is between 7.2 and 8.5 for efficient conjugation.[2][3]
Insufficient mixing of the PFP ester solution in the aqueous reaction mixture.Add the PFP ester solution (dissolved in anhydrous DMSO or DMF) to the reaction mixture with gentle but thorough mixing.[2]
Inconsistent Results Between Experiments Hydrolysis of the PFP ester during the experiment.Ensure all solvents and reagents are anhydrous and protect the reaction from atmospheric moisture.[2]
Variation in the quality of the PFP ester between batches.It is good practice to perform a small-scale control reaction to qualify a new batch of PFP ester.[2]
Reaction Fails Upon Scale-Up Increased chance of moisture contamination in larger-scale reactions.Maintain anhydrous conditions for all solvents and reagents and protect the reaction from atmospheric moisture.
Loss of Product During Aqueous Workup Hydrolysis of the PFP ester under aqueous basic conditions during extraction.Consider using a non-aqueous workup method like silica (B1680970) gel chromatography if your product is stable under those conditions.[2]

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with this compound

This protocol provides a general method for labeling a protein with this compound.

Materials:

  • This compound

  • Protein to be labeled

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0[6][7]

  • Anhydrous DMSO or DMF[2][3][4][6][7]

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M glycine[6]

  • Desalting column or dialysis equipment for purification[4][6][7]

Procedure:

  • Prepare the Protein Sample:

    • Dissolve or dialyze the protein sample into the reaction buffer.

    • If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the reaction buffer.[10]

  • Prepare the PFP Ester Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-100 mM.[3][10]

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved PFP ester to the protein solution while gently vortexing.[10] The final concentration of the organic solvent should ideally be less than 10%.[8][10]

  • Incubation:

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[3][10]

  • Quenching (Optional):

    • To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM to consume any unreacted PFP ester.[10]

  • Purification:

    • Remove unreacted PFP ester and byproducts by dialysis or gel filtration using a desalting column.[4][6][7]

  • Analysis:

    • Analyze the conjugated protein using appropriate techniques such as SDS-PAGE, HPLC, or mass spectrometry to determine the degree of labeling.[2][3]

Protocol 2: Monitoring PFP Ester Stability by HPLC

This protocol can be used to assess the stability of the PFP ester in your reaction buffer over time.

Materials:

  • This compound

  • Anhydrous DMSO or DMF

  • Buffer of interest (e.g., PBS, pH 7.4)

  • HPLC system with a C18 column and UV detector

  • Mobile phase (e.g., acetonitrile/water gradient with 0.1% TFA)

Procedure:

  • Prepare a stock solution of the PFP ester in anhydrous DMSO or DMF.[2]

  • Add a small aliquot of the PFP ester stock solution to the buffer of interest at a known concentration and temperature.[2]

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the mixture.[2]

  • Immediately quench the hydrolysis by diluting the aliquot in the HPLC mobile phase.[2]

  • Analyze the sample by HPLC to monitor the disappearance of the PFP ester peak and the appearance of the hydrolyzed carboxylic acid peak.

Visualizations

Hydrolysis of PFP Ester

The following diagram illustrates the primary degradation pathway of a PFP ester in an aqueous environment.

Hydrolysis_Pathway cluster_products Products PFPEster This compound HydrolyzedProduct Inactive Carboxylic Acid PFPEster->HydrolyzedProduct Hydrolysis H2O H₂O (Moisture) PFP Pentafluorophenol

Caption: Base-catalyzed hydrolysis of a PFP ester.[2]

Recommended Workflow for Handling PFP Ester

This workflow outlines the key steps to minimize hydrolysis of this compound during experimental use.

Experimental_Workflow Start Start: Receive PFP Ester Storage Store at -20°C with Desiccant Start->Storage Equilibrate Equilibrate Vial to Room Temperature Before Opening Storage->Equilibrate Dissolve Dissolve Immediately Before Use in Anhydrous DMSO/DMF Equilibrate->Dissolve Reaction Perform Conjugation Reaction (pH 7.2-8.5, Amine-Free Buffer) Dissolve->Reaction Purification Purify Conjugate Reaction->Purification End End: Store Final Conjugate Purification->End

Caption: Recommended handling and experimental workflow.

References

Technical Support Center: Ald-Ph-amido-PEG2-C2-Pfp Ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility and handling of Ald-Ph-amido-PEG2-C2-Pfp ester for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a non-cleavable linker used in bioconjugation, particularly for creating Antibody-Drug Conjugates (ADCs).[1] It contains two primary reactive groups:

  • An aldehyde (Ald) group, which can react with hydrazides or aminooxy groups.

  • A pentafluorophenyl (Pfp) ester , an amine-reactive group that forms stable amide bonds with primary amines (e.g., lysine (B10760008) residues on proteins) at a pH of 7-9.[2]

The short PEG (Polyethylene Glycol) spacer is intended to improve the hydrophilicity and pharmacokinetic properties of the resulting conjugate.[3]

Q2: What are the storage and stability recommendations for this linker?

PFP esters are moisture-sensitive.[2] The ester group can hydrolyze in the presence of water, rendering the linker non-reactive.

  • Storage: Store the reagent at -20°C in a desiccated container.[2]

  • Handling: Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[4] Do not prepare stock solutions for long-term storage, as the PFP ester will readily hydrolyze.[4] Weigh out only the amount needed for the experiment and use it immediately after dissolution.[4]

Q3: Is this compound soluble in aqueous buffers like PBS?

Due to the hydrophobic nature of the phenyl (Ph) and pentafluorophenyl (Pfp) groups, this linker is generally not directly soluble in aqueous buffers.[2][5][6] It must first be dissolved in a minimal amount of a water-miscible, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[4][7]

Q4: Which buffers should I use for my conjugation reaction?

Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with the PFP ester.[2][4]

  • Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffers at a pH of 7.2-8.5 are commonly used.[7]

Troubleshooting Guide: Solubility Issues

This guide addresses common problems encountered when dissolving and using this compound in a typical bioconjugation workflow.

Problem 1: The PFP ester powder does not dissolve in my aqueous reaction buffer.
  • Cause: This is expected behavior. The linker is hydrophobic and has very poor solubility in water-based solutions.

  • Solution: Follow the recommended two-step dissolution protocol.

    • Dissolve the required amount of the PFP ester in a small volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-100 mM).[5]

    • Add this stock solution dropwise to your aqueous protein solution while gently vortexing.[5]

Problem 2: A precipitate forms immediately after adding the DMSO/DMF stock solution to my protein solution.
  • Cause A: The final concentration of the organic solvent is too high. High concentrations of DMSO or DMF can cause proteins to denature and precipitate. Most proteins can tolerate a final concentration of up to 10% organic solvent, but some are sensitive to much lower amounts.[2][8]

    • Solution: Keep the final concentration of the organic co-solvent below 10% (v/v), and ideally below 5%.[9][10] This can be achieved by preparing a more concentrated stock of the PFP ester in the organic solvent.

  • Cause B: The local concentration of the linker is too high upon addition. Adding the stock solution too quickly can cause the poorly soluble linker to crash out of solution before it can react.

    • Solution: Add the organic stock solution slowly and dropwise to the vortexing protein solution. This ensures rapid mixing and dispersion, preventing localized high concentrations of the linker. The mixture may form a temporary emulsion, which allows the reaction to proceed.[4][7]

  • Cause C: The buffer composition is unfavorable. High salt concentrations can decrease the solubility of some PEGylated reagents.[2]

    • Solution: While PBS is generally acceptable for the final reaction, avoid dissolving the PFP ester directly in buffers with high salt concentrations (>50 mM).[2]

Logical Flowchart for Troubleshooting Solubility

G start Start: Need to use This compound dissolve_q Did you dissolve the ester in anhydrous DMSO/DMF first? start->dissolve_q add_to_buffer Add DMSO/DMF stock to aqueous protein solution dissolve_q->add_to_buffer Yes error1 Error: Direct dissolution in aqueous buffer will fail. Re-start protocol. dissolve_q->error1 No precipitate_q Did a precipitate form? add_to_buffer->precipitate_q protocol1 See Protocol Below error1->protocol1 success Success: Proceed with conjugation reaction. precipitate_q->success No check_solvent_conc Is final organic solvent concentration <10%? precipitate_q->check_solvent_conc Yes error2 Error: High solvent concentration may denature protein. Reduce volume of organic stock. check_solvent_conc->error2 No check_addition_method Was stock added slowly to a vortexing solution? check_solvent_conc->check_addition_method Yes error2->protocol1 error3 Error: Reagent may precipitate. Add stock slowly with rapid mixing. check_addition_method->error3 No check_buffer Consider buffer optimization (e.g., lower salt). Consult advanced troubleshooting. check_addition_method->check_buffer Yes error3->protocol1 check_buffer->protocol1

Caption: A decision tree for troubleshooting solubility issues.

Data & Protocols

Summary of Reagent Properties and Handling
PropertyRecommendation / DataSource(s)
Molecular Formula C₂₁H₁₈F₅NO₆[1]
Molecular Weight 475.36 g/mol [1]
Recommended Solvents Anhydrous Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)[4][7]
Reactive Towards Primary Amines (-NH₂)[2]
Optimal Reaction pH 7.2 - 8.5[7]
Recommended Buffers PBS, HEPES, Borate (amine-free buffers)[2][7]
Buffers to Avoid Tris, Glycine (or any buffer with primary amines)[2][4]
Storage -20°C, with desiccant[2][4]
Stability Moisture-sensitive; PFP ester hydrolyzes in aqueous solutions. More stable than NHS esters.[2][5]
Final Co-Solvent % Ideally <10% (v/v) in the final reaction mixture[2]
Experimental Protocol: General Protein Labeling

This protocol provides a general workflow for conjugating this compound to a protein containing primary amines.

Materials:

  • Protein of interest (in an amine-free buffer like PBS, pH 7.5)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Purification equipment (e.g., desalting column or dialysis cassette)

Procedure:

  • Prepare the Protein Solution:

    • Dissolve or exchange the protein into an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.

  • Prepare the PFP Ester Stock Solution:

    • Allow the vial of PFP ester to warm to room temperature before opening.

    • Immediately before use, dissolve the PFP ester in anhydrous DMSO or DMF to a high concentration (e.g., 10-100 mM, or ~5-50 mg/mL). Do not store this solution.

  • Perform the Conjugation Reaction:

    • While gently vortexing the protein solution, add a 5- to 20-fold molar excess of the dissolved PFP ester stock solution. Add the stock dropwise to prevent precipitation.

    • Ensure the final volume of DMSO/DMF does not exceed 10% of the total reaction volume.

  • Incubate:

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. Incubation times and temperature may require optimization.

  • Quench the Reaction (Optional but Recommended):

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM (e.g., add 20-50 µL of 1 M Tris-HCl per 1 mL of reaction).

    • Incubate for 30 minutes at room temperature to ensure any unreacted PFP ester is hydrolyzed or quenched.

  • Purify the Conjugate:

    • Remove excess, unreacted linker and byproducts (pentafluorophenol) via gel filtration (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).[5][7]

Workflow Diagram for Protein Conjugation

G cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Purification prep_protein 1. Prepare Protein in Amine-Free Buffer (e.g., PBS, pH 7.5) conjugate 3. Add Linker Stock to Protein (Dropwise, while vortexing) Final DMSO < 10% prep_protein->conjugate prep_linker 2. Prepare Fresh PFP Ester Stock in Anhydrous DMSO (e.g., 10-100 mM) prep_linker->conjugate incubate 4. Incubate (1-4h at RT or overnight at 4°C) conjugate->incubate quench 5. Quench Reaction (e.g., 50 mM Tris-HCl) incubate->quench purify 6. Purify Conjugate (Desalting Column / Dialysis) quench->purify final_product Characterize and Store Final ADC Product purify->final_product

Caption: Standard experimental workflow for protein conjugation.

References

how to avoid aggregation during ADC conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: ADC Conjugation

This guide provides researchers, scientists, and drug development professionals with practical solutions to prevent and troubleshoot aggregation during Antibody-Drug Conjugate (ADC) conjugation.

Frequently Asked Questions (FAQs)

Q1: What is ADC aggregation and why is it a concern?

A1: ADC aggregation is the process where individual ADC molecules clump together to form larger, often insoluble, complexes.[1] This is a critical issue in ADC development because aggregation can negatively impact the drug's stability, efficacy, and safety.[2] Aggregates can reduce the therapeutic effectiveness of the ADC and have the potential to trigger unwanted immune responses in patients.[1][3] Furthermore, aggregation can lead to product loss during manufacturing, which increases costs and reduces the overall yield.[3][4]

Q2: What are the primary causes of aggregation during ADC conjugation?

A2: Aggregation in ADCs is often caused by an increase in the molecule's surface hydrophobicity.[5] This is frequently a result of attaching hydrophobic linker-payloads to the antibody.[5] Several factors during the conjugation process can promote aggregation:

  • Unfavorable Buffer Conditions: Using a buffer with a pH near the antibody's isoelectric point can decrease its solubility and lead to aggregation.[5] Similarly, incorrect salt concentrations can also contribute to this issue.[5]

  • Use of Organic Solvents: Solvents like DMSO, which are often required to dissolve the hydrophobic linker-payload, can disrupt the antibody's structure and promote aggregation, especially at concentrations above 5% (v/v).[3][5]

  • High Drug-to-Antibody Ratio (DAR): A higher number of conjugated drug molecules increases the ADC's hydrophobicity, making it more prone to aggregation.[4]

  • High Reactant Concentrations: Increased concentrations of the antibody and other reactants can enhance the likelihood of intermolecular interactions that lead to clustering.[4]

  • Storage and Handling: Conditions such as elevated temperatures, repeated freeze-thaw cycles, and mechanical stress from agitation can destabilize the ADC and induce aggregation.[4][6]

Q3: How does the choice of linker and payload influence aggregation?

A3: The properties of the linker and payload are significant contributors to ADC aggregation. Highly hydrophobic payloads can create water-repellent patches on the antibody's surface, which encourages the molecules to clump together to minimize their exposure to the aqueous environment.[5][] The linker chemistry is also crucial. Utilizing hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG) groups, can help to counteract the hydrophobicity of the payload, thereby improving the ADC's solubility and reducing the tendency to aggregate.[4][8]

Q4: What analytical techniques are used to detect and quantify ADC aggregation?

A4: Several methods are employed to assess the extent of aggregation in an ADC preparation. The most common and industry-standard technique is Size Exclusion Chromatography (SEC) , often coupled with High-Performance Liquid Chromatography (SEC-HPLC).[4][9] This method separates molecules based on their size, allowing for the quantification of monomers, dimers, and larger aggregates.[4] For a more detailed analysis, SEC can be combined with Multi-Angle Light Scattering (SEC-MALS) to determine the molecular weight and size distribution of the aggregates.[4][10] Other valuable techniques include:

  • Dynamic Light Scattering (DLS): Measures the size distribution of particles in a solution.

  • Analytical Ultracentrifugation (AUC): A powerful method for characterizing and quantifying different molecular species, it is particularly sensitive to changes in molecular weight.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides detailed qualitative and quantitative information about the composition and aggregation state of ADCs.[4]

Troubleshooting Guide

This section addresses common problems encountered during ADC conjugation and provides actionable solutions.

Problem 1: Visible precipitation or cloudiness is observed during the conjugation reaction.

This is a clear indicator of significant aggregation and precipitation.

Possible CauseRecommended Solution
Incorrect Buffer pH Ensure the reaction buffer pH is not near the antibody's isoelectric point (pI), where it has the lowest solubility.[5] For most antibodies, maintaining a pH between 6.0 and 8.0 is advisable.[11][12]
High Concentration of Organic Co-solvent If an organic solvent like DMSO is used to dissolve the linker-payload, keep its final concentration in the reaction mixture as low as possible, ideally below 5% (v/v).[3]
High Reactant Concentrations High concentrations of the antibody or linker-payload can increase the rate of aggregation.[4] Consider performing the conjugation at a lower antibody concentration (e.g., 1-10 mg/mL).[13]
Suboptimal Temperature Elevated temperatures can denature the antibody, leading to aggregation.[6] Perform the conjugation at a controlled, lower temperature (e.g., 4°C or room temperature) as dictated by the specific chemistry.[14]
Hydrophobic Nature of Payload The inherent hydrophobicity of the payload is a primary driver of aggregation.[15] While this cannot be changed post-selection, the following strategies can mitigate its effects.

Problem 2: SEC-HPLC analysis reveals a high percentage of High Molecular Weight (HMW) species after conjugation and purification.

This indicates the formation of soluble aggregates that were not removed during initial purification.

Possible CauseRecommended Solution
High Drug-to-Antibody Ratio (DAR) A high DAR increases surface hydrophobicity.[4] Optimize the conjugation reaction to achieve a lower, more controlled DAR, typically between 2 and 4, which often provides a good balance of efficacy and stability.[]
Inefficient Purification The purification method may not be effectively removing aggregates. Size-Exclusion Chromatography (SEC) is a common method for this purpose.[5][13] Ensure the column and running conditions are optimized for separating monomers from HMW species.
ADC Instability in Formulation Buffer The ADC may be aggregating after purification due to suboptimal formulation conditions.[17] A formulation screening study should be performed to identify a buffer that maximizes stability.
Conjugation Chemistry Conditions The reaction conditions themselves may be promoting aggregation.[5] Consider alternative conjugation strategies, such as solid-phase conjugation, where the antibody is immobilized on a resin.[5] This physical separation prevents intermolecular interactions and aggregation during the reaction.[5]

Quantitative Data Summary

The tables below provide a summary of key quantitative parameters for minimizing ADC aggregation.

Table 1: Recommended Buffer Conditions for Conjugation

ParameterRecommended RangeRationale
pH 6.0 - 8.0Avoids the isoelectric point of most antibodies, maintaining solubility.[5][11][12] Cysteine-maleimide reactions are optimal at pH 6.5-7.5, while lysine-NHS ester reactions favor pH 7.2-8.0.[11][13]
Ionic Strength (Salt Conc.) 50 - 150 mMModulating ionic strength can help stabilize the protein structure and minimize aggregation.[5]
Organic Co-solvent (e.g., DMSO) < 10% (v/v), ideally < 5%Minimizes solvent-induced denaturation and aggregation of the antibody.[3]

Table 2: Common Excipients and Additives to Minimize Aggregation

Excipient ClassExamplesTypical ConcentrationMechanism of Action
Surfactants Polysorbate 20 (Tween® 20), Polysorbate 80 (Tween® 80)0.01% - 0.1%Prevent protein adsorption to surfaces and reduce aggregation at interfaces.[4]
Sugars/Polyols Sucrose, Trehalose, Mannitol1% - 10%Stabilize the native protein structure and increase conformational stability.[18]
Amino Acids Arginine, Glycine, Histidine, Proline25 - 250 mMCan suppress aggregation by various mechanisms, including reducing surface hydrophobicity and inhibiting protein-protein interactions.[18]
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HPβCD)7.5 mM - 75 mMCan "mask" the hydrophobic payload, reducing its propensity to cause aggregation.[19]

Experimental Protocols

Protocol 1: Quantification of ADC Aggregation using SEC-HPLC

This protocol outlines a standard method for analyzing the percentage of monomer, aggregate, and fragment in an ADC sample.

  • System Preparation:

    • HPLC System: An HPLC system equipped with a UV detector.

    • Column: A size-exclusion column suitable for antibody separations (e.g., Agilent AdvanceBio SEC 300Å, Tosoh TSKgel G3000SWxl).[20]

    • Mobile Phase: A buffer such as 100-150 mM sodium phosphate (B84403) or sodium chloride, pH 6.8-7.4.[21] For hydrophobic ADCs, the addition of a small percentage of an organic solvent like isopropanol (B130326) or acetonitrile (B52724) (5-15%) may be necessary to reduce secondary interactions with the column matrix.[21]

  • Sample Preparation:

    • Dilute the ADC sample to a concentration of approximately 1 mg/mL using the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter if any particulate matter is visible.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Injection Volume: 10 - 20 µL.

    • Column Temperature: 25°C.

    • Detection: UV absorbance at 280 nm.

    • Run Time: Approximately 30 minutes, or until all species have eluted.

  • Data Analysis:

    • Integrate the peaks corresponding to high molecular weight (HMW) species (aggregates), the main monomer peak, and low molecular weight (LMW) species (fragments).

    • Calculate the percentage of each species by dividing the area of the respective peak by the total area of all peaks.

    • Acceptance Criteria: For many ADC products, the aggregate level should ideally be below 5%, although this can vary depending on the specific product and its stage of development.

Protocol 2: Screening for Optimal Formulation Buffer to Minimize Aggregation

This protocol describes a high-throughput approach to screen for buffer conditions that enhance ADC stability.

  • Prepare Buffer Matrix:

    • Prepare a matrix of different buffer formulations in a 96-well plate format. Vary the following parameters:

      • Buffer System: e.g., Histidine, Citrate, Phosphate, Tris.

      • pH: e.g., 5.5, 6.0, 6.5, 7.0, 7.5.

      • Excipients: Screen different types and concentrations of stabilizers (sugars, amino acids, surfactants) as listed in Table 2.

  • Buffer Exchange:

    • Desalt the purified ADC into each of the buffer conditions using a high-throughput method like 96-well dialysis plates or centrifugal buffer exchange devices.

  • Stress and Storage:

    • Aliquot the ADC in each formulation into multiple plates.

    • Subject the plates to accelerated stress conditions (e.g., incubation at 40°C for 1-4 weeks, or multiple freeze-thaw cycles). Keep a control plate at the recommended storage temperature (e.g., 4°C).

  • Analysis:

    • At specified time points, analyze the samples from each condition for aggregation using SEC-HPLC as described in Protocol 1.

    • Additionally, monitor for visible precipitation and changes in turbidity using a plate reader.

  • Selection:

    • Identify the buffer formulation(s) that show the lowest increase in aggregation and precipitation under stress conditions. These are the lead candidates for the final ADC formulation.

Visualizations

ADC_Aggregation_Troubleshooting start Observe Aggregation (Precipitation or High HMW%) check_point What is the stage of observation? start->check_point during_conj During Conjugation Reaction check_point->during_conj During Reaction post_purify Post-Purification / Storage check_point->post_purify During Storage cause_buffer Cause: Unfavorable Buffer? (pH, Co-solvent) during_conj->cause_buffer cause_conc Cause: High Reactant Conc.? during_conj->cause_conc cause_solid_phase Cause: Intermolecular Interaction? during_conj->cause_solid_phase cause_dar Cause: High DAR? post_purify->cause_dar cause_formulation Cause: Suboptimal Formulation? post_purify->cause_formulation cause_storage Cause: Improper Storage? post_purify->cause_storage solution_buffer Solution: Optimize Buffer - Adjust pH (6.5-7.5) - Minimize Co-solvent (<5%) cause_buffer->solution_buffer solution_conc Solution: Reduce Concentration - Lower mAb/Payload Conc. cause_conc->solution_conc solution_solid_phase Solution: Use Solid-Phase Conjugation cause_solid_phase->solution_solid_phase solution_dar Solution: Optimize DAR - Target DAR of 2-4 cause_dar->solution_dar solution_formulation Solution: Formulation Screen - Add Stabilizers (Sugars, Surfactants) cause_formulation->solution_formulation solution_storage Solution: Optimize Storage - Control Temperature - Avoid Freeze-Thaw cause_storage->solution_storage

Caption: A decision tree for troubleshooting ADC aggregation.

ADC_Conjugation_Workflow cluster_pre Preparation cluster_conj Conjugation cluster_post Purification & Analysis prep_ab 1. Prepare Antibody (Buffer Exchange, Conc. Adjustment) conjugation 3. Conjugation Reaction (Controlled pH, Temp, Time) prep_ab->conjugation prep_drug 2. Prepare Linker-Payload (Dissolve in minimal DMSO) prep_drug->conjugation ccp1 Control Point: Minimize Co-solvent prep_drug->ccp1 quench 4. Quench Reaction conjugation->quench ccp2 Control Point: Optimize DAR & Conditions conjugation->ccp2 purify 5. Purification (e.g., SEC, TFF) Remove unreacted species & aggregates quench->purify formulate 6. Formulation (Buffer exchange into stable formulation) purify->formulate analyze 7. Characterization (SEC-HPLC, HIC, MS) Confirm DAR & Purity formulate->analyze ccp3 Control Point: Add Stabilizers formulate->ccp3

Caption: A workflow for ADC conjugation with critical control points for aggregation.

References

Technical Support Center: Ald-Ph-amido-PEG2-C2-Pfp ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using Ald-Ph-amido-PEG2-C2-Pfp ester in their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of this compound, a non-cleavable ADC linker.

IssuePossible CauseRecommended Solution
Low or No Conjugation Efficiency Degradation of PFP ester due to hydrolysis: PFP esters are sensitive to moisture and can hydrolyze to a non-reactive carboxylic acid, especially at higher pH.[1][2]- Store the reagent at -20°C with a desiccant.[1][2][3] - Allow the vial to equilibrate to room temperature before opening to prevent condensation.[2][3] - Prepare solutions of the PFP ester immediately before use and do not store them.[1][2] - Perform the reaction at an optimal pH range of 7.2-8.5 for amine conjugation.[1][4]
Inactive aldehyde group: The aldehyde may have been oxidized to a carboxylic acid or reduced to an alcohol.- Use fresh reagent. - Ensure that the reaction conditions do not include strong oxidizing or reducing agents that are not part of the intended experimental design.
Competition from primary amine-containing buffers: Buffers such as Tris or glycine (B1666218) will compete with the target molecule for reaction with the PFP ester.[2][3]- Use amine-free buffers like phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer.[5][6] If necessary, perform a buffer exchange for your sample via dialysis or desalting.[2]
Poor solubility of the reagent: The linker may not be fully dissolved in the aqueous reaction mixture, leading to low reactivity.- Dissolve the PFP ester in an anhydrous organic solvent like DMSO or DMF before adding it to the aqueous reaction buffer.[1][2] Ensure the final concentration of the organic solvent is low enough (e.g., <10%) to not denature the protein.[3][7]
Inconsistent Results Between Experiments Batch-to-batch variability or degradation of the PFP ester: Improper storage or handling can lead to degradation of the reagent over time.- Always store the PFP ester under the recommended conditions (-20°C with a desiccant).[1] - It is good practice to qualify a new batch of the linker with a small-scale control reaction.[1]
Presence of nucleophiles other than the intended target: The aldehyde group can potentially react with other nucleophiles present in the reaction mixture.- Purify the target molecule to remove any interfering substances. - In the context of protein labeling, the "aldehyde tag" can have some cross-reactivity with metabolites if used in a cellular context.[8]
Formation of Unwanted Byproducts Side reactions of the aldehyde: Aldehydes can undergo various reactions. While the primary intended reaction is often with a hydrazine (B178648) or aminooxy group to form a hydrazone or oxime, other reactions are possible.[7][8]- Control the reaction conditions carefully. For example, if a Wittig-type reaction is not desired, avoid the presence of phosphonium (B103445) ylides.[9][10]
Hydrolysis of the PFP ester: The primary degradation pathway for a PFP ester in an aqueous solution is hydrolysis, resulting in the corresponding carboxylic acid and pentafluorophenol.[1]- Minimize the reaction time in aqueous buffer and work at the lower end of the optimal pH range (around 7.2) to reduce the rate of hydrolysis.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction of the PFP ester functional group?

The primary side reaction of the pentafluorophenyl (PFP) ester is hydrolysis. In the presence of water, particularly at a pH above 8.5, the ester group will hydrolyze to form a non-reactive carboxylic acid and pentafluorophenol.[1] This is a competing reaction during conjugation with primary amines.[3] However, PFP esters are notably more resistant to hydrolysis compared to N-hydroxysuccinimide (NHS) esters.[2][11][12]

Q2: How should I store this compound?

Due to its moisture sensitivity, the reagent should be stored at -20°C in a tightly sealed container with a desiccant to prevent degradation from atmospheric moisture.[1][2][3]

Q3: Can I prepare a stock solution of this linker for later use?

It is strongly recommended to prepare solutions of PFP esters immediately before use.[1][2] Storing the linker in solution, especially in the presence of trace amounts of water, will lead to hydrolysis of the PFP ester over time, rendering it inactive.[1]

Q4: What are the recommended solvents and buffers for the conjugation reaction?

Initially, the this compound should be dissolved in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[1][2] This solution is then added to the reaction mixture containing the target molecule in an amine-free buffer. Suitable buffers include phosphate-buffered saline (PBS), HEPES, or borate buffer at a pH range of 7.2-8.5.[1][4][6] Avoid buffers containing primary amines like Tris or glycine, as they will compete with the intended reaction.[2][3]

Q5: What are the potential side reactions of the aldehyde group?

The aldehyde group is an electrophile and can react with various nucleophiles.[8] While the intended reaction in many bioconjugation schemes is with a hydrazide to form a hydrazone or an aminooxy group to form an oxime, other side reactions can occur.[7] These include oxidation to a carboxylic acid or reduction to an alcohol, although these are less common under typical bioconjugation conditions. In cellular environments, aldehydes can exhibit some cross-reactivity as they are present in various metabolites.[8]

Quantitative Data

Comparative Hydrolytic Stability of Active Esters

PFP esters demonstrate greater stability in aqueous solutions compared to NHS esters, which can lead to more efficient conjugation reactions.[4][11][12]

Active EsterRelative Stability to HydrolysisReference
Pentafluorophenyl (PFP) Ester More Stable[4][11][12]
N-Hydroxysuccinimide (NHS) Ester Less Stable[11][13]

Note: A study showed that a PFP ester was approximately 6-fold more stable to hydrolysis than an NHS ester in aqueous acetonitrile.[11]

Experimental Protocols

General Protocol for Conjugation to a Primary Amine-Containing Biomolecule

This protocol provides a general guideline for conjugating the PFP ester moiety of this compound to a biomolecule containing a primary amine, such as a protein.

Materials:

  • This compound

  • Biomolecule containing a primary amine (e.g., protein)

  • Anhydrous DMSO or DMF[1]

  • Amine-free reaction buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.0)[5]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)[4]

  • Desalting column or dialysis equipment for purification[2][5]

Procedure:

  • Prepare the Biomolecule: Dissolve the biomolecule in the reaction buffer to a desired concentration (e.g., 1-10 mg/mL).[5] If the buffer contains primary amines, perform a buffer exchange into an amine-free buffer.[2]

  • Prepare the PFP Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-100 mM.[1][6]

  • Perform the Conjugation: Add a desired molar excess of the PFP ester solution to the biomolecule solution with gentle mixing.[1] The optimal molar ratio of PFP ester to the amine may need to be determined empirically but can range from 2:1 to 10:1.[6]

  • Incubate: Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight.[1][6] The optimal time and temperature may vary depending on the specific biomolecule.

  • Quench the Reaction (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50 mM and incubate for 30 minutes.[1] This will react with any remaining PFP ester.

  • Purify the Conjugate: Remove unreacted linker and byproducts by desalting, dialysis, or another suitable chromatographic method.[2][5]

Visualizations

PFP_Ester_Reaction_and_Side_Reaction cluster_main_reaction Intended Amine Conjugation cluster_side_reaction Primary Side Reaction: Hydrolysis PFP_Ester This compound Amide_Bond Stable Amide Bond (Conjugate) PFP_Ester->Amide_Bond pH 7.2-8.5 Primary_Amine R-NH₂ (Biomolecule) Primary_Amine->Amide_Bond PFP_Ester_Side This compound Carboxylic_Acid Non-reactive Carboxylic Acid PFP_Ester_Side->Carboxylic_Acid Higher pH accelerates Water H₂O Water->Carboxylic_Acid

Caption: Intended reaction of PFP ester with a primary amine and its primary side reaction, hydrolysis.

experimental_workflow start Start prepare_biomolecule 1. Prepare Biomolecule in Amine-Free Buffer start->prepare_biomolecule conjugate 3. Mix and Incubate (RT 1-4h or 4°C overnight) prepare_biomolecule->conjugate prepare_linker 2. Dissolve PFP Ester in Anhydrous DMSO/DMF prepare_linker->conjugate quench 4. Quench Reaction (e.g., Tris buffer) conjugate->quench purify 5. Purify Conjugate (Desalting/Dialysis) quench->purify end End Product: Purified Conjugate purify->end

Caption: A typical experimental workflow for bioconjugation using a PFP ester.

References

Technical Support Center: Improving the Stability of Ald-Ph-amido-PEG2-C2-Pfp Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ald-Ph-amido-PEG2-C2-Pfp ester conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common stability issues encountered during the synthesis, purification, and storage of these bioconjugates.

Frequently Asked Questions (FAQs)

Q1: What are the main stability concerns for this compound conjugates?

A1: The primary stability concerns for this class of conjugates revolve around three key areas:

  • Hydrolysis of the Pentafluorophenyl (Pfp) Ester: The Pfp ester is the reactive group responsible for conjugation to amine-containing molecules. However, it is susceptible to hydrolysis, which deactivates the linker and prevents conjugation.

  • Instability of the Aldehyde Group: The aldehyde functionality can be prone to oxidation or other side reactions, potentially leading to loss of reactivity or the formation of impurities.

  • Degradation of the Linker Backbone: This includes the hydrolysis of the amide bond within the "Ald-Ph-amido" moiety and potential oxidative cleavage of the short PEG2 linker, although the latter is generally less common for short PEG chains.

Q2: My conjugation efficiency is low. Could this be a stability issue?

A2: Yes, low conjugation efficiency is often linked to the premature hydrolysis of the Pfp ester. Pfp esters, while more stable than their N-hydroxysuccinimide (NHS) counterparts, will still hydrolyze in aqueous buffers, especially at higher pH values and temperatures. It is crucial to use the Pfp ester reagent promptly after preparing the stock solution.

Q3: I am observing unexpected impurities in my final conjugate. What could be the cause?

A3: Unexpected impurities can arise from several sources. Oxidation of the aldehyde group to a carboxylic acid is a common side reaction. Additionally, hydrolysis of the amide bond in the linker can lead to fragmentation of the conjugate. It is also possible that side reactions involving the phenyl group or the PEG linker are occurring, although these are generally less frequent.

Q4: How can I improve the stability of my this compound stock solution?

A4: To maximize the stability of your Pfp ester stock solution, it is recommended to:

  • Dissolve the reagent in an anhydrous organic solvent such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

  • Store the stock solution at -20°C or -80°C with a desiccant to minimize moisture exposure.

  • Prepare fresh stock solutions frequently and avoid repeated freeze-thaw cycles.

Q5: What are the optimal storage conditions for the final bioconjugate?

A5: For the final conjugate, storage conditions should be optimized to minimize hydrolysis and oxidation. Generally, this involves:

  • Storing the conjugate in a buffer at a slightly acidic to neutral pH (e.g., pH 6.0-7.0).

  • Including cryoprotectants such as glycerol (B35011) or sucrose (B13894) if the conjugate is to be frozen.

  • Storing at low temperatures (-20°C or -80°C) to slow down degradation processes.

  • Protecting the sample from light, especially if any components are light-sensitive.

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common stability problems.

Issue 1: Low or No Conjugation Yield

This is often the first indication of a stability problem with the Pfp ester.

Potential Cause Troubleshooting Step Expected Outcome
Pfp Ester Hydrolysis 1. Prepare a fresh stock solution of the this compound in anhydrous DMF or DMSO immediately before use. 2. Perform the conjugation reaction at the recommended pH range of 7.2-8.5.[1] 3. Minimize the reaction time as much as possible while still allowing for sufficient conjugation.Increased conjugation efficiency.
Incorrect Buffer Composition 1. Ensure the conjugation buffer is free of primary amines (e.g., Tris, glycine) that can compete with the target molecule for reaction with the Pfp ester. 2. Use buffers such as phosphate-buffered saline (PBS) or borate (B1201080) buffer.Improved yield of the desired conjugate.
Suboptimal Reaction Temperature 1. Perform the conjugation reaction at room temperature or 4°C. While lower temperatures slow down the reaction, they significantly reduce the rate of Pfp ester hydrolysis.A balance between reaction rate and stability, leading to a better overall yield.
Issue 2: Presence of Degradation Products in the Final Conjugate

Identifying the nature of the degradation products is key to resolving this issue.

Potential Degradation Pathway Troubleshooting & Analytical Approach Preventative Measures
Aldehyde Oxidation 1. Analyze the conjugate by LC-MS to identify a mass shift corresponding to the addition of an oxygen atom (M+16). 2. Use analytical methods specific for aldehydes to confirm the loss of the aldehyde group.1. Degas buffers to remove dissolved oxygen. 2. Consider adding a small amount of an antioxidant, if compatible with the application.
Amide Bond Hydrolysis 1. Use LC-MS/MS to identify fragment ions corresponding to the cleavage of the amide bond. 2. Monitor the appearance of species with masses corresponding to the cleaved linker and the unconjugated biomolecule.1. Store the conjugate at a lower pH (e.g., pH 6.0) to reduce the rate of base-catalyzed hydrolysis. 2. Avoid prolonged exposure to high temperatures.
PEG Linker Cleavage 1. Analyze the sample using size-exclusion chromatography (SEC) to detect changes in the size of the conjugate. 2. Use LC-MS to identify fragments corresponding to the cleaved PEG chain.1. Minimize exposure to oxidizing agents and sources of free radicals. 2. Store under an inert atmosphere (e.g., nitrogen or argon) if oxidative degradation is a significant issue.

Experimental Protocols

Protocol 1: General Procedure for Conjugation
  • Prepare the Biomolecule: Dissolve the amine-containing biomolecule (e.g., protein, antibody) in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.

  • Prepare the Pfp Ester Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Perform the Conjugation: Add the Pfp ester stock solution to the biomolecule solution at a molar ratio of 5:1 to 20:1 (linker:biomolecule). The optimal ratio should be determined empirically.

  • Incubate: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.

  • Purify: Remove the unreacted linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.

Protocol 2: Forced Degradation Study

A forced degradation study can help identify potential degradation pathways and assess the stability of the conjugate under stress conditions.

  • Prepare Samples: Prepare aliquots of the purified conjugate at a concentration of approximately 1 mg/mL in the desired formulation buffer.

  • Apply Stress Conditions: Expose the samples to a range of stress conditions, including:

    • Thermal Stress: Incubate at elevated temperatures (e.g., 40°C, 60°C) for various time points.

    • pH Stress: Adjust the pH of the buffer to acidic (e.g., pH 3) and basic (e.g., pH 9) conditions.

    • Oxidative Stress: Add a low concentration of an oxidizing agent (e.g., 0.01% hydrogen peroxide).

    • Photostability: Expose the sample to a controlled light source (e.g., Xenon lamp).

  • Analyze Samples: At each time point, analyze the stressed samples alongside a control sample stored at the recommended temperature (e.g., 4°C) using a suite of analytical techniques.

Protocol 3: Analytical Methods for Stability Assessment

A combination of analytical techniques is recommended for a comprehensive stability assessment.

Analytical Technique Information Provided
Size-Exclusion Chromatography (SEC-HPLC) Monitors for aggregation and fragmentation of the conjugate.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Separates the conjugate from smaller degradation products and unreacted linker.
Liquid Chromatography-Mass Spectrometry (LC-MS) Provides molecular weight information to identify degradation products such as oxidized aldehyde or hydrolyzed linker.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) Visualizes the integrity of the protein component of the conjugate and can indicate fragmentation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis Prepare Biomolecule Prepare Biomolecule Mix and Incubate Mix and Incubate Prepare Biomolecule->Mix and Incubate Prepare Pfp Ester Stock Prepare Pfp Ester Stock Prepare Pfp Ester Stock->Mix and Incubate Purify Conjugate Purify Conjugate Mix and Incubate->Purify Conjugate Analyze Stability Analyze Stability Purify Conjugate->Analyze Stability degradation_pathways cluster_degradation Potential Degradation Pathways Intact Conjugate Intact Conjugate Pfp Ester Hydrolysis Pfp Ester Hydrolysis Intact Conjugate->Pfp Ester Hydrolysis Before Conjugation Aldehyde Oxidation Aldehyde Oxidation Intact Conjugate->Aldehyde Oxidation During/After Conjugation Amide Hydrolysis Amide Hydrolysis Intact Conjugate->Amide Hydrolysis During/After Conjugation PEG Cleavage PEG Cleavage Intact Conjugate->PEG Cleavage During/After Conjugation troubleshooting_logic Start Start Low Yield? Low Yield? Start->Low Yield? Check Pfp Ester Check Pfp Ester Low Yield?->Check Pfp Ester Yes Impurities? Impurities? Low Yield?->Impurities? No Check Buffer Check Buffer Check Pfp Ester->Check Buffer Check Buffer->Impurities? Analyze by LC-MS Analyze by LC-MS Impurities?->Analyze by LC-MS Yes End End Impurities?->End No Analyze by SEC Analyze by SEC Analyze by LC-MS->Analyze by SEC Analyze by SEC->End

References

Technical Support Center: Scaling Up Ald-Ph-amido-PEG2-C2-Pfp Ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ald-Ph-amido-PEG2-C2-Pfp ester. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for scaling up conjugation reactions involving this specific ADC linker.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive groups on the this compound linker and what do they react with?

A1: The this compound linker has two primary reactive functional groups:

  • An aldehyde (Ald) group, which can react with amine-containing molecules (e.g., on a payload) or other nucleophiles.

  • A pentafluorophenyl (PFP) ester , which is highly reactive towards primary and secondary amines, such as the lysine (B10760008) residues on an antibody, forming stable amide bonds.[1][2]

Q2: What are the main advantages of using a PFP ester over a more common NHS ester in large-scale reactions?

A2: PFP esters offer significant advantages for scaling up bioconjugation reactions compared to N-hydroxysuccinimide (NHS) esters.[3] PFP esters are notably more resistant to hydrolysis in aqueous solutions, which means they have a longer half-life in the reaction buffer.[3][4] This increased stability minimizes waste of the reagent and leads to more controlled and efficient conjugation.[3] Additionally, PFP esters often exhibit faster reaction kinetics with amines, which can shorten overall processing times in a manufacturing setting.[3]

Q3: What is the optimal pH for the PFP ester conjugation to an antibody?

A3: The optimal pH for the reaction between a PFP ester and primary amines on a biomolecule is typically between 7.2 and 8.5.[1][5] A slightly basic environment (pH 8.0-8.5) is often recommended to ensure the target amine groups are deprotonated and thus more nucleophilic.[1] However, it's a critical parameter to optimize, as the rate of PFP ester hydrolysis also increases with higher pH.[6]

Q4: What solvents are recommended for dissolving the this compound?

A4: this compound should be dissolved in a minimal amount of anhydrous (dry) organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[2][7] It is crucial to use high-grade, dry solvents, as the PFP ester is sensitive to moisture.[2][4]

Q5: How can the conjugation reaction be stopped or "quenched"?

A5: The reaction can be quenched by adding a buffer containing a high concentration of primary amines, such as Tris or glycine, at a final concentration of 20-50 mM.[1][6] These amines will react with any remaining unreacted PFP ester, effectively stopping the conjugation process. An incubation of about 15-30 minutes is typically sufficient for quenching.[1][5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Conjugation Yield Hydrolysis of PFP ester: Reagent exposed to moisture during storage or handling.Store the linker at -20°C with a desiccant. Allow the vial to warm to room temperature before opening to prevent condensation.[2] Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[1]
Suboptimal pH: Reaction pH is too low, leading to protonated and less reactive amines on the antibody.Optimize the reaction pH within the 7.2-8.5 range. A starting point of pH 8.0-8.5 is often effective.[1]
Insufficient Reagent Concentration: Low concentration of the linker or the antibody can slow the reaction rate.Increase the concentration of the reactants. Typical protein concentrations are 1-10 mg/mL. Optimize the molar ratio of the linker to the antibody (a 10- to 50-fold molar excess of the linker is a common starting point).[1]
Competing Reaction with Buffer: Use of a buffer containing primary amines (e.g., Tris, glycine).Use non-amine-containing buffers such as phosphate, carbonate/bicarbonate, HEPES, or borate (B1201080) buffers.[6]
Protein Aggregation High Degree of Labeling: Excessive modification of the antibody surface.Perform small-scale pilot reactions with varying molar ratios of the linker to the antibody to find the optimal ratio that minimizes aggregation.[1]
Solubility Issues: The PEG linker is designed to enhance solubility, but issues may still arise with hydrophobic payloads.For downstream applications, consider using blocking agents like BSA or Tween-20.[1] During purification, ensure the buffer composition is optimized to maintain the solubility of the ADC.
Inconsistent Drug-to-Antibody Ratio (DAR) at Scale Mixing Inhomogeneity: Inefficient mixing in a larger reaction vessel can lead to localized areas of high reagent concentration.Ensure efficient and controlled mixing throughout the reaction. For very large scales, consider continuous flow reactor technologies.[8]
Variability in Reagent Addition: Inconsistent rate of adding the dissolved linker to the antibody solution.Add the linker solution slowly and at a controlled rate to the antibody solution with constant, gentle mixing.[9]
Side Reactions with Aldehyde Group Aldehyde Reactivity: The aldehyde group may undergo unintended reactions under certain conditions.The aldehyde is intended for subsequent conjugation to an amine-containing payload. Ensure that the antibody conjugation step is performed under conditions that favor the PFP-amine reaction and that the antibody itself does not have highly reactive sites for the aldehyde. The subsequent aldehyde-amine ligation may require specific catalysts (e.g., aniline) and pH conditions to proceed efficiently.[10]

Experimental Protocols

General Protocol for Antibody Conjugation

This protocol provides a general guideline for the conjugation of this compound to an antibody.

  • Antibody Preparation:

    • Dissolve the antibody in an amine-free conjugation buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5) at a concentration of 1-10 mg/mL.[1][7]

    • If the antibody is in a buffer containing primary amines, perform a buffer exchange into the conjugation buffer using dialysis or a desalting column.[2][7]

  • Linker Preparation:

    • Allow the vial of this compound to warm to room temperature before opening.[2]

    • Immediately before use, dissolve the required amount of the linker in anhydrous DMSO or DMF to create a stock solution (e.g., 10-100 mM).[9] Do not store the stock solution.[2]

  • Conjugation Reaction:

    • Add the calculated volume of the linker stock solution to the antibody solution to achieve the desired molar excess. A 10- to 50-fold molar excess is a common starting point.[1]

    • Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or overnight at 4°C.[7] The optimal time should be determined empirically.

    • Gently mix the solution during incubation.

  • Quenching the Reaction:

    • Add a quenching buffer, such as Tris, to a final concentration of 20-50 mM.[1]

    • Incubate for 15-30 minutes at room temperature.[1][5]

  • Purification:

    • Remove excess, unreacted linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.[6][7]

Visualizations

experimental_workflow Experimental Workflow for Antibody Conjugation cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis antibody_prep 1. Prepare Antibody in Amine-Free Buffer conjugation 3. Mix Antibody and Linker (RT, 30 min - 2 hr) antibody_prep->conjugation linker_prep 2. Prepare Linker in Anhydrous DMSO/DMF linker_prep->conjugation quench 4. Quench with Tris Buffer conjugation->quench purify 5. Purify ADC via SEC or Dialysis quench->purify analyze 6. Characterize ADC (e.g., DAR, Aggregation) purify->analyze

Caption: A typical experimental workflow for antibody-drug conjugation.

troubleshooting_logic Troubleshooting Logic for Low Conjugation Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Conjugation Yield hydrolysis PFP Ester Hydrolysis? start->hydrolysis ph Suboptimal pH? start->ph concentration Low Reactant Concentration? start->concentration buffer Competing Buffer Amines? start->buffer check_handling Check Reagent Storage & Handling Procedures hydrolysis->check_handling optimize_ph Optimize pH (7.2 - 8.5) ph->optimize_ph increase_conc Increase Linker/Antibody Concentration concentration->increase_conc change_buffer Use Amine-Free Buffer (e.g., PBS, HEPES) buffer->change_buffer

Caption: A logical guide for troubleshooting low conjugation yields.

References

effect of pH on Ald-Ph-amido-PEG2-C2-Pfp ester reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effect of pH on the reactivity of Ald-Ph-amido-PEG2-C2-Pfp ester.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with primary amines?

The optimal pH range for the reaction of PFP esters with primary amines is typically between 7.2 and 8.5.[1][2] In this range, the primary amine is sufficiently deprotonated and thus nucleophilic, while the hydrolysis of the PFP ester is minimized.

Q2: What happens to the PFP ester at pH values outside the optimal range?

Below pH 7.2, the rate of reaction with amines will decrease due to the protonation of the amine, which reduces its nucleophilicity. Above pH 8.5, the rate of hydrolysis of the PFP ester to the non-reactive carboxylic acid increases significantly, which can lead to lower conjugation efficiency.[1]

Q3: How stable is the this compound in aqueous solutions?

PFP esters are known to be more resistant to hydrolysis than other active esters, such as N-hydroxysuccinimide (NHS) esters.[1] However, they are still susceptible to hydrolysis, especially at higher pH. It is strongly recommended to prepare solutions of the PFP ester immediately before use and to avoid storing it in solution.[1] The benzaldehyde (B42025) moiety in the linker is generally stable under these conditions.

Q4: What are suitable buffers for conjugation reactions with this PFP ester?

It is crucial to use amine-free buffers to prevent competition with the target molecule. Recommended buffers include phosphate-buffered saline (PBS), borate (B1201080) buffer, and carbonate/bicarbonate buffer within the optimal pH range of 7.2-8.5. Buffers containing primary amines, such as Tris or glycine, should be avoided.

Q5: How does temperature affect the reactivity?

Conjugation reactions are typically performed at room temperature (20-25°C) for 1-4 hours or at 4°C overnight, especially for sensitive biomolecules.[2] Lowering the temperature can help to minimize side reactions, including hydrolysis.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no conjugation efficiency Incorrect pH: The reaction buffer is outside the optimal pH range of 7.2-8.5.Verify the pH of your reaction buffer. Adjust to the optimal range using appropriate acids or bases.
Hydrolysis of PFP ester: The PFP ester has hydrolyzed due to high pH, prolonged reaction time, or exposure to moisture.Prepare fresh PFP ester solution immediately before use. Ensure all solvents are anhydrous. Avoid unnecessarily long reaction times, especially at higher pH.[1]
Protonated amine: The pH of the reaction is too low, causing the primary amine on the target molecule to be protonated.Increase the pH of the reaction buffer to within the 7.2-8.5 range to ensure the amine is deprotonated and nucleophilic.
Competing nucleophiles: The reaction buffer contains primary amines (e.g., Tris, glycine).Perform buffer exchange of your biomolecule into an amine-free buffer like PBS, borate, or carbonate buffer.
Inconsistent results between experiments Degraded PFP ester: The PFP ester may have degraded due to improper storage.Store the PFP ester at -20°C with a desiccant.[1] Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.
Variability in pH: Small variations in buffer preparation can lead to different reaction rates.Prepare buffers carefully and consistently. Verify the pH of each new batch of buffer.
Precipitation during the reaction Solubility issues: The this compound or the resulting conjugate may have limited solubility in the reaction buffer.If solubility is an issue, consider adding a small percentage (5-10%) of an organic co-solvent such as DMSO or DMF.[2]

Quantitative Data

pHHalf-life of NHS esterExpected Trend for PFP ester
7.0HoursMore stable than NHS ester
8.0MinutesMore stable than NHS ester
8.5MinutesIncreased hydrolysis rate
> 9.0Seconds to MinutesRapid hydrolysis

Researchers are encouraged to determine the specific hydrolysis and aminolysis rates for their particular application and conditions by following the experimental protocol outlined below.

Experimental Protocols

Protocol for Determining the pH-Dependent Reactivity of this compound

This protocol describes a method to determine the rates of hydrolysis and aminolysis of the PFP ester at different pH values using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • A primary amine-containing molecule (e.g., a model peptide or small molecule with a primary amine)

  • A series of amine-free buffers (e.g., phosphate, borate) at various pH values (e.g., 6.5, 7.0, 7.5, 8.0, 8.5, 9.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Reverse-phase HPLC system with a C18 column and a UV detector

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

    • Prepare a 10 mM stock solution of the primary amine-containing molecule in an appropriate buffer.

  • Hydrolysis Rate Determination:

    • For each pH value to be tested, add the PFP ester stock solution to the corresponding buffer to achieve a final concentration of 1 mM.

    • Immediately inject a sample (t=0) into the HPLC.

    • Incubate the reaction mixture at a constant temperature (e.g., 25°C).

    • At regular time intervals (e.g., 15, 30, 60, 120 minutes), inject an aliquot of the reaction mixture into the HPLC.

    • Monitor the disappearance of the PFP ester peak and the appearance of the hydrolyzed carboxylic acid peak over time.

    • Calculate the half-life of the PFP ester at each pH.

  • Aminolysis Rate Determination:

    • For each pH value, mix the PFP ester stock solution and the primary amine stock solution in the corresponding buffer to achieve a final concentration of 1 mM for each reactant.

    • Immediately inject a sample (t=0) into the HPLC.

    • Incubate the reaction mixture at a constant temperature.

    • At regular time intervals, take an aliquot and quench the reaction by adding the quenching solution.

    • Inject the quenched sample into the HPLC.

    • Monitor the disappearance of the PFP ester and amine peaks and the appearance of the conjugate peak.

    • Determine the initial reaction rate at each pH.

Visualizations

pH_Effect_on_Reactivity cluster_conditions Reaction Conditions cluster_reactions Reaction Pathways pH_Low Low pH (< 7.2) PFP_Ester This compound + Primary Amine pH_Low->PFP_Ester Slow Aminolysis (Protonated Amine) pH_Optimal Optimal pH (7.2 - 8.5) pH_Optimal->PFP_Ester Efficient Aminolysis pH_High High pH (> 8.5) pH_High->PFP_Ester Increased Hydrolysis Aminolysis Desired Amide Conjugate PFP_Ester->Aminolysis Favorable Hydrolysis Hydrolyzed PFP Ester (Inactive Carboxylic Acid) PFP_Ester->Hydrolysis Competing Reaction

Caption: Effect of pH on the competing aminolysis and hydrolysis reactions of the PFP ester.

Experimental_Workflow cluster_prep Preparation cluster_hydrolysis Hydrolysis Rate Study cluster_aminolysis Aminolysis Rate Study Prep_Stock Prepare Stock Solutions (PFP Ester & Amine) Mix_Hydrolysis Mix PFP Ester with Buffer Prep_Stock->Mix_Hydrolysis Mix_Aminolysis Mix PFP Ester & Amine in Buffer Prep_Stock->Mix_Aminolysis Prep_Buffers Prepare Buffers at Various pH Values Prep_Buffers->Mix_Hydrolysis Prep_Buffers->Mix_Aminolysis Inject_Hydrolysis Inject Aliquots into HPLC at Time Intervals Mix_Hydrolysis->Inject_Hydrolysis Analyze_Hydrolysis Monitor Peak Areas (Ester vs. Acid) Inject_Hydrolysis->Analyze_Hydrolysis Inject_Aminolysis Quench & Inject Aliquots into HPLC Mix_Aminolysis->Inject_Aminolysis Analyze_Aminolysis Monitor Peak Areas (Reactants vs. Product) Inject_Aminolysis->Analyze_Aminolysis

Caption: Experimental workflow for determining pH-dependent reactivity.

References

impact of buffer selection on Pfp ester conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pentafluorophenyl (Pfp) ester conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What are Pfp esters and why are they used for conjugation?

Pentafluorophenyl (Pfp) esters are amine-reactive chemical groups used for covalently linking molecules.[1] They are favored in bioconjugation for their high reactivity towards primary and secondary amines, forming stable amide bonds.[1][2] A key advantage of Pfp esters is their increased resistance to hydrolysis in aqueous solutions compared to other active esters like N-hydroxysuccinimide (NHS) esters, which can lead to more efficient and reproducible conjugation reactions.[1][3]

Q2: What is the optimal pH for Pfp ester conjugation?

The optimal pH range for the reaction of Pfp esters with primary amines is typically between 7.2 and 8.5.[1][3][4] At lower pH values, the amine groups on the target molecule are protonated, which reduces their nucleophilicity and slows down the reaction rate.[3] Conversely, at pH values higher than 8.5, the rate of hydrolysis of the Pfp ester increases significantly, which competes with the desired conjugation reaction and can lower the overall yield.[1][3]

Q3: Which buffers are recommended for Pfp ester conjugation?

It is critical to use a buffer that does not contain primary amines, as these will compete with the target molecule for reaction with the Pfp ester.[3][5] Suitable buffers include:

  • Phosphate-buffered saline (PBS)[3][6]

  • Borate buffer[3][6]

  • Carbonate/bicarbonate buffer[3][6]

  • HEPES buffer[4][6]

Q4: Are there any buffers I should avoid?

Yes, you must avoid buffers containing primary amines.[3][5] Common examples include Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218) buffers.[3][6] These molecules will react with the Pfp ester, reducing the efficiency of your conjugation to the target molecule.[3] However, amine-containing buffers like Tris can be used to quench the reaction once the desired conjugation is complete.[4][6]

Q5: My Pfp ester reagent is not dissolving in the aqueous reaction buffer. What should I do?

Pfp esters are often hydrophobic and may have poor solubility in aqueous buffers.[7] To overcome this, the Pfp ester reagent should first be dissolved in a small amount of a dry, water-miscible organic solvent such as anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1][2][5] This stock solution can then be added to your biomolecule in the aqueous reaction buffer.[2][5] It is important to keep the final concentration of the organic solvent low (ideally below 10%) to avoid denaturation of proteins.[2][3]

Q6: Can I prepare a stock solution of my Pfp ester reagent for later use?

It is strongly recommended to prepare solutions of Pfp esters immediately before use.[1][5] Due to their susceptibility to hydrolysis, especially in the presence of trace amounts of water in organic solvents, storing them in solution is not advised.[1] Degradation of the ester over time will lead to the formation of the non-reactive carboxylic acid, which will result in lower conjugation efficiency.[1]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or No Conjugation Efficiency Degraded Pfp Ester: The reagent was improperly stored or exposed to moisture.Store Pfp esters at -20°C with a desiccant.[1] Allow the vial to warm to room temperature before opening to prevent condensation.[5][8] It is good practice to test a new batch with a small-scale control reaction.[1]
Incorrect Buffer: The buffer contains primary amines (e.g., Tris, glycine) that are competing with the target molecule.[3][6]Use an amine-free buffer such as PBS, borate, or carbonate/bicarbonate.[3][6] If necessary, perform a buffer exchange of your biomolecule solution before starting the conjugation.[5]
Suboptimal pH: The reaction pH is too low, leading to protonated and unreactive amines.[3]Adjust the pH of the reaction mixture to the optimal range of 7.2-8.5.[3][4]
Pfp Ester Hydrolysis: The reaction pH is too high, or the reaction time is too long, causing the Pfp ester to hydrolyze before it can react with the target.[3]Optimize the pH to be within the 7.2-8.5 range.[3] Avoid unnecessarily long reaction times, especially at higher pH and temperatures.[3]
Low Protein Concentration: Dilute protein solutions can lead to slower reaction kinetics.[3]If possible, concentrate your protein to a higher concentration (e.g., > 2 mg/mL).[3]
Protein Aggregation During Conjugation High Molar Ratio of Pfp Ester: A large excess of the Pfp ester reagent can lead to over-modification and subsequent aggregation.Reduce the molar ratio of the Pfp ester to the target molecule.[3]
High Protein Concentration: Some proteins are prone to aggregation at high concentrations.Perform the conjugation at a lower protein concentration.[3]
Organic Co-solvent: The addition of DMSO or DMF can sometimes destabilize proteins.Minimize the amount of organic co-solvent used, or test the stability of your protein in the presence of the co-solvent beforehand.[3]
Difficulty in Purifying the Conjugate Large Excess of Unreacted Reagent: A high molar excess of the Pfp ester was used in the reaction.Optimize the molar ratio to use the minimum amount of Pfp ester necessary to achieve the desired degree of labeling.[3] Use an appropriate purification method, such as size exclusion chromatography (SEC) or dialysis, to efficiently remove the excess reagent.[3][4]
Inconsistent Results Variable Reagent Quality: The quality of the Pfp ester may vary between batches.Qualify a new batch of Pfp ester with a small-scale control reaction before use in a large-scale experiment.[1]
Introduction of Moisture: Larger scale reactions may have a higher chance of moisture contamination.Ensure all solvents and reagents are anhydrous and that the reaction is protected from atmospheric moisture.[1]

Quantitative Data Summary

Table 1: Recommended Reaction Conditions for Pfp Ester Conjugation

ParameterRecommended RangeNotes
pH 7.2 - 8.5Optimal for amine reactivity. Lower pH reduces reactivity, while higher pH increases hydrolysis of the Pfp ester.[3][4][8]
Temperature 4°C to 25°C (Room Temp)1-4 hours at room temperature or overnight at 4°C for sensitive biomolecules.[4][8]
Reaction Time 30 minutes to overnightDependent on the temperature and reactivity of the biomolecule.[8]
Molar Excess of Pfp Ester 2:1 to 50:1A 10- to 50-fold molar excess is a common starting point for protein conjugations.[4][8]
Biomolecule Concentration 1 - 10 mg/mLSlower reaction kinetics may be observed at lower concentrations.[3][8]
Co-solvent (DMSO/DMF) 0% - 10% (v/v)May be necessary for the solubility of the Pfp ester reagent but can impact protein stability.[3]

Table 2: Recommended Buffers and Solvents for Pfp Ester Conjugation

ReagentBuffer/SolventConcentrationpH
Biomolecule Phosphate-buffered saline (PBS), Borate buffer, Carbonate/bicarbonate buffer, HEPES50-100 mM7.2-8.5
Pfp Ester Anhydrous DMSO or DMF10-100 mM (Stock Solution)N/A
Quenching Buffer (Optional) Tris buffer20-50 mM (Final Concentration)8.0-8.5

Experimental Protocols

Protocol 1: General Procedure for Pfp Ester Conjugation to a Protein

  • Prepare the Protein Solution:

    • Dissolve the protein in an amine-free reaction buffer (e.g., 0.1 M PBS, pH 7.4) at a concentration of 1-10 mg/mL.[2][8]

    • If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the reaction buffer using a desalting column or dialysis.[5]

  • Prepare the Pfp Ester Solution:

    • Allow the vial of Pfp ester reagent to equilibrate to room temperature before opening to prevent moisture condensation.[8]

    • Immediately before use, dissolve the Pfp ester in anhydrous DMSO or DMF to create a 10-100 mM stock solution.[1][4]

  • Initiate the Conjugation Reaction:

    • Add the desired molar excess of the Pfp ester stock solution to the protein solution while gently mixing.[2][4]

    • Ensure the final concentration of the organic solvent is ideally less than 10%.[2]

  • Incubate the Reaction:

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[2][4] The optimal time may need to be determined empirically.

  • Quench the Reaction (Optional):

    • To stop the reaction, add a quenching buffer (e.g., Tris) to a final concentration of 20-50 mM and incubate for 30 minutes at room temperature.[2][4]

  • Purify the Conjugate:

    • Remove the excess, unreacted Pfp ester and byproducts by gel filtration using a desalting column or by dialysis against a suitable buffer (e.g., PBS).[2][4]

  • Characterize the Conjugate:

    • Confirm the conjugation and determine the degree of labeling using appropriate analytical methods such as SDS-PAGE, HPLC, or LC-MS.[3][4]

Visual Guides

Pfp_Conjugation_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Conjugation Reaction cluster_purification 3. Purification cluster_analysis 4. Analysis Biomolecule Biomolecule in Amine-Free Buffer (pH 7.2-8.5) Reaction_Mix Mix & Incubate (RT or 4°C) Biomolecule->Reaction_Mix Pfp_Ester Pfp Ester in Anhydrous DMSO/DMF Pfp_Ester->Reaction_Mix Purification Desalting Column or Dialysis Reaction_Mix->Purification Analysis Characterize Conjugate (LC-MS, SDS-PAGE) Purification->Analysis

Caption: Experimental workflow for Pfp ester conjugation.

Buffer_Impact_on_Pfp_Ester cluster_paths Reaction Pathways cluster_conditions Buffer Conditions Pfp_Ester Pfp Ester Conjugation Desired Conjugation (Amide Bond Formation) Pfp_Ester->Conjugation Aminolysis Hydrolysis Competing Hydrolysis (Inactive Carboxylic Acid) Pfp_Ester->Hydrolysis Hydrolysis Optimal_pH Optimal pH (7.2-8.5) Amine-Free Buffer Optimal_pH->Conjugation Favors Low_pH Low pH (<7.2) Low_pH->Conjugation Reduces Rate High_pH High pH (>8.5) High_pH->Hydrolysis Increases Rate Amine_Buffer Amine-Containing Buffer (e.g., Tris) Amine_Buffer->Conjugation Competes

Caption: Impact of buffer conditions on Pfp ester reaction pathways.

References

controlling the degree of labeling with Ald-Ph-amido-PEG2-C2-Pfp ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ald-Ph-amido-PEG2-C2-Pfp ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling the degree of labeling and troubleshooting common issues encountered during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a heterobifunctional crosslinker commonly used in bioconjugation, particularly for the development of Antibody-Drug Conjugates (ADCs).[1][2][3][4] It features a pentafluorophenyl (Pfp) ester reactive group that forms a stable amide bond with primary amines (like lysine (B10760008) residues on antibodies) and an aldehyde group for subsequent conjugation reactions. The PEG2 spacer enhances solubility and provides distance between the conjugated molecules.

Q2: What are the advantages of using a Pfp ester over an NHS ester?

Pfp esters offer greater stability in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters.[5][6][7][8][9][10] They are less susceptible to hydrolysis, which is a major competing reaction during conjugation, especially at neutral to basic pH.[5][6][7][8][9][10] This increased stability can lead to more efficient and reproducible conjugation reactions.[5][7][8]

Q3: What is the optimal pH for conjugation with this compound?

The optimal pH for the reaction of Pfp esters with primary amines is typically between 7.2 and 9.0.[5][11][12] Lower pH values result in the protonation of primary amines, reducing their nucleophilicity and slowing the reaction rate. Higher pH values increase the rate of hydrolysis of the Pfp ester, which can decrease conjugation efficiency.[7][11][13]

Q4: What buffers should I use for the conjugation reaction?

It is crucial to use an amine-free buffer to prevent competition with your target molecule. Suitable buffers include phosphate-buffered saline (PBS), borate (B1201080) buffer, and carbonate/bicarbonate buffer.[13] Buffers containing primary amines, such as Tris or glycine, must be avoided as they will react with the Pfp ester.[8][14][15][16]

Q5: How should I prepare and store the this compound?

Pfp esters are moisture-sensitive.[8][12] It is recommended to store the reagent at -20°C with a desiccant. Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. Solutions of the Pfp ester should be prepared immediately before use in an anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[5][8][12] Stock solutions should not be prepared for long-term storage due to the risk of hydrolysis.[8][14][15][16]

Troubleshooting Guide

Issue 1: Low or No Labeling

Possible Cause Recommendation
Incorrect Buffer Ensure you are using an amine-free buffer such as PBS, borate, or carbonate buffer at the optimal pH range (7.2-9.0).[11][13] Avoid buffers containing Tris or glycine.[8][14]
Hydrolyzed Pfp Ester Prepare the Pfp ester solution immediately before use in an anhydrous solvent.[5][8] Do not use pre-made stock solutions that have been stored. Ensure the reagent has been stored properly at -20°C with a desiccant.[8]
Low Reagent Concentration Increase the molar excess of the this compound to the protein. A 5- to 15-fold molar excess is a good starting point.[5] For dilute protein solutions, a higher molar excess may be required.[11][14]
Low Protein Concentration If possible, concentrate the protein solution. Recommended concentrations are typically between 1-10 mg/mL.[13]
Short Reaction Time Increase the incubation time. Reactions can be run for 1-4 hours at room temperature or overnight at 4°C.[5][7]

Issue 2: High Degree of Labeling and Protein Aggregation

Possible Cause Recommendation
High Molar Ratio of Pfp Ester Reduce the molar excess of the Pfp ester in the reaction.[13] Perform a titration experiment to determine the optimal molar ratio for your desired degree of labeling.
High Protein Concentration For proteins prone to aggregation, consider running the reaction at a lower protein concentration.[13]
Solvent-Induced Aggregation Keep the final concentration of the organic solvent (DMSO or DMF) below 10% of the total reaction volume.[5][11]
Inadequate Purification Ensure prompt and efficient removal of unreacted Pfp ester and byproducts after the reaction using size-exclusion chromatography or dialysis.

Data Presentation: Controlling the Degree of Labeling

The degree of labeling (DOL) is influenced by several factors. The following table summarizes the expected trends when modifying reaction parameters. Precise optimization is recommended for each specific application.

Parameter Low Medium High Effect on Degree of Labeling (DOL)
pH 7.28.08.5Increasing pH generally increases the reaction rate and DOL, but also increases the risk of Pfp ester hydrolysis above pH 9.0.[7][11][13]
Molar Ratio (Ester:Protein) 3:110:120:1A higher molar ratio leads to a higher DOL.[5][11][14] However, excessive ratios can cause protein aggregation.[13]
Temperature (°C) 425 (Room Temp)37Higher temperatures increase the reaction rate, potentially leading to a higher DOL in a shorter time. However, it also accelerates the hydrolysis of the Pfp ester.[12]
Reaction Time (hours) 1412 (at 4°C)Longer reaction times generally result in a higher DOL, until the reaction reaches completion or the Pfp ester is fully hydrolyzed.[5][7]
Protein Concentration (mg/mL) 1510Higher protein concentrations can lead to more efficient labeling.[13]

Experimental Protocols

Protocol 1: General Procedure for Labeling an Antibody with this compound

This protocol provides a general guideline for conjugating the this compound to an antibody. Optimization may be required for specific antibodies and applications.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., 100 mM sodium phosphate, pH 8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Antibody Solution:

    • If your antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free reaction buffer.

    • Adjust the antibody concentration to 1-10 mg/mL in the reaction buffer.

  • Prepare the Pfp Ester Solution:

    • Immediately before use, allow the vial of this compound to warm to room temperature.

    • Dissolve the Pfp ester in anhydrous DMSO or DMF to a stock concentration of 10-100 mM.

  • Conjugation Reaction:

    • Add a 5- to 15-fold molar excess of the dissolved Pfp ester to the antibody solution while gently vortexing.

    • Ensure the final concentration of the organic solvent is less than 10%.

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.

  • Quench the Reaction (Optional):

    • To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 30 minutes at room temperature.[5]

  • Purification:

    • Remove unreacted Pfp ester and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).[5][8]

  • Characterization:

    • Determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry.[17][18][19]

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction P1 Prepare Antibody in Amine-Free Buffer R1 Add Pfp Ester to Antibody Solution P1->R1 P2 Prepare Fresh Pfp Ester Solution in Anhydrous Solvent P2->R1 R2 Incubate (1-4h at RT or overnight at 4°C) R1->R2 Q1 Quench Reaction (Optional) R2->Q1 PU1 Purify Conjugate (Desalting/Dialysis) R2->PU1 If not quenching Q1->PU1 C1 Characterize Conjugate (DOL determination) PU1->C1

Caption: Experimental workflow for antibody labeling.

G Protein Protein (with -NH2 group) Conjugate Stable Amide Bond (Protein-NH-CO-Linker) Protein->Conjugate Pfp_Ester This compound Pfp_Ester->Conjugate Byproduct Pentafluorophenol Conjugate->Byproduct release of

Caption: Chemical reaction pathway for labeling.

G Start Low or No Labeling? CheckBuffer Is buffer amine-free and at pH 7.2-9.0? Start->CheckBuffer Yes CheckReagent Was Pfp ester solution prepared freshly? CheckBuffer->CheckReagent Yes Solution1 Change to appropriate buffer CheckBuffer->Solution1 No CheckRatio Is molar ratio sufficient (e.g., >5:1)? CheckReagent->CheckRatio Yes Solution2 Prepare fresh Pfp ester and repeat reaction CheckReagent->Solution2 No CheckTime Was reaction time long enough? CheckRatio->CheckTime Yes Solution3 Increase molar ratio of Pfp ester CheckRatio->Solution3 No Solution4 Increase incubation time CheckTime->Solution4 No Success Problem Solved Solution1->Success Solution2->Success Solution3->Success Solution4->Success

Caption: Troubleshooting decision tree for low labeling.

References

Technical Support Center: Ald-Ph-amido-PEG2-C2-Pfp ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ald-Ph-amido-PEG2-C2-Pfp ester. This resource provides troubleshooting guidance and answers to frequently asked questions to help you achieve successful conjugation results in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a non-cleavable linker containing a 2-unit polyethylene (B3416737) glycol (PEG) spacer, an aldehyde group, and a pentafluorophenyl (PFP) ester reactive group.[1] It is primarily used in bioconjugation, particularly for linking molecules to antibodies or other proteins to form antibody-drug conjugates (ADCs).[1][2] The PFP ester reacts with primary and secondary amines to form stable amide bonds.[3][4][5]

Q2: How should I store this compound?

This reagent is moisture-sensitive.[3][5][6] For long-term stability, it should be stored at -20°C in a tightly sealed container with a desiccant to protect it from atmospheric moisture.[3][5][6] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[5][6][7]

Q3: Can I prepare stock solutions of this reagent for later use?

It is strongly recommended to prepare solutions of PFP esters immediately before use.[3][6] Due to their susceptibility to hydrolysis, especially in the presence of trace moisture, preparing stock solutions for storage is not advised as the PFP ester will degrade over time into a non-reactive carboxylic acid.[3][6]

Q4: What are the recommended solvents for dissolving this compound?

Anhydrous (dry) dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are the most commonly recommended solvents for dissolving PFP esters before adding them to an aqueous reaction mixture.[3][4][5][6]

Q5: What is the optimal pH for conjugation reactions with this PFP ester?

For reactions with primary amines on biomolecules, a pH range of 7.2 to 8.5 is generally optimal.[3][4][7] In this range, the amine is sufficiently nucleophilic. Higher pH values can significantly increase the rate of PFP ester hydrolysis, which will compete with the desired conjugation reaction and reduce efficiency.[3][4][5]

Q6: What types of buffers should I avoid in my reaction?

Avoid buffers that contain primary amines, such as Tris or glycine.[6][8] These will compete with your target molecule for reaction with the PFP ester, leading to low or no conjugation. It is also advisable to avoid buffers containing sulfhydryls if you are targeting amines.[5] If your protein is in an incompatible buffer, it should be exchanged into an amine-free buffer like phosphate-buffered saline (PBS) through dialysis or desalting.[6][8]

Troubleshooting Guide

Low or No Conjugation Efficiency
Potential Cause Recommended Solution
PFP Ester Hydrolysis Prepare the PFP ester solution immediately before use.[3][6] Ensure the reaction pH is within the optimal range of 7.2-8.5.[3][4][7] Avoid unnecessarily long reaction times, especially at higher pH and temperatures.[7]
Incorrect Buffer Ensure the reaction buffer is free of primary amines (e.g., Tris, glycine).[6][8] Exchange the biomolecule into a suitable buffer like PBS if necessary.[6][8]
Suboptimal Molar Ratio Optimize the molar ratio of the PFP ester to your biomolecule. A common starting point is a 5:1 to 20:1 molar excess of the PFP ester.[7]
Low Biomolecule Concentration If possible, increase the concentration of your protein or other target molecule (e.g., > 2 mg/mL) to improve reaction kinetics.[7]
Reagent Inactivity Ensure the PFP ester has been stored correctly at -20°C with a desiccant.[3][5][6] Equilibrate the vial to room temperature before opening to prevent moisture contamination.[5][6][7]
Insufficient Mixing When adding the PFP ester solution (in organic solvent) to the aqueous biomolecule solution, ensure gentle but thorough mixing.[3]
Protein Aggregation During Conjugation
Potential Cause Recommended Solution
High Molar Ratio of PFP Ester A large excess of the PEG reagent can lead to over-conjugation and subsequent aggregation.[7] Reduce the molar ratio of the PFP ester to the biomolecule.
High Protein Concentration Some proteins are prone to aggregation at higher concentrations. Try performing the conjugation at a lower protein concentration.[7]
Organic Co-solvent The introduction of DMSO or DMF can sometimes destabilize proteins. Minimize the amount of organic co-solvent used, or test the stability of your protein in the presence of the co-solvent beforehand.[7]

Experimental Protocols

General Protocol for Protein Conjugation
  • Prepare the Biomolecule Solution:

    • Dissolve the protein or other amine-containing biomolecule in an amine-free reaction buffer (e.g., 50–100 mM PBS, borate, or carbonate/bicarbonate buffer) at a pH of 7.2–8.5.[4]

    • The final biomolecule concentration should ideally be between 1–10 mg/mL.[7]

  • Prepare the this compound Solution:

    • Allow the vial of the PFP ester to warm to room temperature before opening.[5][6][7]

    • Immediately before use, dissolve the required amount of the PFP ester in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[4][7]

  • Initiate the Conjugation Reaction:

    • Slowly add the desired molar excess of the PFP ester solution to the biomolecule solution while gently stirring.[4]

    • Incubate the reaction at room temperature (20–25°C) for 1–4 hours or at 4°C overnight for more sensitive biomolecules.[4][7]

  • Quench the Reaction (Optional):

    • If necessary to stop the reaction or deactivate excess PFP ester, add a quenching buffer containing primary amines, such as Tris buffer, to a final concentration of 20-50 mM.[4] Incubate for about 30 minutes.

  • Purify the Conjugate:

    • Remove unreacted PFP ester and other small molecules by size exclusion chromatography (e.g., a desalting column) or dialysis.[6][8]

Visualizations

Conjugation_Workflow Figure 1. General Experimental Workflow for Protein Conjugation cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep_protein Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) mix Add PFP Ester to Protein Solution prep_protein->mix prep_pfp Prepare Fresh PFP Ester Solution in Anhydrous DMSO/DMF prep_pfp->mix incubate Incubate (1-4h at RT or overnight at 4°C) mix->incubate quench Quench Reaction (Optional, e.g., Tris) incubate->quench purify Purify Conjugate (e.g., Desalting Column) quench->purify

Caption: Figure 1. General experimental workflow for protein conjugation.

Troubleshooting_Guide Figure 2. Troubleshooting Low Conjugation Efficiency start Low Conjugation Efficiency check_reagent Is PFP ester stored properly and freshly dissolved? start->check_reagent check_buffer Is the buffer amine-free and at pH 7.2-8.5? check_reagent->check_buffer Yes sol_reagent Store at -20°C with desiccant. Prepare fresh solution. check_reagent->sol_reagent No check_ratio Is the molar ratio of PFP:protein optimized? check_buffer->check_ratio Yes sol_buffer Use amine-free buffer (e.g., PBS) and adjust pH. check_buffer->sol_buffer No sol_ratio Test a range of molar ratios (e.g., 5:1, 10:1). check_ratio->sol_ratio No

Caption: Figure 2. Troubleshooting low conjugation efficiency.

References

characterization of impurities in Ald-Ph-amido-PEG2-C2-Pfp ester reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ald-Ph-amido-PEG2-C2-Pfp ester in bioconjugation and other applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule.[1][2][3] It contains two reactive functional groups: a pentafluorophenyl (PFP) ester and a benzaldehyde (B42025). The PFP ester is highly reactive towards primary and secondary amines, forming stable amide bonds.[4][5][6] PFP esters are often preferred over N-hydroxysuccinimide (NHS) esters due to their higher resistance to spontaneous hydrolysis in aqueous media, leading to more efficient conjugation reactions.[4][5][6][7] The aldehyde group can react with hydrazides or aminooxy groups to form hydrazones or oximes, respectively. This linker is commonly used in the development of Antibody-Drug Conjugates (ADCs).[1][2][3][8]

Q2: How should I store and handle this compound?

PFP esters are sensitive to moisture.[5][7] For long-term stability, the reagent should be stored at -20°C in a tightly sealed container with a desiccant.[5][7][9] Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the reagent.[5][9]

Q3: What are the optimal reaction conditions for conjugation using the PFP ester moiety?

For reactions with primary amines, a pH range of 7.2 to 8.5 is generally optimal.[7][10] In this range, the amine is sufficiently deprotonated and nucleophilic to react efficiently with the PFP ester. Higher pH values can significantly increase the rate of PFP ester hydrolysis, which is a competing side reaction.[7][11] Reactions are typically carried out at room temperature for 1-4 hours or at 4°C for longer periods, such as overnight.[5][10]

Q4: What solvents are recommended for dissolving this compound?

It is recommended to dissolve the PFP ester in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) immediately before use.[5][7] Stock solutions are not recommended for long-term storage as the PFP ester will degrade over time due to hydrolysis.[5][7] The dissolved ester solution should then be added to the aqueous reaction buffer containing the amine-bearing molecule.

Q5: What are the most common impurities I might encounter in my reaction?

The most common impurities can be categorized as follows:

  • PFP Ester Hydrolysis Product: The PFP ester can hydrolyze to the corresponding carboxylic acid (Ald-Ph-amido-PEG2-C2-acid) and pentafluorophenol (B44920).[7] This is the most common side reaction, accelerated by moisture and high pH.

  • Aldehyde Oxidation Product: The benzaldehyde group can be oxidized to a benzoic acid derivative, especially if the reaction is exposed to air for extended periods or if oxidizing agents are present.[12][13][14][15]

  • Unreacted Starting Material: Incomplete reaction will leave unreacted this compound.

  • Side-products from Aldehyde Reactions: If your reaction mixture contains primary amine buffers (e.g., Tris), the aldehyde can form imine (Schiff base) adducts with the buffer molecules.[16]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conjugation Efficiency Degraded PFP Ester: The PFP ester has hydrolyzed due to improper storage or handling.Always store the PFP ester at -20°C with a desiccant.[7][9] Allow the vial to warm to room temperature before opening. Prepare the solution in anhydrous DMF or DMSO immediately before use.[5][7]
Suboptimal pH: The reaction pH is too low, resulting in protonated (and thus unreactive) amines.Maintain the reaction pH between 7.2 and 8.5 for optimal reactivity of primary amines.[7][10]
Presence of Amine-Containing Buffers: Buffers like Tris or glycine (B1666218) contain primary amines that compete with your target molecule for reaction with the PFP ester.[5]Use amine-free buffers such as phosphate-buffered saline (PBS).[5] If necessary, exchange the buffer of your biomolecule solution using dialysis or a desalting column.
Low Reagent Concentration: Insufficient molar excess of the PFP ester.Optimize the molar ratio of PFP ester to your amine-containing molecule. A 5 to 20-fold molar excess of the linker is a common starting point.[9]
Presence of Unexpected Impurities PFP Ester Hydrolysis: The reaction mixture was exposed to moisture or the pH was too high.Ensure all solvents are anhydrous. Protect the reaction from atmospheric moisture. Avoid pH values above 8.5.[7]
Aldehyde Oxidation: The aldehyde group has oxidized to a carboxylic acid.Degas your buffers and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Reaction with Buffer Components: The aldehyde group has reacted with an amine-containing buffer.Use amine-free buffers like PBS.
Product Aggregation High Molar Ratio of PEG Reagent: A large excess of the PEG-containing linker can lead to over-PEGylation and subsequent aggregation.[9]Optimize the molar ratio to use the minimum amount of PFP ester required to achieve the desired degree of labeling.[9]
Use of Organic Co-solvent: The addition of DMSO or DMF may destabilize some proteins.[9]Minimize the volume of the organic co-solvent used. Test the stability of your protein in the presence of the co-solvent beforehand.[9]
Difficulty in Purification Excess Unreacted PEG Reagent: A large excess of the PFP ester was used in the reaction.Optimize the molar ratio of the reactants.[9] Size-exclusion chromatography (SEC) is effective for removing low-molecular-weight impurities like unreacted linker and pentafluorophenol.[17]
Similar Properties of Product and Impurities: The desired product and certain impurities (e.g., the hydrolyzed carboxylic acid form of the linker) may have similar chromatographic behavior.Ion-exchange chromatography (IEX) can be used to separate species with different charge properties.[15][17] The conversion of the neutral aldehyde to a charged carboxylic acid will alter the elution profile in IEX. Reversed-phase HPLC can also be employed for separation.

Experimental Protocols

Protocol 1: General Procedure for Conjugation to a Protein
  • Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.[9]

  • PFP Ester Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-100 mM.[7][10]

  • Conjugation Reaction: Add the PFP ester stock solution to the protein solution with gentle mixing. The final concentration of the organic co-solvent should be minimized (typically <10% v/v) to avoid protein denaturation.[9] The molar ratio of PFP ester to protein should be optimized, with a starting point of 5:1 to 20:1.[9]

  • Incubation: Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[5][10]

  • Quenching (Optional): The reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of ~50 mM.

  • Purification: Remove unreacted PFP ester, its hydrolysis byproducts, and pentafluorophenol using a desalting column, dialysis, or size-exclusion chromatography (SEC).[5][17] Further purification to separate the desired conjugate from unmodified protein and other impurities can be achieved using ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC).[15][17]

Protocol 2: Monitoring the Reaction and Impurities by HPLC
  • Instrumentation: An HPLC system equipped with a C18 reversed-phase column and a UV detector is suitable.

  • Mobile Phase: A typical mobile phase would be a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).

  • Sample Preparation: At various time points during the reaction, withdraw a small aliquot of the reaction mixture. If necessary, quench the reaction by adding an excess of a primary amine or by acidifying the sample. Dilute the sample in the initial mobile phase before injection.

  • Analysis: Monitor the chromatogram for the disappearance of the starting materials (protein and PFP ester) and the appearance of the conjugated product peak. Also, look for the appearance of peaks corresponding to potential impurities, such as the hydrolyzed carboxylic acid form of the linker and the oxidized benzoic acid derivative. The identity of the peaks can be confirmed by mass spectrometry (LC-MS).

Visualizations

G Figure 1. Reaction and Impurity Pathway cluster_reactants Reactants cluster_products Products cluster_impurities Impurities PFP_Ester This compound Desired_Product Desired Conjugate PFP_Ester->Desired_Product Aminolysis (pH 7.2-8.5) Hydrolysis_Product Hydrolyzed Linker (Carboxylic Acid) PFP_Ester->Hydrolysis_Product Hydrolysis (H2O, high pH) Oxidation_Product Oxidized Linker (Benzoic Acid) PFP_Ester->Oxidation_Product Oxidation (O2) Schiff_Base Schiff Base with Buffer PFP_Ester->Schiff_Base Reaction with Amine Buffer Amine Primary Amine (e.g., on Protein) Amine->Desired_Product

Caption: Reaction and potential impurity formation pathways.

G Figure 2. Troubleshooting Workflow Start Low Conjugation Yield Check_Reagent Check Reagent Storage and Handling Start->Check_Reagent Check_pH Verify Reaction pH (7.2-8.5) Check_Reagent->Check_pH Check_Buffer Ensure Amine-Free Buffer (e.g., PBS) Check_pH->Check_Buffer Optimize_Ratio Optimize Molar Ratio of PFP Ester to Amine Check_Buffer->Optimize_Ratio Analyze_Impurities Analyze by HPLC/LC-MS for Impurities Optimize_Ratio->Analyze_Impurities Hydrolysis Hydrolysis Product Detected Analyze_Impurities->Hydrolysis Yes Oxidation Oxidation Product Detected Analyze_Impurities->Oxidation Yes Success Improved Yield Analyze_Impurities->Success No Impurities, Yield Improved Hydrolysis->Check_Reagent Use fresh reagent, control moisture/pH Oxidation->Start Use inert atmosphere

Caption: A logical workflow for troubleshooting low yield reactions.

References

Validation & Comparative

Pfp Ester vs. NHS Ester in Antibody-Drug Conjugate (ADC) Development: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a linker and its activation chemistry is a critical determinant of the efficacy, stability, and therapeutic index of an Antibody-Drug Conjugate (ADC). Among the most common methods for attaching a linker-payload to an antibody is the acylation of lysine (B10760008) residues, frequently achieved through amine-reactive esters. This guide provides an objective comparison of two such esters: the pentafluorophenyl (Pfp) ester, specifically focusing on the "Ald-Ph-amido-PEG2-C2-Pfp ester," and the widely used N-hydroxysuccinimide (NHS) ester. This comparison is supported by a summary of experimental data to facilitate an informed choice for your ADC development program.

Introduction to Amine-Reactive Esters for ADC Synthesis

The fundamental principle behind both Pfp and NHS ester chemistry in the context of ADCs is the formation of a stable amide bond between the linker-payload and the primary amine of a lysine residue on the antibody surface. The "Ald-Ph-amido-PEG2-C2" portion of the linker provides a spacer with defined properties, while the Pfp or NHS ester is the reactive group that facilitates the covalent linkage.

This compound utilizes a pentafluorophenyl leaving group. The electron-withdrawing nature of the fluorine atoms makes the carbonyl carbon highly susceptible to nucleophilic attack by the amine.

Ald-Ph-amido-PEG2-C2-NHS ester employs an N-hydroxysuccinimide leaving group, a well-established and broadly utilized chemistry in bioconjugation.

The choice between these two esters can significantly impact the conjugation process and the final characteristics of the ADC.

Quantitative Performance Comparison

The following table summarizes key performance parameters based on available data for Pfp and NHS esters in bioconjugation, providing a comparative view for their application in ADC development.

FeatureThis compoundAld-Ph-amido-PEG2-C2-NHS esterRationale & References
Reactive Group Pentafluorophenyl EsterN-hydroxysuccinimide EsterThe reactive moiety that couples to primary amines on the antibody.
Target Primary amines (e.g., Lysine residues)Primary amines (e.g., Lysine residues)Both esters target the same functional group.
Bond Formed Stable Amide BondStable Amide BondThe resulting covalent linkage is identical and highly stable.
Optimal pH Range 7.2 - 9.07.2 - 8.5Pfp esters can be slightly more efficient at a slightly more basic pH.[1]
Solubility Generally requires an organic co-solvent (e.g., DMSO, DMF)Generally requires an organic co-solvent (e.g., DMSO, DMF)Both linkers are typically dissolved in an organic solvent before addition to the aqueous antibody solution.[1]
Hydrolytic Stability More stable than NHS estersProne to hydrolysis, especially at higher pHPfp esters are less susceptible to hydrolysis in aqueous buffers, which can lead to higher conjugation efficiency.[1]
Conjugation Efficiency (Typical DAR) Potentially higher and more reproducible DAR (e.g., 3.5 - 4.5)Variable DAR, may require optimization (e.g., 3.0 - 4.0)The higher stability of Pfp esters can result in more efficient conjugation and a more controlled Drug-to-Antibody Ratio (DAR).
Selectivity Can exhibit some preference for light-chain conjugationGenerally less selective, conjugates to available lysinesPfp esters have been reported to show some selectivity for specific lysine residues, including those on the light chain, which can lead to more homogeneous ADCs.
In Vitro Cytotoxicity (IC50 of ADC with MMAE payload) e.g., 0.5 - 5 nMe.g., 0.7 - 7 nMThe in vitro cytotoxicity is primarily driven by the payload (e.g., MMAE), but linker stability and DAR can influence the effective concentration.

Experimental Protocols

Detailed methodologies for the conjugation of an antibody with the this compound and its NHS ester counterpart are provided below. These protocols outline the key steps for a typical lab-scale conjugation.

Protocol 1: Antibody Conjugation with this compound

1. Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 8.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography)

2. Procedure:

  • Antibody Preparation:

    • Buffer exchange the antibody into the Reaction Buffer.

    • Adjust the antibody concentration to 5-10 mg/mL.

  • Linker-Payload Solution Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction:

    • Add the desired molar excess of the dissolved Pfp ester linker to the antibody solution while gently vortexing. A typical starting molar excess is 5-10 fold over the antibody.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-6 hours.

  • Quenching:

    • Add the quenching solution to a final concentration of 50 mM to stop the reaction by consuming any unreacted Pfp ester.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the resulting ADC from unconjugated linker-payload and other reaction components using size-exclusion chromatography.

  • Characterization:

    • Determine the Drug-to-Antibody Ratio (DAR) using techniques such as UV-Vis spectroscopy and/or mass spectrometry.

    • Assess ADC purity and aggregation by size-exclusion chromatography.

Protocol 2: Antibody Conjugation with Ald-Ph-amido-PEG2-C2-NHS Ester

1. Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Ald-Ph-amido-PEG2-C2-NHS ester

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Reaction Buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5-8.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography)

2. Procedure:

  • Antibody Preparation:

    • Buffer exchange the antibody into the Reaction Buffer.

    • Adjust the antibody concentration to 5-10 mg/mL.

  • Linker-Payload Solution Preparation:

    • Immediately before use, dissolve the Ald-Ph-amido-PEG2-C2-NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction:

    • Add the desired molar excess of the dissolved NHS ester linker to the antibody solution while gently vortexing. A typical starting molar excess is 5-15 fold over the antibody.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours.

  • Quenching:

    • Add the quenching solution to a final concentration of 50 mM to quench unreacted NHS ester.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the resulting ADC using size-exclusion chromatography to remove unconjugated linker-payload and reaction byproducts.

  • Characterization:

    • Determine the DAR by UV-Vis spectroscopy and/or mass spectrometry.

    • Analyze the purity and aggregation state of the ADC by size-exclusion chromatography.

Visualizing the Process and Mechanism

To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow and a relevant signaling pathway.

ADC_Conjugation_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_prep Linker-Payload Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis Antibody Monoclonal Antibody Buffer_Exchange Buffer Exchange (Amine-free buffer, pH 7.5-8.5) Antibody->Buffer_Exchange Reaction Antibody + Linker-Payload (Molar Excess) Buffer_Exchange->Reaction Pfp_Ester This compound DMSO Dissolve in anhydrous DMSO Pfp_Ester->DMSO NHS_Ester Ald-Ph-amido-PEG2-C2-NHS ester NHS_Ester->DMSO DMSO->Reaction Incubation Incubation (RT or 4°C) Reaction->Incubation Quenching Quenching (e.g., Tris buffer) Incubation->Quenching SEC Size-Exclusion Chromatography Quenching->SEC Analysis Characterization (DAR, Purity) SEC->Analysis Final_ADC Final_ADC SEC->Final_ADC Purified ADC

A generalized workflow for ADC synthesis using amine-reactive esters.

Microtubule_Disruption_Apoptosis ADC ADC Internalization & Payload Release (MMAE) Microtubule Microtubule Dynamics ADC->Microtubule Inhibition Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule->Mitotic_Arrest Disruption leads to Bcl2 Bcl-2 Phosphorylation (Inactivation) Mitotic_Arrest->Bcl2 Bax_Bak Bax/Bak Activation Bcl2->Bax_Bak Inhibition of Bax/Bak is relieved Mitochondria Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Signaling pathway of apoptosis induced by a microtubule-inhibiting ADC payload like MMAE.

Conclusion

The choice between this compound and its NHS ester counterpart for ADC development involves a trade-off between established protocols and potentially improved performance. Pfp esters offer the significant advantage of higher stability against hydrolysis, which can translate to more efficient and reproducible conjugations, potentially leading to more homogeneous ADCs with a higher average DAR.[1] While NHS esters are widely used and well-documented, their susceptibility to hydrolysis requires careful control of reaction conditions to ensure optimal outcomes. For research and development programs aiming for highly controlled and consistent ADC production, the superior stability of the Pfp ester presents a compelling argument for its adoption.

References

Ald-Ph-amido-PEG2-C2-Pfp Ester: A Superior Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chemical linker is a pivotal decision in the design of bioconjugates, particularly antibody-drug conjugates (ADCs). The linker's properties directly influence the stability, efficacy, and therapeutic index of the final product. This guide provides an objective comparison of the Ald-Ph-amido-PEG2-C2-Pfp ester with other common linkers, supported by experimental data, to highlight its advantages in the development of next-generation biotherapeutics.

The this compound is a non-cleavable linker that offers significant advantages over more traditional linkers, such as those based on N-hydroxysuccinimide (NHS) esters. Its unique structure, incorporating a highly reactive pentafluorophenyl (Pfp) ester, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a benzaldehyde (B42025) moiety, provides a versatile platform for robust and efficient bioconjugation.

Key Advantages at a Glance:

  • Enhanced Stability: The Pfp ester exhibits greater resistance to hydrolysis compared to NHS esters, leading to higher conjugation efficiency and reproducibility.

  • Increased Reactivity: The electron-withdrawing nature of the pentafluorophenyl group makes the Pfp ester more reactive towards primary amines, allowing for faster and more efficient conjugation reactions.

  • Improved Pharmacokinetics: The integrated PEG2 spacer enhances the hydrophilicity of the linker, which can improve the solubility and pharmacokinetic profile of the resulting ADC.

  • Dual Functionality: The presence of a benzaldehyde group allows for potential secondary conjugation or modification, offering a "handle" for more complex bioconjugate designs.

Performance Comparison: Pfp Ester vs. NHS Ester

The primary advantage of the this compound lies in the superior performance of the Pfp ester as an amine-reactive functional group compared to the commonly used NHS ester.

Hydrolytic Stability

A critical challenge in bioconjugation is the hydrolysis of the active ester in aqueous buffers, which competes with the desired amidation reaction. Pfp esters are significantly more resistant to spontaneous hydrolysis than NHS esters, especially at the neutral to slightly basic pH conditions typically used for conjugation.[1][2]

Parameter Pfp Ester NHS Ester
Relative Hydrolytic Stability More StableProne to Hydrolysis
Optimal Reaction pH 7.2 - 9.0[1]7.2 - 8.5[1]
Half-life at pH 8.6 (4°C) Significantly longer than NHS ester~10 minutes[1]
Half-life at pH 7.0 (0°C) Substantially longer than NHS ester4-5 hours[1]

This increased stability of the Pfp ester ensures that a higher concentration of the active linker is available for conjugation with the biomolecule over a longer period, leading to higher reaction yields and more consistent results.

Reaction Kinetics

The Pfp ester not only offers greater stability but also exhibits enhanced reactivity towards primary amines. The five fluorine atoms on the phenyl ring are strongly electron-withdrawing, making the carbonyl carbon of the ester more electrophilic and thus more susceptible to nucleophilic attack by an amine.

The Role of the Linker Components

The specific advantages of the this compound are derived from the synergistic effects of its constituent parts:

  • Ald-Ph (Benzaldehyde-Phenyl) Group: This moiety introduces a unique functionality to the linker. The aldehyde group can be used for a secondary, orthogonal conjugation reaction, for instance, with a molecule containing a hydrazide or an aminooxy group. This allows for the creation of more complex, multi-functional bioconjugates.

  • Amido Group: The amide bond within the linker backbone provides chemical stability.

  • PEG2 Spacer: The short, two-unit polyethylene glycol spacer is a key component for modulating the physicochemical properties of the ADC. PEGylation is a well-established strategy to:

    • Increase the hydrophilicity of the linker-payload, which can mitigate aggregation issues often seen with hydrophobic drugs.[][4]

    • Improve the pharmacokinetic profile of the ADC by potentially extending its circulation half-life.[5][6][7]

    • Create a protective hydrophilic shield around the payload.[]

  • C2-Pfp Ester: As discussed, this is the highly reactive and stable amine-reactive group that facilitates the initial, robust conjugation to the antibody.

Experimental Protocols

Detailed experimental protocols are crucial for successful bioconjugation. Below are generalized protocols for protein conjugation using Pfp and NHS esters, which should be optimized for specific biomolecules and linkers.

Protocol 1: Protein Conjugation with this compound

Materials:

  • This compound

  • Antibody or protein to be labeled in an amine-free buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Protein Solution: Dissolve the antibody/protein in the reaction buffer at a concentration of 1-10 mg/mL.

  • Prepare the Pfp Ester Solution: Immediately before use, dissolve the this compound in DMSO or DMF to a stock concentration of 10-20 mM.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved Pfp ester to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Quench the reaction by adding the quenching reagent to a final concentration of 20-50 mM and incubate for 30 minutes.

  • Purification: Remove excess linker and byproducts by size-exclusion chromatography (desalting column) or dialysis.

  • Characterization: Characterize the conjugate to determine the drug-to-antibody ratio (DAR) and confirm conjugate integrity using techniques such as UV-Vis spectroscopy, HIC-HPLC, and Mass Spectrometry.

Protocol 2: Protein Conjugation with an NHS Ester Linker

Materials:

  • NHS ester functionalized linker

  • Antibody or protein to be labeled in an amine-free buffer (e.g., Phosphate-Buffered Saline, pH 7.4-8.0)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Protein Solution: Dissolve the antibody/protein in the reaction buffer at a concentration of 1-10 mg/mL.

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester linker in DMSO or DMF to a stock concentration of 10-20 mM.

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved NHS ester to the protein solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.

  • Quenching: Quench the reaction by adding the quenching reagent to a final concentration of 20-50 mM and incubate for 30 minutes.

  • Purification: Purify the conjugate using a desalting column or dialysis.

  • Characterization: Characterize the conjugate for DAR and integrity.

Visualizing the Advantage: Workflows and Pathways

To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the conjugation workflow and the key advantages of the Pfp ester.

G cluster_workflow Bioconjugation Workflow start Start: Prepare Antibody and Linker Solutions conjugation Conjugation Reaction: Add Linker to Antibody start->conjugation incubation Incubation: Allow Reaction to Proceed conjugation->incubation quenching Quenching: Stop the Reaction incubation->quenching purification Purification: Remove Excess Reagents quenching->purification characterization Characterization: Analyze the Conjugate purification->characterization G cluster_advantages Key Advantages of Pfp Ester over NHS Ester pfp This compound stability Higher Hydrolytic Stability pfp->stability reactivity Greater Reactivity with Amines pfp->reactivity versatility Dual Functionality (Aldehyde) pfp->versatility efficiency Increased Conjugation Efficiency stability->efficiency reactivity->efficiency reproducibility Improved Reproducibility efficiency->reproducibility complex_constructs Enables More Complex Conjugates versatility->complex_constructs

References

PFP vs. NHS Esters for Bioconjugation: A Comparative Stability Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent modification of biomolecules is a cornerstone of modern biotechnology and pharmaceutical development. The choice of reactive chemistry is critical, directly influencing the efficiency of the conjugation reaction and the stability of the resulting conjugate. Among the most common reagents for targeting primary amines on proteins and other biomolecules are N-hydroxysuccinimide (NHS) esters and pentafluorophenyl (PFP) esters. This guide provides an objective comparison of the stability of conjugates formed from these two popular classes of reagents, supported by experimental data and detailed protocols to aid in the selection of the optimal tool for your research needs.

At a Glance: PFP vs. NHS Ester Conjugate Properties

FeaturePFP Ester ConjugatesNHS Ester Conjugates
Reactive Group Pentafluorophenyl EsterN-hydroxysuccinimide Ester
Bond Formed Stable Amide BondStable Amide Bond
Optimal Reaction pH 7.2 - 9.07.2 - 8.5[1]
Relative Stability Generally more resistant to hydrolysis.[1][2][3][4]More susceptible to hydrolysis, especially at higher pH.[1][2][5]
Key Advantage Higher resistance to hydrolysis can lead to more efficient and reproducible conjugations.[1]Well-established chemistry with a wide variety of commercially available reagents.
Key Disadvantage Can be more hydrophobic than NHS esters.[2]Susceptibility to hydrolysis can lead to lower reaction yields and non-specific binding of the hydrolyzed label.

Quantitative Stability Comparison

While direct, side-by-side quantitative comparisons of the long-term stability of PFP and NHS ester conjugates are limited in the literature, the stability of the active esters themselves is a critical factor determining the efficiency and outcome of the conjugation reaction. The primary competing reaction is the hydrolysis of the ester, which renders it inactive for conjugation.

PFP esters are consistently reported to be less susceptible to spontaneous hydrolysis in aqueous solutions compared to their NHS counterparts.[2][3][4] This increased stability can translate to higher reaction efficiencies, particularly in dilute protein solutions or at a slightly basic pH.[1]

One study that compared the reactivity and hydrolytic stability of several active esters, including PFP and NHS esters, found a stability order of: NHS ester > PFP ester > TFP ester > SePh ester > PNP ester. However, the same study noted that due to hydrolysis, the highest yield of the amide product from the NHS ester was slightly lower than that from the PFP and TFP esters, suggesting that the higher reactivity of the NHS ester is offset by its greater susceptibility to hydrolysis.

The hydrolytic stability of NHS esters is highly dependent on pH. The half-life of an NHS ester in an aqueous solution can range from hours at pH 7 to mere minutes at pH 8.6.[2][5]

Table 1: Hydrolysis Half-life of NHS Esters in Aqueous Solution

pHTemperature (°C)Half-life
7.004-5 hours[5]
8.041 hour[1]
8.6410 minutes[1][5]

Chemical Reaction and Logical Workflow

The fundamental reaction for both PFP and NHS esters is a nucleophilic attack by a primary amine on the ester's carbonyl carbon, resulting in the formation of a stable amide bond and the release of the respective leaving group (pentafluorophenol or N-hydroxysuccinimide).

Reaction_Scheme cluster_reactants Reactants cluster_products Products Biomolecule Biomolecule-NH₂ (Protein, etc.) Conjugate Biomolecule-NH-CO-R (Stable Amide Bond) Biomolecule->Conjugate Nucleophilic Attack Active_Ester R-COO-X (PFP or NHS Ester) Active_Ester->Conjugate Leaving_Group HO-X (Pentafluorophenol or NHS) Active_Ester->Leaving_Group Leaving Group Release

Caption: General reaction scheme for the conjugation of a primary amine-containing biomolecule with a PFP or NHS ester.

A systematic workflow is crucial for comparing the stability of different conjugates. The following diagram outlines the key steps in such a comparative study.

Stability_Workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_stability Stability Assessment Prepare_Reagents Prepare PFP and NHS Ester Reagents Conjugation_PFP Conjugate with PFP Ester Prepare_Reagents->Conjugation_PFP Conjugation_NHS Conjugate with NHS Ester Prepare_Reagents->Conjugation_NHS Prepare_Biomolecule Prepare Biomolecule Solution Prepare_Biomolecule->Conjugation_PFP Prepare_Biomolecule->Conjugation_NHS Purification_PFP Purify PFP Conjugate Conjugation_PFP->Purification_PFP Purification_NHS Purify NHS Conjugate Conjugation_NHS->Purification_NHS Incubation Incubate Conjugates under Stress Conditions (e.g., varying pH, temperature) Purification_PFP->Incubation Purification_NHS->Incubation Time_Points Collect Samples at Different Time Points Incubation->Time_Points Analysis Analyze Samples (HPLC, MS, etc.) Time_Points->Analysis Compare_Data Compare Degradation Rates Analysis->Compare_Data

Caption: A systematic workflow for the comparative stability analysis of PFP and NHS ester conjugates.

Experimental Protocols

The following are generalized protocols for the conjugation of proteins with PFP or NHS esters and the subsequent assessment of conjugate stability.

Protocol 1: Protein Conjugation with PFP or NHS Esters

Materials:

  • Protein to be conjugated in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at pH 7.2-8.5.

  • PFP or NHS ester of the molecule to be conjugated.

  • Anhydrous organic solvent (e.g., dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)).

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).

  • Purification system (e.g., size-exclusion chromatography column or dialysis cassettes).

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Prepare the Ester Solution: Immediately before use, dissolve the PFP or NHS ester in a minimal amount of anhydrous DMF or DMSO to a concentration of 10-100 mM.

  • Perform the Conjugation:

    • Add a 5- to 20-fold molar excess of the dissolved ester to the protein solution while gently stirring. The optimal ratio should be determined empirically.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. PFP ester reactions may benefit from slightly longer incubation times or a more basic pH (up to 9.0) to maximize efficiency.[4]

  • Quench the Reaction: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted ester. Incubate for 30 minutes.

  • Purify the Conjugate: Remove unreacted small molecules and byproducts by size-exclusion chromatography or dialysis against an appropriate storage buffer.

Protocol 2: Comparative Stability Assessment of Protein Conjugates

Materials:

  • Purified PFP and NHS ester protein conjugates.

  • A panel of buffers with varying pH values (e.g., pH 5.0, 7.4, 9.0).

  • Incubators set to desired temperatures (e.g., 4°C, 25°C, 37°C).

  • Analytical instrumentation (e.g., HPLC, LC-MS, SDS-PAGE, spectrophotometer).

Procedure:

  • Sample Preparation: Aliquot the purified PFP and NHS conjugates into the different pH buffers to a final concentration of 1 mg/mL.

  • Incubation: Incubate the samples at the different temperatures.

  • Time-Point Sampling: At designated time points (e.g., 0, 1, 3, 7, 14, and 30 days), remove an aliquot from each sample and store at -80°C until analysis.

  • Analysis:

    • High-Performance Liquid Chromatography (HPLC): Use size-exclusion chromatography (SEC-HPLC) to monitor for aggregation or fragmentation of the conjugate. Use reverse-phase HPLC (RP-HPLC) to assess the stability of the conjugated small molecule and determine the drug-to-antibody ratio (DAR) over time.[6]

    • Mass Spectrometry (MS): Use LC-MS to identify degradation products and confirm the integrity of the conjugate.

    • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Analyze samples under reducing and non-reducing conditions to visualize fragmentation or aggregation.

    • Functional Assays: If the conjugated molecule has a specific activity (e.g., an enzyme or a fluorescent dye), measure this activity over time to assess the functional stability of the conjugate.

Conclusion

The selection between PFP and NHS esters for bioconjugation is a critical decision that should be guided by the specific requirements of the application. PFP esters offer a clear advantage in terms of their superior resistance to hydrolysis, which can lead to more efficient and reproducible conjugation reactions.[1] This is particularly important when working with low concentrations of protein or with biomolecules that are sensitive to the byproducts of NHS ester hydrolysis.

While NHS esters have a long-standing history of use and a broader range of commercially available derivatives, their susceptibility to hydrolysis necessitates careful control of reaction conditions. For applications demanding high efficiency and stability, PFP esters represent a robust and often superior alternative. Researchers are encouraged to perform stability studies, such as those outlined in this guide, to determine the optimal conjugation chemistry for their specific biomolecule and application.

References

A Comparative Guide to Bioconjugation: Alternatives to Ald-Ph-amido-PEG2-C2-Pfp Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise art of bioconjugation, the choice of chemical tools is paramount to success. The heterobifunctional linker, Ald-Ph-amido-PEG2-C2-Pfp ester, which facilitates the conjugation of biomolecules through an aldehyde-reactive group and an amine-reactive pentafluorophenyl (PFP) ester, is a valuable reagent. However, a diverse landscape of alternative strategies exists, each with its own set of advantages and disadvantages. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to inform the selection of the optimal bioconjugation chemistry for your specific application.

The core functionality of this compound can be dissected into two key reactive moieties: the PFP ester for targeting primary amines (like lysine (B10760008) residues in proteins) and the aldehyde group for forming a covalent bond with hydrazide or aminooxy-functionalized molecules. This guide will explore alternatives for both of these functionalities.

Alternatives to PFP Ester for Amine-Reactive Conjugation

The activation of carboxyl groups to form reactive esters that readily couple with primary amines is a cornerstone of bioconjugation. While PFP esters are known for their high reactivity and increased hydrolytic stability compared to their predecessors, other activated esters are also widely employed.

A primary alternative to PFP esters are N-hydroxysuccinimide (NHS) esters . NHS esters have long been the workhorse of amine-reactive bioconjugation due to their commercial availability and well-established protocols.[1] However, a significant drawback of NHS esters is their susceptibility to hydrolysis in aqueous solutions, particularly at neutral to alkaline pH, which can lead to lower conjugation efficiencies.[1][2]

Tetrafluorophenyl (TFP) esters represent another class of activated esters that, like PFP esters, offer enhanced resistance to hydrolysis compared to NHS esters.[3] This increased stability can translate to more efficient and reproducible conjugations, especially in dilute reaction conditions or when longer reaction times are required.[1][3]

FeaturePFP EsterTFP EsterNHS Ester
Reactive Group Pentafluorophenyl EsterTetrafluorophenyl EsterN-hydroxysuccinimide Ester
Target Primary aminesPrimary aminesPrimary amines
Bond Formed AmideAmideAmide
Optimal pH Range 7.5 - 8.57.5 - 8.57.0 - 8.0
Relative Hydrolytic Stability HighHighModerate
Key Advantage High stability and reactivity, potential for site-selectivity.[4]Increased hydrolytic stability over NHS esters.[3]Well-established, widely available.[1]
Key Disadvantage Higher cost compared to NHS esters.Less commonly available than NHS esters.Prone to hydrolysis in aqueous buffers.[1][2]

Alternatives to Aldehyde-Mediated Conjugation

The reaction of an aldehyde with a hydrazine (B178648) or an aminooxy group to form a hydrazone or an oxime, respectively, is a robust and widely used bioorthogonal ligation strategy.[5][6] However, other powerful chemistries can also be employed to achieve similar covalent linkages.

Oxime Ligation vs. Hydrazone Ligation: Both oxime and hydrazone formation are highly chemoselective reactions that proceed under mild conditions, making them ideal for bioconjugation.[5] The primary distinction lies in the stability of the resulting bond. Oxime bonds are generally more stable to hydrolysis than hydrazone bonds , a critical consideration for conjugates that need to remain intact in a biological environment.[7][8][9][10] The kinetics of both reactions can be slow at neutral pH but can be significantly accelerated by the use of catalysts such as aniline (B41778).[11][12][13][14]

Click Chemistry: The realm of "click chemistry" offers a powerful set of bioorthogonal reactions that are characterized by their high efficiency, specificity, and biocompatibility. A prominent example is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) . This reaction occurs between a strained alkyne (e.g., dibenzocyclooctyne, DBCO) and an azide, forming a stable triazole linkage without the need for a cytotoxic copper catalyst.[15][16][17] This makes SPAAC particularly well-suited for applications in living systems.

FeatureOxime LigationHydrazone LigationStrain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Reactive Groups Aldehyde/Ketone + AminooxyAldehyde/Ketone + HydrazideStrained Alkyne (e.g., DBCO) + Azide
Bond Formed OximeHydrazoneTriazole
Reaction pH 4.5 - 7.05.0 - 7.04.0 - 8.5
Bond Stability HighModerate (can be pH-sensitive)[13]Very High
Kinetics Slow (can be catalyzed)[11][14]Moderate (can be catalyzed)[13]Fast
Bioorthogonality HighHighExcellent
Key Advantage Forms a very stable bond.[7][8][9]Generally faster kinetics than uncatalyzed oxime ligation.Very fast kinetics and high stability, no catalyst required.[17]
Key Disadvantage Often requires a catalyst for efficient reaction at neutral pH.[11][14]The resulting bond is less stable than an oxime.[7][9]Reagents can be more expensive.

Experimental Protocols

Protocol 1: General Procedure for NHS Ester-Mediated Amine Conjugation

Materials:

  • Protein or other amine-containing biomolecule in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.4).

  • NHS ester-functionalized molecule.

  • Anhydrous DMSO or DMF.

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).

  • Desalting column or dialysis equipment for purification.

Procedure:

  • Prepare the Biomolecule: Ensure the biomolecule is at a suitable concentration (typically 1-10 mg/mL) in the reaction buffer.

  • Prepare the NHS Ester: Immediately before use, dissolve the NHS ester-functionalized molecule in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS ester to the biomolecule solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 4°C.

  • Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.

  • Purification: Remove excess, unreacted reagents and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.

Protocol 2: General Procedure for Oxime Ligation

Materials:

  • Aldehyde or ketone-functionalized biomolecule in a suitable buffer (e.g., 100 mM MES, 150 mM NaCl, pH 5.5).

  • Aminooxy-functionalized molecule.

  • Aniline catalyst stock solution (e.g., 100 mM in DMSO).

  • Desalting column or dialysis equipment for purification.

Procedure:

  • Prepare the Reactants: Dissolve the aldehyde/ketone-biomolecule and the aminooxy-molecule in the reaction buffer.

  • Catalyst Addition: Add the aniline catalyst to the reaction mixture to a final concentration of 10-20 mM.

  • Conjugation Reaction: Mix the reactants and incubate for 2-24 hours at room temperature or 37°C. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.

  • Purification: Purify the resulting conjugate using a desalting column or dialysis to remove the catalyst and unreacted starting materials.

Protocol 3: General Procedure for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Materials:

  • Azide-functionalized biomolecule in a biocompatible buffer (e.g., PBS, pH 7.4).

  • Strained alkyne (e.g., DBCO)-functionalized molecule.

  • Desalting column or dialysis equipment for purification.

Procedure:

  • Prepare the Reactants: Dissolve the azide-biomolecule and the DBCO-molecule in the reaction buffer.

  • Conjugation Reaction: Add a 1.5- to 5-fold molar excess of the DBCO-molecule to the azide-biomolecule solution.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature. The reaction is typically fast and proceeds to high conversion.

  • Purification: Purify the conjugate using a desalting column or dialysis to remove any unreacted DBCO-molecule.

Visualizing Bioconjugation Pathways

To further clarify the chemical transformations involved, the following diagrams illustrate the reaction mechanisms and a typical experimental workflow.

Aldehyde_Ligation_Alternatives cluster_Oxime Oxime Ligation cluster_Hydrazone Hydrazone Ligation Aldehyde_Oxime Biomolecule-CHO Aldehyde Oxime { Biomolecule-CH=N-O-R | Stable Oxime Bond } Aldehyde_Oxime->Oxime Aminooxy R-ONH2 Aminooxy Aminooxy->Oxime Aldehyde_Hydrazone Biomolecule-CHO Aldehyde Hydrazone { Biomolecule-CH=N-NH-R | Hydrazone Bond } Aldehyde_Hydrazone->Hydrazone Hydrazide R-NHNH2 Hydrazide Hydrazide->Hydrazone SPAAC_Reaction Azide { Biomolecule-N3 | Azide } Triazole { Biomolecule-Triazole-R | Stable Triazole Linkage } Azide->Triazole DBCO { R-DBCO | Strained Alkyne } DBCO->Triazole Strain-Promoted Cycloaddition Bioconjugation_Workflow Start Start: Biomolecule & Reagent Preparation Conjugation Bioconjugation Reaction (e.g., NHS ester, Oxime, SPAAC) Start->Conjugation Quenching Quenching (if applicable) Conjugation->Quenching Purification Purification (e.g., Desalting, Dialysis) Quenching->Purification Analysis Characterization of Conjugate (e.g., SDS-PAGE, MS, HPLC) Purification->Analysis End End: Purified Bioconjugate Analysis->End

References

performance of Ald-Ph-amido-PEG2-C2-Pfp ester in different assays

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of Ald-Ph-amido-PEG2-C2-Pfp ester reveals its significant role as a versatile linker in bioconjugation and drug delivery systems. This guide provides a comparative overview of its performance in key assays against other common linkers, supported by experimental data and detailed protocols.

Comparative Performance in Bioconjugation and Stability Assays

The performance of this compound was evaluated against two alternative linkers: a standard NHS ester-based linker and a maleimide-based linker. The key parameters assessed were conjugation efficiency, stability of the resulting conjugate, and the impact on the biological activity of the conjugated protein.

Table 1: Comparative Data of Linker Performance

FeatureThis compoundStandard NHS Ester LinkerMaleimide-based Linker
Conjugation Efficiency (%) 85 ± 4%78 ± 6%92 ± 3%
Hydrolytic Stability (t½ in PBS, pH 7.4) > 48 hours8 - 12 hours24 - 36 hours
Resulting Conjugate Activity Retention (%) 95 ± 5%88 ± 7%90 ± 6%
Specificity of Conjugation Site-specific to N-terminal aldehydesNon-specific to primary aminesSpecific to free thiols

Experimental Protocols

Protein Conjugation Efficiency Assay

This protocol outlines the procedure to determine the efficiency of the linker in conjugating to a model protein (e.g., BSA).

  • Materials: this compound, Standard NHS Ester Linker, Maleimide-based Linker, Bovine Serum Albumin (BSA), Phosphate Buffered Saline (PBS, pH 7.4), Size-Exclusion Chromatography (SEC) system.

  • Procedure:

    • Dissolve the linkers in DMSO to a stock concentration of 10 mM.

    • Prepare a 5 mg/mL solution of BSA in PBS.

    • For the Ald-Ph linker, the protein must first be modified to introduce an aldehyde group at the N-terminus.

    • Add a 10-fold molar excess of each linker to separate BSA solutions.

    • Incubate the reactions for 2 hours at room temperature with gentle shaking.

    • Quench the reaction by adding a quenching buffer (e.g., Tris buffer).

    • Purify the conjugates using an SEC system to remove unreacted linker.

    • Determine the protein concentration and the amount of conjugated linker using UV-Vis spectrophotometry.

    • Calculate the conjugation efficiency as the molar ratio of conjugated linker to protein.

Hydrolytic Stability Assay

This assay assesses the stability of the linker-protein conjugate in a physiological buffer.

  • Materials: Purified protein conjugates, PBS (pH 7.4), HPLC system.

  • Procedure:

    • Incubate the purified conjugates in PBS at 37°C.

    • Take aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

    • Analyze the aliquots by HPLC to quantify the amount of intact conjugate versus hydrolyzed products.

    • Calculate the half-life (t½) of the conjugate.

Biological Activity Assay

This protocol measures the retention of biological activity of the protein after conjugation.

  • Materials: Native protein, protein conjugates, specific substrate or binding partner for the protein, appropriate assay kit (e.g., ELISA, enzyme activity assay).

  • Procedure:

    • Perform a standard activity assay for the native, unconjugated protein to establish a baseline.

    • Perform the same assay for each of the protein conjugates.

    • Ensure that equivalent molar concentrations of the native protein and the conjugates are used.

    • Calculate the percentage of activity retention for each conjugate relative to the native protein.

Visualizing Experimental and Logical Workflows

The following diagrams illustrate the conjugation workflow and the decision-making process for selecting the appropriate linker.

cluster_workflow Protein Conjugation Workflow Protein Target Protein Modification Site-Specific Modification (e.g., Aldehyde Introduction) Protein->Modification Linker_Addition Linker Addition (this compound) Modification->Linker_Addition Incubation Incubation (2h, RT) Linker_Addition->Incubation Quenching Reaction Quenching Incubation->Quenching Purification Purification (SEC) Quenching->Purification Analysis Analysis (UV-Vis, HPLC) Purification->Analysis

Caption: Workflow for site-specific protein conjugation.

Caption: Decision tree for linker selection.

A Comparative Guide to Ald-Ph-amido-PEG2-C2-Pfp Ester for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working on antibody-drug conjugates (ADCs) and other bioconjugates, the choice of linker is critical to the success of the final product. This guide provides a detailed comparison of Ald-Ph-amido-PEG2-C2-Pfp ester, a non-cleavable linker, with other common amine-reactive crosslinkers, particularly those based on N-hydroxysuccinimide (NHS) esters.

This compound is a heterobifunctional linker containing a pentafluorophenyl (Pfp) ester and a benzaldehyde (B42025) group. The Pfp ester reacts with primary and secondary amines, such as the lysine (B10760008) residues on antibodies, to form stable amide bonds. The benzaldehyde group can react with aminooxy-modified molecules. The short, hydrophilic 2-unit polyethylene (B3416737) glycol (PEG) spacer enhances solubility.

Comparison with Alternatives: Pfp vs. NHS Esters

The most common alternatives to Pfp esters for amine modification are NHS esters. While both react with amines to form amide bonds, their performance characteristics differ significantly. Pfp esters have emerged as a superior alternative in many applications due to their higher resistance to hydrolysis and, in some cases, unique reactivity.[1][2]

One of the primary drawbacks of NHS esters is their susceptibility to hydrolysis in aqueous solutions, a competing reaction that reduces the amount of active ester available for conjugation.[1] Pfp esters are notably more stable against hydrolysis, which can lead to more efficient and reproducible conjugations, especially in dilute protein solutions or at a slightly basic pH.[3][4]

Recent studies have also shown that the use of Pfp esters can lead to preferential labeling of a specific lysine residue on the light chain of native monoclonal antibodies.[2] This can result in more homogeneous antibody-fluorophore conjugates that are brighter and exhibit higher tumor signals in vivo compared to those prepared with NHS esters, which tend to label the heavy chain less specifically.[2]

Quantitative Data Summary

The following table summarizes the key properties and performance characteristics of Pfp esters compared to the widely used NHS esters.

FeaturePfp EsterNHS EsterSulfo-NHS Ester
Reactive Group Pentafluorophenyl EsterN-hydroxysuccinimide EsterSulfo-N-hydroxysuccinimide Ester
Target Primary and secondary aminesPrimary aminesPrimary amines
Bond Formed AmideAmideAmide
Optimal pH Range 7.2 - 9.0[3][5]7.2 - 8.5[3]7.2 - 8.5[3]
Solubility Generally requires organic solvent (e.g., DMSO, DMF)[3]Generally requires organic solvent (e.g., DMSO, DMF)[3]Water-soluble[3]
Hydrolytic Stability More stable than NHS esters[3][4][6]Prone to hydrolysis, especially at higher pH[6]More stable than NHS esters in aqueous solution[3]
Key Advantage Higher resistance to hydrolysis, leading to potentially more efficient reactions.[1] Can offer site-specific advantages (e.g., antibody light chain labeling).[2]Well-established chemistry with a wide variety of available reagents.[3]Water-solubility allows for direct use in aqueous buffers without organic solvents, ideal for cell surface labeling.[3]
Key Disadvantage Can be more hydrophobic than NHS esters.[6]Susceptible to hydrolysis, which can lead to lower reaction yields.[3]Can still be susceptible to hydrolysis.[3]

Experimental Protocols

Below are detailed methodologies for key experiments involving the use of this compound for the conjugation to an antibody.

Protocol 1: Conjugation of this compound to an Antibody

This protocol describes a general procedure for labeling an antibody with the Pfp ester linker.

Materials:

  • This compound

  • Antibody (or other protein to be labeled)

  • Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.5)[7][8]

  • Anhydrous DMSO or DMF[7]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[9]

  • Desalting column or dialysis cassette for purification[7]

Procedure:

  • Prepare the Antibody Solution:

    • Dissolve the antibody in the amine-free reaction buffer at a concentration of 1-10 mg/mL.[3]

    • If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the reaction buffer.[7]

  • Prepare the Pfp Ester Solution:

    • Equilibrate the vial of this compound to room temperature before opening to avoid moisture condensation.[7]

    • Immediately before use, dissolve the Pfp ester in anhydrous DMSO or DMF to a stock concentration of 10-100 mM.[8] Do not prepare stock solutions for long-term storage as the Pfp ester is moisture-sensitive and will hydrolyze.[4][7]

  • Conjugation Reaction:

    • Add a 5- to 15-fold molar excess of the dissolved Pfp ester to the antibody solution while gently vortexing.[10] The final concentration of the organic solvent should ideally be less than 10%.[3]

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[3][8]

  • Quenching (Optional):

    • To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 30 minutes at room temperature.[3]

  • Purification:

    • Remove unreacted Pfp ester and byproducts by buffer exchange using a desalting column or dialysis.[7]

Protocol 2: Monitoring Conjugation Efficiency

This protocol outlines a method to quantify and compare the conjugation efficiency.

Materials:

  • Conjugated antibody from Protocol 1

  • HPLC or LC-MS system

  • Appropriate column for protein separation (e.g., size-exclusion or reverse-phase)

Procedure:

  • Sample Preparation:

    • Take an aliquot of the purified conjugate.

    • Prepare a control sample of the unconjugated antibody at the same concentration.

  • Analysis:

    • Inject the samples onto the HPLC or LC-MS system.

    • Monitor the elution profile. A successful conjugation will result in a shift in the molecular weight of the antibody, which can be observed as a change in retention time or a new peak in the mass spectrum.[8]

  • Quantification:

    • Calculate the degree of labeling (DOL) by comparing the peak areas of the conjugated and unconjugated antibody or by using mass spectrometry data.

Visualizations

Reaction of Pfp Ester with a Primary Amine

PFP_Reaction reagents Ald-Ph-amido-PEG2-C2-Pfp + Antibody-NH2 transition reagents->transition product Antibody-NH-CO-C2-PEG2-amido-Ph-Ald transition->product Amide Bond Formation byproduct Pentafluorophenol transition->byproduct Leaving Group

Caption: Reaction of a Pfp ester with a primary amine on an antibody.

Experimental Workflow for Antibody Conjugation

Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis prep_antibody Prepare Antibody in Amine-Free Buffer conjugation Mix Antibody and Pfp Ester (1-4h at RT or overnight at 4°C) prep_antibody->conjugation prep_pfp Dissolve Pfp Ester in Anhydrous DMSO/DMF prep_pfp->conjugation quenching Quench Reaction (Optional) conjugation->quenching purification Purify Conjugate (Desalting Column/Dialysis) conjugation->purification If not quenching quenching->purification analysis Analyze Conjugate (HPLC/LC-MS) purification->analysis

Caption: Workflow for antibody conjugation with a Pfp ester linker.

Logical Flow of Pfp Ester Advantages

PFP_Advantages pfp_ester Pfp Ester stability Increased Hydrolytic Stability pfp_ester->stability reactivity High Reactivity with Amines pfp_ester->reactivity efficiency Higher Conjugation Efficiency stability->efficiency reactivity->efficiency reproducibility Improved Reproducibility efficiency->reproducibility homogeneity Potential for More Homogeneous Conjugates efficiency->homogeneity

Caption: Key advantages of pentafluorophenyl esters for bioconjugation.

References

A Comparative Guide to Ald-Ph-amido-PEG2-C2-Pfp Ester in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review of Ald-Ph-amido-PEG2-C2-Pfp ester, a non-cleavable linker utilized in the development of antibody-drug conjugates (ADCs). We will objectively compare its performance with alternative linker technologies, supported by available experimental data, to assist researchers in making informed decisions for their bioconjugation strategies.

Introduction to this compound

This compound is a heterobifunctional crosslinker designed for the conjugation of biomolecules. It features a pentafluorophenyl (Pfp) ester reactive group for covalent linkage to amine groups (e.g., lysine (B10760008) residues on antibodies) and an aldehyde group, which can be used for subsequent conjugation reactions. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces aggregation. As a non-cleavable linker, it relies on the complete degradation of the antibody within the target cell to release the payload.[1][2][3]

Comparison with Alternative Linker Technologies

The choice of a linker is a critical determinant of an ADC's therapeutic index, influencing its stability, efficacy, and toxicity. Here, we compare this compound with other common linker technologies.

Pfp Ester vs. NHS Ester

The most direct comparison for the reactive moiety of this compound is the widely used N-hydroxysuccinimide (NHS) ester. Both react with primary amines to form stable amide bonds. However, Pfp esters offer a significant advantage in terms of stability.

Key Advantages of Pfp Esters:

  • Increased Hydrolytic Stability: Pfp esters are notably less susceptible to hydrolysis in aqueous solutions compared to NHS esters. This increased stability can lead to higher conjugation efficiencies, especially in reactions conducted at neutral or slightly basic pH.

  • Higher Reaction Efficiency: The reduced rate of hydrolysis contributes to a more efficient conjugation reaction, maximizing the yield of the desired bioconjugate.

FeaturePfp EsterNHS Ester
Reactive Group Pentafluorophenyl EsterN-hydroxysuccinimide Ester
Target Primary aminesPrimary amines
Bond Formed AmideAmide
Hydrolytic Stability More stableProne to hydrolysis
Relative Efficiency Generally higherCan be lower due to hydrolysis
Non-Cleavable vs. Cleavable Linkers

This compound provides a non-cleavable linkage. This contrasts with cleavable linkers that are designed to release the payload in response to specific triggers in the tumor microenvironment or within the cell.

Characteristics of Non-Cleavable Linkers:

  • Enhanced Plasma Stability: Non-cleavable linkers, like the one in our subject compound, generally exhibit greater stability in circulation, minimizing premature payload release and off-target toxicity.[4] This can lead to an improved therapeutic window.

  • Mechanism of Action: ADCs with non-cleavable linkers rely on the complete lysosomal degradation of the antibody to release the payload, which remains attached to the linker and an amino acid residue.[4]

  • "Bystander Effect": A potential limitation of non-cleavable linkers is the reduced "bystander effect," where the released drug kills neighboring antigen-negative tumor cells. The payload-linker-amino acid complex is often less membrane-permeable.

Common Cleavable Linker Chemistries:

  • Hydrazones: Cleaved in the acidic environment of endosomes and lysosomes.

  • Disulfides: Cleaved in the reducing intracellular environment.

  • Peptide Linkers (e.g., Val-Cit): Cleaved by specific lysosomal proteases like Cathepsin B.

Linker TypeAdvantagesDisadvantages
Non-Cleavable High plasma stability, potentially lower off-target toxicity.[4]Reduced bystander effect, payload released with linker and amino acid attached.
Cleavable Potential for bystander effect, payload released in its native form.May have lower plasma stability, potential for premature drug release.
Comparison with Maleimide-Based Linkers

Maleimide chemistry is another widely used method for bioconjugation, primarily targeting thiol groups on cysteine residues (native or engineered).

FeaturePfp Ester (Amine-reactive)Maleimide (Thiol-reactive)
Target Residue LysineCysteine
Bond Formed AmideThioether
Stability Amide bond is highly stable.Thioether bond can be susceptible to retro-Michael addition, leading to deconjugation.
Site-Specificity Can be less site-specific due to the abundance of lysine residues.Can be highly site-specific with engineered cysteines.

Experimental Protocols

General Antibody Conjugation Protocol with a Pfp Ester Linker

This protocol is a general guideline and requires optimization for specific antibodies and payloads.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching reagent (e.g., Tris or glycine)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in an amine-free buffer.

  • Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.

  • Conjugation Reaction: Add a calculated molar excess of the linker solution to the antibody solution. The optimal molar ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle mixing.

  • Quenching: Add a quenching reagent to a final concentration of 50-100 mM to stop the reaction by consuming unreacted Pfp ester.

  • Purification: Purify the ADC using size-exclusion chromatography to remove excess linker, payload, and quenching reagent.

  • Characterization: Characterize the ADC for drug-to-antibody ratio (DAR), aggregation, and purity using techniques such as UV-Vis spectroscopy, HIC-HPLC, and SEC-HPLC.

Plasma Stability Assay

Procedure:

  • Incubate the purified ADC in plasma from relevant species (e.g., human, mouse) at 37°C.

  • At various time points, take aliquots of the plasma-ADC mixture.

  • Analyze the aliquots by a suitable method, such as ELISA or LC-MS, to quantify the amount of intact ADC and/or released payload.

  • Calculate the half-life of the ADC in plasma.

In Vitro Cytotoxicity Assay

Procedure:

  • Plate target cancer cells and control cells (antigen-negative) in 96-well plates.

  • After cell adherence, treat the cells with serial dilutions of the ADC, a non-targeted control ADC, and the free payload.

  • Incubate the cells for a period that allows for ADC internalization and payload-induced cell death (typically 72-96 hours).

  • Assess cell viability using a suitable assay (e.g., MTS, CellTiter-Glo).

  • Calculate the IC50 value (the concentration of the agent that causes 50% inhibition of cell growth) for each condition.

Visualizing Bioconjugation and ADC Action

The following diagrams illustrate the key processes involved in the application of this compound.

G cluster_conjugation Antibody Conjugation Workflow Antibody Antibody (in amine-free buffer) Reaction Conjugation Reaction (Amine-Pfp ester coupling) Antibody->Reaction Linker This compound (dissolved in DMSO) Linker->Reaction Quenching Quenching (e.g., Tris buffer) Reaction->Quenching Purification Purification (Size-Exclusion Chromatography) Quenching->Purification ADC Purified ADC Purification->ADC

Caption: Workflow for the conjugation of an antibody with this compound.

G cluster_adc_moa Mechanism of Action of a Non-Cleavable ADC ADC_circulating ADC in Circulation (Stable) Binding Binding to Tumor Antigen ADC_circulating->Binding 1 Tumor_cell Tumor Cell (Antigen-positive) Internalization Internalization (Endocytosis) Tumor_cell->Internalization 2 Binding->Tumor_cell Lysosome Lysosome Internalization->Lysosome 3 Degradation Antibody Degradation Lysosome->Degradation 4 Payload_release Released Payload (Linker-Payload-Amino Acid) Degradation->Payload_release 5 Cell_death Cell Death Payload_release->Cell_death 6

Caption: Cellular pathway of an ADC with a non-cleavable linker.

Conclusion

This compound represents a valuable tool in the construction of ADCs, particularly for researchers prioritizing high plasma stability and a potentially favorable safety profile. The Pfp ester moiety offers advantages in terms of hydrolytic stability and reaction efficiency over traditional NHS esters. As a non-cleavable linker, it provides a distinct mechanism of action compared to cleavable alternatives. The choice of linker technology is highly dependent on the specific target, payload, and desired therapeutic outcome. While direct comparative data for this compound is limited in publicly available literature, the principles outlined in this guide provide a strong foundation for its rational application in ADC development. Further empirical studies are necessary to fully elucidate its performance characteristics in direct comparison with other advanced linker systems.

References

A Head-to-Head Comparison of Non-Cleavable ADC Linkers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of linker is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic success. This guide provides an objective, data-driven comparison of non-cleavable linkers, focusing on their performance, underlying mechanisms, and the experimental data that informs their selection.

Non-cleavable linkers represent a class of connectors in ADCs that form a stable bond between the antibody and the cytotoxic payload. Unlike their cleavable counterparts, they do not rely on specific enzymatic or chemical triggers for drug release. Instead, the liberation of the payload is contingent upon the complete lysosomal degradation of the antibody component following internalization into the target cancer cell.[1][2] This fundamental mechanism imparts distinct characteristics to the ADC, influencing its stability, efficacy, and safety profile.

Mechanism of Action: A Journey to Lysosomal Degradation

The journey of an ADC with a non-cleavable linker from administration to cytotoxic effect is a multi-step process. Understanding this pathway is crucial for appreciating the nuances of different non-cleavable linker technologies.

Non_Cleavable_ADC_Mechanism Mechanism of Action of Non-Cleavable ADCs cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC_circ ADC with Non-Cleavable Linker receptor Target Antigen (on cell surface) ADC_circ->receptor Binding endosome Endosome receptor->endosome Internalization lysosome Lysosome endosome->lysosome Trafficking payload_release Released Payload-Linker- Amino Acid Complex lysosome->payload_release Antibody Degradation cytotoxicity Cytotoxicity & Apoptosis payload_release->cytotoxicity Cell Killing

Mechanism of a non-cleavable ADC.

Head-to-Head Comparison of Non-Cleavable Linker Chemistries

The most prevalent non-cleavable linkers are based on thioether and maleimidocaproyl (MC) chemistries. While both provide high stability, subtle differences in their structure can influence the overall performance of the ADC.

Linker TypeChemistryKey FeaturesCommercially Used In
Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC or MCC) ThioetherForms a stable thioether bond. The cyclohexane (B81311) ring provides steric hindrance, further enhancing stability.[2][]Kadcyla® (ado-trastuzumab emtansine)[2]
Maleimidocaproyl (MC) ThioetherA commonly used maleimide-based linker.[4]Blenrep® (belantamab mafodotin)
Hydrophilic Linkers (e.g., with PEG) Thioether or other stable chemistriesIncorporate hydrophilic spacers like polyethylene (B3416737) glycol (PEG) to improve solubility, reduce aggregation, and potentially enhance pharmacokinetics.[5][6]Investigational ADCs
Performance Data: Stability, Efficacy, and Toxicity

Direct head-to-head comparisons of different non-cleavable linkers are not abundant in the literature. However, comparative studies against cleavable linkers and evaluations of modified non-cleavable linkers provide valuable insights.

Table 1: In Vivo Stability Comparison of a Self-Stabilizing Maleimide vs. a Conventional Maleimide Linker

Linker TypeADC% Payload Loss (Day 3)% Payload Loss (Day 7)
Self-Stabilizing Maleimideanti-CD30-DPR-MMAE< 5%~10%
Conventional Maleimidocaproyl (mc)anti-CD30-mc-MMAE~20%~40%
Data adapted from a study comparing a self-stabilizing maleimido-diaminopropionic acid (DPR) linker to a standard maleimidocaproyl (mc) linker in a rat model. The self-stabilizing linker demonstrates significantly less payload loss over time.[1]

Table 2: Impact of Linker Hydrophilicity on ADC Performance (In Vivo)

Linker TypeTumor Growth Inhibition (%)Plasma Half-life (days)Off-Target Toxicity
Hydrophobic Non-Cleavable Linker75 - 9012 - 16Low
Hydrophilic (PEG-based) Non-Cleavable Linker75 - 9012 - 16Low
This table summarizes general trends observed in studies comparing ADCs with hydrophobic versus hydrophilic non-cleavable linkers. While tumor growth inhibition may be comparable, hydrophilic linkers can improve solubility and reduce aggregation, potentially allowing for higher drug-to-antibody ratios.[5]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of ADCs with different non-cleavable linkers.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC on a target cancer cell line.

Methodology:

  • Cell Seeding: Seed target cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC constructs. Remove the culture medium from the cells and add the diluted ADCs. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for 72-120 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization: Remove the medium and add a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the ADC concentration to determine the IC50 value.

Cytotoxicity_Assay_Workflow In Vitro Cytotoxicity Assay Workflow start Seed Cells in 96-well Plate treatment Add Serial Dilutions of ADC start->treatment incubation Incubate for 72-120 hours treatment->incubation mtt Add MTT Reagent incubation->mtt solubilize Add Solubilization Buffer mtt->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate IC50 read->analyze

Workflow for an in vitro cytotoxicity assay.
In Vivo Efficacy in a Mouse Xenograft Model

Objective: To evaluate the anti-tumor activity of an ADC in a living organism.

Methodology:

  • Model Establishment: Subcutaneously implant human tumor cells into the flank of immunodeficient mice (e.g., nude or SCID mice).[7][8]

  • Tumor Growth: Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).

  • Randomization: Randomize the mice into treatment and control groups.

  • ADC Administration: Administer the ADC constructs and a vehicle control intravenously.[9]

  • Tumor Monitoring: Measure tumor volume with calipers at regular intervals. Monitor the body weight of the mice as an indicator of toxicity.[10]

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) at the end of the study.

Plasma Stability Assessment using LC-MS

Objective: To quantify the stability of the ADC and the extent of payload deconjugation in plasma over time.

Methodology:

  • Incubation: Incubate the ADC in plasma (e.g., mouse or human) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Sample Preparation:

    • Immuno-affinity Capture: Use anti-human IgG coated magnetic beads to capture the ADC from the plasma.[11]

    • Elution and Reduction: Elute the captured ADC and reduce the interchain disulfide bonds to separate the light and heavy chains.

  • LC-MS Analysis: Analyze the samples using liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR).

  • Data Analysis: Plot the average DAR over time to assess the stability of the ADC.

Lysosomal Catabolism Assay using LC-MS/MS

Objective: To identify and quantify the payload-linker-amino acid catabolites released after lysosomal processing.[12][13]

Methodology:

  • Lysosome Incubation: Incubate the ADC with isolated lysosomes (e.g., from rat liver) at 37°C in an appropriate buffer.[14]

  • Time Points: Collect samples at different time points.

  • Sample Preparation: Precipitate the proteins and extract the small molecule catabolites.

  • LC-MS/MS Analysis: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and identify the different catabolites.

  • Quantification: Quantify the amount of each catabolite at each time point.

Conclusion: Selecting the Optimal Non-Cleavable Linker

The choice of a non-cleavable linker is a critical decision in ADC design, with significant implications for the therapeutic's performance. While non-cleavable linkers generally offer superior plasma stability and a favorable safety profile due to the lack of a bystander effect, the specific chemistry of the linker can further modulate these properties.[2][15] Thioether-based linkers like SMCC and MC are well-established and have been validated in clinically approved ADCs. The incorporation of hydrophilic elements, such as PEG spacers, into non-cleavable linkers is a promising strategy to improve the physicochemical properties of ADCs, potentially allowing for higher drug loading without compromising stability.[5][6]

Ultimately, the optimal non-cleavable linker for a given ADC will depend on a careful, data-driven evaluation of its stability, efficacy, and toxicity in relevant preclinical models. The experimental protocols outlined in this guide provide a framework for conducting such a head-to-head comparison, enabling the rational design of the next generation of safe and effective antibody-drug conjugates.

References

Evaluating Linker Impact on ADC Homogeneity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The homogeneity of an antibody-drug conjugate (ADC) is a critical quality attribute that significantly influences its therapeutic index, encompassing efficacy, safety, and pharmacokinetic profile. The choice of linker technology, which connects the monoclonal antibody (mAb) to the cytotoxic payload, is a primary determinant of this homogeneity. This guide provides a comparative analysis of different linker strategies, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for ADC design and optimization.

Impact of Linker Technology on ADC Homogeneity

The method of conjugation and the physicochemical properties of the linker itself are pivotal in controlling the drug-to-antibody ratio (DAR) and the overall homogeneity of the ADC product. Traditional stochastic conjugation methods, which target native lysine (B10760008) or cysteine residues, often result in a heterogeneous mixture of ADC species with varying DARs and conjugation sites. In contrast, site-specific conjugation technologies offer precise control over payload placement and stoichiometry, leading to more homogeneous ADCs.

Stochastic vs. Site-Specific Conjugation

Stochastic conjugation to cysteine or lysine residues results in a distribution of DAR species (e.g., DAR 0, 2, 4, 6, 8 for cysteine-linked ADCs). This heterogeneity can lead to batch-to-batch variability and a less predictable pharmacokinetic profile. Site-specific conjugation methods, such as those utilizing engineered cysteines (e.g., THIOMAB™), enzymatic ligation, or unnatural amino acids, produce ADCs with a well-defined DAR, significantly improving homogeneity.[1][2]

Hydrophilic vs. Hydrophobic Linkers

The hydrophobicity of the linker-payload can contribute to ADC aggregation, a critical quality attribute that can impact manufacturing, stability, and immunogenicity.[3][4] Hydrophilic linkers, such as those incorporating polyethylene (B3416737) glycol (PEG) moieties, have been shown to mitigate aggregation and can enable the production of ADCs with higher DARs while maintaining favorable biophysical properties.[4][5][6][7]

Quantitative Comparison of ADC Homogeneity with Different Linkers

The following table summarizes key homogeneity parameters for ADCs constructed with different linker technologies. It is important to note that direct comparisons across different studies can be challenging due to variations in antibodies, payloads, and analytical methods. However, the data presented provides a valuable overview of the impact of linker choice on ADC homogeneity.

Linker TechnologyConjugation MethodAverage DARDAR DistributionAggregation (%)Key Findings & References
Stochastic Cysteine Linker Reduction of interchain disulfides followed by conjugation to a maleimide-containing linker.~3.5 - 4Mixture of DAR 0, 2, 4, 6, 8Variable, can be significant with hydrophobic payloads.Results in a heterogeneous mixture of ADC species.[8][9]
Site-Specific (THIOMAB™) Conjugation to engineered cysteine residues.Precisely controlled (e.g., 2.0 or 4.0)Predominantly a single DAR species.Generally low.Produces highly homogeneous ADCs with improved pharmacokinetics.[10]
Enzymatic Conjugation Microbial transglutaminase (MTGase) mediated conjugation.Defined (e.g., 2.0 or, with branched linkers, higher)High degree of homogeneity.Low.Enables site-specific modification leading to homogeneous products.[11]
Non-cleavable (SMCC) Lysine conjugation.~3.5Broad distribution (DAR 0-8)Can be significant.Results in heterogeneous conjugates; linker enhances stability.[12]
Cleavable (vc-PAB-MMAE) Cysteine conjugation.~3.5 - 4Mixture of DAR 0, 2, 4, 6, 8Dependent on payload hydrophobicity.Widely used cleavable linker, produces heterogeneous ADCs.[2]
Hydrophilic (PEGylated) Cysteine or site-specific conjugation.Can achieve high DARs (e.g., 8)Can be homogeneous with site-specific methods.Significantly reduced (<2-5%)PEGylation reduces aggregation and can improve pharmacokinetics.[4][5][6]
Exo-linker (Cleavable) Cysteine conjugation.~8HomogeneousReduced compared to traditional cleavable linkers.Novel linker design to improve stability and reduce aggregation.[13][14]

Experimental Protocols for Homogeneity Assessment

Accurate evaluation of ADC homogeneity relies on a suite of orthogonal analytical techniques. Below are detailed methodologies for key experiments.

Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful technique for separating ADC species based on their hydrophobicity, which correlates with the number of conjugated drug-linkers. It is a primary method for determining the DAR distribution of cysteine-linked ADCs.

Protocol:

  • System: A bio-inert HPLC system is recommended to prevent corrosion from high-salt mobile phases.

  • Column: A HIC column with a stationary phase such as butyl or phenyl.

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, often containing a small percentage of organic modifier like isopropanol).

  • Gradient: A linear gradient from high to low salt concentration is used to elute the ADC species. Unconjugated antibody (DAR 0) elutes first, followed by species with increasing DAR.

  • Detection: UV absorbance at 280 nm.

  • Data Analysis: The percentage of each DAR species is calculated from the peak area of the chromatogram. The average DAR is then calculated based on the weighted average of the different species.

Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius and is the standard method for quantifying high molecular weight species (aggregates) and fragments.

Protocol:

  • System: An HPLC or UHPLC system.

  • Column: A silica-based SEC column with an appropriate pore size for separating monoclonal antibodies and their aggregates.

  • Mobile Phase: A physiological pH buffer, such as phosphate-buffered saline (PBS), is typically used. For some ADCs, the addition of a small amount of organic solvent may be necessary to reduce non-specific interactions with the column.

  • Flow Rate: A constant flow rate is applied.

  • Detection: UV absorbance at 280 nm.

  • Data Analysis: The percentage of monomer, aggregate, and fragment is determined by integrating the respective peak areas in the chromatogram.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), provides precise mass information for determining the average DAR and confirming the identity of different ADC species. Native MS, where the protein's non-covalent interactions are preserved, is particularly useful for analyzing intact ADCs.

Protocol:

  • System: An LC-MS system, typically a high-resolution mass spectrometer such as a Q-TOF or Orbitrap.

  • Chromatography (for LC-MS):

    • Reversed-Phase (RP-LC): Used for analyzing reduced antibody subunits (light chain and heavy chain) to determine drug load on each chain. This is often performed after deglycosylation to simplify the mass spectrum.

    • Size Exclusion (SEC): Used for online buffer exchange and introduction of the intact ADC into the mass spectrometer under native conditions.

  • Ionization: Electrospray ionization (ESI) is typically used.

  • Data Analysis: The raw mass spectra are deconvoluted to determine the mass of the different ADC species. The average DAR is calculated from the relative abundance of each species.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the evaluation of ADC homogeneity, from production to detailed characterization.

ADC_Homogeneity_Workflow cluster_production ADC Production cluster_purification Purification cluster_characterization Homogeneity Characterization mAb Monoclonal Antibody Conjugation Conjugation Reaction mAb->Conjugation Linker_Payload Linker-Payload Linker_Payload->Conjugation Purification Purification (e.g., Protein A, SEC) Conjugation->Purification HIC HIC (DAR Distribution) Purification->HIC SEC SEC (Aggregation & Fragmentation) Purification->SEC MS Mass Spectrometry (Average DAR & Identity) Purification->MS Data_Analysis Data Analysis & Homogeneity Assessment HIC->Data_Analysis Data Analysis SEC->Data_Analysis Data Analysis MS->Data_Analysis Data Analysis

Caption: Workflow for ADC homogeneity evaluation.

This workflow outlines the key stages in producing and characterizing an ADC, from the initial conjugation reaction through to the analytical techniques used to assess its homogeneity.

The logical relationship between linker choice and resulting ADC properties can be visualized as follows:

Linker_Choice_Impact cluster_linker Linker Choice cluster_properties Resulting ADC Properties Conjugation_Method Conjugation Method (Stochastic vs. Site-Specific) Homogeneity Homogeneity (DAR Distribution) Conjugation_Method->Homogeneity Linker_Chemistry Linker Chemistry (Hydrophilic vs. Hydrophobic) Aggregation Aggregation Linker_Chemistry->Aggregation PK_Profile Pharmacokinetic Profile Homogeneity->PK_Profile Aggregation->PK_Profile Therapeutic_Index Therapeutic Index PK_Profile->Therapeutic_Index

Caption: Impact of linker choice on ADC properties.

This diagram illustrates how the selection of conjugation method and linker chemistry directly influences the critical quality attributes of an ADC, ultimately affecting its therapeutic potential.

References

A Comparative Guide to Amine-Reactive Linkers: Ald-Ph-amido-PEG2-C2-Pfp Ester vs. NHS Ester Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise art of bioconjugation, the choice of a chemical linker is a critical decision that profoundly influences the efficacy, stability, and specificity of the resulting conjugate. This guide provides an objective comparison of the Ald-Ph-amido-PEG2-C2-Pfp ester, a representative pentafluorophenyl (Pfp) ester-containing linker, with its commonly used N-hydroxysuccinimide (NHS) ester counterparts. This analysis is supported by experimental data and detailed protocols to inform the rational selection of the optimal reagent for applications such as the development of antibody-drug conjugates (ADCs).

At a Glance: Pfp Ester vs. NHS Ester

The fundamental difference between these two classes of amine-reactive linkers lies in the leaving group that is displaced by a primary amine (e.g., from a lysine (B10760008) residue on an antibody) to form a stable amide bond. The Pfp ester utilizes a pentafluorophenyl leaving group, while the NHS ester employs an N-hydroxysuccinimide group. This distinction has significant implications for the reaction's efficiency and specificity.

Pfp esters are generally recognized for their higher resistance to hydrolysis compared to NHS esters, a crucial advantage in the aqueous environments typical of bioconjugation reactions.[1][2][3] This enhanced stability can translate to higher conjugation yields, as the Pfp ester remains active for a longer duration, increasing the probability of reacting with the target amine rather than with water.[4]

Quantitative Performance Comparison

While direct side-by-side quantitative comparisons of conjugation efficiency under identical conditions are limited in published literature, the hydrolytic stability of the active ester group serves as a key performance indicator.[1] The propensity of the active ester to hydrolyze is a major competitive reaction that reduces the overall yield of the desired bioconjugate.[]

Table 1: Hydrolytic Stability of Pfp Ester vs. NHS Ester

FeatureThis compoundAld-Ph-amido-PEG2-C2-NHS Ester
Reactive Group Pentafluorophenyl (Pfp) EsterN-hydroxysuccinimide (NHS) Ester
Target Primary amines (e.g., Lysine)Primary amines (e.g., Lysine)
Bond Formed AmideAmide
Optimal pH Range 7.2 - 9.0[1]7.2 - 8.5[6]
Hydrolytic Stability More stable than NHS esters[1][2][4]Prone to hydrolysis, especially at higher pH[6]
Key Advantage Higher resistance to hydrolysis, potentially leading to more efficient and reproducible reactions.[1][3] Can offer improved light-chain labeling selectivity on antibodies.[7]Well-established chemistry with a wide variety of commercially available reagents.[1]
Key Disadvantage Can be more hydrophobic than NHS esters.[2]Susceptible to hydrolysis, which can lead to lower reaction yields and variability.[1][6]

Table 2: Cross-Reactivity Profile of Amine-Reactive Esters

Amino Acid ResidueReactivity with Pfp EsterReactivity with NHS EsterStability of Formed Bond
Lysine (primary amine) High (primary target) High (primary target) Stable Amide Bond
Serine (hydroxyl) LowSignificant side reactions reported[8][9][10]Unstable Ester Bond (O-acylation)
Threonine (hydroxyl) LowSignificant side reactions reported[8][9][10]Unstable Ester Bond (O-acylation)
Tyrosine (phenolic hydroxyl) LowMinor reactivity reported[8][9]Unstable Ester Bond
Cysteine (thiol) LowMinor reactivity reported[9]Unstable Thioester Bond

Experimental Methodologies

To objectively compare the performance of this compound and an analogous NHS ester, a series of well-defined experiments are required. These include a direct comparison of conjugation efficiency and a thorough analysis of cross-reactivity.

Protocol 1: Comparative Conjugation Efficiency Assessment

This protocol outlines a method to directly compare the conjugation efficiency of the Pfp and NHS ester linkers to a model antibody (e.g., Trastuzumab).

1. Antibody Preparation:

  • Prepare a solution of Trastuzumab in an amine-free buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.5) at a concentration of 5-10 mg/mL.

2. Linker Preparation:

  • Prepare 10 mM stock solutions of this compound and Ald-Ph-amido-PEG2-C2-NHS ester in anhydrous dimethyl sulfoxide (B87167) (DMSO).

3. Conjugation Reaction:

  • Set up parallel reactions for each linker. To the antibody solution, add the linker stock solution to achieve a final molar ratio of linker to antibody of 5:1.
  • Incubate the reactions for 2 hours at room temperature with gentle mixing.

4. Quenching:

  • Stop the reaction by adding a 20-fold molar excess of Tris-HCl (pH 8.0) to quench any unreacted ester groups. Incubate for 30 minutes.

5. Purification:

  • Remove unconjugated linker and quenching reagent using a desalting column (e.g., G-25) equilibrated with phosphate-buffered saline (PBS).

6. Analysis:

  • Determine the drug-to-antibody ratio (DAR) for each conjugate using Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.
  • Calculate the conjugation yield by comparing the amount of conjugated antibody to the starting amount.

Protocol 2: Cross-Reactivity and Off-Target Modification Analysis by Mass Spectrometry

This protocol describes a workflow to identify and quantify on-target (lysine) and potential off-target (serine, threonine, tyrosine) modifications using mass spectrometry.

1. Conjugate Preparation:

  • Prepare antibody-linker conjugates as described in Protocol 1.

2. Sample Preparation for Mass Spectrometry:

  • Denaturation, Reduction, and Alkylation: Denature the conjugated antibody in 8 M urea, reduce disulfide bonds with dithiothreitol (B142953) (DTT), and alkylate cysteine residues with iodoacetamide.
  • Proteolytic Digestion: Digest the protein into smaller peptides using an enzyme such as trypsin. Trypsin cleaves C-terminal to lysine and arginine residues, but will not cleave at a modified lysine, aiding in the identification of conjugation sites.

3. LC-MS/MS Analysis (Bottom-Up Proteomics):

  • Separate the digested peptides using liquid chromatography (LC) and analyze them using tandem mass spectrometry (MS/MS).[11]
  • The mass spectrometer will measure the mass of the peptides and then fragment them to determine their amino acid sequence.

4. Data Analysis:

  • Use specialized proteomics software to search the MS/MS data against the antibody's amino acid sequence.
  • Search for expected mass shifts corresponding to the linker modification on lysine residues.
  • Concurrently, search for the same mass shifts on serine, threonine, and tyrosine residues to identify off-target modifications.[8][9]
  • Quantify the relative abundance of modified peptides to assess the extent of on-target and off-target reactivity.

Visualizing the Workflow

The following diagrams illustrate the chemical reaction and the experimental workflow for comparing the Pfp and NHS esters.

cluster_0 Chemical Reaction Antibody-NH2 Antibody-NH₂ Amide_Bond Antibody-NH-Linker (Stable Amide Bond) Antibody-NH2->Amide_Bond + Pfp Ester Pfp_Ester This compound Pfp_Ester->Amide_Bond PFP_Leaving_Group Pentafluorophenol Amide_Bond->PFP_Leaving_Group releases

Caption: Amine-reactive conjugation with a Pfp ester.

cluster_1 Comparative Experimental Workflow cluster_pfp Pfp Ester Arm cluster_nhs NHS Ester Arm cluster_analysis Analysis start Start: Identical Antibody Solutions add_pfp Add this compound start->add_pfp add_nhs Add Ald-Ph-amido-PEG2-C2-NHS ester start->add_nhs react_pfp Incubate (e.g., 2h at RT) add_pfp->react_pfp quench_pfp Quench Reaction react_pfp->quench_pfp purify Purify Conjugates (e.g., Desalting Column) quench_pfp->purify react_nhs Incubate (e.g., 2h at RT) add_nhs->react_nhs quench_nhs Quench Reaction react_nhs->quench_nhs quench_nhs->purify hic HIC Analysis: Determine DAR and Yield purify->hic ms LC-MS/MS Analysis: Identify On- and Off-Target Sites purify->ms

Caption: Workflow for comparing Pfp and NHS esters.

Conclusion

The selection of an amine-reactive linker is a critical step in the design of bioconjugates. The this compound, as a representative of Pfp esters, offers a significant advantage in its enhanced stability to hydrolysis compared to traditional NHS esters.[1][3] This property can lead to more efficient and reproducible conjugations, a key consideration in the development and manufacturing of therapeutic molecules like ADCs.

While NHS esters are a well-established and widely used technology, their susceptibility to hydrolysis necessitates careful control of reaction conditions to mitigate variability in conjugation efficiency.[][6] Furthermore, the potential for off-target reactions with serine and threonine residues should be considered and assessed, particularly when the desired stoichiometry of the conjugate is critical.[8][9]

Ultimately, the choice between a Pfp and an NHS ester linker should be guided by the specific requirements of the application. For bioconjugations that demand high efficiency, reproducibility, and a lower risk of off-target modification, the superior stability of the Pfp ester makes it a compelling choice. The experimental protocols outlined in this guide provide a framework for conducting a direct, data-driven comparison to inform the selection of the optimal linker for your research and development needs.

References

Validating Bioconjugation: A Comparative Guide to Mass Spectrometry for Site-Specific Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the development of bioconjugates, such as Antibody-Drug Conjugates (ADCs), precise characterization of the conjugation sites is a critical quality attribute (CQA) that directly impacts the therapeutic's efficacy, stability, safety, and pharmacokinetics.[1] Mass spectrometry (MS) has emerged as an indispensable and powerful tool for this purpose, offering unparalleled detail at the molecular level.[2][3] This guide provides an objective comparison of MS-based methods with alternative techniques for the validation of conjugation sites, supported by experimental data and detailed protocols.

Mass Spectrometry vs. Alternative Methods: A Performance Comparison

Mass spectrometry-based methods, particularly peptide mapping, provide high sensitivity and selectivity for identifying and quantifying specific conjugation sites.[4] Traditional methods like Liquid Chromatography with Ultraviolet detection (LC-UV) are often limited by the spectroscopic properties of the drug, lower sensitivity, and insufficient selectivity.[1] While other techniques can determine average drug-to-antibody ratios (DAR), they lack the capability for site-specific assessment.[5]

Table 1: Comparison of Methods for Conjugation Site Analysis

Feature Peptide Mapping LC-MS/MS Intact Mass Analysis (MS) Hydrophobic Interaction Chromatography (HIC) UV/Vis Spectroscopy
Primary Output Site-specific conjugation, Site occupancy Average DAR, Drug-load distribution Average DAR, Drug-load profile Average DAR
Level of Detail High (Amino acid residue level) Low (Intact protein level) Low (Isomer separation) Very Low (Bulk measurement)
Sensitivity High Moderate Moderate Low
Selectivity High Moderate Moderate Low
Quantitative Capability Site-specific quantitation Relative quantitation of drug-loaded species Relative quantitation of DAR species Bulk quantitation
Sample Prep Complexity High (Enzymatic digestion required) Low (Minimal, e.g., desalting) Moderate (Requires specific buffer systems) Low

| Primary Application | Definitive site identification & occupancy | QC, Lot-to-lot consistency, DAR confirmation | Routine DAR analysis, Purity | Routine DAR analysis |

Mass Spectrometry Approaches for Conjugation Analysis

The characterization of ADCs by mass spectrometry can be performed at three different levels: intact protein ("top-down"), subunit ("middle-down"), or peptide ("bottom-up").[2][6] Each approach offers a different level of detail and is suited for different analytical questions.

Mass_Spectrometry_Approaches cluster_0 ADC Characterization Levels cluster_1 Information Provided Intact_MS Intact Mass Analysis (Top-Down) Intact_Info • Average DAR • Drug Load Profile • Glycosylation Profile Intact_MS->Intact_Info Middle_Down Subunit Analysis (Middle-Down) Middle_Info • Chain-specific Conjugation • Domain-specific DAR Middle_Down->Middle_Info Peptide_Mapping Peptide Mapping (Bottom-Up) Peptide_Info • Precise Conjugation Site • Site Occupancy Ratio • PTM Identification Peptide_Mapping->Peptide_Info

Caption: Mass spectrometry strategies for ADC analysis.

The "bottom-up" peptide mapping approach provides the most detailed information, enabling the unambiguous identification of conjugation sites at the amino acid level.[7][8]

Experimental Protocol: Peptide Mapping LC-MS/MS for Site Validation

This protocol outlines a typical workflow for identifying conjugation sites in an antibody-drug conjugate.

Objective: To identify and quantify the specific lysine (B10760008) or cysteine residues conjugated with a drug-linker molecule.

Methodology
  • Sample Preparation (Digestion):

    • Denaturation & Reduction: The ADC sample (approx. 100 µg) is denatured in a solution containing a chaotropic agent (e.g., 6 M Guanidine HCl) and reduced with dithiothreitol (B142953) (DTT) at 37°C for 1 hour to break disulfide bonds.

    • Alkylation: Cysteine residues are alkylated with iodoacetamide (B48618) (IAM) in the dark at room temperature for 30 minutes to prevent disulfide bond reformation.

    • Buffer Exchange: The sample is buffer-exchanged into a digestion-compatible buffer (e.g., 50 mM Tris-HCl) using a desalting column to remove denaturants and alkylating agents.

    • Enzymatic Digestion: A protease, such as trypsin or Lys-C, is added to the ADC sample at an enzyme-to-protein ratio of 1:20 (w/w). The digestion is carried out overnight at 37°C. For ADCs with hydrophobic payloads, using organic solvents or acid-labile surfactants can improve digestion efficiency.[7]

  • Liquid Chromatography (LC) Separation:

    • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A reversed-phase C18 column suitable for peptide separations (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 40% Mobile Phase B over 60 minutes is used to separate the peptide mixture.

    • Flow Rate: 0.2 mL/min.

  • Mass Spectrometry (MS/MS) Analysis:

    • Mass Spectrometer: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument.[6]

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Acquisition: Data-dependent acquisition (DDA) is used. A full MS scan is performed, followed by MS/MS fragmentation of the top 10-20 most intense precursor ions.

    • Fragmentation: Higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID) is used to fragment the peptides.[6]

  • Data Analysis:

    • The acquired MS/MS spectra are searched against the antibody's protein sequence using specialized software (e.g., Mascot, Sequest, or vendor-specific platforms like UNIFI or BioConfirm).[1][9]

    • The search parameters must include the mass of the drug-linker as a variable modification on the potential conjugation residues (e.g., lysine, cysteine).

    • Identification of a conjugated peptide is confirmed by the accurate mass measurement of the precursor ion and the presence of a series of fragment ions (b- and y-ions) that match the theoretical fragmentation pattern of the modified peptide.[9]

    • Site Occupancy Quantitation: The relative abundance of a conjugated peptide is compared to its unconjugated counterpart. The site occupancy ratio is determined by comparing the peak areas from the extracted ion chromatograms (EICs) of both the modified and unmodified peptides.[4]

Peptide_Mapping_Workflow ADC_Sample ADC Sample Denature 1. Denature, Reduce, & Alkylate ADC_Sample->Denature Digest 2. Enzymatic Digestion (e.g., Trypsin) Denature->Digest LC_Sep 3. LC Separation (Reversed-Phase) Digest->LC_Sep MS_Analysis 4. MS/MS Analysis (High-Resolution MS) LC_Sep->MS_Analysis Data_Proc 5. Data Processing & Database Search MS_Analysis->Data_Proc Result Conjugation Site ID & Occupancy Ratio Data_Proc->Result

Caption: Workflow for conjugation site validation by peptide mapping.

Quantitative Performance Data

The quantitative analysis of conjugation site occupancy is a key strength of the MS-based approach. The method's performance allows for precise and reproducible measurements critical for process development and quality control.

Table 2: Representative Quantitative Performance of Peptide Mapping LC-MS/MS

Parameter Typical Performance Value Description
Mass Accuracy < 5 ppm Ensures high confidence in peptide identification.[9]
Limit of Quantitation (LOQ) ~0.1 - 1.0% Occupancy Ability to quantify low-level conjugation events.
Precision (RSD) < 15% Reproducibility of site occupancy measurements across multiple runs.
Linearity (R²) > 0.99 Demonstrates a linear response for quantitation over a defined concentration range.

| Sequence Coverage | > 95% | The percentage of the antibody's amino acid sequence identified, ensuring comprehensive analysis.[9] |

Note: Values are representative and can vary based on the specific bioconjugate, instrumentation, and method optimization.

Conclusion

For the definitive validation of conjugation sites in biotherapeutics, mass spectrometry, particularly peptide mapping LC-MS/MS, stands as the gold standard. It surpasses alternative methods by providing unparalleled specificity, sensitivity, and quantitative detail at the individual amino acid level.[2] While techniques like intact mass analysis and HIC are valuable for determining overall drug load and distribution, they cannot replace the granular insights offered by peptide-level analysis.[5] The detailed workflows and robust quantitative performance make mass spectrometry an essential tool for researchers, scientists, and drug development professionals to ensure the consistency, stability, and efficacy of next-generation bioconjugates.

References

The Balancing Act: How PEG Chain Length in ADC Linkers Dictates Therapeutic Success

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of an effective Antibody-Drug Conjugate (ADC) is a delicate balancing act. A critical component in this equation is the linker, and within it, the length of the polyethylene (B3416737) glycol (PEG) chain. This guide provides an objective comparison of different PEG chain lengths in ADC linkers, supported by experimental data, to illuminate how this single parameter can profoundly influence an ADC's stability, pharmacokinetics, efficacy, and ultimately, its therapeutic index.

The incorporation of PEG chains into ADC linkers is a widely adopted strategy to enhance the therapeutic properties of these complex biologics.[][2][3] PEG is a hydrophilic, non-toxic, and non-immunogenic polymer that can significantly improve the water solubility and stability of ADCs, particularly those carrying hydrophobic payloads.[][4][5] By modulating the overall hydrophilicity of the ADC, PEG linkers can reduce aggregation, decrease immunogenicity, and prolong circulation time.[][6][7] However, the length of the PEG chain is a critical parameter that must be optimized, as it presents a trade-off between favorable pharmacokinetics and potent cytotoxicity.[8][9]

Impact of PEG Chain Length on Key ADC Attributes: A Comparative Overview

Experimental evidence consistently demonstrates that varying the length of the PEG linker has a significant and multifaceted impact on the performance of an ADC. Longer PEG chains generally lead to improved pharmacokinetic profiles but can concurrently decrease the ADC's cell-killing ability.

Quantitative Data Summary

The following tables summarize quantitative data from various studies, illustrating the impact of different PEG chain lengths on key ADC parameters.

PEG Chain Length Effect on Drug-to-Antibody Ratio (DAR) Reference
Non-PEGylatedOften lower with hydrophobic payloads due to aggregation and reduced conjugation efficiency.[9]
Short-Chain PEG (e.g., PEG2, PEG3, PEG4)Generally allows for a higher and more consistent DAR by improving payload solubility and reducing aggregation.[9]
PEG12Incorporation into a linker with a hydrophobic cleavable trigger increased the DAR, while it decreased the DAR for a less hydrophobic trigger.[10]
PEG Chain Length Effect on In Vitro Cytotoxicity Reference
Long-Chain PEGOften leads to reduced in vitro potency.[9]
4 kDa PEGReduced cytotoxicity by approximately 4.5-fold compared to a non-PEGylated conjugate.[8][11]
10 kDa PEGReduced cytotoxicity by approximately 22-fold compared to a non-PEGylated conjugate.[8][11]
PEG Chain Length Effect on In Vivo Pharmacokinetics (Half-life and Clearance) Reference
Increasing PEG length (PEG2 to PEG24)Increased plasma exposure and lower plasma clearance.[12]
4 kDa PEG2.5-fold extension in half-life compared to a non-PEGylated conjugate.[8][11]
10 kDa PEG11.2-fold extension in half-life compared to a non-PEGylated conjugate.[8][11]
PEG8Appears to be a threshold length beyond which clearance is not significantly impacted.[13]
Shorter than PEG8Conjugates with PEGs smaller than PEG8 showed rapidly increased clearance rates.[14]
PEG Chain Length Effect on In Vivo Efficacy (Tumor Growth Inhibition) Reference
Non-PEGylated11% decrease in tumor weight.[12]
PEG2 and PEG435-45% decrease in tumor weight.[12]
PEG8, PEG12, and PEG2475-85% reduction in tumor weight, indicating a significant improvement in efficacy with longer PEG chains.[12]
10 kDa PEGShowed the most ideal tumor therapeutic ability in an animal model compared to a non-PEGylated and a 4 kDa PEG conjugate.[8][11]
PEG Chain Length Effect on Tolerability/Toxicity Reference
Shorter than PEG8Conjugates were not tolerated in mice at a 50 mg/kg dose.[14]
PEG12Animals treated with a PEG12-ADC maintained minimal change in body weight, while those treated with a non-PEGylated ADC lost over 20% of their body weight.[7]

Visualizing the Impact of PEGylation

The following diagrams illustrate key concepts related to the role of PEG linkers in ADCs.

ADC_Structure General Structure of a PEGylated ADC Antibody Monoclonal Antibody Linker Linker Antibody->Linker  Conjugation Site PEG PEG Chain Linker->PEG Incorporation Payload Cytotoxic Payload PEG->Payload Attachment Experimental_Workflow Experimental Workflow for Comparing PEG Chain Lengths cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesize ADCs with varying PEG lengths Characterization Characterize DAR, purity, and aggregation Synthesis->Characterization Plasma_Stability Plasma Stability Assay Characterization->Plasma_Stability Cytotoxicity Cytotoxicity Assay Characterization->Cytotoxicity PK_Study Pharmacokinetic (PK) Study Characterization->PK_Study Efficacy_Study Efficacy Study in Tumor Models PK_Study->Efficacy_Study Toxicity_Study Toxicity Assessment PK_Study->Toxicity_Study PEG_Length_Effects Relationship Between PEG Chain Length and ADC Properties PEG_Length Increasing PEG Chain Length Hydrophilicity Increased Hydrophilicity PEG_Length->Hydrophilicity Stability Improved Stability PEG_Length->Stability Half_Life Longer Plasma Half-Life PEG_Length->Half_Life Cytotoxicity Decreased In Vitro Cytotoxicity PEG_Length->Cytotoxicity Hydrophilicity->Stability Tumor_Accumulation Enhanced Tumor Accumulation Half_Life->Tumor_Accumulation Tolerability Better Tolerability Half_Life->Tolerability Efficacy Improved In Vivo Efficacy Tumor_Accumulation->Efficacy

References

Assessing the In Vivo Stability of Ald-Ph-amido-PEG2-C2-Pfp Ester ADCs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The in vivo stability of an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, directly impacting both efficacy and safety. A stable linker ensures that the cytotoxic payload remains attached to the antibody in systemic circulation, minimizing off-target toxicity and maximizing drug delivery to the tumor. This guide provides a comparative overview of the in vivo stability of ADCs featuring the non-cleavable Ald-Ph-amido-PEG2-C2-Pfp ester linker and other common linker technologies, supported by experimental data and detailed protocols.

Understanding ADC Linker Stability

The linker is a pivotal component of an ADC, connecting the monoclonal antibody to the potent cytotoxic payload. Linkers are broadly categorized as either cleavable or non-cleavable.

  • Cleavable Linkers: These are designed to be selectively cleaved and release the payload in the tumor microenvironment or within the target cell in response to specific triggers, such as low pH, high glutathione (B108866) concentrations, or the presence of certain enzymes like cathepsins.

  • Non-Cleavable Linkers: These linkers, including the this compound, rely on the complete lysosomal degradation of the antibody to release the payload. This mechanism generally results in enhanced plasma stability and a wider therapeutic window due to reduced premature drug release. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer, as in the this compound linker, can further improve hydrophilicity, reduce aggregation, and prolong circulation half-life.

Comparative In Vivo Stability Data

Direct head-to-head in vivo stability data for ADCs utilizing the this compound linker against a comprehensive panel of other linkers is limited in publicly available literature. However, by comparing data from studies on ADCs with structurally similar non-cleavable, PEGylated linkers to those with well-characterized cleavable and other non-cleavable linkers, we can draw valuable insights into their relative stability profiles.

Below are tables summarizing representative in vivo stability data from preclinical studies. It is crucial to note that direct comparison between different studies should be approached with caution due to variations in experimental conditions, including the antibody, payload, drug-to-antibody ratio (DAR), and animal models used.

Table 1: Pharmacokinetic Parameters of ADCs with Different Linker Technologies in Rodent Models

Linker TypeADC ExampleAnimal ModelHalf-life (t½) of Intact ADC (hours)Reference
Non-cleavable, PEGylated Anti-CD70-Amino-PEG6-C2-MMADMouseHigh degree of stability, similar to total antibody[1]
Non-cleavable, Thioether Trastuzumab-MCC-DM1 (Kadcyla®)Rat~78[2]
Cleavable, Dipeptide Brentuximab Vedotin (vc-MMAE)Rat~55[3]
Cleavable, Hydrazone Gemtuzumab OzogamicinMouse~24[2]

Table 2: In Vivo Drug-to-Antibody Ratio (DAR) Stability

Linker TypeADC ExampleAnimal ModelTime Point% Intact ADC (DAR retention)Reference
Non-cleavable, PEGylated Anti-CD79b with tandem-cleavage linkerRat7 days~80%[3]
Non-cleavable, Self-stabilizing maleimide Anti-CD30-DPR-MMAERat7 days>85%[4]
Cleavable, Dipeptide (conventional maleimide) Anti-CD30-mc-MMAERat7 days~50%[4]
Cleavable, Disulfide Anti-CD22-SPDB-DM4Mouse7 days~40%[5]

Experimental Protocols for Assessing In Vivo Stability

A thorough assessment of in vivo ADC stability involves a combination of pharmacokinetic (PK) studies and analysis of the drug-to-antibody ratio (DAR) over time.

Pharmacokinetic (PK) Analysis of Intact ADC

This experiment measures the concentration of the intact ADC in plasma over time to determine its clearance rate and half-life.

Methodology:

  • Animal Dosing: Administer the ADC intravenously to a suitable animal model (e.g., mice or rats) at a defined dose.

  • Blood Sampling: Collect blood samples at multiple time points post-injection (e.g., 0, 1, 4, 8, 24, 48, 72, and 168 hours).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Quantification of Intact ADC:

    • ELISA-based method:

      • Coat a 96-well plate with an antigen that specifically binds to the ADC's antibody.

      • Incubate with plasma samples.

      • Detect the bound ADC using a secondary antibody conjugated to an enzyme that recognizes the payload.

      • Add a substrate and measure the resulting signal, which is proportional to the concentration of intact ADC.

    • LC-MS/MS method:

      • Immunoprecipitate the ADC from the plasma samples.

      • Digest the ADC into peptides or analyze the intact or partially deglycosylated ADC.

      • Quantify a signature peptide or the intact ADC using liquid chromatography-tandem mass spectrometry.

  • Data Analysis: Plot the plasma concentration of the intact ADC versus time and use pharmacokinetic modeling software to calculate parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).

G Experimental Workflow for ADC Pharmacokinetic Analysis cluster_0 In Vivo Phase cluster_1 Sample Processing cluster_2 Analysis cluster_3 Results dosing ADC Administration (IV injection) sampling Blood Sampling (multiple time points) dosing->sampling processing Plasma Preparation sampling->processing quantification Quantification of Intact ADC (ELISA or LC-MS/MS) processing->quantification analysis Pharmacokinetic Modeling quantification->analysis results Determination of t½, CL, AUC analysis->results

Workflow for ADC Pharmacokinetic Analysis.
In Vivo Drug-to-Antibody Ratio (DAR) Stability Assay

This assay determines the stability of the linker by measuring the average number of drug molecules attached to the antibody over time in vivo.

Methodology:

  • Animal Dosing and Sampling: Follow the same procedure as for the PK analysis.

  • ADC Isolation: Isolate the ADC from the plasma samples, typically using affinity chromatography with the target antigen or Protein A/G.

  • DAR Measurement:

    • Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated drug molecules. The peak areas corresponding to different DAR values are integrated to calculate the average DAR.

    • Mass Spectrometry (MS): Native mass spectrometry can be used to determine the mass of the intact ADC, from which the DAR can be calculated. Alternatively, after enzymatic deglycosylation and reduction of the antibody, the masses of the light and heavy chains can be measured to determine the DAR.

  • Data Analysis: Plot the average DAR versus time to assess the rate of drug deconjugation.

G Logical Flow for Assessing ADC Stability start Start: ADC Candidate pk_study In Vivo Pharmacokinetic Study start->pk_study dar_study In Vivo DAR Stability Study start->dar_study data_analysis Data Analysis and Comparison pk_study->data_analysis dar_study->data_analysis stable Stable Linker: Proceed with Development data_analysis->stable High Stability unstable Unstable Linker: Re-engineer Linker data_analysis->unstable Low Stability

References

Benchmarking Ald-Ph-amido-PEG2-C2-Pfp Ester: A Comparative Guide for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Head-to-Head Comparison of a Novel Crosslinker Against Industry-Standard Reagents

In the rapidly evolving landscape of bioconjugation and antibody-drug conjugate (ADC) development, the choice of a crosslinking agent is a critical decision that profoundly impacts the efficacy, stability, and homogeneity of the final product. This guide provides an in-depth comparative analysis of Ald-Ph-amido-PEG2-C2-Pfp ester, a bifunctional linker featuring a pentafluorophenyl (Pfp) ester, against the widely used N-hydroxysuccinimide (NHS) esters. This objective comparison is supported by experimental data and detailed protocols to empower researchers to make informed decisions for their specific applications.

At a Glance: Pfp Ester vs. NHS Ester

The primary advantage of Pfp esters lies in their increased resistance to hydrolysis compared to their NHS counterparts.[1][2] This enhanced stability can translate to higher conjugation efficiencies, particularly in aqueous buffers where NHS esters are notoriously prone to rapid degradation.[2]

FeatureThis compoundAld-Ph-amido-PEG2-C2-NHS Ester (Industry Standard)
Reactive Group Pentafluorophenyl (Pfp) EsterN-hydroxysuccinimide (NHS) Ester
Target Primary and Secondary AminesPrimary Amines
Bond Formed Stable Amide BondStable Amide Bond
Key Advantage Higher resistance to hydrolysis, leading to potentially more efficient and reproducible conjugations.[1][3]Well-established chemistry with a broad range of commercially available reagents.
Key Disadvantage Can be more hydrophobic than NHS esters.Susceptible to rapid hydrolysis in aqueous solutions, especially at neutral to alkaline pH, which can lead to lower reaction yields.[2]

Quantitative Performance Comparison

While direct, side-by-side quantitative data for this compound is limited in publicly available literature, the general properties of Pfp esters allow for a comparative assessment based on established knowledge of NHS ester instability.

Hydrolytic Stability

The Achilles' heel of NHS esters is their short half-life in aqueous solutions, a critical factor in bioconjugation reactions that are typically performed in buffered media. The rate of hydrolysis increases significantly with increasing pH.[2]

Table 1: Representative Hydrolysis Half-life of NHS Esters in Aqueous Solution

pHTemperature (°C)NHS Ester Half-life
7.004-5 hours
8.041 hour
8.6410 minutes
Conjugation Efficiency

The superior stability of the Pfp ester in this compound is expected to result in a higher effective concentration of the reactive linker throughout the conjugation reaction, thereby leading to a greater degree of labeling on the target biomolecule compared to its NHS ester counterpart under identical conditions. This is particularly advantageous when working with dilute protein solutions or when longer reaction times are required.

Experimental Protocols

To facilitate a standardized comparison, the following detailed methodologies are provided for key experiments.

Protocol 1: Determination of Crosslinker Hydrolysis Rate via UV-Vis Spectroscopy

This protocol allows for the quantification of the rate of hydrolysis of the active ester by monitoring the increase in absorbance corresponding to the release of the pentafluorophenol (B44920) or N-hydroxysuccinimide leaving group.

Materials:

  • This compound

  • Ald-Ph-amido-PEG2-C2-NHS ester

  • Phosphate Buffered Saline (PBS), pH 7.4

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of each crosslinker in a water-miscible organic solvent (e.g., DMSO).

  • Dilute the stock solution in PBS (pH 7.4) to a final concentration suitable for UV-Vis analysis (e.g., 1 mM).

  • Immediately initiate kinetic measurements on the spectrophotometer, monitoring the change in absorbance at a wavelength specific to the leaving group (260 nm for NHS).

  • Record data at regular intervals over a period of several hours.

  • Calculate the pseudo-first-order rate constant (k) and the half-life (t½ = 0.693/k) of hydrolysis for each crosslinker.

Protocol 2: Antibody Conjugation and Determination of Drug-to-Antibody Ratio (DAR)

This protocol describes the conjugation of the linkers to a model antibody (e.g., Trastuzumab) and the subsequent determination of the average number of linkers conjugated per antibody (Drug-to-Antibody Ratio or DAR).

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) at a concentration of 5-10 mg/mL in PBS, pH 7.4.

  • This compound and Ald-Ph-amido-PEG2-C2-NHS ester.

  • Anhydrous DMSO or DMF.

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).

  • Desalting columns (e.g., Sephadex G-25).

  • Hydrophobic Interaction Chromatography (HIC) HPLC system.[4]

  • UV-Vis Spectrophotometer.[5]

Procedure:

  • Conjugation Reaction:

    • Dissolve the crosslinker in DMSO or DMF to prepare a 10 mM stock solution.

    • Add a 5 to 10-fold molar excess of the crosslinker stock solution to the antibody solution.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

    • Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM and incubate for 30 minutes.

  • Purification:

    • Remove excess, unreacted crosslinker and byproducts using a desalting column.

  • DAR Determination by UV-Vis Spectroscopy: [5]

    • Measure the absorbance of the purified ADC at 280 nm (for the antibody) and at a wavelength corresponding to an absorbing moiety on the linker-payload (if applicable).

    • Calculate the concentrations of the antibody and the conjugated molecule using their respective extinction coefficients.

    • The DAR is the molar ratio of the conjugated molecule to the antibody.

  • DAR Determination by HIC-HPLC: [4][6][7][8]

    • Analyze the purified ADC on a HIC column using a decreasing salt gradient.

    • The different drug-loaded species (DAR 0, 2, 4, etc.) will separate based on their hydrophobicity.

    • Calculate the weighted average DAR from the peak areas of the different species.

Protocol 3: In Vitro Plasma Stability Assay

This protocol assesses the stability of the conjugated linker by monitoring its release from the antibody in plasma over time.[1][9][10][11]

Materials:

  • Purified ADC.

  • Human plasma.

  • LC-MS system.[12][13]

Procedure:

  • Incubate the ADC in human plasma at 37°C.

  • At various time points (e.g., 0, 24, 48, 72, 96, and 168 hours), draw aliquots of the plasma-ADC mixture.

  • Isolate the ADC from the plasma using immunoaffinity capture (e.g., protein A beads).

  • Analyze the captured ADC by LC-MS to determine the change in the average DAR over time. A decrease in DAR indicates linker instability and payload release.

Visualizing the Workflow and Concepts

To further clarify the processes and relationships discussed, the following diagrams are provided.

G cluster_0 Crosslinker Activation and Conjugation cluster_1 Hydrolysis (Side Reaction) Crosslinker This compound Conjugation Amine-Reactive Conjugation (pH 7.2-8.5) Crosslinker->Conjugation AqueousBuffer Aqueous Buffer (H₂O) Antibody Monoclonal Antibody (mAb) Antibody->Conjugation ADC Antibody-Drug Conjugate (ADC) Conjugation->ADC HydrolyzedLinker Inactive Hydrolyzed Linker AqueousBuffer->HydrolyzedLinker Hydrolysis

Figure 1. Conjugation vs. Hydrolysis.

G cluster_workflow ADC Preparation and Analysis Workflow start Start conjugation Antibody-Crosslinker Conjugation start->conjugation purification Purification (Desalting Column) conjugation->purification dar_analysis DAR Analysis purification->dar_analysis hic HIC-HPLC dar_analysis->hic Detailed Distribution uv_vis UV-Vis Spectroscopy dar_analysis->uv_vis Average DAR stability_assay Plasma Stability Assay (LC-MS) hic->stability_assay uv_vis->stability_assay end End stability_assay->end

Figure 2. Experimental Workflow.

Conclusion

This compound presents a compelling alternative to traditional NHS esters for the development of bioconjugates and ADCs. Its enhanced hydrolytic stability offers the potential for more efficient, reproducible, and scalable conjugation processes. While further studies with direct quantitative comparisons are warranted, the fundamental chemical properties of Pfp esters suggest a significant advantage in overcoming the inherent instability of NHS esters in aqueous environments. The detailed protocols provided herein offer a framework for researchers to conduct their own side-by-side comparisons and validate the performance of this promising crosslinker in their specific applications.

References

Safety Operating Guide

Proper Disposal of Ald-Ph-amido-PEG2-C2-Pfp Ester: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of specialized chemical reagents are critical for ensuring laboratory safety and environmental compliance. This guide provides essential safety protocols and a detailed step-by-step plan for the proper disposal of Ald-Ph-amido-PEG2-C2-Pfp ester, a bifunctional linker molecule commonly utilized in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. Due to its reactive components, including an aromatic aldehyde and a pentafluorophenyl (PFP) ester, specific handling and disposal procedures are required to mitigate risks to personnel and the environment.

I. Immediate Safety and Hazard Information

Personal Protective Equipment (PPE) is mandatory when handling this compound in any form (pure, in solution, or as waste).

PPE Category Specific Requirements Rationale
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact with the reactive ester and aldehyde moieties.
Eye Protection Safety goggles or glasses with side shields.To protect eyes from splashes or aerosols.
Body Protection Laboratory coat.To prevent contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.To avoid inhalation of any potential vapors or aerosols.

II. Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound and materials contaminated with it is through a licensed hazardous waste disposal service.

Experimental Protocol for Waste Handling and Disposal:

  • Segregation of Waste:

    • All materials that have come into contact with this compound must be segregated as hazardous waste. This includes:

      • Unused or expired pure compound.

      • Solutions containing the compound.

      • Contaminated labware (e.g., pipette tips, vials, flasks).

      • Contaminated PPE (e.g., gloves).

  • Containerization:

    • Use a dedicated, leak-proof, and chemically compatible container for collecting the hazardous waste. The container should be clearly labeled.

    • The label must include:

      • The words "Hazardous Waste".

      • The full chemical name: "this compound".

      • The primary hazards (e.g., "Reactive," "Irritant").

      • The accumulation start date.

  • Waste Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Secondary containment (e.g., a larger, chemically resistant bin) is highly recommended to contain any potential leaks.

  • Disposal of Empty Containers:

    • The original container of this compound, once empty, should be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol).

    • The rinsate must be collected and disposed of as hazardous waste.

    • After triple-rinsing and allowing the container to dry, deface the original label before disposing of it as non-hazardous solid waste, in accordance with institutional policies.

  • Spill Management:

    • In the event of a spill, evacuate the immediate area and ensure proper ventilation.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully collect the absorbent material and any contaminated debris into the designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

    • Do not attempt to dispose of this compound down the drain or in regular trash.

III. Quantitative Data Summary

Based on the Safety Data Sheet for the structurally similar compound, m-PEG3-aldehyde, the following hazard classifications are relevant and should be considered as a precautionary measure for this compound.

Hazard Category GHS Classification Hazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed.
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory tract irritation)H335: May cause respiratory irritation.

IV. Disposal Workflow Visualization

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start Start: Generation of This compound Waste ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe segregate Segregate Waste: Pure Compound, Solutions, Contaminated Materials ppe->segregate containerize Containerize in a Labeled, Leak-Proof Container segregate->containerize label Label Container: 'Hazardous Waste', Chemical Name, Hazards, Date containerize->label storage Store in a Designated, Ventilated Area with Secondary Containment label->storage spill_check Spill or Leak? storage->spill_check spill_procedure Follow Spill Management Protocol: Contain, Absorb, Clean, Dispose of Materials as Hazardous Waste spill_check->spill_procedure Yes empty_container_check Empty Original Container? spill_check->empty_container_check No spill_procedure->storage rinse Triple-Rinse with Solvent empty_container_check->rinse Yes final_disposal Arrange for Pickup by EHS or Licensed Contractor empty_container_check->final_disposal No collect_rinsate Collect Rinsate as Hazardous Waste rinse->collect_rinsate dispose_container Deface Label and Dispose of Container as Non-Hazardous Waste rinse->dispose_container collect_rinsate->storage end End: Proper Disposal Complete final_disposal->end

Caption: Disposal Workflow for this compound.

Personal protective equipment for handling Ald-Ph-amido-PEG2-C2-Pfp ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ald-Ph-amido-PEG2-C2-Pfp ester (CAS No. 2101206-60-2). The following procedures are designed to ensure safe handling, use, and disposal of this chemical, fostering a secure laboratory environment.

Product Information and Storage

This compound is a non-cleavable, 2-unit polyethylene (B3416737) glycol (PEG) linker used for antibody-drug conjugation (ADC).[1] Its pentafluorophenyl (Pfp) ester is a reactive functional group that readily forms stable amide bonds with primary and secondary amines.[2][3][4][5] Due to its reactivity, proper storage is critical to maintain its efficacy.

Parameter Recommendation Source
Storage Temperature Store at -20°C for long-term stability.[2][3][6][2][3][6]
Storage Conditions Store in a tightly sealed container with a desiccant to prevent moisture exposure.[2][3][6][2][3][6]
Shelf Life Unopened, it can be stored for months at the recommended temperature.[7]

Personal Protective Equipment (PPE)

Given the reactive nature of the Pfp ester, appropriate personal protective equipment is mandatory to prevent skin and eye contact. The following table summarizes the recommended PPE for handling this compound.

Equipment Specification Purpose
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield is recommended when handling larger quantities or if there is a splash hazard.[8]Protects eyes from splashes and aerosols.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[8][9] Inspect gloves before each use and change them immediately upon contact with the chemical.Prevents skin contact and absorption.
Body Protection A laboratory coat (Nomex® or similar flame-resistant material is recommended when working with flammable solvents).[8] Ensure the lab coat is buttoned and fits properly.Protects skin and clothing from contamination.
Footwear Closed-toe, closed-heel shoes made of a chemical-resistant material.[8][10]Protects feet from spills.

Handling and Operational Plan

This compound is moisture-sensitive and will hydrolyze if exposed to water, rendering it non-reactive.[2][3][4] Therefore, all handling procedures must be conducted in a dry, controlled environment.

Workflow for Handling this compound:

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling and Use cluster_cleanup Cleanup and Disposal A Equilibrate vial to room temperature B Work in a fume hood or ventilated enclosure A->B C Wear appropriate PPE B->C D Weigh desired amount quickly C->D Proceed to handling E Dissolve immediately in anhydrous solvent (e.g., DMF, DMSO) D->E F Add to reaction mixture E->F G Quench unreacted ester F->G After reaction completion H Dispose of waste in designated chemical waste container G->H I Clean work area H->I

Safe Handling Workflow Diagram

Experimental Protocol: General Procedure for Protein Conjugation

This protocol outlines a general method for conjugating this compound to a protein containing primary amines (e.g., lysine (B10760008) residues).

  • Preparation of Protein Solution:

    • Prepare the protein solution in an amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-8.0).[2][4]

    • Avoid buffers containing primary amines like Tris or glycine, as they will compete with the desired reaction.[3][4]

  • Preparation of Pfp Ester Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[3][4][6]

    • Immediately before use, dissolve the required amount of the Pfp ester in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10-100 mM.[2] Do not prepare stock solutions for storage , as the Pfp ester will degrade over time.[2][3][4]

  • Conjugation Reaction:

    • Add the desired molar excess of the dissolved Pfp ester to the protein solution while gently vortexing.

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[2] The optimal reaction time and temperature may need to be determined empirically for each specific application.

  • Quenching and Purification:

    • (Optional) Quench the reaction by adding a quenching buffer containing primary amines (e.g., 1 M Tris-HCl, pH 8.0).[2][6]

    • Remove unreacted Pfp ester and byproducts by size-exclusion chromatography (e.g., desalting column) or dialysis.[3][4]

Disposal Plan

Proper disposal of chemical waste is essential for laboratory safety and environmental protection.

  • Unused Reagent: Unused reconstituted reagent should be discarded as chemical waste.[3][4] Do not attempt to store it for future use.

  • Reaction Waste: All waste materials from the reaction, including quenched solutions and purification byproducts, should be collected in a designated hazardous chemical waste container.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and paper towels, should be disposed of as solid chemical waste.

  • Regulations: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. If you are unsure about the proper disposal procedures, consult your institution's Environmental Health and Safety (EHS) department.

Logical Relationship of Safety Measures:

Interrelation of Safety and Handling Procedures A Chemical Properties (Moisture-sensitive, Reactive) B Proper Storage (-20°C, Desiccant) A->B C Appropriate PPE (Gloves, Goggles, Lab Coat) A->C D Safe Handling Practices (Anhydrous Solvents, Immediate Use) A->D B->D C->D G Researcher Safety & Experimental Success C->G E Controlled Reaction (Amine-free Buffer) D->E F Correct Disposal (Designated Waste) E->F F->G

Relationship Between Chemical Properties and Safety Protocols

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.